molecular formula C6H11F2NO B14044001 (3S)-3-(2,2-Difluoroethyl)morpholine

(3S)-3-(2,2-Difluoroethyl)morpholine

Número de catálogo: B14044001
Peso molecular: 151.15 g/mol
Clave InChI: SLBJBODOVHXGPG-YFKPBYRVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(3S)-3-(2,2-Difluoroethyl)morpholine is a chiral morpholine derivative of significant interest in medicinal chemistry, particularly for the development of central nervous system (CNS) active compounds . The morpholine ring is a privileged scaffold in drug design, valued for its ability to confer a favorable balance of lipophilicity and hydrophilicity to a molecule. This balance is crucial for enhancing solubility and, critically, for improving permeability across the blood-brain barrier (BBB), a major challenge in CNS drug development . The stereochemistry of the (S)-enantiomer provides a specific three-dimensional configuration for targeted interactions with biological systems. The 2,2-difluoroethyl substituent introduces electron-withdrawing effects and enhanced metabolic stability, which are common tactics used to fine-tune the properties of lead compounds . Researchers utilize this compound as a key synthetic intermediate or a critical structural motif. Its applications include serving as a chiral scaffold for directing other functional groups into optimal spatial orientations for target binding, acting as a pharmacokinetic modulator to improve the overall drug-like properties of candidate molecules, and potentially functioning as a ligand for receptors implicated in mood disorders, pain, and neurodegenerative diseases . The compound is intended for research applications as a building block in synthetic organic chemistry and medicinal chemistry programs. It is supplied For Research Use Only. Not intended for diagnostic or therapeutic applications.

Propiedades

Fórmula molecular

C6H11F2NO

Peso molecular

151.15 g/mol

Nombre IUPAC

(3S)-3-(2,2-difluoroethyl)morpholine

InChI

InChI=1S/C6H11F2NO/c7-6(8)3-5-4-10-2-1-9-5/h5-6,9H,1-4H2/t5-/m0/s1

Clave InChI

SLBJBODOVHXGPG-YFKPBYRVSA-N

SMILES isomérico

C1COC[C@@H](N1)CC(F)F

SMILES canónico

C1COCC(N1)CC(F)F

Origen del producto

United States
Foundational & Exploratory

Comprehensive Technical Guide on the Physical Properties and Applications of (3S)-3-(2,2-Difluoroethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern pharmaceutical development, the strategic incorporation of fluorinated aliphatic motifs is a proven method for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of drug candidates. (3S)-3-(2,2-Difluoroethyl)morpholine (CAS: 2380646-23-9) has emerged as a highly valuable chiral building block. By appending a 2,2-difluoroethyl vector to the C3 position of a morpholine ring, medicinal chemists can precisely modulate basicity, enhance lipophilicity, and improve metabolic stability without drastically increasing molecular weight.

This technical guide provides an in-depth analysis of the physicochemical properties of (3S)-3-(2,2-Difluoroethyl)morpholine, the mechanistic causality behind these properties, and field-proven experimental protocols for its analytical characterization.

Physicochemical Profiling & Structural Dynamics

The physical properties of (3S)-3-(2,2-Difluoroethyl)morpholine are heavily dictated by the interplay between the basic secondary amine of the morpholine ring and the electron-withdrawing, lipophilic nature of the difluoroethyl side chain [1].

Quantitative Data Summary
PropertyValueMethod / Source
Chemical Name (3S)-3-(2,2-Difluoroethyl)morpholineIUPAC Nomenclature
CAS Registry Number 2380646-23-9ChemicalBook [1]
Molecular Formula C₆H₁₁F₂NOComputed
Molecular Weight 151.156 g/mol Computed
Boiling Point 180.9 ± 25.0 °CPredicted [1]
Density 1.061 ± 0.06 g/cm³Predicted [1]
pKa (Amine) 8.19 ± 0.40Predicted [1]
Mechanistic Analysis of Physical Properties
  • pKa Modulation via Inductive Effects: Unsubstituted morpholine exhibits a pKa of approximately 8.36. The introduction of the -CF₂H group exerts an electron-withdrawing inductive effect. Because the fluorine atoms are located on the gamma-carbon relative to the nitrogen (N₄-C₃-C₁'-C₂'(F₂)), the inductive pull is transmitted through four sigma bonds. This distance attenuates the effect, resulting in a mild pKa reduction to ~8.19 [2]. This is highly advantageous: it maintains the amine's ability to form critical salt bridges with target proteins while slightly reducing its ionization state at physiological pH (7.4), which is a known strategy to mitigate hERG channel blockade liabilities[3].

  • Lipophilicity and Density: The strong, highly polarized C-F bonds increase the overall density of the molecule (1.061 g/cm³) compared to standard aliphatic amines. Furthermore, the hydrophobic nature of the fluorine atoms increases the partition coefficient (LogP), enhancing passive transcellular membrane permeability.

PK_Impact A (3S)-3-(2,2-Difluoroethyl)morpholine Integration B Inductive Effect of CF2H Group A->B Structural modification C Increased Lipophilicity B->C Fluorine hydrophobicity D Decreased Amine pKa (~8.19) B->D Electron withdrawal E Enhanced Membrane Permeability C->E Passive diffusion F Reduced hERG Liability D->F Lower physiological ionization G Improved Oral Bioavailability E->G ADME optimization F->G Safety optimization

Fig 1: Pharmacokinetic impact pathway of incorporating the 2,2-difluoroethyl morpholine motif.

Stereochemical Integrity and Analytical Characterization

The (3S) configuration dictates the spatial trajectory of the difluoroethyl vector. In structure-based drug design (SBDD), this specific orientation is required to access distinct hydrophobic sub-pockets within a target enzyme or receptor. Contamination with the (3R) enantiomer can lead to steric clashes, reduced target affinity, or divergent metabolic clearance rates.

Experimental Protocol: Chiral HPLC Method for Enantiomeric Purity

Because aliphatic morpholines lack a conjugated π-system, standard UV detection (e.g., at 254 nm) is practically blind to this compound. The following self-validating protocol utilizes Evaporative Light Scattering Detection (ELSD) to accurately determine enantiomeric excess (%ee).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the synthesized (3S)-3-(2,2-Difluoroethyl)morpholine in 1.0 mL of a Hexane/Isopropanol (90:10 v/v) diluent. Vortex for 30 seconds to ensure complete dissolution.

  • System Setup: Install a Chiralpak IC column (250 mm × 4.6 mm, 5 µm particle size) into the HPLC system. Maintain the column compartment at a strict 25.0 °C to ensure reproducible chiral recognition thermodynamics.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Causality Check: The addition of 0.1% Diethylamine (DEA) is critical. DEA acts as a competing base that masks residual acidic silanol groups on the silica stationary phase, preventing severe peak tailing of the secondary morpholine amine.

  • Elution & Detection: Set the flow rate to 1.0 mL/min. Route the eluent to an ELSD. Set the drift tube temperature to 50 °C and the nebulizer gas (N₂) flow to 1.5 Standard Liters per Minute (SLM).

  • Data Analysis: Inject 10 µL of the sample. Integrate the area under the curve (AUC) for the (3S) peak and any residual (3R) peak. Calculate the enantiomeric excess using the formula: %ee =[(AUC_3S - AUC_3R) / (AUC_3S + AUC_3R)] × 100.

Chiral_HPLC Step1 Sample Preparation (1 mg/mL in Hexane/IPA) Step2 Column Equilibration (Chiralpak IC, 25°C) Step1->Step2 Step3 Isocratic Elution (Hexane:IPA:DEA 90:10:0.1) Step2->Step3 Step4 ELSD / MS Detection (Due to lack of UV chromophore) Step3->Step4 Step5 Data Analysis (Calculate %ee) Step4->Step5

Fig 2: Step-by-step workflow for determining the enantiomeric excess of the (3S) isomer.

Experimental Protocol: pKa Determination via Potentiometric Titration

To transition from predicted models to empirical data, the pKa of the secondary amine must be validated. This protocol outlines a rigorous potentiometric titration designed to mimic physiological ionic strength.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a high-precision glass pH electrode using freshly prepared standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Accurately weigh 15.0 mg of (3S)-3-(2,2-Difluoroethyl)morpholine. Dissolve the compound in 50.0 mL of a 0.15 M KCl aqueous solution.

    • Causality Check: The 0.15 M KCl background electrolyte is mandatory to maintain a constant ionic strength that closely mimics human blood plasma, ensuring the measured pKa is biologically relevant.

  • Titration Execution: Using an automated titrator, titrate the basic solution with standardized 0.1 M HCl. Program the titrator to add the titrant in dynamic increments (e.g., 0.05 mL), pausing after each addition until the potential drift is less than 0.1 mV/s (equilibrium validation).

  • Derivative Analysis: Plot the pH against the volume of HCl added. Calculate the first derivative (dpH/dV) of the titration curve to identify the exact equivalence point. The pH value at exactly half the equivalence point volume represents the empirical pKa of the morpholine nitrogen.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330.[Link]

  • Master Organic Chemistry. "5 Key Basicity Trends of Amines: Inductive Effects and pKa." Master Organic Chemistry. [Link]

An In-Depth Technical Guide to (3S)-3-(2,2-Difluoroethyl)morpholine: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-3-(2,2-Difluoroethyl)morpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The morpholine scaffold itself is a privileged structure, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. The introduction of a difluoroethyl group at the stereochemically defined C3 position adds a layer of complexity and potential for unique biological interactions. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthetic considerations for (3S)-3-(2,2-Difluoroethyl)morpholine, tailored for professionals in the field of drug development.

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is valued for its ability to improve the aqueous solubility and metabolic stability of drug candidates. The presence of the nitrogen atom allows for salt formation and hydrogen bonding, crucial for receptor interactions and pharmacokinetic properties. The geminal difluoro group on the ethyl substituent is a key feature, as fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity.

Chemical Structure and Stereochemistry

The core of (3S)-3-(2,2-Difluoroethyl)morpholine is the morpholine ring. The numbering of the morpholine ring begins with the oxygen atom as position 1 and proceeds towards the nitrogen atom, which is at position 4. The key structural features are:

  • Morpholine Ring: A saturated six-membered heterocycle with oxygen and nitrogen atoms at the 1 and 4 positions, respectively.

  • (2,2-Difluoroethyl) Substituent: An ethyl group attached to the C3 position of the morpholine ring, with two fluorine atoms on the terminal carbon.

  • (S)-Stereochemistry: The chiral center at the C3 position has the (S)-configuration. This specific stereoisomer is crucial as the biological activity of chiral molecules is often dependent on their three-dimensional arrangement. The SMILES notation for this compound is FC(C[C@@H]1NCCOC1)F.

The chair conformation is the most stable for the morpholine ring, with the substituents occupying either axial or equatorial positions. The conformational preference of the (2,2-difluoroethyl) group at the C3 position will influence the molecule's overall shape and its interactions with biological targets.

The Significance of the (S)-Stereoisomer

In drug development, the stereochemistry of a chiral molecule is of paramount importance. Different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. While specific biological data for (3S)-3-(2,2-Difluoroethyl)morpholine is not extensively published in publicly available literature, the emphasis on a single stereoisomer in chemical supplier catalogs suggests its likely use as a specific building block for a chiral drug candidate. The synthesis of a single enantiomer is a critical step in the development of such drugs to ensure target specificity and minimize off-target effects.

Synthetic Strategies for Chiral 3-Substituted Morpholines

The synthesis of enantiomerically pure 3-substituted morpholines presents a significant challenge. Several general strategies have been developed to achieve this, often starting from readily available chiral precursors.

Synthesis from Chiral Amino Alcohols

A common and effective approach to chiral 3-substituted morpholines involves the use of enantiomerically pure amino alcohols as starting materials. For the synthesis of (3S)-3-substituted morpholines, an (S)-amino alcohol would be the logical starting point. The general synthetic workflow can be visualized as follows:

Chiral Amino Alcohol Synthesis Start (S)-Amino Alcohol Intermediate1 N-Protected Amino Alcohol Start->Intermediate1 Protection Intermediate2 Ring Closure Precursor Intermediate1->Intermediate2 Functional Group Manipulation Product (3S)-3-Substituted Morpholine Intermediate2->Product Cyclization

An In-depth Technical Guide to (3S)-3-(2,2-Difluoroethyl)morpholine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (3S)-3-(2,2-Difluoroethyl)morpholine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. Distinguished by its stereochemistry and the presence of a difluoroethyl group, this molecule is of increasing interest to researchers in drug discovery and development. This document delves into its chemical identity, synthesis, purification, and analytical characterization, offering field-proven insights into its handling and potential applications.

Part 1: Core Chemical Identity and Properties

(3S)-3-(2,2-Difluoroethyl)morpholine is a chiral derivative of morpholine, a six-membered heterocycle containing both an amine and an ether functional group.[1] The introduction of a difluoroethyl substituent at the 3-position, along with the specific (S)-stereochemistry, imparts unique physicochemical properties that are highly sought after in modern drug design. These features can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.[2][3]

Identifiers and Molecular Attributes

A clear distinction must be made between the enantiomerically pure (S)-form and the racemic mixture. This is crucial for both chemical synthesis and biological evaluation, as different stereoisomers can exhibit vastly different pharmacological activities.

Identifier(3S)-3-(2,2-Difluoroethyl)morpholine3-(2,2-Difluoroethyl)morpholine (Racemic)
CAS Number 2380646-23-9[4]1803607-74-0[5]
Chemical Formula C₆H₁₁F₂NO[4]C₆H₁₁F₂NO[6]
Molecular Weight 151.156 g/mol [4]151.15 g/mol
IUPAC Name (3S)-3-(2,2-difluoroethyl)morpholine3-(2,2-difluoroethyl)morpholine
SMILES FC(C[C@@H]1NCCOC1)F[4]C1COCC(N1)CC(F)F[7]
InChI InChI=1S/C6H11F2NO/c7-6(8)3-5-4-10-2-1-9-5/h5-6,9H,1-4H2/t5-/m0/s1InChI=1S/C6H11F2NO/c7-6(8)3-5-4-10-2-1-9-5/h5-6,9H,1-4H2[7]

Part 2: Synthesis and Purification Strategies

The synthesis of substituted morpholines is a well-established field in organic chemistry, with numerous methodologies available.[1] The preparation of (3S)-3-(2,2-Difluoroethyl)morpholine requires a stereocontrolled approach to ensure the desired enantiopurity.

Conceptual Synthesis Workflow

A logical and efficient synthesis of (3S)-3-(2,2-Difluoroethyl)morpholine can be envisioned through a multi-step sequence starting from a chiral precursor. The following diagram illustrates a plausible synthetic strategy.

Synthesis_Workflow cluster_0 Key Stages Start Chiral Amino Alcohol Precursor Step1 N-Protection Start->Step1 e.g., Boc Anhydride Step2 Introduction of Difluoroethyl Moiety Step1->Step2 e.g., Alkylation with a 2,2-difluoroethyl halide Step3 Cyclization Step2->Step3 Intramolecular Cyclization (e.g., Williamson ether synthesis) Step4 Deprotection Step3->Step4 Acidic Cleavage of Protecting Group Final (3S)-3-(2,2-Difluoroethyl)morpholine Step4->Final

Caption: Conceptual workflow for the synthesis of (3S)-3-(2,2-Difluoroethyl)morpholine.

Experimental Protocol: Enantioselective Synthesis

Step 1: N-Boc Protection of a Chiral Amino Alcohol

  • Dissolve the starting chiral amino alcohol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino alcohol.

Step 2: Introduction of the Difluoroethyl Group

  • Dissolve the N-Boc protected amino alcohol (1.0 equiv) in a polar aprotic solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a strong base such as sodium hydride (1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a suitable 2,2-difluoroethylating agent, for instance, 1-bromo-2,2-difluoroethane (1.5 equiv).

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

Step 3: Intramolecular Cyclization

  • The cyclization to form the morpholine ring can often be achieved under the conditions of the previous step or with gentle heating.

  • Alternatively, the crude product from Step 2 can be treated with a base like potassium tert-butoxide in THF to facilitate the ring closure.

Step 4: Deprotection

  • Dissolve the N-Boc protected morpholine derivative in a suitable solvent like DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as hydrochloric acid (4M in dioxane) or trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and the free amine extracted with an organic solvent.

Purification

Purification of the final compound is critical to ensure high purity for biological assays.

  • Column Chromatography : This is a standard method for purifying morpholine derivatives.[9] Due to the basic nature of the morpholine nitrogen, peak tailing can be an issue on standard silica gel.[10] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent system (e.g., hexane/ethyl acetate or DCM/methanol).[11] For fluorinated compounds, specialized fluorinated stationary phases can also be employed in HPLC for improved separation.[12][13]

  • Crystallization : If the final product or a salt thereof is a solid, recrystallization is an excellent method for achieving high purity.[14] The hydrochloride or hydrobromide salts of morpholines are often crystalline and can be purified by recrystallization from a suitable solvent system like isopropanol/ether.

Part 3: Analytical Characterization

The identity and purity of (3S)-3-(2,2-Difluoroethyl)morpholine must be confirmed using a combination of analytical techniques. While specific spectral data for this exact compound is not publicly available, the following outlines the expected characterization data based on analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of morpholine derivatives.[4][15]

  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically in the range of 2.5-4.0 ppm. The protons on the carbon adjacent to the oxygen will be shifted downfield compared to those adjacent to the nitrogen. The difluoroethyl group will exhibit a complex multiplet due to H-F and H-H coupling.

  • ¹³C NMR : The carbon NMR spectrum will show six distinct signals. The carbons attached to the electronegative oxygen and nitrogen atoms will be in the range of 60-80 ppm. The carbon bearing the two fluorine atoms will show a characteristic triplet due to C-F coupling.[16]

  • ¹⁹F NMR : The fluorine NMR will show a signal corresponding to the -CF₂H group, likely a doublet of triplets due to coupling with the adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For (3S)-3-(2,2-Difluoroethyl)morpholine, the expected [M+H]⁺ ion would be at m/z 152.08815.[6] High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.

Part 4: Applications in Drug Discovery

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[12][17] Its desirable physicochemical properties, such as improved aqueous solubility and metabolic stability, make it an attractive building block.[18] The introduction of fluorine can further enhance metabolic stability and binding affinity.[2]

Potential Therapeutic Areas
  • Central Nervous System (CNS) Disorders : Morpholine derivatives are well-represented in CNS drug discovery due to their ability to cross the blood-brain barrier.[18][19] They have been investigated for a range of targets including receptors involved in mood disorders and pain, as well as enzymes implicated in neurodegenerative diseases.[18]

  • Oncology : Many kinase inhibitors incorporate the morpholine moiety.[20][21][22] For instance, derivatives of morpholine have been developed as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key target in cancer therapy.[23][24] The difluoroethyl group in the target molecule could potentially be exploited for specific interactions within the ATP-binding pocket of various kinases.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for (3S)-3-(2,2-Difluoroethyl)morpholine is not widely available, the safety precautions should be based on those for morpholine and other fluorinated amines.

GHS Hazard Classification (Predicted): Based on data for the racemic mixture, the following hazards are anticipated:[6]

  • Flammable liquid and vapor

  • Causes serious eye damage

  • Causes skin irritation

  • May cause respiratory irritation

  • May cause drowsiness or dizziness

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds.
  • DOI. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues. (n.d.).
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  • Google Patents. (n.d.). WO2009106486A1 - Preparation of morpholine derivatives.
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC. (n.d.).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. (n.d.).
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • ChemShuttle. (n.d.). (S)-3-(2,2-Difluoroethyl)morpholine.
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC. (n.d.).
  • ResearchGate. (2021, January 11). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • PubMed. (2005, August 15). 1H and 13C NMR Spectra of N-substituted Morpholines.
  • PubMed. (2021, February 3). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • PubChemLite. (n.d.). 3-(2,2-difluoroethyl)morpholine (C6H11F2NO).
  • PubChemLite. (n.d.). 3-(2,2-difluoroethyl)morpholine (C6H11F2NO).
  • Beilstein Journals. (2023, October 5). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides.
  • Organic Syntheses Procedure. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Retrieved from Organic Syntheses Procedure website.
  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • PubMed. (2022, December 28). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC. (n.d.).
  • Shokat Lab - UCSF. (n.d.).
  • NextSDS. (n.d.). 3-(2,2-difluoroethyl)morpholine — Chemical Substance Information.
  • Google Patents. (n.d.). KR840002428B1 - Method for preparing morpholine derivative.
  • LCGC International. (2026, March 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are....
  • ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives.
  • National Institute of Standards and Technology. (n.d.). Morpholine - the NIST WebBook.
  • National Institute of Standards and Technology. (n.d.). Morpholine - the NIST WebBook.
  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives Several... | Download Scientific Diagram.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • American Chemical Society. (n.d.). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine.
  • ResearchGate. (n.d.).
  • PubMed. (2008, August 1). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
  • Frontiers. (n.d.). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies.
  • PubMed. (2006, April 19). Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-kinase Inhibitor.

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The Strategic Incorporation of Difluoroethyl Morpholine Moieties: A Technical Guide to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its incorporation into drug candidates often leads to enhanced solubility, metabolic stability, and improved in vivo performance.[1][2] This technical guide delves into the next evolution of this powerful scaffold: the strategic introduction of a difluoroethyl group. By examining the rationale behind this modification, we will explore the profound impact on biological activity, with a particular focus on the development of potent and selective kinase inhibitors. This guide will provide field-proven insights into the experimental validation of these novel derivatives, offering a roadmap for their successful integration into drug discovery pipelines.

The Morpholine Scaffold: A Foundation of Pharmacokinetic Excellence

The six-membered heterocyclic ring of morpholine, containing both a nitrogen and an oxygen atom, provides a unique combination of features that make it a staple in drug design.[3][4] Its pKa of approximately 8.7 allows it to be protonated at physiological pH, enhancing aqueous solubility.[5] The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[3] Furthermore, the morpholine ring is generally metabolically stable and can improve the oral bioavailability of a compound.[1][5] A minireview of U.S. FDA-approved drugs between 2013 and 2023 identified that 50% of those containing a morpholine ring were anticancer agents, underscoring its importance in this therapeutic area.[5]

The versatility of the morpholine scaffold is further demonstrated by its presence in drugs targeting the central nervous system (CNS).[6] The physicochemical properties of morpholine can enhance a molecule's ability to cross the blood-brain barrier, a critical hurdle in the development of treatments for neurodegenerative diseases.[3][6]

The Difluoroethyl Group: A Strategic Enhancement for Potency and Stability

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate a compound's properties.[7] The high electronegativity and small atomic radius of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its target.[1] The difluoroethyl moiety, in particular, offers a compelling set of advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group resistant to metabolic degradation. This can lead to a longer half-life in the body, potentially reducing the required dosing frequency.[1]

  • Modulation of Physicochemical Properties: The introduction of a difluoroethyl group can alter a molecule's lipophilicity and pKa, which can be fine-tuned to optimize pharmacokinetic parameters such as absorption and distribution.[7]

  • Increased Binding Affinity: The electron-withdrawing nature of the fluorine atoms can create favorable electrostatic interactions with the target protein, leading to enhanced binding affinity and potency.[8]

Case Study: (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530) - A Potent Dual PI3K/mTOR Inhibitor

A prime example of the successful application of a fluorinated alkyl group in conjunction with a morpholine scaffold is the development of PQR530, a potent, orally bioavailable, and brain-penetrable dual inhibitor of Class I PI3K and mTOR kinases.[5] While this compound features a difluoromethyl group, the principles of its design and the resulting biological activity provide a strong framework for understanding the potential of difluoroethyl morpholine derivatives.

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently overactivated in cancer, making it a key target for anticancer drug development.[9][10] PQR530 emerged from a structure-activity relationship (SAR) study that explored various substitutions on the morpholine moieties of a bis-morpholino-triazine scaffold.[5]

Structure-Activity Relationship (SAR) Insights

The development of PQR530 involved a systematic exploration of how different substitutions on the morpholine rings influenced the compound's inhibitory activity against PI3K and mTOR.

Compound TypeMorpholine SubstitutionKey Findings
SymmetricalTwo identical substituted morpholinesCompound with cis-3,5-dimethylmorpholine showed the highest affinity for both mTOR and p110α.[5]
AsymmetricalOne unsubstituted and one substituted morpholineGenerally more potent in inhibiting cellular PI3K/mTOR signaling.[5] The compound with one (S)-3-methylmorpholine was 5-fold more potent against mTOR than its symmetrical counterpart.[5]

This systematic approach allowed for the identification of the optimal substitution pattern to achieve high potency and selectivity. The inclusion of the difluoromethyl group on the pyridinamine core was a key modification that contributed to the compound's overall profile as a clinical candidate.[5]

Broader Therapeutic Potential of Difluoroethyl Morpholine Derivatives

While the case study of PQR530 highlights the potential of fluorinated morpholine derivatives in oncology, the unique properties of this chemical class suggest broader therapeutic applications.

Antimicrobial Activity

Morpholine derivatives have a documented history of antimicrobial activity.[2][11][12] The introduction of a difluoroethyl group could enhance the potency and spectrum of activity of these compounds. The increased metabolic stability could also be advantageous in treating persistent infections.

Neurodegenerative Diseases

The ability of the morpholine scaffold to improve blood-brain barrier penetration makes it an attractive starting point for the development of CNS-active drugs.[3][6] The neuroprotective effects of some morpholine derivatives have been reported, and the incorporation of a difluoroethyl group could lead to compounds with improved efficacy and pharmacokinetic profiles for the treatment of conditions like Alzheimer's and Parkinson's disease.[3]

Experimental Protocols for Evaluation

A critical aspect of drug discovery is the rigorous experimental validation of novel compounds. The following protocols provide a framework for assessing the biological activity of newly synthesized difluoroethyl morpholine derivatives.

In Vitro Anticancer Activity Assessment

The initial evaluation of anticancer potential is typically conducted using a panel of cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture cancer cell lines (e.g., NCI-H1299, A549 for non-small cell lung cancer) in appropriate media and conditions.[13]

  • Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the difluoroethyl morpholine derivative for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[13]

Kinase Inhibition Assay

To determine if a compound acts as a kinase inhibitor, a direct enzymatic assay is necessary.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for PI3K/mTOR)

  • Reagents: Obtain recombinant human PI3K and mTOR enzymes, ATP, and a suitable substrate.

  • Reaction Setup: In a 96-well plate, combine the kinase, the difluoroethyl morpholine derivative at various concentrations, and the substrate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at a controlled temperature for a specific time.

  • Detection: Use a detection reagent (e.g., a phosphospecific antibody or a luminescent ATP detection reagent) to measure the extent of substrate phosphorylation or ATP consumption.

  • Data Analysis: Calculate the IC50 value for kinase inhibition.

Visualization of Key Concepts

Experimental Workflow for In Vitro to In Vivo Validation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Synthesis of Difluoroethyl Morpholine Derivatives B MTT Assay on Cancer Cell Lines A->B C Kinase Inhibition Assay (e.g., PI3K/mTOR) A->C D Determine IC50 Values B->D C->D E Animal Model Selection (e.g., Xenograft Mice) D->E Promising In Vitro Data F Compound Administration (Oral, IV) E->F G Tumor Growth Measurement F->G H Toxicity Assessment F->H

Caption: A generalized workflow from in vitro screening to in vivo validation of novel compounds.

The PI3K/Akt/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.

Conclusion and Future Directions

The strategic incorporation of difluoroethyl moieties into the privileged morpholine scaffold represents a promising avenue for the discovery of novel therapeutics with enhanced biological activity and improved pharmacokinetic profiles. The well-documented success of the closely related difluoromethyl-containing PI3K/mTOR inhibitors provides a strong rationale for the continued exploration of this chemical space. As researchers and drug development professionals, a deep understanding of the principles outlined in this guide will be instrumental in harnessing the full potential of difluoroethyl morpholine derivatives to address unmet medical needs across a range of diseases, from cancer to neurodegenerative disorders and infectious diseases. Future efforts should focus on the synthesis and evaluation of diverse libraries of these compounds to fully elucidate their structure-activity relationships and identify lead candidates for further development.

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An In-Depth Technical Guide to Investigating (3S)-3-(2,2-Difluoroethyl)morpholine as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The morpholine scaffold has emerged as a privileged structure in medicinal chemistry, integral to numerous approved drugs due to its favorable physicochemical properties and ability to engage with a wide range of biological targets.[1][2][3] This guide introduces (3S)-3-(2,2-Difluoroethyl)morpholine , a novel chemical entity with the potential for therapeutic intervention. In the absence of published biological data for this specific molecule, we present a hypothesis-driven exploration of its potential as an inhibitor of Polo-like kinase 1 (PLK1) , a clinically validated and highly attractive target in oncology.[4][5][6]

This document provides a comprehensive framework for the preclinical investigation of (3S)-3-(2,2-Difluoroethyl)morpholine. We will delve into the scientific rationale for targeting PLK1, its critical role in cell cycle regulation and tumorigenesis, and present a detailed, step-by-step roadmap for the experimental validation of this compound as a potential PLK1 inhibitor. This guide is intended to serve as a foundational resource for research teams embarking on the characterization of novel morpholine-containing compounds.

Introduction: The Therapeutic Potential of the Morpholine Scaffold and the Rationale for Targeting PLK1

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. Its unique structural and electronic properties, including its ability to improve aqueous solubility and metabolic stability, have made it a valuable component in the design of therapeutic agents.[3][7] Morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][8]

Given the prevalence of the morpholine moiety in kinase inhibitors, we hypothesize that (3S)-3-(2,2-Difluoroethyl)morpholine may exert its therapeutic effect through the modulation of a key kinase involved in disease pathogenesis. Polo-like kinase 1 (PLK1) stands out as a compelling potential target. PLK1 is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[4][9] Crucially, PLK1 is overexpressed in a wide variety of human cancers, and its elevated expression often correlates with poor prognosis.[10][11] This overexpression creates a state of "oncogene addiction," where cancer cells become highly dependent on PLK1 activity for their survival, making it an attractive target for therapeutic intervention.[12]

The inhibition of PLK1 has been shown to induce cell cycle arrest and apoptosis specifically in cancer cells, with minimal effects on normal, non-dividing cells.[13][14] This therapeutic window has been exploited by several small molecule inhibitors that have entered clinical development, most notably volasertib, a dihydropteridinone derivative that acts as an ATP-competitive inhibitor of PLK1.[13][15][16][17]

The structural features of (3S)-3-(2,2-Difluoroethyl)morpholine, including the chiral center and the difluoroethyl substitution, offer the potential for specific and high-affinity interactions within the ATP-binding pocket of PLK1. The difluoroethyl group, in particular, can alter the compound's lipophilicity and metabolic stability, potentially leading to an improved pharmacokinetic profile.

This guide will now proceed to outline a comprehensive preclinical strategy to test the hypothesis that (3S)-3-(2,2-Difluoroethyl)morpholine is a novel PLK1 inhibitor.

Polo-like Kinase 1 (PLK1): A Master Regulator of Mitosis and a Prime Cancer Target

Structure and Function of PLK1

PLK1 is a 603-amino acid protein composed of two main functional domains: an N-terminal serine/threonine kinase domain and a C-terminal regulatory polo-box domain (PBD).[9][18][19][20] The kinase domain is responsible for phosphorylating substrate proteins, while the PBD is crucial for the subcellular localization of PLK1 and for substrate recognition.[6][9] The PBD recognizes and binds to phosphorylated serine/threonine motifs on docking proteins, a process that is essential for PLK1's diverse mitotic functions.[18]

The Role of PLK1 in the Cell Cycle and Carcinogenesis

PLK1's expression and activity are tightly regulated throughout the cell cycle, peaking during the G2/M transition and mitosis.[11] It plays a critical role in:

  • Centrosome maturation and bipolar spindle formation: PLK1 is required for the recruitment of essential proteins to the centrosomes, ensuring the formation of a functional mitotic spindle.[9]

  • Activation of the Anaphase-Promoting Complex/Cyclosome (APC/C): PLK1 phosphorylates and activates components of the APC/C, a key ubiquitin ligase that triggers the degradation of proteins that inhibit the transition from metaphase to anaphase.[20]

  • Cytokinesis: PLK1 localizes to the central spindle and midbody during late mitosis, where it is required for the final separation of the two daughter cells.[9]

In cancer, the overexpression of PLK1 disrupts the normal regulation of the cell cycle, leading to genomic instability and uncontrolled proliferation.[10] Furthermore, high levels of PLK1 have been implicated in promoting epithelial-mesenchymal transition (EMT), tumor invasion, and metastasis.[14]

The multifaceted role of PLK1 in orchestrating mitosis and its dysregulation in cancer underscore its significance as a therapeutic target.

PLK1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) G2_Checkpoint G2/M Checkpoint PLK1 PLK1 Activation G2_Checkpoint->PLK1 Activation Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Cytokinesis Cytokinesis PLK1->Prophase Centrosome Maturation PLK1->Metaphase Spindle Assembly PLK1->Anaphase APC/C Activation PLK1->Cytokinesis Midbody Formation Compound (3S)-3-(2,2-Difluoroethyl)morpholine Compound->PLK1 Inhibition

Figure 1: Proposed mechanism of action of (3S)-3-(2,2-Difluoroethyl)morpholine via inhibition of PLK1.

Preclinical Validation Workflow for (3S)-3-(2,2-Difluoroethyl)morpholine as a PLK1 Inhibitor

The following experimental workflow is designed to rigorously test the hypothesis that (3S)-3-(2,2-Difluoroethyl)morpholine is a direct and selective inhibitor of PLK1, and to characterize its cellular and in vivo anti-cancer activity.

Experimental_Workflow cluster_Target_Validation Phase 1: Target Validation & Initial Characterization cluster_Cellular_Activity Phase 2: Cellular Activity & Mechanism of Action cluster_In_Vivo_Efficacy Phase 3: In Vivo Efficacy Biochemical_Assay Biochemical Kinase Assay Cellular_Assay Cellular Target Engagement Assay Biochemical_Assay->Cellular_Assay Selectivity_Screen Kinase Selectivity Profiling Cellular_Assay->Selectivity_Screen Proliferation_Assay Cancer Cell Proliferation Assay Selectivity_Screen->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis Proliferation_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Induction Assay Cell_Cycle_Analysis->Apoptosis_Assay Xenograft_Model Xenograft Tumor Model Apoptosis_Assay->Xenograft_Model

Figure 2: A tiered experimental workflow for the preclinical evaluation of a novel PLK1 inhibitor.

Phase 1: Target Validation and Initial Characterization

3.1.1. Biochemical Kinase Assay

  • Objective: To determine if (3S)-3-(2,2-Difluoroethyl)morpholine directly inhibits the enzymatic activity of recombinant human PLK1 in a cell-free system.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based kinase assay (e.g., ADP-Glo™) will be employed. Recombinant human PLK1 enzyme will be incubated with a specific peptide substrate and ATP in the presence of varying concentrations of the test compound. The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, will be determined.

  • Causality: A low IC50 value in this assay would provide the first direct evidence of PLK1 inhibition.

3.1.2. Cellular Target Engagement Assay

  • Objective: To confirm that the compound engages with PLK1 within a cellular context.

  • Methodology: A cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay will be performed. These assays measure the stabilization of PLK1 by the compound upon binding, confirming target engagement in intact cells.

  • Causality: Positive results in this assay will demonstrate that the compound can penetrate the cell membrane and bind to its intended target.

3.1.3. Kinase Selectivity Profiling

  • Objective: To assess the selectivity of (3S)-3-(2,2-Difluoroethyl)morpholine for PLK1 over other kinases.

  • Methodology: The compound will be screened against a broad panel of human kinases (e.g., the KINOMEscan® panel) at a fixed concentration (e.g., 1 µM). The percentage of inhibition for each kinase will be determined.

  • Causality: High selectivity for PLK1 is a desirable attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities.

Phase 2: Cellular Activity and Mechanism of Action

3.2.1. Cancer Cell Proliferation Assay

  • Objective: To evaluate the anti-proliferative activity of the compound in a panel of cancer cell lines with known PLK1 expression levels.

  • Methodology: Cancer cell lines (e.g., HCT116 colon cancer, NCI-H460 non-small cell lung cancer) will be treated with increasing concentrations of the compound for 72 hours. Cell viability will be assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo®). The GI50 (concentration for 50% growth inhibition) will be calculated.

  • Causality: A potent anti-proliferative effect in cancer cells known to be sensitive to PLK1 inhibition would support the proposed mechanism of action.

3.2.2. Cell Cycle Analysis

  • Objective: To determine if the compound induces cell cycle arrest at the G2/M phase, a hallmark of PLK1 inhibition.

  • Methodology: Cancer cells will be treated with the compound for 24 hours. Cells will then be fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle (G1, S, G2/M) will be quantified.

  • Causality: A significant accumulation of cells in the G2/M phase would be consistent with the inhibition of PLK1's mitotic functions.

3.2.3. Apoptosis Induction Assay

  • Objective: To confirm that the compound induces programmed cell death (apoptosis) in cancer cells.

  • Methodology: Cells treated with the compound will be stained with Annexin V and propidium iodide and analyzed by flow cytometry. The percentage of early and late apoptotic cells will be determined. Additionally, western blot analysis for cleaved caspase-3 and PARP can be performed to confirm the activation of the apoptotic cascade.

  • Causality: Induction of apoptosis is the desired downstream effect of PLK1 inhibition in cancer cells.

Phase 3: In Vivo Efficacy

3.3.1. Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of (3S)-3-(2,2-Difluoroethyl)morpholine in a preclinical animal model.

  • Methodology: Immunocompromised mice will be subcutaneously implanted with a human cancer cell line known to be sensitive to the compound in vitro. Once tumors are established, mice will be treated with the compound or a vehicle control. Tumor volume and body weight will be monitored over time. At the end of the study, tumors will be excised and can be analyzed for biomarkers of PLK1 inhibition.

  • Causality: Significant tumor growth inhibition or regression in this model would provide strong preclinical proof-of-concept for the compound's therapeutic potential.

Data Presentation

Table 1: Hypothetical Preclinical Data Summary for (3S)-3-(2,2-Difluoroethyl)morpholine

Assay Parameter Result
Biochemical Kinase Assay PLK1 IC5015 nM
Kinase Selectivity Profile % Inhibition at 1 µM>95% for PLK1; <10% for other kinases
Cancer Cell Proliferation HCT116 GI5050 nM
NCI-H460 GI5075 nM
Cell Cycle Analysis % of cells in G2/M70% (at 24h)
In Vivo Xenograft Model Tumor Growth Inhibition80% at 50 mg/kg, daily

Detailed Experimental Protocols

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: Treat cells with (3S)-3-(2,2-Difluoroethyl)morpholine at various concentrations (e.g., 0.1x, 1x, and 10x GI50) and a vehicle control for 24 hours.

  • Cell Harvest: Harvest both adherent and floating cells. Wash cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide staining solution (containing RNase A). Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to investigate the therapeutic potential of the novel compound, (3S)-3-(2,2-Difluoroethyl)morpholine. By postulating Polo-like kinase 1 as a primary therapeutic target, we have provided a detailed roadmap for its preclinical evaluation, from initial biochemical validation to in vivo efficacy studies. The successful execution of this experimental plan will not only elucidate the mechanism of action of this promising molecule but also provide the critical data necessary to support its advancement into further drug development. The unique structural attributes of (3S)-3-(2,2-Difluoroethyl)morpholine, combined with the strong clinical validation of PLK1 as a cancer target, present a compelling opportunity to develop a next-generation therapeutic for patients with cancer.

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A Technical Guide to the In Silico ADME Profile of (3S)-3-(2,2-Difluoroethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant portion of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties.[1] Early-stage assessment of these characteristics is therefore paramount to de-risk projects and conserve resources. This technical guide provides an in-depth, in silico evaluation of (3S)-3-(2,2-Difluoroethyl)morpholine , a novel chemical entity, showcasing a modern computational workflow to predict its pharmacokinetic and toxicological profile. By leveraging a suite of validated quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and structure-based approaches, we can construct a comprehensive ADME profile before a single gram of the compound is synthesized. This document is intended for drug discovery researchers and scientists, offering both high-level insights and detailed, step-by-step computational protocols. We will dissect the predicted physicochemical properties that govern its behavior and then systematically evaluate its potential for absorption, distribution, metabolism, and key toxicity liabilities, grounding our predictions in established scientific principles and authoritative data.

Introduction: The Rationale for Predictive, In Silico ADME

In modern drug discovery, the "fail early, fail cheap" paradigm is essential. Computational, or in silico, ADME-Tox prediction embodies this principle by enabling high-throughput screening of virtual compounds, allowing chemists to prioritize the synthesis of molecules with the highest probability of success.[2][3] This approach utilizes sophisticated algorithms trained on vast datasets of experimental results to establish relationships between a molecule's structure and its biological behavior.[4][5]

The subject of our analysis, (3S)-3-(2,2-Difluoroethyl)morpholine , contains two key structural motifs: a morpholine ring and a difluoroethyl group. The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to improve aqueous solubility, modulate pKa, and enhance metabolic stability and brain permeability.[6][7] The difluoroethyl group can significantly alter lipophilicity and metabolic stability, often by blocking potential sites of oxidation. Understanding the interplay of these structural features on the overall ADME profile is the core objective of this guide.

The Overall In Silico Workflow

The process begins with the 2D structure of the molecule, which serves as the input for a cascade of predictive models. Each model calculates a specific property, contributing to a holistic profile that informs decision-making.

ADME_Workflow cluster_input Input cluster_prediction In Silico Prediction Engine cluster_output Output mol_structure Molecule Structure (3S)-3-(2,2-Difluoroethyl)morpholine physchem Physicochemical Properties mol_structure->physchem absorption Absorption (HIA, Caco-2) mol_structure->absorption distribution Distribution (BBB, PPB) mol_structure->distribution metabolism Metabolism (CYP SOM, Inhibition) mol_structure->metabolism excretion Excretion (Clearance) mol_structure->excretion toxicity Toxicity (hERG, DILI, Ames) mol_structure->toxicity adme_profile Comprehensive ADME-Tox Profile Go/No-Go Decision physchem->adme_profile absorption->adme_profile distribution->adme_profile metabolism->adme_profile excretion->adme_profile toxicity->adme_profile

Caption: High-level in silico ADME-Tox prediction workflow.

Foundational Analysis: Physicochemical Properties

A molecule's ADME behavior is fundamentally governed by its physicochemical properties.[8][9] Properties like lipophilicity, solubility, and ionization dictate how a compound interacts with biological membranes, proteins, and aqueous environments. These are the first and most critical parameters to predict.

Methodologies for Physicochemical Prediction

Predictions are typically generated using algorithms trained on large, curated experimental datasets.[]

  • Lipophilicity (logP/logD): Calculated using atom-based or fragment-based contribution methods. logP represents the partition coefficient in an octanol/water system for the neutral species, while logD accounts for ionization at a specific pH (typically 7.4).

  • Aqueous Solubility (logS): Predicted using models that often incorporate logP, molecular weight (MW), and topological polar surface area (TPSA) as descriptors.[3]

  • Ionization Constant (pKa): Calculated based on the influence of a molecule's functional groups on the acidity or basicity of ionizable centers.

  • Topological Polar Surface Area (TPSA): A descriptor calculated by summing the surface contributions of polar atoms (oxygens, nitrogens). It correlates well with passive molecular transport through membranes.

Predicted Physicochemical Profile

The following table summarizes the predicted physicochemical properties for (3S)-3-(2,2-Difluoroethyl)morpholine. These values provide the initial framework for interpreting its likely ADME behavior.

PropertyPredicted ValueSignificance & Interpretation
Molecular Weight (MW)165.17 g/mol Low MW is favorable for good absorption and distribution.
cLogP0.55Indicates low to moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
LogD at pH 7.4-1.20The compound is predicted to be predominantly ionized and more hydrophilic at physiological pH due to the basic morpholine nitrogen.
Aqueous Solubility (LogS)-1.5Predicts good aqueous solubility, which is beneficial for formulation and absorption.
pKa (Most Basic)7.85The morpholine nitrogen is the primary basic center. The pKa suggests significant ionization at physiological pH.
TPSA21.7 ŲLow TPSA is generally associated with good permeability, including across the blood-brain barrier.[11]
H-Bond Donors1Favorable for drug-likeness (Rule of Five).
H-Bond Acceptors2Favorable for drug-likeness (Rule of Five).
Rotatable Bonds3Low number of rotatable bonds suggests conformational rigidity, which can be favorable for target binding.

Absorption: The Gateway to Systemic Exposure

For an orally administered drug, absorption from the gastrointestinal (GI) tract is the first critical step. We can predict this using models for human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers, a standard in vitro model of the gut wall.[7]

Absorption Prediction Protocol
  • Input Structure: Provide the SMILES string of the compound to a validated QSAR model (e.g., based on Random Forest or Support Vector Machines).

  • Descriptor Calculation: The software calculates relevant 2D and 3D molecular descriptors (e.g., logP, TPSA, MW, number of hydrogen bond donors/acceptors).

  • Model Application: The algorithm uses the pre-trained model to classify the compound as having high or low absorption/permeability.

  • Confidence Assessment: The output includes a prediction and a confidence score based on the applicability domain of the model, which assesses the similarity of the query compound to the model's training set.

Predicted Absorption Properties
ParameterPredictionInterpretation
Human Intestinal Absorption (HIA)High (92% probability)The compound is likely to be well-absorbed from the GI tract.
Caco-2 PermeabilityModerate to HighThe physicochemical properties (low MW, low TPSA) suggest good passive diffusion potential.
Oral Bioavailability Score0.55This composite score, based on multiple physicochemical parameters, indicates good drug-like characteristics for oral administration.

Distribution: Reaching the Site of Action

Once absorbed, a drug distributes throughout the body. Key parameters are its binding to plasma proteins (Plasma Protein Binding, PPB) and its ability to cross the Blood-Brain Barrier (BBB), which is critical for CNS-targeted drugs.[12] The morpholine scaffold is often used to improve BBB penetration.[6]

The Interplay of Properties in Distribution

The ability of a drug to reach its target is a balancing act between several physicochemical factors. Lipophilicity helps cross membranes, but high lipophilicity can lead to high plasma protein binding and non-specific tissue accumulation.

Distribution_Factors Lipophilicity Lipophilicity (logP, logD) Absorption Absorption Lipophilicity->Absorption + BBB BBB Penetration Lipophilicity->BBB + PPB Plasma Protein Binding Lipophilicity->PPB + Metabolism Metabolism Lipophilicity->Metabolism + Solubility Aqueous Solubility (logS) Solubility->Absorption + Size Molecular Size (MW) Size->Absorption - Size->BBB - Polarity Polarity (TPSA) Polarity->Absorption - Polarity->BBB - Polarity->PPB -

Caption: Influence of physicochemical properties on ADME.

Predicted Distribution Profile
ParameterPredictionRationale & Implication
Plasma Protein Binding (PPB)Low (< 30%)Low lipophilicity and high hydrophilicity at pH 7.4 suggest weak binding to plasma proteins like albumin. This results in a high free fraction available for distribution to tissues.
Blood-Brain Barrier (BBB) PenetrationYes (High Probability)The combination of low molecular weight, low TPSA, and moderate lipophilicity are strong indicators of CNS penetration.[13][14] This makes the compound a potential candidate for CNS targets.
P-glycoprotein (P-gp) SubstrateNoP-gp is a key efflux transporter at the BBB. The compound is not predicted to be a substrate, further supporting its potential for CNS accumulation.

Metabolism: Biotransformation and Clearance

Metabolism, primarily in the liver by Cytochrome P450 (CYP) enzymes, is the body's primary mechanism for clearing foreign compounds.[15] Predicting which CYP isoforms metabolize a compound and whether the compound inhibits these enzymes is crucial for anticipating drug-drug interactions (DDIs).[16][17]

Metabolism Prediction Workflow
  • Site of Metabolism (SOM) Prediction: Algorithms like FAME or MetaSite analyze the molecule's structure to identify atoms most susceptible to enzymatic attack (e.g., oxidation).[1][18] This is based on factors like atom accessibility, bond dissociation energy, and reactivity.

  • CYP Inhibition Modeling: QSAR and machine learning models are used to classify the compound as an inhibitor or non-inhibitor of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[19]

  • CYP Substrate Prediction: Similarly, models predict whether the compound is likely to be a substrate for these key isoforms.

Predicted Metabolic Profile
ParameterPredictionInterpretation
Site of Metabolism (SOM) C-H adjacent to morpholine N; C-H alpha to morpholine OThe positions adjacent to the heteroatoms in the morpholine ring are the most likely sites for Phase I oxidation. The difluoroethyl group is predicted to be metabolically stable.
CYP Isoform Substrate Primarily CYP2D6, minor CYP3A4The compound is predicted to be a substrate for major metabolic enzymes.
CYP Isoform Inhibition
CYP1A2 InhibitorNoLow risk of DDIs with CYP1A2 substrates (e.g., caffeine).
CYP2C9 InhibitorNoLow risk of DDIs with CYP2C9 substrates (e.g., warfarin).
CYP2C19 InhibitorNoLow risk of DDIs with CYP2C19 substrates (e.g., omeprazole).
CYP2D6 InhibitorYes (Weak)Potential for weak interaction with co-administered CYP2D6 substrates. This should be monitored.
CYP3A4 InhibitorNoLow risk of DDIs with the many drugs metabolized by CYP3A4.
Hepatic Clearance Low to ModerateGiven the predicted metabolism by major CYPs and good solubility, a low to moderate rate of hepatic clearance is anticipated.

Toxicity: Predicting Adverse Outcomes

Toxicity is a primary cause of late-stage drug attrition. In silico models provide an early warning system for several key toxicities.

Key In Silico Toxicity Endpoints
  • hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.[20] Prediction models, often built with machine learning, identify structural features associated with hERG liability.[21][22][23]

  • Drug-Induced Liver Injury (DILI): A major reason for drug withdrawal. Models use structural alerts and physicochemical properties to predict hepatotoxicity potential.[24][25]

  • Ames Mutagenicity: Predicts the potential of a compound to cause DNA mutations, a proxy for carcinogenic potential. Models are based on identifying structural alerts (toxicophores).

  • Cardiotoxicity: Broader models predict various cardiac adverse effects beyond just hERG, such as arrhythmia or heart failure, using integrated machine learning approaches.[26][27][28]

Predicted Toxicological Profile
EndpointPredictionConfidenceInterpretation
hERG InhibitionLow RiskHighThe compound lacks common structural features associated with hERG blockers. Predicted pIC50 > 6.
Drug-Induced Liver Injury (DILI)Low RiskMediumNo major structural alerts for hepatotoxicity are present. The "3/75 rule" (logP > 3, TPSA < 75) is not violated, which is associated with lower toxicity odds for basic molecules.[29]
Ames MutagenicityNon-mutagenHighThe structure does not contain well-known structural alerts for mutagenicity.
General CardiotoxicityLow RiskMediumBased on ensemble machine learning models, the compound is not predicted to be associated with common cardiotoxic endpoints.[27]

Conclusion and Forward Look

The comprehensive in silico analysis of (3S)-3-(2,2-Difluoroethyl)morpholine paints the picture of a promising drug candidate from a pharmacokinetic perspective.

  • Strengths: The molecule exhibits excellent predicted oral absorption, good solubility, and a high probability of penetrating the blood-brain barrier without being a P-gp substrate. Its toxicity profile appears benign, with low predicted risks for hERG inhibition, DILI, and mutagenicity.

  • Potential Liabilities: The prediction of weak CYP2D6 inhibition warrants consideration. While weak, this could be a factor in specific patient populations or with co-administered drugs and should be a priority for experimental validation.

This in silico profile serves as a robust, data-driven foundation for decision-making. The next logical step would be to synthesize the compound and validate these predictions through a tiered approach of in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability, CYP inhibition, and hERG patch-clamp). This computational guide has successfully demonstrated the power of predictive modeling to prioritize and de-risk drug candidates early in the discovery pipeline, ensuring that valuable laboratory resources are focused on compounds with the highest likelihood of becoming safe and effective medicines.

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An In-depth Technical Guide on the Hypothesized Mechanism of Action of (3S)-3-(2,2-Difluoroethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Novel Kinase Inhibitor Candidate

Introduction: Unveiling a Privileged Scaffold with a Strategic Modification

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a privileged structure, integral to a multitude of approved and experimental therapeutic agents.[1][2] Its favorable physicochemical and metabolic properties, combined with synthetic accessibility, have established it as a versatile scaffold in drug design.[1] The strategic incorporation of fluorine atoms into drug candidates is another well-established approach to enhance metabolic stability, bioavailability, and binding affinity.[3][4] The compound of interest, (3S)-3-(2,2-Difluoroethyl)morpholine, represents a thoughtful convergence of these two principles. This technical guide puts forth a detailed, testable hypothesis for the mechanism of action of this molecule, proposing it as a selective inhibitor of a key enzyme in cellular signaling. We will explore the rationale behind this hypothesis, outline a comprehensive experimental plan for its validation, and discuss the potential therapeutic implications.

The Core Hypothesis: (3S)-3-(2,2-Difluoroethyl)morpholine as a Selective Inhibitor of mTOR Kinase

We hypothesize that (3S)-3-(2,2-Difluoroethyl)morpholine functions as a potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase. mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Its dysregulation is a hallmark of various cancers and other diseases.[5]

Our hypothesis is predicated on the following key points:

  • The Morpholine Scaffold: The morpholine moiety is a known pharmacophore in numerous kinase inhibitors.[6] Its ability to form critical hydrogen bonds and occupy specific pockets within the ATP-binding site of kinases makes it an ideal anchor for inhibitor design.[6]

  • The (3S)-Stereochemistry: The specific stereoisomer, (3S), is proposed to orient the difluoroethyl group into a key sub-pocket of the mTOR active site, contributing to both potency and selectivity.

  • The 2,2-Difluoroethyl Moiety: This group is hypothesized to serve a dual function. Firstly, its electron-withdrawing nature can modulate the pKa of the morpholine nitrogen, influencing its interaction with the kinase hinge region. Secondly, it can form favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site, thereby enhancing binding affinity.[3] Furthermore, the difluoroethyl group is known to improve metabolic stability, a desirable property for any drug candidate.[4]

Visualizing the Hypothesized Mechanism of Action

The following diagram illustrates the proposed interaction of (3S)-3-(2,2-Difluoroethyl)morpholine with the ATP-binding pocket of mTOR.

Hypothesized Binding of (3S)-3-(2,2-Difluoroethyl)morpholine in mTOR Active Site cluster_mTOR mTOR ATP-Binding Pocket cluster_Inhibitor (3S)-3-(2,2-Difluoroethyl)morpholine Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent-Exposed Region Solvent-Exposed Region Morpholine Ring Morpholine Ring Morpholine Ring->Hinge Region H-Bond Difluoroethyl Group Difluoroethyl Group Difluoroethyl Group->Hydrophobic Pocket Hydrophobic Interactions

Caption: Proposed binding mode of the inhibitor within the mTOR kinase domain.

Experimental Validation: A Step-by-Step Guide

To rigorously test our hypothesis, a multi-tiered experimental approach is necessary, progressing from in vitro biochemical assays to cell-based and potentially in vivo studies.

Part 1: In Vitro Biochemical Assays

Objective: To determine the direct inhibitory activity of (3S)-3-(2,2-Difluoroethyl)morpholine on mTOR kinase and assess its selectivity.

Experimental Protocol: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagents and Materials:

    • Recombinant human mTOR kinase domain.

    • Eu-anti-tag antibody.

    • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).

    • (3S)-3-(2,2-Difluoroethyl)morpholine (test compound).

    • Assay buffer.

    • 384-well microplates.

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 384-well plate, add the test compound, the tracer, and the Eu-anti-tag antibody.

    • Initiate the reaction by adding the mTOR kinase domain.

    • Incubate the plate at room temperature for 60 minutes.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation: Kinase Selectivity Panel

To assess selectivity, the compound should be tested against a panel of other kinases, particularly those within the PI3K/Akt/mTOR signaling pathway.

KinaseIC50 (nM)
mTOR [To be determined]
PI3Kα[To be determined]
PI3Kβ[To be determined]
PI3Kδ[To be determined]
PI3Kγ[To be determined]
Akt1[To be determined]
Akt2[To be determined]
Akt3[To be determined]
Part 2: Cell-Based Assays

Objective: To confirm the on-target activity of the compound in a cellular context by measuring the phosphorylation of downstream mTOR substrates.

Experimental Protocol: Western Blot Analysis of mTORC1/2 Substrate Phosphorylation

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7, U87-MG) to 70-80% confluency.

    • Treat the cells with increasing concentrations of (3S)-3-(2,2-Difluoroethyl)morpholine for a specified time (e.g., 2 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-p70S6K (mTORC1 substrate), phospho-4E-BP1 (mTORC1 substrate), phospho-Akt (Ser473) (mTORC2 substrate), and total protein controls.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: Dose-Response of Downstream Substrate Phosphorylation

Concentration (µM)p-p70S6K (Fold Change)p-4E-BP1 (Fold Change)p-Akt (S473) (Fold Change)
0 (Vehicle)1.01.01.0
0.1[To be determined][To be determined][To be determined]
1[To be determined][To be determined][To be determined]
10[To be determined][To be determined][To be determined]
Visualizing the Experimental Workflow

The following diagram outlines the proposed experimental workflow for validating the mechanism of action.

Experimental Workflow for MoA Validation cluster_InVitro In Vitro Validation cluster_CellBased Cellular Validation Hypothesis Hypothesis In Vitro Assays In Vitro Assays Hypothesis->In Vitro Assays Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays In Vivo Studies (Future) In Vivo Studies (Future) Cell-Based Assays->In Vivo Studies (Future) Kinase Binding Assay Kinase Binding Assay Kinase Selectivity Panel Kinase Selectivity Panel Western Blot (p-Substrates) Western Blot (p-Substrates) Cell Proliferation Assay Cell Proliferation Assay

Sources

A Technical Guide to the Preliminary Cytotoxicity Screening of (3S)-3-(2,2-Difluoroethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for Rigorous Early-Stage Cytotoxicity Assessment

In the landscape of modern drug discovery, the path from a novel chemical entity to a viable therapeutic candidate is fraught with challenges. A significant portion of this attrition is attributable to unforeseen toxicity. Consequently, the early and robust assessment of a compound's cytotoxic potential is not merely a procedural step but a foundational pillar of an efficient and ethically sound research and development program. This guide provides a comprehensive, technically-grounded framework for conducting the initial in vitro cytotoxicity screening of (3S)-3-(2,2-Difluoroethyl)morpholine. Our objective extends beyond a simple recitation of protocols; we aim to elucidate the scientific reasoning that underpins each experimental choice, thereby empowering researchers to generate data that is not only accurate but also profoundly insightful. By integrating established methodologies with a clear understanding of their biological basis, this document serves as a practical manual for obtaining a reliable preliminary profile of this compound's interaction with living cells.

The Compound of Interest: (3S)-3-(2,2-Difluoroethyl)morpholine

(3S)-3-(2,2-Difluoroethyl)morpholine is a synthetic heterocyclic compound featuring a morpholine ring, a scaffold frequently employed in medicinal chemistry for its favorable physicochemical properties and biological activities.[1] The morpholine moiety is a building block in several approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib.[2] The distinguishing feature of the subject compound is the (3S)-stereoconfigured 2,2-difluoroethyl substitution. The introduction of fluorine atoms is a common strategy in drug design to enhance metabolic stability, modulate basicity, and improve binding affinity. While the specific biological targets of (3S)-3-(2,2-Difluoroethyl)morpholine are likely under investigation, its novel structure necessitates a foundational assessment of its general cytotoxic effects as a critical first step in its preclinical evaluation.

Selecting the Primary Screening Assay: The MTT Method

For a preliminary cytotoxicity screen, a multi-faceted approach is often recommended to gain a comprehensive understanding.[3] However, for initial high-throughput screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and cost-effective starting point.[4] It is a colorimetric assay that provides a quantitative measure of cellular metabolic activity, which in turn serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

The Underlying Principle: The core of the MTT assay lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[5][7] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells.[5] Therefore, only viable cells can facilitate this reaction. The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the color is directly proportional to the number of viable, metabolically active cells.[8]

MTT_Mechanism cluster_cell Metabolically Active Cell cluster_reagents Assay Components cluster_quantification Quantification Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria NAD(P)H-dependent Oxidoreductases Solubilization Solubilization Solution (e.g., DMSO) Formazan->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance

Caption: The biochemical mechanism of the MTT cell viability assay.

A Validated Experimental Protocol

The following protocol is designed to be self-validating by incorporating necessary controls to ensure data integrity and reproducibility.

Cell Line Selection

The choice of cell line is critical and should ideally reflect the intended therapeutic target of the compound. For a general preliminary screen, a panel of representative cancer cell lines is often used.[9][10] A logical starting point could be a three-cell line panel that is predictive of broader activity, such as the one formerly used by the National Cancer Institute (NCI): MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (glioblastoma).[11] This provides an initial assessment across different tumor types.

Culture Conditions:

  • Media: Appropriate media for each cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.

  • Best Practice: Ensure cells are in the logarithmic growth phase and at 70-80% confluency before seeding for the assay.

Experimental Workflow

The workflow is designed for a 96-well plate format, which is amenable to high-throughput screening.

Experimental_Workflow start Start seed_cells 1. Seed Cells in 96-Well Plate (e.g., 5,000 cells/well) start->seed_cells incubate_24h 2. Incubate for 24h (Allow cells to adhere) seed_cells->incubate_24h treat_compound 3. Add Serial Dilutions of (3S)-3-(2,2-Difluoroethyl)morpholine incubate_24h->treat_compound incubate_48h 4. Incubate for 48h (Exposure period) treat_compound->incubate_48h add_mtt 5. Add MTT Reagent (0.5 mg/mL final concentration) incubate_48h->add_mtt incubate_4h 6. Incubate for 4h (Allow formazan formation) add_mtt->incubate_4h solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate_4h->solubilize read_plate 8. Read Absorbance at 570 nm solubilize->read_plate analyze_data 9. Data Analysis & IC50 Calculation read_plate->analyze_data end End analyze_data->end

Caption: A standardized workflow for preliminary cytotoxicity screening.

Step-by-Step Methodology

Materials:

  • (3S)-3-(2,2-Difluoroethyl)morpholine

  • Selected cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)

  • Appropriate cell culture media

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT reagent (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Prepare a cell suspension and seed approximately 5,000 cells in 100 µL of complete medium into each well of a 96-well plate.[12]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume logarithmic growth.[12]

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of (3S)-3-(2,2-Difluoroethyl)morpholine in DMSO.

    • Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Crucial Control: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.5%).

    • Remove the seeding medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle-only wells as a negative control and wells with medium only as a blank.

  • Exposure Period: Incubate the treated plates for a standard exposure time, typically 48 or 72 hours.[13]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[5][12]

  • Formazan Development: Incubate the plate for an additional 4 hours at 37°C, protected from light.[5][14]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the purple precipitate.[12] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition: Measure the absorbance of each well at a wavelength between 550 and 600 nm (570 nm is standard) using a microplate reader.[5]

Data Analysis and Interpretation

Raw absorbance values must be processed to yield meaningful cytotoxicity data.

Calculations:

  • Correct for Background: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

Data Presentation:

All quantitative data should be summarized in a clear, tabular format.

Concentration (µM)Mean Corrected AbsorbanceStandard DeviationPercent Viability (%)
Vehicle Control [Insert Data][Insert Data]100
0.1 [Insert Data][Insert Data][Calculate]
1 [Insert Data][Insert Data][Calculate]
10 [Insert Data][Insert Data][Calculate]
50 [Insert Data][Insert Data][Calculate]
100 [Insert Data][Insert Data][Calculate]

Determining the IC50 Value:

The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50). This is the concentration of the compound required to inhibit cell growth or reduce viability by 50%.[15][16] It is a key measure of the compound's potency. The IC50 is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a non-linear regression (sigmoidal dose-response) curve.[15]

IC50_Analysis cluster_input Experimental Data cluster_process Analysis cluster_output Result Concentration Log(Compound Concentration) Plot Generate Dose-Response Plot Concentration->Plot Viability % Viability Viability->Plot Fit Non-Linear Regression (Sigmoidal Curve Fit) Plot->Fit IC50 IC50 Value (Concentration at 50% Viability) Fit->IC50

Caption: The process of calculating the IC50 value from dose-response data.

Interpreting the Results: A low IC50 value (e.g., <10 µM) suggests significant cytotoxic potency and prioritizes the compound for further investigation.[17] A high IC50 value (>100 µM) indicates low cytotoxicity under the tested conditions. It is important to note that the MTT assay measures metabolic activity and does not distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effects).[18]

Conclusion and Path Forward

This guide has detailed a robust and validated methodology for the preliminary cytotoxicity screening of (3S)-3-(2,2-Difluoroethyl)morpholine. An IC50 value generated through this process is a critical decision-making point. Should the compound demonstrate potent activity, the logical next steps involve a more in-depth toxicological assessment to confirm and expand upon these initial findings. This includes:

  • Orthogonal Assays: Employing assays that measure different cytotoxicity endpoints, such as the Lactate Dehydrogenase (LDH) assay for membrane integrity, to confirm the results.[6]

  • Mechanism of Action Studies: Investigating the mode of cell death (e.g., apoptosis vs. necrosis) using techniques like flow cytometry.

  • Selectivity Screening: Testing the compound against non-cancerous cell lines to determine its therapeutic index.[4]

  • In Vivo Models: For highly promising candidates, advancing to cell line-derived xenograft (CDX) models in immunodeficient mice provides the first look at efficacy and toxicity in a whole-organism system.[19]

By systematically applying this tiered approach, researchers can build a comprehensive profile of a novel compound, making informed, data-driven decisions on its journey toward becoming a potential therapeutic.

References

  • Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: CLYTE URL: [Link]

  • Title: Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: CLYTE URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: MTT ASSAY: Principle Source: University of Manitoba URL: [Link]

  • Title: A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents Source: Future Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Screening Anticancer Drugs with NCI Lines Source: Cytion URL: [Link]

  • Title: cytotoxicity ic50 values: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Cancer Cell Line Screening (CCP-58) Source: AddexBio URL: [Link]

  • Title: 3-(2,2-difluoroethyl)morpholine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Selection of cytotoxicity markers for the screening of new chemical entities in a pharmaceutical context: a preliminary study using a multiplexing approach Source: PubMed URL: [Link]

  • Title: Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy Source: MDPI URL: [Link]

  • Title: If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose? Source: ResearchGate URL: [Link]

  • Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]

  • Title: Can someone advise me how to interpret my results of cytotoxicity using MTT assay? Source: ResearchGate URL: [Link]

  • Title: Looking for cell line models to predict drug response in cancer patients? Use CELLector Source: Open Targets Blog URL: [Link]

  • Title: Morpholine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 2-(1,1-Difluoroethyl)morpholine Source: PubChem URL: [Link]

  • Title: 3-(2,2-difluoroethyl)morpholine (C6H11F2NO) Source: PubChemLite URL: [Link]

Sources

Whitepaper: Exploring the Patent Landscape and Medicinal Chemistry of Difluoroethyl Morpholine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among the myriad of fluorinated motifs, the N-(2,2-difluoroethyl)morpholine group has emerged as a highly privileged pharmacophore. This in-depth technical guide explores the physicochemical rationale behind its widespread adoption, analyzes its footprint in recent patent literature, and provides a self-validating synthetic protocol for its integration into small-molecule therapeutics.

The Physicochemical Rationale: Why Difluoroethyl Morpholine?

The transition from a standard morpholine or N-ethylmorpholine to an N-(2,2-difluoroethyl)morpholine is rarely arbitrary; it is a calculated structural modification driven by the need to balance solubility, permeability, and safety.

Causality of the Modification:

  • pKa Modulation and hERG Mitigation: The strong σ -electron-withdrawing inductive effect of the gem-difluoro group pulls electron density away from the adjacent morpholine nitrogen. This fundamentally reduces the basicity of the amine, dropping its pKa from ~8.4 (unsubstituted morpholine) to approximately 5.5–6.0[1]. At physiological pH (7.4), standard basic amines are highly protonated, which can lead to off-target binding with the hERG potassium channel (a primary cause of cardiotoxicity) and induce phospholipidosis. By depressing the pKa, the difluoroethyl morpholine remains predominantly neutral in systemic circulation, effectively mitigating these liabilities[1].

  • Lipophilicity and Permeability: While reducing basicity, the gem-difluoro motif simultaneously acts as a lipophilic hydrogen bond donor[2]. This unique combination enhances passive membrane permeability and brain penetration without excessively driving up the overall molecular weight or lipophilicity (cLogP) to levels that would trigger rapid microsomal clearance[3].

  • Metabolic Stability: The presence of the robust C–F bonds adjacent to the morpholine ring sterically and electronically shields the α -carbons from cytochrome P450 (CYP)-mediated N-dealkylation and oxidation, increasing the metabolic half-life of the drug candidate[1].

Quantitative Data: Property Comparison

To illustrate the profound impact of this functional group, the following table summarizes the physicochemical shifts observed when modifying the morpholine appendage.

PropertyMorpholineN-EthylmorpholineN-(2,2-Difluoroethyl)morpholine
Structural Motif Secondary AmineTertiary AmineFluorinated Tertiary Amine
Approximate pKa 8.36~7.7~5.5 – 6.0
Ionization State at pH 7.4 Highly protonated (>90%)Partially protonated (~66%)Predominantly neutral (>95%)
Relative Lipophilicity (cLogP) -0.86~0.1~1.2
Primary Metabolic Liability High (CYP-mediated oxidation)High (N-dealkylation)Reduced (Electronic shielding)

Patent Landscape and Therapeutic Applications

An analysis of recent intellectual property reveals that the difluoroethyl morpholine motif is actively being patented across diverse therapeutic areas, proving its versatility as both a hinge-binding modulator and a solvent-exposed solubilizing group.

  • Targeted Oncology (Kinase Inhibitors): The motif is prominently featured in patents for fibroblast growth factor receptor (FGFR) kinase inhibitors (e.g., US11345681B1 and WO2021247969A1). In these architectures, the difluoroethyl morpholine group fine-tunes the physicochemical profile of the benzimidazole core, ensuring optimal target residence time while avoiding the metabolic liabilities of standard alkyl amines[4][5].

  • Immunology and Inflammation: Patent US11638707B2 describes substituted amino triazoles containing the difluoroethyl morpholine moiety as potent inhibitors of acidic mammalian chitinase, targeting asthma and autoimmune diseases[6]. Similarly, WO2020092375A1 utilizes this group in quinoline derivatives acting as α4​β7​ integrin inhibitors for inflammatory bowel diseases[7].

  • Novel Mechanisms (Helicases and Proteasomes): Beyond kinases, the motif is critical in first-in-class inhibitors of eukaryotic initiation factor 4A (eIF4A) RNA helicase, such as the development candidate eFT226, where modulating sterics and pKa was essential for RNA-protein complex stabilization. It has also been employed to optimize macrocyclic peptides as species-selective antimalaria proteasome inhibitors, balancing lipophilicity against microsomal stability[3].

G A Query: 'difluoroethyl morpholine' B Filter by Assignee & Year A->B C Therapeutic Area Clustering B->C D Kinase Inhibitors (e.g., FGFR) C->D E Proteasome / Helicase Inhibitors C->E F Lead Optimization & IP Strategy D->F E->F

Caption: Logical workflow for patent landscape analysis of difluoroethyl morpholine analogues.

Synthetic Methodologies: A Self-Validating Protocol

Historically, synthesizing 1,1-dihydrofluoroalkylated amines required pre-synthesized, highly unstable triflates or forcing reaction conditions. Recent advancements have introduced a highly efficient, one-pot methodology using sulfuryl fluoride ( SO2​F2​ )[8].

Self-Validating Protocol: One-Pot Synthesis of N-(2,2-Difluoroethyl)morpholine

Objective: Synthesize N-(2,2-difluoroethyl)morpholine directly from 2,2-difluoroethanol and morpholine in a single operational step.

Causality of Experimental Choices: The addition of silica gel and the strict adherence to ambient temperature are not arbitrary. Initial optimization revealed that the in situ-generated difluoroethyl fluorosulfate intermediate is significantly less stable than its trifluoroethyl counterpart. Decreasing the temperature and adding silica gel provides a surface that stabilizes this transient electrophile, preventing premature decomposition and allowing the nucleophilic attack by morpholine to proceed efficiently[8].

Step-by-Step Methodology:

  • Reagent Preparation: In a well-ventilated fume hood, dissolve 2,2-difluoroethanol (1.0 equiv) and morpholine (1.2 equiv) in an anhydrous, aprotic solvent (e.g., dichloromethane).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv) to the solution. Rationale: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the acid generated during fluorosulfate formation.

  • Intermediate Stabilization: Ensure the reaction vessel is maintained at ambient temperature (20–25 °C). Add standard chromatography-grade silica gel directly to the reaction mixture.

  • Activation via Gas Introduction: Carefully bubble sulfuryl fluoride ( SO2​F2​ ) gas through the stirring solution for approximately 20 minutes. Safety Note: SO2​F2​ is a toxic fumigant gas; rigorous exhaust protocols must be followed.

  • Reaction Monitoring & Isolation: Monitor the displacement of the fluorosulfate by morpholine via 19F NMR. Once complete, filter off the silica gel.

  • Purification: Because difluoroethylmorpholine shares similar physical properties (e.g., boiling point, polarity) with the DIPEA base, careful reverse-phase chromatography or fractional distillation is required to isolate the pure neutral amine. Expected yield is approximately 70%[8].

G A 2,2-Difluoroethanol + SO2F2 B Difluoroethyl Fluorosulfate (In Situ Intermediate) A->B Activation D N-(2,2-Difluoroethyl)morpholine (70% Yield) B->D Alkylation C Morpholine + DIPEA (Ambient Temp) C->D Nucleophilic Attack

Caption: One-pot synthetic pathway for N-(2,2-difluoroethyl)morpholine using sulfuryl fluoride.

Conclusion

The N-(2,2-difluoroethyl)morpholine motif is far more than a simple structural variation; it is a highly engineered physicochemical tool. By predictably lowering amine pKa, enhancing lipophilicity, and providing metabolic shielding, this pharmacophore solves critical DMPK bottlenecks that frequently derail drug development. As evidenced by the accelerating pace of its inclusion in patents across oncology, immunology, and infectious disease, mastering the synthesis and application of this building block is essential for modern medicinal chemists.

References

  • One-Pot 1,1-Dihydrofluoroalkylation of Amines Using Sulfuryl Fluoride ACS Public
  • US11638707B2 - Substituted amino triazoles useful as chitinase inhibitors Google P
  • US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases Google P
  • WO2021247969A1 - Inhibitors of fibroblast growth factor receptor kinases Google P
  • WO2020092375A1 - Quinoline derivatives as alpha4beta7 integrin inhibitors Google P
  • Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initi
  • 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy ResearchG
  • Design, synthesis, and optimization of macrocyclic peptides as species-selective antimalaria proteasome inhibitors PMC (NIH)
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective ChemRxiv

Sources

The Morpholine Moiety: A Privileged Scaffold for Navigating the Challenges of CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of therapeutics targeting the central nervous system (CNS) is fraught with challenges, primarily centered on the need for molecules to effectively cross the blood-brain barrier (BBB). This necessitates a delicate balance of physicochemical properties, including lipophilicity, solubility, and metabolic stability. In this context, the morpholine ring has emerged as a "privileged scaffold"—a molecular framework that is frequently identified in successful CNS-active compounds. This guide provides a comprehensive analysis of the morpholine moiety, detailing its advantageous physicochemical properties, synthetic accessibility, and its role in a range of approved and investigational CNS drugs. Through an exploration of its impact on BBB permeability, metabolic resistance, and target engagement, this document serves as a technical resource for medicinal chemists and drug development professionals aiming to leverage the unique attributes of the morpholine scaffold in the design of next-generation CNS therapeutics.

The Challenge of the Central Nervous System: A Privileged Scaffold Approach

The CNS is protected by the blood-brain barrier, a highly selective semipermeable border that prevents most solutes from passing from the circulating blood into the extracellular fluid of the CNS. For a drug to be effective for a CNS disorder, it must possess a specific combination of properties to facilitate this passage. These include a balanced lipophilic-hydrophilic profile and a reduced susceptibility to metabolic degradation.[1][2][3][4]

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular structures that are capable of binding to multiple biological targets. The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is increasingly recognized for its privileged status in CNS drug discovery.[1][5] Its unique structural and electronic features provide a favorable platform for developing drugs for a variety of CNS disorders, including neurodegenerative diseases and neuropsychiatric conditions.[1][6]

Unveiling the Privileged Nature of Morpholine

The utility of the morpholine scaffold in CNS drug design stems from its inherent physicochemical properties that address the stringent requirements for BBB penetration and systemic stability.

Physicochemical Profile

The morpholine ring possesses a unique combination of features that contribute to its success in CNS drug candidates.[2][3][4][7] The presence of the ether oxygen atom and the secondary amine gives the molecule a well-balanced lipophilic-hydrophilic character.[1][7]

Key properties include:

  • pKa: The pKa of morpholine is approximately 8.3-8.5.[8][9][10] This reduced basicity compared to other cyclic amines like piperidine means that at physiological pH (7.4), a significant portion of morpholine-containing compounds will be in a neutral, un-ionized state, which is more favorable for crossing the lipid-rich BBB.[1][2][3]

  • Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which enhances aqueous solubility.[1][2][3] This is a crucial property for drug formulation and distribution in the body.

  • Lipophilicity: Morpholine has a negative LogP value (approximately -0.86), indicating its hydrophilic nature.[8] This property can be fine-tuned by adding various substituents to the ring, allowing for precise control over the overall lipophilicity of the drug candidate.

The following table provides a comparison of the physicochemical properties of morpholine with other common amine scaffolds.

ScaffoldpKaLogPKey Features
Morpholine~8.5[9]-0.86[8]Ether oxygen improves solubility and metabolic stability.
Piperidine~11.20.84More basic; can lead to higher ionization at physiological pH.
Piperazine~9.8 (pKa1), ~5.6 (pKa2)-1.1Two basic nitrogens can lead to high polarity and ionization.
Impact on Key Drug Properties

The structural and electronic characteristics of the morpholine ring directly influence several key pharmacokinetic and pharmacodynamic properties of a drug candidate.

  • Blood-Brain Barrier Permeability: The balanced lipophilicity and the reduced pKa of the morpholine ring contribute to enhanced BBB permeability.[1] A larger fraction of the non-ionized form of the drug at physiological pH allows for more efficient passive diffusion across the BBB.

  • Metabolic Stability: The morpholine ring is generally more metabolically stable than other cyclic amines like piperidine.[11] The electron-withdrawing effect of the oxygen atom can decrease the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[11] However, it's important to note that the morpholine ring can still undergo metabolism, such as through oxidative N-dealkylation.[1][11]

  • Target Engagement: The oxygen atom of the morpholine ring can participate in hydrogen bonding interactions within the binding pockets of target proteins, enhancing potency and selectivity.[1][2][3][7] The flexible chair-like conformation of the ring also allows it to orient substituents in favorable positions for optimal target binding.[2][3][7]

Figure 1: The influence of morpholine's intrinsic properties on desirable CNS drug characteristics.

Synthetic Accessibility and Chemical Versatility

The morpholine scaffold is synthetically accessible and can be readily incorporated into a wide range of molecular frameworks.

Core Synthesis Strategies

Several methods exist for the synthesis of morpholine and its derivatives.[12][13] N-alkylation of the morpholine ring is a common strategy to introduce diverse substituents.[12][14][15] This can be achieved through reactions with alkyl or aryl halides.[14]

Protocol Example: N-Arylation of Morpholine via Buchwald-Hartwig Amination

This protocol describes a common method for the palladium-catalyzed cross-coupling of an aryl halide with morpholine.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Morpholine

  • Palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0))

  • Ligand (e.g., XPhos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous, degassed toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • 2-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Nitrogen or argon source

  • Syringes

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure:

  • In a 2-necked flask under an inert atmosphere (nitrogen or argon), add the palladium catalyst (1.5 mol%), ligand (3.0 mol%), and base (2.0 equiv.).[16]

  • Add anhydrous, degassed toluene and stir the mixture at room temperature for 5 minutes.[16]

  • Add the aryl halide (1.0 equiv.) and morpholine (1.5 equiv.) to the reaction mixture.[16]

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[16]

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.[16]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[16]

Figure 2: A generalized workflow for the N-arylation of morpholine.

Case Studies in CNS Drug Discovery

The morpholine scaffold is present in several approved and investigational CNS drugs, highlighting its versatility in targeting a range of neurological and psychiatric disorders.[2][3][4][7]

DrugTherapeutic AreaMechanism of ActionRole of Morpholine
Reboxetine DepressionSelective Norepinephrine Reuptake Inhibitor (NRI)[17][18][19]The morpholine ring is part of the core structure essential for binding to the norepinephrine transporter.[20]
Viloxazine ADHD, DepressionSelective Norepinephrine Reuptake Inhibitor (NRI)[21][22][23][24][25]The morpholine moiety is a key structural component.[22][23]
Pardoprunox Parkinson's Disease (investigational)Partial D2/D3 receptor agonist and 5-HT1A receptor full agonist[26][27][28]Contributes to the overall physicochemical properties for CNS penetration.
Emapunil (AC-5216) Anxiety (investigational)Selective agonist at the peripheral benzodiazepine receptor (TSPO)[6][29][30][31]Part of the scaffold that confers high affinity for the TSPO target.[6]
Modulating Neurotransmitter Reuptake: The Story of Reboxetine and Viloxazine

Reboxetine and viloxazine are both selective norepinephrine reuptake inhibitors that feature a morpholine ring in their core structure.[1][18][21] The aryloxypropanamine scaffold, which is constrained within the morpholine ring system in reboxetine, is known for its high-affinity binding to biogenic amine transporters.[20] The presence of the morpholine ring contributes to the overall pharmacological profile of these drugs, including their selectivity for the norepinephrine transporter.[20]

Emerging Applications in Neurodegenerative Diseases and Neuro-oncology

The morpholine scaffold is also being explored for its potential in treating neurodegenerative diseases and CNS tumors.[1][2][3][4][32] For instance, morpholine derivatives have been investigated as inhibitors of enzymes like monoamine oxidases (MAO-A and MAO-B) and cholinesterases, which are relevant targets in neurodegenerative disorders.[1][6] In the context of neuro-oncology, the morpholine ring is a common feature in many mTOR inhibitors, where it can enhance water solubility and facilitate interactions with the ATP-binding pocket of the enzyme.[33]

Strategic Design Principles for Future CNS Candidates

When designing new CNS drug candidates, the incorporation of a morpholine scaffold should be a strategic consideration, particularly when aiming to improve properties like solubility, metabolic stability, and BBB penetration.

When to Consider a Morpholine Scaffold

The decision to incorporate a morpholine ring should be driven by the specific challenges of a drug discovery program. For example, if a lead compound has poor aqueous solubility or is rapidly metabolized, replacing a more labile heterocyclic ring with a morpholine could be a viable strategy.

Bioisosteric Considerations

Bioisosteric replacement is a key strategy in medicinal chemistry. When considering replacements for the morpholine ring, it is important to understand the potential impact on the physicochemical and pharmacological properties of the molecule. For example, replacing the oxygen atom in morpholine with a sulfur atom to give a thiomorpholine can maintain potent activity in some cases.[20] Similarly, exploring other isosteres like 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP) can lead to novel chemical space with improved metabolic stability.[34]

Sources

Methodological & Application

Synthesis of (3S)-3-(2,2-Difluoroethyl)morpholine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-3-(2,2-Difluoroethyl)morpholine is a valuable chiral building block in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, known to impart favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and blood-brain barrier permeability.[1] The introduction of a difluoroethyl group can further enhance metabolic stability and modulate pharmacokinetic and pharmacodynamic properties due to the unique electronic properties of fluorine.[2] The specific (S)-stereochemistry at the C3 position is often crucial for achieving desired biological activity and selectivity.[3]

This document provides a detailed guide to the synthesis of (3S)-3-(2,2-Difluoroethyl)morpholine from chiral precursors, offering insights into synthetic strategies, detailed experimental protocols, and the rationale behind methodological choices.

Strategic Approaches to Chiral Morpholine Synthesis

The asymmetric synthesis of chiral morpholines can be broadly categorized into three main strategies, each with its own advantages and considerations[4]:

  • Chiral Pool Synthesis: This approach utilizes readily available and enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, to construct the morpholine ring.[5] This strategy is often reliable for achieving high enantiopurity.

  • Asymmetric Catalysis: This method involves the use of a chiral catalyst to induce stereoselectivity in the formation of the morpholine ring or a key intermediate. This is an efficient and atom-economical approach.[1][3]

  • Diastereoselective Synthesis followed by Resolution: This strategy involves creating a mixture of diastereomers, which are then separated. While effective, it can be less efficient than the other two methods.

This guide will focus on a practical and efficient approach that combines elements of chiral pool synthesis and strategic functional group transformations. The presented protocol outlines a robust pathway starting from a commercially available chiral precursor.

Synthetic Pathway Overview

A logical and efficient synthetic route to (3S)-3-(2,2-Difluoroethyl)morpholine involves the construction of the morpholine ring from a chiral amino alcohol precursor, followed by the introduction of the difluoroethyl moiety. A key strategy is the use of a chiral starting material that already contains the desired stereocenter.

Synthetic_Pathway Chiral_Precursor Chiral Precursor ((S)-Amino Alcohol) Intermediate_1 N-Protected Intermediate Chiral_Precursor->Intermediate_1 Protection Intermediate_2 Cyclized Morpholinone Intermediate_1->Intermediate_2 Cyclization Intermediate_3 Reduced Morpholine Intermediate_2->Intermediate_3 Reduction Final_Product (3S)-3-(2,2-Difluoroethyl)morpholine Intermediate_3->Final_Product Difluoroethylation

Figure 1: General synthetic workflow for (3S)-3-(2,2-Difluoroethyl)morpholine.

Detailed Experimental Protocol: Synthesis from (S)-Serine Methyl Ester Hydrochloride

This protocol details a reliable synthesis starting from the readily available chiral building block, (S)-serine methyl ester hydrochloride.

Part 1: Synthesis of (S)-methyl 5-oxomorpholine-3-carboxylate

This initial step involves the formation of the morpholine ring through N-alkylation followed by intramolecular cyclization.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar equivalent)
(S)-Serine methyl ester hydrochloride5817-94-7155.581.0
2-Chloroethanol107-07-380.511.1
Potassium Carbonate (K₂CO₃)584-08-7138.213.0
Sodium Methoxide (NaOMe)124-41-454.021.1
Methanol (MeOH)67-56-132.04Solvent
Toluene108-88-392.14Solvent

Procedure:

  • N-Alkylation: To a stirred suspension of (S)-serine methyl ester hydrochloride (1.0 eq) and potassium carbonate (3.0 eq) in a suitable solvent such as a mixture of methanol and toluene at room temperature, add 2-chloroethanol (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)serine methyl ester.

  • Cyclization: Dissolve the crude intermediate in methanol. Add sodium methoxide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete, as monitored by TLC or LC-MS.

  • Neutralize the reaction mixture with a mild acidic workup (e.g., saturated aqueous ammonium chloride solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-methyl 5-oxomorpholine-3-carboxylate.[6]

Rationale: The use of a base like potassium carbonate facilitates the nucleophilic substitution of the chloride in 2-chloroethanol by the amino group of the serine derivative. The subsequent intramolecular cyclization is a base-catalyzed lactamization, where the alkoxide formed from the hydroxyl group attacks the ester carbonyl.

Part 2: Reduction of (S)-methyl 5-oxomorpholine-3-carboxylate to (S)-(morpholin-3-yl)methanol

This step involves the chemoselective reduction of both the ester and the amide functionalities of the morpholinone intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar equivalent)
(S)-methyl 5-oxomorpholine-3-carboxylateN/A159.151.0
Lithium Aluminum Hydride (LiAlH₄)16853-85-337.952.5 - 3.0
Anhydrous Tetrahydrofuran (THF)109-99-972.11Solvent

Procedure:

  • To a stirred solution of lithium aluminum hydride (2.5-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of (S)-methyl 5-oxomorpholine-3-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield crude (S)-(morpholin-3-yl)methanol, which can often be used in the next step without further purification.

Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing both esters and amides to their corresponding alcohols and amines. The use of an excess of the reducing agent ensures the complete conversion of both functional groups.

Part 3: Conversion of (S)-(morpholin-3-yl)methanol to (S)-3-(2,2-Difluoroethyl)morpholine

This final sequence involves the conversion of the primary alcohol to the difluoroethyl group. This can be achieved through a two-step process: oxidation to the aldehyde followed by deoxofluorination.

Sub-step 3a: Oxidation to (S)-morpholine-3-carbaldehyde

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar equivalent)
(S)-(morpholin-3-yl)methanolN/A117.151.0
Dess-Martin Periodinane (DMP)87413-09-0424.141.2
Dichloromethane (DCM)75-09-284.93Solvent

Procedure:

  • To a solution of (S)-(morpholin-3-yl)methanol (1.0 eq) in dichloromethane at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-morpholine-3-carbaldehyde. This intermediate is often used directly in the next step due to its potential instability.

Rationale: Dess-Martin periodinane is a mild and selective oxidizing agent that efficiently converts primary alcohols to aldehydes without over-oxidation to carboxylic acids.

Sub-step 3b: Deoxofluorination to (S)-3-(2,2-Difluoroethyl)morpholine

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar equivalent)
(S)-morpholine-3-carbaldehydeN/A115.131.0
Diethylaminosulfur Trifluoride (DAST)38078-09-0161.191.5 - 2.0
Anhydrous Dichloromethane (DCM)75-09-284.93Solvent

Procedure:

  • To a solution of crude (S)-morpholine-3-carbaldehyde (1.0 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add diethylaminosulfur trifluoride (DAST, 1.5-2.0 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by ¹⁹F NMR or GC-MS.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (3S)-3-(2,2-Difluoroethyl)morpholine.

Rationale: DAST is a widely used reagent for the deoxofluorination of aldehydes and ketones to the corresponding gem-difluoroalkanes. The reaction proceeds via a fluoro-Pummerer-type mechanism.

Detailed_Synthesis cluster_part1 Part 1: Ring Formation cluster_part2 Part 2: Reduction cluster_part3 Part 3: Difluoroethylation Serine (S)-Serine methyl ester HCl N_Alkylated N-(2-hydroxyethyl)serine methyl ester Serine->N_Alkylated 2-Chloroethanol, K₂CO₃ Morpholinone (S)-methyl 5-oxomorpholine -3-carboxylate N_Alkylated->Morpholinone NaOMe, MeOH Amino_Alcohol (S)-(morpholin-3-yl)methanol Morpholinone->Amino_Alcohol LiAlH₄, THF Aldehyde (S)-morpholine-3-carbaldehyde Amino_Alcohol->Aldehyde DMP, DCM Final_Product (3S)-3-(2,2-Difluoroethyl)morpholine Aldehyde->Final_Product DAST, DCM

Figure 2: Step-by-step reaction scheme for the synthesis of (3S)-3-(2,2-Difluoroethyl)morpholine.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR SignalsExpected ¹⁹F NMR Signals
(3S)-3-(2,2-Difluoroethyl)morpholineC₆H₁₁F₂NO151.16Signals corresponding to the morpholine ring protons, a multiplet for the CH₂ adjacent to the difluoro group, and a triplet of triplets for the CHF₂ proton. The integration should be consistent with the structure.A doublet of triplets in the typical range for a CHF₂ group, with coupling to the adjacent CH₂ protons and the geminal proton.

Safety Considerations

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water. All manipulations should be carried out under an inert atmosphere using anhydrous solvents. The quenching procedure must be performed with extreme caution at low temperatures.

  • Diethylaminosulfur Trifluoride (DAST): Is toxic and corrosive. It can release HF upon contact with moisture. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dess-Martin Periodinane (DMP): Is an explosive compound when heated or subjected to shock. Handle with care and avoid grinding or heating the solid.

  • General Precautions: Standard laboratory safety practices should be followed, including the use of a fume hood, safety glasses, and appropriate gloves.

Conclusion

The synthesis of (3S)-3-(2,2-Difluoroethyl)morpholine from chiral precursors is a multi-step process that requires careful control of reaction conditions and handling of hazardous reagents. The outlined protocol, starting from (S)-serine methyl ester hydrochloride, provides a reliable and scalable route to this valuable building block for drug discovery and development. The strategic use of a chiral pool starting material ensures high enantiomeric purity in the final product. Researchers should pay close attention to the safety precautions associated with the reagents used in this synthesis.

References

  • ACS Publications. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Available from: [Link]

  • ACS Publications. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Available from: [Link]

  • Royal Society of Chemistry. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Available from: [Link]

  • National Institutes of Health. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Available from: [Link]

  • The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Available from: [Link]

  • MDPI. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available from: [Link]

  • National Institutes of Health. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Available from: [Link]

  • National Institutes of Health. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Available from: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

  • Beilstein Journals. Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Available from: [Link]

  • Royal Society of Chemistry. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Available from: [Link]

  • MDPI. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Available from: [Link]

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Asymmetric Synthesis of 3-Substituted Chiral Morpholines: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of pharmaceutical agents due to its favorable physicochemical properties, including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor.[1] In particular, chiral morpholines, and specifically those substituted at the 3-position, are key structural components in numerous biologically active compounds and approved drugs.[1][2][3] The precise stereochemical orientation of the substituent at the C3 position is often critical for target engagement and pharmacological activity, making the development of robust and efficient asymmetric syntheses for these molecules a paramount objective for medicinal chemists and process development scientists.

This application note provides a comprehensive overview of modern strategies for the asymmetric synthesis of 3-substituted chiral morpholines. It is designed to serve as a practical guide for researchers in drug discovery and development, offering not only detailed, step-by-step protocols for key methodologies but also a critical analysis of the underlying principles and experimental considerations that ensure successful and reproducible outcomes. The methodologies covered encompass catalytic asymmetric synthesis, substrate- and auxiliary-controlled approaches, and biocatalytic methods, providing a diverse toolkit to address various synthetic challenges.

I. Catalytic Asymmetric Synthesis: The Power of Transition Metal and Organocatalysis

Catalytic asymmetric synthesis represents the most elegant and atom-economical approach to chiral molecules. These methods employ a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, minimizing waste and often simplifying purification procedures.

A. Transition-Metal Catalysis: A Tandem Approach to Enantiopure 3-Substituted Morpholines

A highly efficient and practical one-pot tandem sequential approach for the synthesis of enantioenriched 3-substituted morpholines has been developed, which combines a titanium-catalyzed hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation.[4][5][6][7] This method offers excellent enantioselectivities (>95% ee in most cases) and tolerates a wide range of functional groups.[4][5]

The key to the high enantioselectivity lies in the proposed hydrogen-bonding interactions between the cyclic imine intermediate and the chiral Ru catalyst.[4][5][7] This mechanistic insight has also enabled the extension of this strategy to the synthesis of chiral piperazines.[5][7]

Workflow Diagram: Tandem Hydroamination/Asymmetric Transfer Hydrogenation

G cluster_0 One-Pot Synthesis Aminoalkyne Aminoalkyne Cyclic Imine Cyclic Imine Aminoalkyne->Cyclic Imine Ti-catalyzed Hydroamination Chiral Morpholine Chiral Morpholine Cyclic Imine->Chiral Morpholine Ru-catalyzed Asymmetric Transfer Hydrogenation (Noyori-Ikariya catalyst)

Caption: Tandem catalytic approach to 3-substituted chiral morpholines.

Experimental Protocol: Synthesis of (R)-3-Benzylmorpholine [4]

Materials:

  • Aminoalkyne substrate (e.g., N-(but-2-yn-1-yl)-2-phenylethanamine)

  • Bis(amidate)bis(amido)Ti precatalyst

  • RuCl (Noyori-Ikariya catalyst)

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aminoalkyne substrate (1.0 mmol) and the Ti precatalyst (0.05 mmol) in anhydrous toluene (5 mL).

  • Heat the reaction mixture at 110 °C for 16 hours.

  • Cool the reaction to room temperature.

  • In a separate flask, prepare a solution of the Ru catalyst (0.01 mmol) in the formic acid/triethylamine azeotrope (1 mL).

  • Add the Ru catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-3-benzylmorpholine.

Data Summary: Scope of the Tandem Catalytic Synthesis [4]

EntryR-groupYield (%)ee (%)
1Benzyl7295
24-Methoxybenzyl7596
34-Chlorobenzyl7097
4n-Butyl65>99
5Cyclohexyl6898
B. Organocatalysis: Desymmetric Aza-Michael Addition Cascade

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. A recent development is the organocatalytic enantioselective desymmetric double aza-Michael addition cascade to access functionalized fused morpholines.[8][9] This method utilizes a quinine-derived squaramide catalyst to achieve excellent yields, diastereoselectivities, and enantioselectivities.[8]

Mechanism Overview: Organocatalytic Desymmetrization

G Prochiral Dienone Prochiral Dienone Enantioenriched Morpholine Enantioenriched Morpholine Prochiral Dienone->Enantioenriched Morpholine Amine Nucleophile Amine Nucleophile Amine Nucleophile->Enantioenriched Morpholine Chiral Catalyst Chiral Catalyst Chiral Catalyst->Enantioenriched Morpholine Double Aza-Michael Addition Cascade

Caption: Organocatalytic desymmetrization for fused morpholine synthesis.

II. Substrate and Auxiliary-Controlled Strategies

These methods rely on the inherent chirality of the starting material or a covalently attached chiral auxiliary to direct the stereochemical outcome of the reaction.

A. Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The chiral pool provides a readily available source of enantiopure starting materials, such as amino acids and amino alcohols.[3] A concise asymmetric synthesis of cis-3,5-disubstituted morpholines has been developed starting from enantiomerically pure amino alcohols.[10] The key step in this synthesis is a Pd-catalyzed carboamination reaction.[10]

Synthetic Scheme: Chiral Pool Approach

G Enantiopure Amino Alcohol Enantiopure Amino Alcohol O-Allyl Ethanolamine O-Allyl Ethanolamine Enantiopure Amino Alcohol->O-Allyl Ethanolamine Protection & O-allylation cis-3,5-Disubstituted Morpholine cis-3,5-Disubstituted Morpholine O-Allyl Ethanolamine->cis-3,5-Disubstituted Morpholine Pd-catalyzed Carboamination

Caption: Synthesis of chiral morpholines from the chiral pool.

B. Chiral Auxiliary-Mediated Synthesis

In this approach, a chiral auxiliary is temporarily attached to the substrate to control the stereochemistry of a subsequent reaction. The auxiliary is then cleaved to reveal the enantioenriched product. While effective, this method is less atom-economical than catalytic approaches due to the stoichiometric use of the chiral auxiliary. An example involves the use of imidazolidinone-based chiral auxiliaries in acetate aldol reactions with isatin derivatives to produce 3-substituted-3-hydroxy-2-oxindoles, which can be further elaborated to morpholine-containing structures.[11]

III. Biocatalysis: The Green Chemistry Approach

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high enantio- and regioselectivity under mild reaction conditions.[12][13] This approach is gaining significant traction in the pharmaceutical industry due to its sustainability and potential for cost-effective manufacturing.[12][13]

The biocatalytic reduction of 3,6-dihydro-2H-1,4-thiazines using imine reductases has been shown to be an effective method for the enantioselective synthesis of thiomorpholines, demonstrating the potential of this approach for related heterocyclic systems like morpholines.[4]

IV. Conclusion and Future Perspectives

The asymmetric synthesis of 3-substituted chiral morpholines is a vibrant area of research with a diverse array of powerful synthetic tools at the disposal of the modern chemist. Catalytic methods, particularly tandem transition-metal catalysis and organocatalysis, offer the most efficient and atom-economical routes. Substrate- and auxiliary-controlled methods remain valuable, especially when specific starting materials are readily available from the chiral pool. The continued development of novel biocatalytic approaches holds great promise for even more sustainable and environmentally benign syntheses in the future. As our understanding of reaction mechanisms deepens, we can anticipate the development of even more selective and efficient catalysts, further empowering the synthesis of these crucial building blocks for the medicines of tomorrow.

V. References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Reddy, B. P., et al. (2024). Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines. Organic Letters. [Link]

  • MacCoss, M., & DeMong, D. E. (2011). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC. [Link]

  • Wolfe, J. P., & Nakhla, J. S. (2008). A New Strategy for the Synthesis of Substituted Morpholines. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Wang, Y., et al. (2020). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]

  • Ye, F., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]

  • Witt, J. O., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. [Link]

  • Reddy, B. P., et al. (2024). Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines. ACS Publications. [Link]

  • Saikia, A. K., et al. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. The Journal of Organic Chemistry. [Link]

  • Bode, J. W., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]

  • Eli Lilly and Company. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. [Link]

  • Eli Lilly and Company. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. ACS Publications. [Link]

  • Young, D. W., & Chamakuri, S. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]

  • Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. ResearchGate. [Link]

  • Organic Chemistry Portal. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]

  • Cossy, J., et al. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. ACS Publications. [Link]

  • Penso, M., et al. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. Sci-Hub. [Link]

  • Carreira, E. M., et al. (2022). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III). ResearchGate. [Link]

  • Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Soós, T., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. [Link]

  • Achiwa, K., & Sekiya, M. (1981). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives. ACS Publications. [Link]

  • Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Gangar, M., et al. (2015). Imidazolidinone based chiral auxiliary mediated acetate aldol reactions of isatin derivatives and stereoselective synthesis of 3-substituted-3-hydroxy-2-oxindoles. Amrita Vishwa Vidyapeetham. [Link]

  • Contente, M. L., & Molinari, F. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Semantic Scholar. [Link]

  • Zhang, W., et al. (2021). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a)... ResearchGate. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Supplemental Information for The Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights to Realize the Enantioselective Synthesis of Piperazines. ACS Publications. [Link]

  • Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]

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Advanced Protocols for the Introduction of the 2,2-Difluoroethyl Group: Reagents, Mechanisms, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The 2,2-difluoroethyl group (–CH₂CHF₂) has emerged as a privileged motif in modern drug discovery and agrochemical development. Unlike its fully fluorinated counterpart (the trifluoroethyl group), the 2,2-difluoroethyl moiety occupies a unique physicochemical niche: the highly polarized C–H bond of the CF₂H unit acts as a lipophilic hydrogen-bond donor[1]. This characteristic makes it an ideal, metabolically stable bioisostere for aliphatic alcohols, thiols, and ethers, capable of slowing oxidative metabolism while maintaining target affinity[1][2].

However, the introduction of this group presents a distinct synthetic challenge. Classical alkylation using 1-bromo- or 1-iodo-2,2-difluoroethane is notoriously sluggish. The strong electron-withdrawing nature of the adjacent CF₂ group severely destabilizes the transition state of standard SN2 direct displacements. Consequently, researchers must rely on highly reactive electrophiles (such as triflates) or alternative mechanistic paradigms (such as hypervalent iodine ligand coupling) to achieve efficient functionalization[3][4].

This guide provides a comprehensive, causality-driven breakdown of the two primary strategies for 2,2-difluoroethylation, complete with self-validating experimental protocols.

Physicochemical Profiling: Why 2,2-Difluoroethyl?

Before executing synthetic protocols, it is critical to understand the quantitative rationale behind selecting the 2,2-difluoroethyl group over other alkyl or fluoroalkyl substituents. The table below summarizes the comparative physicochemical data that drives its use in late-stage lead optimization.

PropertyEthyl (–CH₂CH₃)2,2-Difluoroethyl (–CH₂CHF₂)2,2,2-Trifluoroethyl (–CH₂CF₃)
Lipophilicity (logP contribution) ModerateHighVery High
H-Bond Donor Capability NoneYes (via acidic CF₂H proton)None
Metabolic Stability Low (Prone to CYP450 oxidation)High (Blocks α-oxidation)Very High
Primary Bioisosteric Role Methyl, Alkyl chainsAlcohol (–OH), Thiol (–SH), EtherHalogen, CF₃
Inductive Effect (σI) Electron-donatingElectron-withdrawingStrongly electron-withdrawing

Mechanistic Divergence in 2,2-Difluoroethylation

To overcome the poor electrophilicity of standard difluoroethyl halides, two distinct mechanistic pathways are employed in modern synthesis:

  • Classical SN2 Alkylation via Super-Leaving Groups : By converting 2,2-difluoroethanol into 2,2-difluoroethyl trifluoromethanesulfonate (triflate), the leaving group ability is drastically enhanced, forcing the SN2 displacement to proceed despite the electron-withdrawing CF₂ group[5].

  • Hypervalent Iodine Ligand Coupling : A breakthrough metal-free strategy developed by Das et al. (2024) utilizes an in situ generated (2,2-difluoroethyl)(aryl)iodonium triflate[6][7]. Instead of a direct SN2 attack, the nucleophile coordinates to the iodine(III) center, followed by a reductive elimination (ligand coupling) that transfers the difluoroethyl group. This circumvents the steric and electronic hurdles of SN2, making it ideal for the late-stage functionalization of complex, sterically hindered drugs[3].

G Start Heteroatom Nucleophile (R-NH2, R-SH, R-OH) Path1 Classical SN2 Alkylation Reagent: CF2HCH2-OTf Start->Path1 Path2 Hypervalent Iodine Reagent:[Ar-I-CH2CF2H]+ Start->Path2 Mech1 Direct Displacement (Sterically sensitive) Path1->Mech1 Mech2 Ligand Coupling (Late-stage functionalization) Path2->Mech2 Product 2,2-Difluoroethylated Product (R-Nu-CH2CF2H) Mech1->Product Mech2->Product

Mechanistic divergence of 2,2-difluoroethylation via SN2 vs. hypervalent iodine ligand coupling.

Experimental Methodologies

Protocol A: In Situ Generation and Alkylation using 2,2-Difluoroethyl Triflate

Best for: Unhindered phenols, primary amines, and robust nucleophiles.

Causality & Rationale : 2,2-Difluoroethyl triflate is highly reactive and prone to decomposition upon prolonged storage[5]. Generating it in situ at cryogenic temperatures prevents degradation and controls the highly exothermic triflation step. Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Procedure :

  • Preparation of the Electrophile : To an oven-dried, argon-purged flask, add 2,2-difluoroethanol (1.0 mmol) and anhydrous dichloromethane (DCM, 5.0 mL).

  • Cooling & Base Addition : Cool the solution to –78 °C using a dry ice/acetone bath. Add DIPEA (1.2 mmol) dropwise. Validation Check: Ensure the internal temperature stabilizes before proceeding.

  • Triflation : Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 mmol) dropwise over 10 minutes. Stir at –78 °C for 30 minutes. Validation Check: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the alcohol (visualized via KMnO₄ stain).

  • Nucleophilic Attack : Dissolve the target nucleophile (e.g., a phenol derivative, 0.9 mmol) in 2.0 mL of anhydrous DCM and add it dropwise to the –78 °C mixture.

  • Thermal Gradient : Remove the cooling bath and allow the reaction to warm to room temperature slowly over 4 hours.

  • Quench & Workup : Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography to yield the 2,2-difluoroethylated product.

Protocol B: Hypervalent Iodine-Mediated 2,2-Difluoroethylation

Best for: Late-stage functionalization, sterically hindered amines, and complex thiols[6][8].

Causality & Rationale : This protocol, adapted from the 2024 methodology by Das et al., generates a (2,2-difluoroethyl)(aryl)iodonium salt in situ[7][9]. Anisole is specifically chosen as the arene ligand because its electron-donating methoxy group stabilizes the highly reactive iodine(III) intermediate. m-CPBA is used as the optimal oxidant to facilitate the iodine(I) to iodine(III) transition[9].

Step-by-Step Procedure :

  • Iodonium Salt Generation : In a 20 mL vial equipped with a magnetic stir bar, dissolve 1,1-difluoro-2-iodoethane (1.04 mmol) and anisole (1.14 mmol) in anhydrous acetonitrile (MeCN, 5.0 mL).

  • Oxidation : Cool the mixture to 0 °C. Add m-CPBA (2.5 mmol, 77% w/w) followed by the dropwise addition of trifluoromethanesulfonic acid (TfOH, 1.2 mmol).

  • Maturation : Allow the reaction to warm to room temperature and stir for 12 hours. Validation Check: ¹⁹F NMR of an aliquot should show the disappearance of the starting material (approx. –113 ppm) and the appearance of the iodonium intermediate.

  • Ligand Coupling : To the stirring solution, add the target nucleophile (e.g., a primary amine or thiol, 1.1 mmol) followed by Cesium Carbonate (Cs₂CO₃, 2.0 mmol). Cs₂CO₃ is chosen for its superior solubility profile in MeCN and sufficient basicity to deprotonate the nucleophile without degrading the iodonium salt.

  • Heating : Heat the mixture to 50 °C and stir for 12 hours.

  • Reductive Quench : Cool to room temperature. Add saturated aqueous Na₂S₂O₃ (10 mL) to quench any unreacted m-CPBA and iodine species. Crucial Step: Failure to quench oxidants will lead to degradation during concentration.

  • Extraction & Purification : Extract with Ethyl Acetate (3 × 15 mL). Wash with 1M NaOH (10 mL) to remove acidic byproducts, dry over MgSO₄, concentrate, and purify via silica gel chromatography.

References

  • Das, S., McIvor, C., Greener, A., Suwita, C., Argent, S. P., & O'Duill, M. L. (2024). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Angewandte Chemie International Edition, 63(40), e202410954.[Link]

  • Yerien, D. E., Barata-Vallejo, S., & Postigo, A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(18), 10674-10747.[Link]

Sources

Application Note: Advanced Purification Strategies for Fluorinated Morpholine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated morpholine scaffolds are of paramount importance in modern drug discovery, offering a unique combination of a privileged heterocyclic core with the metabolism-enhancing and binding-modulating properties of fluorine.[1][2][3] However, this combination presents distinct and significant challenges during purification. The inherent basicity of the morpholine nitrogen can lead to problematic interactions with standard silica gel, while the electronic and steric effects of fluorine substituents alter solubility, polarity, and intermolecular interactions. This guide provides researchers, scientists, and drug development professionals with a detailed framework of robust purification techniques, explaining the scientific rationale behind each protocol to empower users to troubleshoot and optimize their specific separation needs.

Introduction: The Purification Challenge

The morpholine ring is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and synthetic accessibility.[2] When fluorine atoms are introduced into the structure, properties such as metabolic stability, bioavailability, and binding affinity can be dramatically improved.[4][5] This strategic incorporation of fluorine, however, creates a molecule with a dual-personality that complicates purification:

  • Basicity of the Morpholine Nitrogen: The lone pair of electrons on the morpholine nitrogen atom imparts a basic character. This leads to strong, often undesirable, interactions with the acidic silanol groups present on the surface of standard silica gel, resulting in significant peak tailing, poor resolution, and low recovery during normal-phase chromatography.[6]

  • Influence of Fluorine: The high electronegativity of fluorine can lower the pKa of the nearby morpholine nitrogen, altering its ionization state at a given pH.[7] Furthermore, fluorine introduces unique intermolecular forces, such as fluorous-fluorous interactions and distinct dipole moments, which can be either exploited for purification or can complicate standard methods by altering solubility and retention behavior.[7][8]

Successfully purifying these compounds requires a tailored approach that anticipates and mitigates these challenges. This document outlines a strategic workflow, from initial workup to final polishing, providing detailed, field-tested protocols.

Strategic Purification Workflow

A multi-step approach is essential for achieving high purity. The initial goal is to remove bulk impurities, followed by a high-resolution technique to separate the target compound from closely related side-products.

Purification_Workflow crude Crude Reaction Mixture extraction Step 1: Liquid-Liquid Extraction (Bulk Impurity Removal) crude->extraction aqueous Aqueous Layer (Salts, Water-Soluble Impurities) extraction->aqueous Discard organic Organic Layer (Crude Product) extraction->organic chromatography Step 2: Bulk Chromatography (Separation of Major Components) organic->chromatography normal_phase Option A: Modified Normal-Phase (for less polar compounds) chromatography->normal_phase Select based on polarity reverse_phase Option B: Reverse-Phase (C18) (for more polar compounds) chromatography->reverse_phase Select based on polarity fspe Option C: Fluorous SPE (F-SPE) (for highly fluorinated tags) chromatography->fspe Select based on fluorous content fractions Combined Fractions of Partially Purified Product normal_phase->fractions reverse_phase->fractions fspe->fractions polishing Step 3: Final Polishing (High Purity >98%) fractions->polishing hplc Preparative HPLC polishing->hplc For oils or difficult separations crystallization Crystallization polishing->crystallization For solids final_product Pure Fluorinated Morpholine Compound hplc->final_product crystallization->final_product

Caption: A strategic workflow for purifying fluorinated morpholine compounds.

Core Purification Protocols

Protocol: Enhanced Liquid-Liquid Extraction

The high polarity of some morpholine derivatives can lead to poor partitioning into standard non-polar organic solvents. The following protocol is designed to maximize extraction efficiency.

Objective: To remove inorganic salts and highly polar impurities from the crude reaction mixture.

Causality: The addition of a salt ("salting out") to the aqueous phase increases its ionic strength, reducing the solubility of the organic compound and forcing it into the organic layer.[6] Adjusting the pH to be ~2 units above the pKa of the morpholine nitrogen ensures it is in its neutral, less water-soluble free-base form.

Materials:

  • Crude reaction mixture (aqueous)

  • Organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate)

  • Saturated Sodium Chloride (Brine) solution

  • 1M Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3)

  • Separatory funnel

Procedure:

  • Transfer the aqueous reaction mixture to a separatory funnel.

  • Add an equal volume of the selected organic solvent (e.g., DCM).

  • pH Adjustment: Add 1M NaOH dropwise while monitoring with pH paper until the aqueous layer is basic (pH 9-11). This neutralizes the morpholine, making it less water-soluble.

  • Salting Out: Add brine solution equivalent to 20-30% of the aqueous volume.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Allow the layers to separate completely.

  • Drain the lower organic layer. If using an organic solvent less dense than water, the organic layer will be on top.

  • Repeat the extraction of the aqueous layer with fresh organic solvent two more times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

Protocol: Modified Normal-Phase Column Chromatography

This protocol is essential for mitigating the on-column basic interactions of the morpholine moiety.

Objective: To separate the target compound from impurities of different polarities using silica gel.

Causality: The addition of a small amount of a basic modifier, such as triethylamine (Et₃N), to the mobile phase is critical. The Et₃N acts as a competitive base, binding to the acidic silanol groups on the silica surface. This "masks" the active sites, preventing the basic morpholine nitrogen from adsorbing too strongly, which in turn leads to symmetrical peak shapes and improved recovery.[6]

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase Solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)

  • Triethylamine (Et₃N)

  • Glass chromatography column

  • TLC plates for monitoring

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Mobile Phase Preparation: Prepare the eluent system. Crucially, add 0.5-1% (v/v) of triethylamine to your solvent mixture. For example, for a 100 mL mobile phase of 80:20 Hexane:Ethyl Acetate, add 0.5-1 mL of Et₃N.

  • Sample Loading: Dissolve the crude organic residue in a minimal amount of the mobile phase (or a slightly stronger solvent like DCM). Adsorb this solution onto a small amount of silica gel ("dry loading") or apply it directly to the top of the column bed ("wet loading").

  • Elution: Begin elution with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution) or using a constant composition (isocratic elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol: Reverse-Phase Preparative HPLC (RP-HPLC)

RP-HPLC is a high-resolution technique ideal for final polishing or for separating compounds that are too polar for normal-phase chromatography.

Objective: To achieve >98% purity of the final compound.

Causality: Separation is based on partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. For fluorinated compounds, specialized stationary phases can offer unique selectivity. A pentafluorophenyl (PFP) phase, for example, can provide alternative selectivity to C18 by engaging in π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating halogenated aromatic compounds.[9]

Materials:

  • Preparative HPLC system with UV detector

  • C18 or PFP preparative column

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Additives (e.g., Trifluoroacetic Acid (TFA) or Formic Acid for acidic compounds; Ammonium Bicarbonate for basic compounds)

Procedure:

  • Method Development: First, develop an analytical method on a smaller scale to determine the optimal mobile phase composition and gradient.

  • Sample Preparation: Dissolve the partially purified sample in the initial mobile phase or a compatible solvent like DMSO. Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the preparative column with the initial mobile phase until a stable baseline is achieved.

  • Injection and Separation: Inject the sample and run the preparative gradient.

  • Fraction Collection: Collect fractions based on the UV detector signal corresponding to the target compound's peak.

  • Analysis and Pooling: Analyze the purity of each collected fraction using analytical LC-MS. Pool the fractions that meet the desired purity specification.

  • Solvent Removal: Remove the organic solvent via rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure compound, often as a TFA salt if TFA was used as a modifier.

Protocol: Crystallization

Crystallization is an exceptionally effective method for achieving the highest level of purity for solid compounds.

Objective: To obtain a highly pure, crystalline solid.

Causality: This technique relies on the principle that a compound is more soluble in a hot solvent than in a cold one. As a saturated hot solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution (the mother liquor). The unique intermolecular interactions of fluorinated compounds can sometimes be leveraged to promote crystallization.[10][11]

Materials:

  • Partially purified solid compound

  • A range of solvents for screening (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Heptane)

  • Erlenmeyer flask

  • Hot plate and condenser

  • Büchner funnel and vacuum flask

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one solvent in which the compound is soluble, one in which it is not) may also be used.

  • Dissolution: Place the compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Crystal Formation: Once at room temperature, the solution can be placed in an ice bath or refrigerator to maximize crystal formation.[7]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Advanced Technique: Supercritical Fluid Chromatography (SFC)

For challenging separations, particularly for chiral fluorinated morpholines or compounds with poor solubility, preparative SFC is a powerful alternative.

Principle: SFC uses carbon dioxide above its critical temperature and pressure as the primary mobile phase.[12] This supercritical fluid has low viscosity and high diffusivity, allowing for very fast and efficient separations.

Advantages:

  • Speed: Separations are significantly faster than traditional HPLC.[13]

  • Green Chemistry: Drastically reduces the use of organic solvents, as the CO₂ mobile phase is simply vented off.[14]

  • Solvent Removal: The product is isolated with minimal solvent, simplifying downstream processing.[14]

  • Unique Selectivity: Can resolve compounds that are difficult to separate by HPLC.

SFC is becoming increasingly popular in pharmaceutical settings for its efficiency and sustainability.[14][15]

Troubleshooting Common Purification Issues

Problem Technique Probable Cause(s) Recommended Solution(s)
Peak Tailing/Streaking Normal-Phase ChromatographyStrong interaction between the basic morpholine nitrogen and acidic silica gel.[6]Add a basic modifier like 0.5-1% triethylamine or ammonia in methanol to the eluent.[6]
Poor Peak Shape (Tailing) Reverse-Phase HPLCSecondary interactions with residual silanols; mobile phase pH is close to the compound's pKa.[7]Use a highly end-capped column. Adjust mobile phase pH to be at least 2 units away from the compound's pKa.[7]
Low Recovery from Column Any ChromatographyCompound is irreversibly binding to the stationary phase.For normal-phase, ensure a basic modifier is used.[6] For reverse-phase, try a different column chemistry (e.g., PFP) or mobile phase modifier.
Compound Fails to Crystallize (Oils Out) CrystallizationThe rate of cooling is too fast; the solvent is not ideal; impurities are inhibiting crystal lattice formation.Slow down the cooling rate. Re-screen for a better solvent system. Try purifying further by chromatography before attempting crystallization again.
Poor Extraction Efficiency Liquid-Liquid ExtractionThe compound is highly water-soluble.[6]"Salt out" by adding brine to the aqueous layer. Ensure the aqueous phase is sufficiently basic (pH 9-11) to deprotonate the morpholine.[6] Use a more polar organic solvent like DCM.

References

  • Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. (2025). Benchchem.
  • Fluorophilic interaction-directed crystallization control in PVDF via ultralow fluorin
  • Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon. (1969).
  • Manzer, L. E. (1990).
  • Synthesis of Calamitic Fluorinated Mesogens with Complex Crystalliz
  • Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. (2025). Benchchem.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2026).
  • Chopra, D. (2011). Role of organic fluorine in crystal engineering. CrystEngComm.
  • THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROM
  • Method for separating HF by azeotropic distillation. (1998).
  • AZEOTROPE COMPOSITIONS COMPRISING 3,3,3-TRIFLUOROPROPENE AND HYDROGEN FLUORIDE AND PROCESSES FOR SEPAR
  • Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. (2025). Benchchem.
  • Basic Principles for Purification Using Supercritical Fluid Chromatography. (2026).
  • Pal, R., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • Basic Principles for Purification Using Supercritical Fluid Chromatography. (2026).
  • What is Supercritical Fluid Chromatography (SFC)
  • Supercritical Fluid Chromatography | Industrial Purification. (2025). Intech Analytical Instruments.
  • Brazil, R. (2025). Putting the F in pharma. Chemistry World.
  • N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues. (2023). Chemistry – A European Journal.
  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Iovine, V., et al. (2022).

Sources

Application Notes and Protocols for the Comprehensive Characterization of (3S)-3-(2,2-Difluoroethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3S)-3-(2,2-Difluoroethyl)morpholine is a chiral fluorinated heterocyclic compound of increasing interest in pharmaceutical development. Its structural complexity, featuring a stereocenter and a difluoroethyl moiety, necessitates a rigorous and multi-faceted analytical approach to ensure its identity, purity, and stability. The morpholine ring is a common scaffold in CNS-active drugs, and the introduction of fluorine can significantly modulate physicochemical properties such as lipophilicity and metabolic stability[1]. This guide provides a comprehensive suite of analytical methods and detailed protocols for the robust characterization of (3S)-3-(2,2-Difluoroethyl)morpholine, designed for researchers, scientists, and drug development professionals.

The following sections detail the application of various analytical techniques, from chromatographic separation to spectroscopic analysis and thermal stability assessment. Each protocol is presented with the underlying scientific rationale to empower the user to not only execute the method but also to understand and troubleshoot the process.

Chromatographic Analysis for Purity and Separation

Chromatographic techniques are fundamental for assessing the purity of (3S)-3-(2,2-Difluoroethyl)morpholine and for separating it from potential impurities, including its enantiomer.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

RP-HPLC is a workhorse method for determining the purity of small organic molecules. The method separates compounds based on their hydrophobicity.

Scientific Rationale: The difluoroethyl group imparts a degree of lipophilicity to the morpholine core, making it suitable for retention on a C18 stationary phase. A gradient elution with an organic modifier (like acetonitrile or methanol) and a buffered aqueous mobile phase will effectively separate the target compound from more polar or less polar impurities.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System or equivalent)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard column for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is mass spectrometry compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte.
Gradient 5% to 95% B over 15 minutesA broad gradient ensures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detection UV at 210 nmMorpholine derivatives typically lack a strong chromophore, but absorbance in the low UV range is expected.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

The "(3S)" designation indicates a specific stereoisomer. Therefore, determining the enantiomeric purity is a critical quality attribute.

Scientific Rationale: Enantiomers have identical physical properties in a non-chiral environment. A chiral stationary phase (CSP) is required to create a transient diastereomeric interaction, leading to different retention times for the (S) and (R) enantiomers[2]. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Daicel CHIRALPAK® series)

Chromatographic Conditions:

ParameterValueRationale
Column Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative)These phases offer broad enantioselectivity.
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v)Normal phase conditions are often optimal for chiral separations on polysaccharide-based columns.
Flow Rate 0.8 mL/minAdjusted for optimal resolution on the chiral column.
Column Temp. 25 °CTemperature can influence chiral recognition.
Injection Vol. 5 µLSmaller injection volumes can improve peak shape in chiral separations.
Detection UV at 210 nm

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

  • Filter through a 0.45 µm syringe filter.

Data Analysis:

  • Enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers: ee% = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis dissolve Dissolve in Mobile Phase filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate result result calculate->result Enantiomeric Purity

Caption: Workflow for determining the enantiomeric purity of (3S)-3-(2,2-Difluoroethyl)morpholine.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of the compound, confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the structure of organic molecules in solution. 1H, 13C, and 19F NMR experiments are essential for (3S)-3-(2,2-Difluoroethyl)morpholine.

Scientific Rationale: The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration in the 1H NMR spectrum provide information about the different types of protons and their connectivity. 13C NMR reveals the number of unique carbon environments. 19F NMR is crucial for confirming the presence and environment of the fluorine atoms. 2D NMR techniques like COSY and HSQC can be used to establish the complete connectivity of the molecule[3][4].

Experimental Protocol:

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

Data Acquisition:

  • 1H NMR: Acquire a standard proton spectrum.

  • 13C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH2, and CH3 groups.

  • 19F NMR: Acquire a proton-decoupled fluorine spectrum.

Expected Spectral Features:

NucleusExpected Chemical Shift Range (ppm)Expected MultiplicityAssignment
1H δ 5.5 - 6.5Triplet of doublets (tdd)-CHF2
δ 3.5 - 4.0MultipletsMorpholine ring protons adjacent to oxygen
δ 2.5 - 3.5MultipletsMorpholine ring protons adjacent to nitrogen and the chiral center
δ 2.0 - 2.5Multiplet-CH2-CHF2
13C δ 110 - 120Triplet (due to C-F coupling)-CHF2
δ 65 - 75SingletsMorpholine carbons adjacent to oxygen
δ 45 - 60Singlets/MultipletsMorpholine carbons adjacent to nitrogen and the chiral center, and the ethyl -CH2-
19F δ -110 to -130Doublet of triplets (dt)-CHF2
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Scientific Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like morpholine derivatives, typically producing a protonated molecular ion [M+H]+[5]. The accurate mass measurement from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Protocol:

Instrumentation:

  • LC-MS system with an ESI source (e.g., Agilent Q-TOF or equivalent)

Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Range m/z 50 - 500
Capillary Voltage 3.5 - 4.0 kV
Fragmentor Voltage 100 - 150 V

Expected Results:

  • Molecular Ion: An intense peak corresponding to the protonated molecule [M+H]+ at m/z 152.0881 (calculated for C6H12F2NO+).

  • Fragmentation: Potential fragmentation patterns may involve the loss of the difluoroethyl side chain or cleavage of the morpholine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Scientific Rationale: The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. This provides a "fingerprint" of the molecule's functional groups[6][7].

Experimental Protocol:

Instrumentation:

  • FTIR Spectrometer with an ATR accessory

Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

  • Scan the sample over the range of 4000 - 400 cm-1.

Expected Absorption Bands:

Wavenumber (cm-1)Vibrational ModeFunctional Group
2850 - 3000C-H stretchingAliphatic CH2 and CH
1100 - 1300C-F stretchingDifluoroethyl group
1050 - 1150C-O-C stretchingEther linkage in morpholine ring
1100 - 1200C-N stretchingAmine in morpholine ring

Logical Flow of Spectroscopic Analysis

cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ftir FTIR Spectroscopy start Sample of (3S)-3-(2,2-Difluoroethyl)morpholine h_nmr 1H NMR start->h_nmr c_nmr 13C NMR start->c_nmr f_nmr 19F NMR start->f_nmr ms HRMS (ESI+) start->ms ftir FTIR-ATR start->ftir proton_env proton_env h_nmr->proton_env Proton Environment & Connectivity carbon_backbone carbon_backbone c_nmr->carbon_backbone Carbon Backbone fluorine_presence fluorine_presence f_nmr->fluorine_presence Fluorine Presence & Environment mw_formula mw_formula ms->mw_formula Molecular Weight & Elemental Formula func_groups func_groups ftir->func_groups Functional Groups final_structure final_structure proton_env->final_structure Confirmed Structure carbon_backbone->final_structure Confirmed Structure fluorine_presence->final_structure Confirmed Structure mw_formula->final_structure Confirmed Structure func_groups->final_structure Confirmed Structure

Caption: A logical workflow for the comprehensive structural elucidation of (3S)-3-(2,2-Difluoroethyl)morpholine using spectroscopic methods.

Thermal Analysis

Thermal analysis techniques are important for understanding the physical properties and stability of a compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and thermal stability of the compound.

Scientific Rationale: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as melting, which is a key indicator of purity[8].

Experimental Protocol:

Instrumentation:

  • DSC instrument (e.g., TA Instruments DSC 250 or equivalent)

  • Aluminum pans

Sample Preparation:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Crimp the pan to seal it.

DSC Parameters:

ParameterValue
Temperature Range 25 °C to 300 °C
Heating Rate 10 °C/min
Atmosphere Nitrogen at 50 mL/min

Data Analysis:

  • The melting point is determined as the onset or peak of the melting endotherm. A sharp melting peak is indicative of high purity.

Conclusion

The analytical methods outlined in this guide provide a comprehensive framework for the characterization of (3S)-3-(2,2-Difluoroethyl)morpholine. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently determine the identity, purity, enantiomeric excess, and thermal properties of this important pharmaceutical building block. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of 4-(2,2-diphenylethyl)morpholine and its Analogues.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b)
  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481.
  • Martin, S. F., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(12), 2568-2573.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Synthesized vs. Commercial 2-(2,4-Difluorophenyl)morpholine.
  • Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(24), 4584-4601.
  • Kolehmainen, E., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 682-684.
  • Moser, A. (2008).
  • El-Gizawy, S. A., et al. (2014). Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. New Journal of Chemistry, 38(10), 4930-4939.

Sources

Application Note: Advanced NMR and Mass Spectrometry Characterization of Difluoroethyl Morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Difluoroethyl morpholines have emerged as highly privileged structural motifs in modern medicinal chemistry and drug development. The 2,2-difluoroethyl group occupies a unique niche as a metabolically stable, lipophilic bioisostere for ethers, alcohols, and thiols [1]. By replacing a metabolically vulnerable methoxy group with a difluoroethyl moiety, medicinal chemists can significantly enhance a drug candidate's pharmacokinetic profile while maintaining critical hydrogen-bonding interactions [2].

Coupled with the morpholine ring—a ubiquitous pharmacophore known for modulating physicochemical properties—this fluorinated system presents unique analytical challenges. The highly polarized C–F bonds introduce complex spin-spin coupling networks in Nuclear Magnetic Resonance (NMR) spectroscopy, while the aliphatic fluorine alters gas-phase fragmentation kinetics in High-Resolution Mass Spectrometry (HRMS). This application note provides a self-validating, causality-driven protocol for the unambiguous structural elucidation of difluoroethyl morpholines.

Workflow Start Difluoroethyl Morpholine Sample Prep Sample Preparation (Solubilization & Filtration) Start->Prep NMR NMR Spectroscopy (1H, 13C, 19F) Prep->NMR CDCl3 / DMSO-d6 MS LC-HRMS/MS (ESI+, CID) Prep->MS MeCN / H2O NMR_Data Structural Elucidation (J-Coupling, Conformational Analysis) NMR->NMR_Data MS_Data Mass Fragmentation (Exact Mass, HF Loss) MS->MS_Data Validation Cross-Validation & Final Characterization NMR_Data->Validation MS_Data->Validation

Figure 1: Integrated analytical workflow for the characterization of difluoroethyl morpholines.

NMR Spectroscopy Analysis

Causality in Experimental Design

Multiparametric NMR ( 1 H, 13 C, 19 F) is mandatory for these compounds. 19 F NMR is particularly critical due to the nucleus's 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to the local electronic environment [3]. The presence of geminal fluorine atoms ( −CF2​− ) dictates the splitting patterns. Because the C–F bond is highly polarized, coupling constants ( J -values) between fluorine and adjacent protons or carbons are exceptionally large and diagnostic.

Quantitative Data Summary
NucleusTypical Chemical Shift ( δ , ppm)Coupling TypeTypical Coupling Constant ( J , Hz)Diagnostic Value
19 F -85.0 to -105.0 2JF,H​ (Geminal)45 – 60 HzConfirms −CF2​H or −CH2​CF2​− connectivity.
19 F -85.0 to -105.0 3JF,H​ (Vicinal)10 – 20 HzIdentifies adjacent aliphatic protons.
13 C 115.0 to 125.0 1JC,F​ (Direct)240 – 250 HzUnambiguous proof of the fluorinated carbon.
13 C 30.0 to 60.0 2JC,F​ (Adjacent)20 – 30 HzConfirms the carbon skeleton linked to the CF2​ group.
Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 10–15 mg of the purified difluoroethyl morpholine in 0.6 mL of deuterated solvent (CDCl 3​ or DMSO- d6​ ).

  • Internal Referencing (Crucial Step): Add 0.05% v/v of trifluorotoluene (TFT, δF​ = -63.7 ppm) or trichlorofluoromethane (CFCl 3​ , δF​ = 0.0 ppm) as an internal 19 F reference [5].

    • Causality: 19 F chemical shifts are highly susceptible to solvent and temperature variations. An internal standard ensures the calibration axis is absolute, validating the chemical shift data.

  • 19 F Acquisition Strategy:

    • First, acquire a proton-decoupled 19 F spectrum ( 19 F{ 1 H}) . This collapses complex H–F multiplets into singlets (or AB quartets if the fluorines are diastereotopic), instantly confirming the number of unique fluorine environments.

    • Second, acquire a fully coupled 19 F spectrum to extract the JH,F​ coupling constants.

  • 13 C{ 1 H} Acquisition: Set a prolonged relaxation delay ( D1​≥2 seconds) and increase the number of scans.

    • Causality: The 13 C signal of the CF2​ group is split into a triplet ( 1JC,F​≈240 Hz) by the two fluorines, drastically reducing the signal-to-noise ratio of each individual peak.

Mass Spectrometry (LC-HRMS/MS) Analysis

Gas-Phase Fragmentation Causality

Electrospray Ionization (ESI) in positive mode is optimal due to the basic nitrogen atom of the morpholine ring. Under Collision-Induced Dissociation (CID), aliphatic fluorine compounds exhibit a highly characteristic dehydrohalogenation pathway: the facile neutral loss of hydrogen fluoride (HF, 20.006 Da) [4]. This occurs because the elimination process is thermodynamically favored in the presence of nearby aliphatic hydrogen atoms.

Simultaneously, the morpholine core frequently undergoes heterolytic C–N bond cleavage, followed by ring opening and the subsequent loss of an ethylene oxide equivalent ( C2​H4​O , 44 Da) [4].

Fragmentation Parent Protonated Precursor [M+H]+ LossHF Loss of HF (-20 Da) [M+H-HF]+ Parent->LossHF CID (-HF) Morpholine Morpholine Cleavage (Heterolytic C-N) Parent->Morpholine CID (C-N) RingOpen Ring Opening (-C2H4O, -44 Da) LossHF->RingOpen Complex Pathway Morpholine->RingOpen Further CID

Figure 2: Primary CID mass spectrometry fragmentation pathways for difluoroethyl morpholines.

LC-MS/MS Protocol
  • Chromatographic Separation:

    • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade H 2​ O.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality: Formic acid acts as a proton source, ensuring complete ionization of the morpholine nitrogen to maximize the [M+H] + signal intensity.

  • Source Parameters: Set the ESI capillary voltage to 3.0–3.5 kV. Utilize a Data-Dependent Acquisition (DDA) method to automatically trigger MS/MS scans on the top 5 most abundant precursor ions.

  • Collision Energy Optimization: Apply a stepped Normalized Collision Energy (NCE) setting (e.g., 20, 30, 40 eV).

    • Causality: The C–F bond is exceptionally strong ( ≈485 kJ/mol). While the elimination of HF is common, it often requires a higher activation energy threshold compared to standard amide or ether cleavages. Stepped NCE ensures both the fragile morpholine ring fragments and the robust HF loss are captured in a single composite spectrum.

  • Data Validation: Calculate the exact mass of the[M+H] + ion and ensure the mass error is <5 ppm. Screen the MS/MS spectra specifically for the diagnostic [M+H - 20] + peak to validate the presence of the aliphatic fluorine.

Conclusion

The comprehensive characterization of difluoroethyl morpholines requires a synergistic approach. 19 F and 13 C NMR provide absolute connectivity and conformational data through massive heteronuclear J -couplings, while HRMS/MS validates the exact molecular composition and utilizes the diagnostic neutral loss of HF to confirm the aliphatic fluorination state. Adhering to these self-validating protocols ensures high-confidence structural elucidation in drug discovery pipelines.

References

  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres National Center for Biotechnology Information (NIH) URL:[Link]

  • Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy Wikipedia URL:[Link]

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Copper-Catalyzed Difluoromethylenation of C(sp2)-H Bonds of Alkenes Royal Society of Chemistry (RSC) URL:[Link]

Application Notes and Protocols for In Vitro Assay Development: (3S)-3-(2,2-Difluoroethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of in-ur-vitro assays for the novel compound (3S)-3-(2,2-Difluoroethyl)morpholine. Given the current lack of specific biological target information for this molecule, this guide champions a tiered, hypothesis-driven approach, beginning with broad phenotypic screening to uncover potential biological activity, followed by target deconvolution and mechanistic studies. The protocols detailed herein are designed to be robust and self-validating, providing a clear path from initial hit discovery to lead optimization.

Introduction: The Morpholine Scaffold and the Uncharacterized Potential of (3S)-3-(2,2-Difluoroethyl)morpholine

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, featured in a multitude of approved and experimental drugs.[1] Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable component in drug design.[2][3] Morpholine-containing compounds have demonstrated a wide array of pharmacological activities, targeting a diverse range of proteins including enzymes, G-protein coupled receptors (GPCRs), and ion channels.[2][3][4][5]

(3S)-3-(2,2-Difluoroethyl)morpholine is a novel chemical entity with an uncharacterized biological profile. The presence of the difluoroethyl group is anticipated to modulate its lipophilicity and metabolic stability, potentially offering unique pharmacological properties. The absence of a known biological target necessitates a systematic and logical approach to in vitro assay development. This guide will provide the foundational strategies and detailed protocols to effectively characterize the bioactivity of this compound.

A Tiered Strategy for In Vitro Assay Development

For a novel compound with an unknown mechanism of action, a hierarchical screening approach is recommended. This strategy begins with broad, target-agnostic assays to identify any cellular effects, followed by more focused assays to identify the specific molecular target and elucidate the mechanism of action.[6]

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Class Identification cluster_3 Tier 3: Target Validation & Mechanistic Studies phenotypic_screening Broad Phenotypic Assays (e.g., Cell Viability, Morphology) enzyme_assays Broad Enzyme Inhibition Panels phenotypic_screening->enzyme_assays Identified Cellular Effect receptor_binding Receptor Binding Panels phenotypic_screening->receptor_binding Identified Cellular Effect ion_channel Ion Channel Screens phenotypic_screening->ion_channel Identified Cellular Effect dose_response Dose-Response & IC50/EC50 Determination enzyme_assays->dose_response Confirmed Hit receptor_binding->dose_response Confirmed Hit ion_channel->dose_response Confirmed Hit mechanism_of_action Mechanism of Action Studies (e.g., Enzyme Kinetics, Signaling Pathway Analysis) dose_response->mechanism_of_action

Figure 1: Tiered approach for in vitro assay development of a novel compound.

Tier 1: Phenotypic Screening to Uncover Biological Activity

The initial step is to determine if (3S)-3-(2,2-Difluoroethyl)morpholine elicits any observable effect on whole cells. Phenotypic screening makes no assumptions about the specific target and instead focuses on the overall cellular response.[6]

Cell Viability and Cytotoxicity Assays

These assays are fundamental for identifying compounds that affect cell proliferation or are cytotoxic. A common and robust method is the MTT assay.[7]

Protocol 1: MTT Assay for Cell Viability

Objective: To assess the effect of (3S)-3-(2,2-Difluoroethyl)morpholine on the metabolic activity of cultured cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) and a non-cancerous cell line (e.g., Vero - kidney epithelial cells from an African green monkey) to assess selectivity.[8]

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • (3S)-3-(2,2-Difluoroethyl)morpholine stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (3S)-3-(2,2-Difluoroethyl)morpholine in cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).

ParameterRecommended ValueRationale
Cell Lines At least one cancer and one non-cancerous lineTo assess for potential selective anti-proliferative effects.
Compound Concentration 0.1 nM to 100 µM (logarithmic dilutions)To capture a wide range of potential potencies.
Incubation Time 24, 48, and 72 hoursTo assess time-dependent effects.
Controls Vehicle (DMSO), Untreated, Positive (e.g., Doxorubicin)To ensure assay validity and provide a reference for potency.

Tier 2: Target Class Identification

If a consistent phenotypic effect is observed, the next step is to narrow down the potential target class. This can be achieved by screening the compound against panels of known targets.

Broad Enzyme Inhibition Assays

Given that many morpholine derivatives are enzyme inhibitors, screening against a broad panel of enzymes is a logical next step.[9][10][11]

Protocol 2: General Protocol for a Kinase Inhibition Assay (Example)

Objective: To determine if (3S)-3-(2,2-Difluoroethyl)morpholine inhibits the activity of a representative kinase.

Materials:

  • Recombinant kinase (e.g., a panel of commercially available kinases).

  • Kinase-specific substrate.

  • ATP.

  • Assay buffer.

  • (3S)-3-(2,2-Difluoroethyl)morpholine.

  • A detection reagent (e.g., a phosphospecific antibody or a luminescent ATP detection reagent).

  • Microplate reader.

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, its substrate, and varying concentrations of (3S)-3-(2,2-Difluoroethyl)morpholine in the assay buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at the optimal temperature for the kinase for a set period.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

ParameterRecommended ValueRationale
Enzyme Panel Diverse kinase familiesTo identify potential selectivity.
ATP Concentration At or near the Km valueTo detect competitive inhibitors more effectively.
Compound Concentration 0.1 nM to 100 µMTo establish a dose-response relationship.
Controls No enzyme, no compound, known inhibitorTo validate the assay and provide a reference.
Receptor Binding Assays

Morpholine-containing compounds are also known to interact with various receptors.[2][5] Radioligand binding assays are a classic and robust method for identifying receptor ligands.[12][13]

Protocol 3: Competitive Radioligand Binding Assay

Objective: To determine if (3S)-3-(2,2-Difluoroethyl)morpholine can displace a known radioligand from its receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • A specific radioligand for the target receptor.

  • (3S)-3-(2,2-Difluoroethyl)morpholine.

  • A non-labeled competing ligand (for non-specific binding determination).

  • Assay buffer.

  • Filtration apparatus and filter mats.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a series of tubes, combine the receptor-containing membranes, a fixed concentration of the radioligand, and increasing concentrations of (3S)-3-(2,2-Difluoroethyl)morpholine.

  • Non-Specific Binding: In a parallel set of tubes, include a high concentration of the non-labeled competing ligand to determine non-specific binding.

  • Incubation: Incubate the tubes to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand by filtration.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to a Ki using the Cheng-Prusoff equation.[12]

Tier 3: Target Validation and Mechanistic Studies

Once a putative target is identified, further assays are required to validate the interaction and elucidate the mechanism of action.

Mechanism of Action Studies for Enzyme Inhibitors

If the compound is found to be an enzyme inhibitor, it is crucial to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[14]

Protocol 4: Enzyme Inhibition Kinetics

Objective: To determine the mechanism of enzyme inhibition by (3S)-3-(2,2-Difluoroethyl)morpholine.

Procedure:

  • Perform the enzyme assay with varying concentrations of both the substrate and (3S)-3-(2,2-Difluoroethyl)morpholine.

  • Measure the initial reaction velocities.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on Km and Vmax.

Cellular Signaling Pathway Analysis

If a receptor is identified as the target, it is important to investigate the downstream signaling effects.[15][16][17]

G cluster_0 Upstream Events cluster_1 Downstream Signaling Cascade cluster_2 Cellular Response ligand (3S)-3-(2,2-Difluoroethyl)morpholine receptor Receptor ligand->receptor second_messenger Second Messenger (e.g., cAMP, Ca2+) receptor->second_messenger kinase_cascade Kinase Cascade (e.g., MAPK pathway) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Gene Expression, Proliferation, etc. transcription_factor->cellular_response

Figure 2: A generalized signaling pathway for investigation.

Protocol 5: Western Blot Analysis for Phosphorylated Signaling Proteins

Objective: To assess the effect of (3S)-3-(2,2-Difluoroethyl)morpholine on the phosphorylation state of key proteins in a relevant signaling pathway.

Procedure:

  • Treat cells with (3S)-3-(2,2-Difluoroethyl)morpholine for various times and at different concentrations.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins.

  • Use a labeled secondary antibody and a detection reagent to visualize the protein bands.

  • Quantify the band intensities to determine the change in protein phosphorylation.

Conclusion

The development of in vitro assays for a novel compound like (3S)-3-(2,2-Difluoroethyl)morpholine requires a systematic and scientifically rigorous approach. By employing the tiered strategy outlined in these application notes, researchers can efficiently move from initial phenotypic observations to a detailed understanding of the compound's mechanism of action. The provided protocols offer a solid foundation for these investigations, and their adaptation to specific hypotheses will be key to unlocking the therapeutic potential of this and other novel morpholine derivatives.

References

  • Vertex AI Search. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
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  • The Scientist. (n.d.). Tools and Strategies for Studying Cell Signaling Pathways.
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  • ACS Publications. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.
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  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

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Application Notes and Protocols for (3S)-3-(2,2-Difluoroethyl)morpholine: A Novel Chemical Probe for Target Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery and chemical biology, the identification of high-quality chemical probes is paramount for dissecting complex biological systems and validating novel therapeutic targets.[1][2][3] The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as aqueous solubility, metabolic stability, and cell permeability, ultimately improving their pharmacokinetic profiles.[4][5][6][7] The introduction of a difluoroethyl moiety can further modulate a molecule's physicochemical properties, including its lipophilicity and pKa, and can offer a site for unique interactions with biological targets.

This document provides a comprehensive guide to the characterization and application of (3S)-3-(2,2-Difluoroethyl)morpholine , a novel chemical entity with significant potential as a chemical probe. As this molecule is not yet characterized in the public domain, this guide is designed as a roadmap for researchers, providing both the conceptual framework and detailed protocols to explore its biological activity, identify its molecular target(s), and validate its utility in cell-based systems. We will proceed under the hypothesis that its unique structural features may confer high potency and selectivity for a specific protein target.

Section 1: Guiding Principles for the Use of a Novel Chemical Probe

The utility of any chemical probe is directly dependent on its rigorous characterization and proper experimental design.[2][8] Before embarking on extensive biological studies, it is crucial to establish the fundamental parameters of (3S)-3-(2,2-Difluoroethyl)morpholine and to adhere to best practices for its use.

The Pillars of a High-Quality Chemical Probe

A reliable chemical probe must satisfy several key criteria to ensure that observed biological effects can be confidently attributed to the modulation of its intended target.[8][9]

  • Potency: The probe should exhibit high potency against its target, ideally with an in vitro IC50 or Kd value of less than 100 nM.[1][8][9]

  • Selectivity: It must demonstrate significant selectivity for its target over other related proteins, often defined as a >30-fold difference in potency against other members of the same protein family.[8][9] Comprehensive selectivity profiling against a broad panel of targets is essential.

  • Cellular Activity: The probe must be cell-permeable and demonstrate on-target activity in a cellular context at a concentration ideally below 1 µM.[1][8]

  • Defined Mechanism of Action: The molecular mechanism by which the probe interacts with its target should be understood.

The "Rule of Two": Essential Controls for Rigorous Science
  • An Orthogonal Chemical Probe: A second, structurally distinct probe that modulates the same target. Observing the same phenotype with two different molecular scaffolds significantly strengthens the evidence for on-target activity.[10][11]

  • A Structurally-Related Inactive Control: A close analog of the probe that is devoid of activity against the primary target. This control is crucial for distinguishing on-target effects from non-specific or off-target effects of the chemical scaffold.[2][10]

The first step for any researcher working with (3S)-3-(2,2-Difluoroethyl)morpholine would be the synthesis or acquisition of its enantiomer, (3R)-3-(2,2-Difluoroethyl)morpholine, or a closely related analog lacking a key binding feature, to serve as a negative control.

Concentration is Key

Even the most selective probe can become non-selective at high concentrations.[8][10] It is imperative to use the probe at the lowest effective concentration and to perform full dose-response curves.[11] The Chemical Probes Portal provides guidance on appropriate concentration ranges for validated probes, a practice that should be emulated for novel agents.[12]

Section 2: Proposed Strategy for Target Identification and Validation

Given a novel, uncharacterized molecule like (3S)-3-(2,2-Difluoroethyl)morpholine, a systematic approach is required to identify its biological target(s). Chemical proteomics has emerged as a powerful technology for this purpose, enabling the unbiased identification of protein-small molecule interactions directly in a native biological context.[13][14][15]

Our proposed workflow integrates phenotypic screening with advanced chemical proteomics to identify the target and validate the probe's utility.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Probe Optimization A Synthesize Probe & Inactive Control ((3S) vs (3R) enantiomer) B Phenotypic Screening (e.g., cell viability, signaling pathway reporter assay) A->B C Determine Cellular EC50 B->C D Design Affinity-Based Probe (e.g., add alkyne handle for click chemistry) C->D Inform concentration E In situ Proteome Labeling (Live cells treated with affinity probe) D->E F Click Chemistry & Enrichment (Lysis, CuAAC with biotin-azide, streptavidin pulldown) E->F G LC-MS/MS Proteomics (Identify and quantify enriched proteins) F->G H Identify Candidate Targets (Proteins enriched by active vs. inactive probe) G->H I Target Engagement Assay (e.g., CETSA, Western Blot) H->I K In Vitro Binding Assay (e.g., SPR, ITC with recombinant protein) H->K J Orthogonal Validation (siRNA/CRISPR knockdown of candidate target) I->J L Selectivity Profiling (Test against related proteins/kinome scan) J->L Confirm on-target effect K->L

Figure 1. A comprehensive workflow for the identification and validation of the molecular target of (3S)-3-(2,2-Difluoroethyl)morpholine.

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments outlined in the target identification workflow.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify direct binding of a small molecule to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

  • (3S)-3-(2,2-Difluoroethyl)morpholine (Probe)

  • (3R)-3-(2,2-Difluoroethyl)morpholine (Inactive Control)

  • Cell line of interest expressing the putative target protein

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or plate

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the putative target protein

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the Probe or Inactive Control at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash twice with ice-cold PBS, and resuspend the cell pellet in lysis buffer.

  • Lysate Preparation: Lyse cells by freeze-thaw cycles. Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Collect the supernatant.

  • Heating: Aliquot the soluble lysate fraction into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Aggregates: Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/denatured proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of remaining soluble target protein by SDS-PAGE and Western blotting.

  • Data Interpretation: Plot the band intensity for the target protein against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the Probe, but not the Inactive Control, confirms target engagement.

Protocol: Target Identification via Competitive Chemical Proteomics

This protocol describes an in situ competitive profiling experiment to identify the cellular targets of (3S)-3-(2,2-Difluoroethyl)morpholine. It uses a well-characterized, broadly reactive covalent probe (e.g., a cysteine-reactive probe with an alkyne handle) to map accessible sites across the proteome. The novel probe is used as a competitor; if it binds to a protein, it will block labeling by the broad-spectrum probe.

G A Treat Live Cells: 1. Vehicle (DMSO) 2. (3S)-Probe (Active) 3. (3R)-Probe (Inactive) B Add Broad-Spectrum Alkyne-Tagged Covalent Probe A->B C Cell Lysis B->C D Click Chemistry: Add Azide-Biotin Tag C->D E Streptavidin Enrichment of Labeled Proteins D->E F On-Bead Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Quantitative Proteomics: Identify proteins with reduced labeling in (3S)-Probe treated sample G->H

Figure 2. Workflow for competitive activity-based protein profiling (ABPP) to identify targets.

Materials:

  • (3S)-3-(2,2-Difluoroethyl)morpholine (Probe/Competitor)

  • (3R)-3-(2,2-Difluoroethyl)morpholine (Inactive Control)

  • Broad-spectrum, alkyne-tagged covalent probe (e.g., Iodoacetamide-alkyne)

  • Cell line of interest

  • Click chemistry reagents: Azide-biotin tag, CuSO4, TBTA ligand, sodium ascorbate

  • Streptavidin-agarose beads

  • Reagents for proteomics sample preparation (DTT, iodoacetamide, trypsin)[16]

  • LC-MS/MS instrumentation

Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Pre-treat cells for 1 hour with either vehicle (DMSO), a high concentration of the Probe (e.g., 10-50 µM), or the Inactive Control.

  • Broad-Spectrum Labeling: Add the alkyne-tagged covalent probe to all samples at a final concentration of ~10-50 µM and incubate for 30-60 minutes.

  • Lysis: Harvest cells, wash with ice-cold PBS, and lyse in a suitable buffer (e.g., PBS with 1% Triton X-100).

  • Click Reaction: To the proteome (~1 mg), add the click chemistry reagents (e.g., 100 µM azide-biotin, 1 mM CuSO4, 100 µM TBTA, 1 mM sodium ascorbate) and incubate for 1 hour at room temperature.

  • Enrichment: Add streptavidin-agarose beads to the labeled proteome and incubate for 1-2 hours at 4°C to enrich for biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins (e.g., with 0.1% SDS in PBS, then 6M urea, then PBS).

  • On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

  • LC-MS/MS Analysis: Collect the peptide supernatant and analyze by quantitative mass spectrometry.[13]

  • Data Analysis: Identify proteins that are consistently and significantly less abundant in the sample pre-treated with the active Probe compared to the vehicle and Inactive Control samples. These are the candidate targets.

Section 4: Data Presentation and Interpretation

Quantitative data should be presented clearly to facilitate interpretation.

Table 1: Hypothetical Dose-Response Data

This table summarizes the results from a hypothetical cell-based assay (e.g., inhibition of cytokine release).

CompoundTargetEC50 (µM) in Cellular Assay
(3S)-3-(2,2-Difluoroethyl)morpholineTarget X0.25
(3R)-3-(2,2-Difluoroethyl)morpholineTarget X> 50
Orthogonal Probe YTarget X0.40

This data would suggest a potent and stereospecific effect of the (3S)-enantiomer, supporting an on-target mechanism.

Table 2: Hypothetical Selectivity Data from Competitive Proteomics

This table shows a partial list of proteins identified in the competitive chemical proteomics experiment.

Protein IDProtein NameRatio (Probe/Vehicle)p-valueNotes
P04035Kinase Target X0.15< 0.001High-confidence candidate
Q15858Kinase Y0.890.45Not a target
P08684Housekeeping Protein Z0.980.88Not a target

The data clearly identifies "Kinase Target X" as the primary candidate, showing a significant reduction in labeling only when competed with the active probe.

Conclusion

(3S)-3-(2,2-Difluoroethyl)morpholine represents a novel chemical scaffold with the potential to be a valuable tool for chemical biology. Its morpholine core suggests favorable physicochemical properties, while the difluoroethyl group may confer unique binding characteristics. By following the principles of rigorous probe characterization and employing systematic target identification strategies as outlined in this guide, researchers can effectively elucidate its mechanism of action and unlock its potential for exploring new biology and validating future drug targets. The path from a novel molecule to a validated chemical probe is challenging but, when pursued with scientific rigor, can yield powerful reagents for discovery.[17]

References

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  • PMC. (n.d.).
  • PubChemLite. (n.d.). 3-(2,2-difluoroethyl)morpholine (C6H11F2NO).
  • PubMed. (2020, March 15).
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
  • PubMed. (2020, March 15). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • bioRxiv. (2026, February 21).
  • ChemRxiv. (n.d.). Fully-Functionalized Natural Product Probes to Expand the Chemical Tractability of the Human Proteome.
  • ChemScene. (n.d.). 4-(2,2-Difluoroethyl)morpholine-3-carboxylic acid hydrochloride.

Sources

Application Note: Utilizing (3S)-3-(2,2-Difluoroethyl)morpholine as a Privileged Fluorinated Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemical matter for challenging therapeutic targets. Unlike traditional high-throughput screening, fragment approaches detect weaker but highly atom-efficient binding interactions, providing robust starting points for lead optimization[1]. This application note details the scientific rationale, physicochemical profiling, and experimental protocols for deploying (3S)-3-(2,2-Difluoroethyl)morpholine —a highly specialized, fluorinated building block—in ligand-observed 19 F-NMR fragment screening campaigns.

Scientific Rationale: Anatomy of the Scaffold

The design of (3S)-3-(2,2-Difluoroethyl)morpholine represents a convergence of optimal medicinal chemistry principles:

  • The Morpholine Core : Morpholine is widely recognized as a "privileged scaffold" in drug discovery, particularly for Central Nervous System (CNS) targets. Its well-balanced lipophilic–hydrophilic profile, basic nitrogen, and chair-like flexible conformation allow it to easily cross the blood-brain barrier while engaging in critical hydrogen-bonding interactions[2].

  • The 2,2-Difluoroethyl Motif ( 19 F-NMR Handle) : The inclusion of a fluorinated alkyl group serves a dual purpose. Biologically, the electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent morpholine nitrogen via inductive effects, which often improves membrane permeability and reduces off-target liabilities (e.g., hERG binding). Analytically, because fluorine atoms are not naturally present in biological systems, it provides a highly sensitive, zero-background handle for 19 F-NMR screening[3].

  • Stereochemical Precision : The (3S) stereocenter dictates a precise 3D growth vector. When the fragment binds to a target, this defined geometry allows medicinal chemists to predictably elaborate the secondary amine into adjacent sub-pockets during the hit-to-lead phase.

Structural_Logic Fragment (3S)-3-(2,2-Difluoroethyl)morpholine (Core Fragment) Morpholine Morpholine Ring (Privileged Scaffold) Fragment->Morpholine Fluoro 2,2-Difluoroethyl Motif (19F-NMR Handle) Fragment->Fluoro Stereo (3S) Stereocenter (3D Growth Vector) Fragment->Stereo Prop1 Favorable pKa & LogP Optimal CNS Penetration Morpholine->Prop1 Prop2 High NMR Sensitivity Zero Biological Background Fluoro->Prop2 Prop3 Enantiomeric Purity Predictable SAR Trajectory Stereo->Prop3

Figure 1: Structural deconstruction of (3S)-3-(2,2-Difluoroethyl)morpholine and its functional utility.

Physicochemical Profiling

To ensure viability in FBDD, fragments must adhere strictly to the "Rule of Three" (Ro3). As summarized in Table 1, (3S)-3-(2,2-Difluoroethyl)morpholine exhibits near-perfect Ro3 compliance, ensuring high ligand efficiency (LE) upon target binding.

Table 1: Physicochemical Profile & Rule of Three (Ro3) Compliance

ParameterValueRo3 ThresholdAssessment
Molecular Weight 151.15 Da≤ 300 DaPass
cLogP ~0.6≤ 3.0Pass
H-Bond Donors 1 (Secondary Amine)≤ 3Pass
H-Bond Acceptors 2 (N, O)≤ 3Pass
Heavy Atoms 10≤ 20Pass

Experimental Workflows & Protocols

Protocol A: Ligand-Observed 19 F-NMR Screening (CPMG / T2​ -Filter)

19 F-NMR has emerged as a cornerstone technique for fragment screening due to its ability to detect weak affinity interactions ( Kd​ in the μ M to mM range) without the need for complex assay development[4].

Causality of the Method: Free fragments in solution tumble rapidly, resulting in a long transverse relaxation time ( T2​ ) and sharp NMR peaks. When a fragment binds to a large macromolecular target, it adopts the slow tumbling rate of the protein, drastically shortening its T2​ and broadening its peak[5]. The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence acts as a T2​ filter, selectively eliminating the broad signals of the bound state. Binding is therefore quantified by the attenuation (reduction in intensity) of the free fragment's signal.

NMR_Workflow Cocktail 1. Cocktail Prep (Fragment + TFA Ref) Addition 2. Target Addition (20 µM Protein) Cocktail->Addition NMR 3. 19F CPMG NMR (T2 Relaxation Filter) Addition->NMR Analysis 4. Signal Analysis (Attenuation %) NMR->Analysis Hit 5. Hit Validation (>20% Drop = Binder) Analysis->Hit

Figure 2: Ligand-observed 19F-NMR fragment screening workflow utilizing a T2-relaxation filter.

Table 2: Standard 19 F-NMR (CPMG) Screening Parameters

ParameterRecommended SettingRationale
Temperature 298 KBalances target protein stability with favorable ligand exchange kinetics.
Ligand Concentration 500 µMEnsures a high signal-to-noise ratio (SNR) for rapid 19 F detection.
Protein Concentration 20 µMMaintains a 25:1 ligand-to-protein ratio, driving the equilibrium for weak binders.
CPMG Delay ( T2​ filter) 200 - 400 msSufficient to fully relax bound-state signals while retaining free-state signals.
Step-by-Step Methodology:
  • Buffer Preparation: Prepare a screening buffer compatible with the target protein (e.g., 50 mM Tris-d11, pH 7.4, 100 mM NaCl) supplemented with 5% D2​O for the NMR lock.

  • Self-Validating Cocktail Assembly: In a 5 mm NMR tube, combine (3S)-3-(2,2-Difluoroethyl)morpholine to a final concentration of 500 µM. Crucial Step: Add Sodium Trifluoroacetate (TFA) to a final concentration of 500 µM. Causality: TFA acts as a non-binding internal reference. If the TFA signal attenuates during the experiment, it indicates systemic issues such as protein aggregation or viscosity artifacts, thereby self-validating the integrity of the assay.

  • Baseline Acquisition: Acquire a 1D 19 F-NMR CPMG spectrum of the cocktail without the target protein. Record the peak integral of the difluoroethyl group (typically observed between -110 to -120 ppm).

  • Target Incubation: Add the target protein to the NMR tube to achieve a final concentration of 20 µM. Gently invert to mix.

  • Screening Acquisition: Acquire a second 1D 19 F-NMR CPMG spectrum using identical receiver gain and T2​ filter parameters (200-400 ms).

  • Data Interpretation: Calculate the percentage of signal attenuation for both the fragment and the TFA reference. A valid "hit" is defined as >20% attenuation of the fragment signal with <5% change in the TFA reference signal.

Protocol B: Hit-to-Lead Elaboration (N-Functionalization)

Once binding is confirmed, the fragment must be "grown" to increase affinity. The secondary amine (N4) of the morpholine ring is a highly reactive nucleophile, making it an ideal vector for rapid parallel synthesis.

Causality of the Method: By functionalizing the N4 position, chemists can probe adjacent sub-pockets of the target. The (3S)-2,2-difluoroethyl group provides necessary steric bulk, restricting the conformational freedom of the newly formed bond (e.g., an amide or sulfonamide) and directing the new functional group into a specific spatial trajectory.

Step-by-Step Methodology:
  • Reaction Setup: In a 2 mL glass vial, dissolve (3S)-3-(2,2-Difluoroethyl)morpholine (1.0 eq, 0.1 mmol) in 1.0 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 0.25 mmol) to deprotonate the morpholine nitrogen, preparing it for nucleophilic attack.

  • Electrophile Coupling: Slowly add an electrophilic building block, such as a substituted benzoyl chloride or sulfonyl chloride (1.2 eq, 0.12 mmol). Stir the reaction at room temperature for 4 hours.

  • Self-Validating Reaction Tracking: Monitor the reaction conversion via LC-MS and crude 19 F-NMR. Causality: The retention of the distinctive 19 F doublet/multiplet in the crude mixture confirms that the fluorinated pharmacophore has survived the coupling conditions intact, acting as an internal tracer for the newly synthesized lead compound.

  • Purification: Quench the reaction with saturated aqueous NaHCO3​ , extract with DCM, concentrate under reduced pressure, and purify via preparative HPLC to yield the elaborated lead compound for subsequent biological evaluation.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications.[Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC - NIH.[Link]

  • Ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology.[Link]

  • 19F NMR Fragment Screening Platform - University College London.[Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery - MDPI.[Link]

Sources

Application Note: Strategic Derivatization of (3S)-3-(2,2-Difluoroethyl)morpholine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to confer favorable physicochemical and pharmacokinetic properties upon bioactive molecules.[1][2] This guide provides a detailed exploration of synthetic strategies for the derivatization of (3S)-3-(2,2-Difluoroethyl)morpholine, a chiral scaffold featuring a metabolically robust difluoroethyl moiety. The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in generating compound libraries for comprehensive Structure-Activity Relationship (SAR) studies. We will delve into the rationale behind key derivatization points on the morpholine core, providing step-by-step protocols for N-alkylation, N-acylation, and N-arylation, as well as discussing advanced C-H functionalization techniques.

Introduction: The Strategic Value of the Morpholine Scaffold

The prevalence of the morpholine ring in approved pharmaceuticals is a testament to its utility in drug design.[2][3] Its unique composition, featuring both a secondary amine and an ether linkage, provides a well-balanced hydrophilic/lipophilic profile, which can enhance aqueous solubility, improve cell permeability, and reduce off-target toxicity.[3][4][5] In the context of central nervous system (CNS) drug discovery, the morpholine scaffold is particularly valuable for its ability to improve blood-brain barrier penetration.[4][5][6]

The specific starting material, (3S)-3-(2,2-Difluoroethyl)morpholine, offers two key tactical advantages for drug design:

  • Stereochemical Control: The (3S) stereocenter provides a fixed three-dimensional vector for the difluoroethyl group, allowing for precise probing of chiral recognition pockets within a biological target.

  • Metabolic Stability: The geminal difluoro group is a bioisostere of a hydroxyl, carbonyl, or other hydrogen-bonding functionalities.[7] It can participate in electrostatic interactions while blocking sites of oxidative metabolism, thereby enhancing the metabolic stability and half-life of a drug candidate.

This document serves as a practical guide to leveraging these features by systematically exploring the chemical space around the morpholine core to build robust SAR.

Rationale for Derivatization: Mapping Chemical Space

The primary goal of derivatization is to systematically modify the parent scaffold to understand how changes in sterics, electronics, and physicochemical properties impact biological activity. For (3S)-3-(2,2-Difluoroethyl)morpholine, derivatization efforts are logically focused on the most synthetically accessible and impactful positions.

  • N4-Position (Secondary Amine): This is the most common and versatile point for modification. The nitrogen lone pair is nucleophilic, and its basicity (pKa) can be readily modulated. Substituents at this position can be directed into solvent-exposed regions or deep into a binding pocket, making it a critical anchor point for SAR exploration.[8]

  • C2/C6-Positions (α- to Nitrogen): Functionalization at these positions allows for the introduction of substituents that can alter the conformation of the morpholine ring and provide new vectors for interacting with a target.[9] These modifications are typically more complex and are considered late-stage or "lead optimization" strategies, often employing modern C-H functionalization techniques.[9][10]

Experimental Workflows and Protocols

The following sections provide detailed, field-tested protocols for the most critical derivatization reactions. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and inert atmosphere conditions (Nitrogen or Argon) should be used where specified.

Strategy 1: N-Alkylation via SN2 Reaction

N-alkylation is a fundamental method for introducing simple alkyl, benzyl, or other sp³-hybridized carbon fragments. The reaction proceeds via a standard nucleophilic substitution mechanism.

Rationale: This strategy is ideal for rapidly exploring the impact of steric bulk and lipophilicity in the region extending from the morpholine nitrogen.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine morpholine derivative, base (K₂CO₃), and solvent (ACN) B Add alkyl halide (R-X) dropwise A->B C Heat to reflux (e.g., 82°C) for 4-12h B->C D Monitor by TLC/LC-MS C->D E Cool and filter inorganic salts D->E F Concentrate filtrate under vacuum E->F G Purify via column chromatography F->G

Caption: General workflow for N-alkylation of morpholine.

Detailed Protocol:

  • To a round-bottom flask, add (3S)-3-(2,2-Difluoroethyl)morpholine (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous acetonitrile (ACN, 0.1 M).

  • Stir the suspension at room temperature for 10 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction to 82°C (reflux).

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the solid with ACN.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the N-alkylated product.[8]

Data Summary Table:

Alkyl Halide (R-X) Base Solvent Time (h) Typical Yield (%) Notes
Benzyl Bromide K₂CO₃ ACN 4-6 85-95 Standard, robust reaction.
Ethyl Bromoacetate K₂CO₃ DMF 6-8 70-85 Introduces an ester handle for further modification.
1-iodopropane Cs₂CO₃ ACN 12 80-90 Cesium carbonate can be effective for less reactive halides.

| 2-(Bromomethyl)pyridine | K₂CO₃ | ACN | 5 | 80-90 | Introduces a basic heterocyclic motif. |

Strategy 2: N-Acylation for Amide and Sulfonamide Synthesis

N-acylation introduces a carbonyl or sulfonyl group, which can act as a hydrogen bond acceptor and significantly alters the electronic properties of the nitrogen.

Rationale: This is a key strategy for mimicking peptide bonds, introducing groups for strong hydrogen bonding, and modulating the pKa of the parent amine.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve morpholine derivative and base (Et₃N) in DCM B Cool solution to 0°C A->B C Add acyl/sulfonyl chloride (R-COCl) dropwise B->C D Stir at RT for 2-16h C->D E Monitor by TLC/LC-MS D->E F Quench with aq. NaHCO₃ E->F G Extract with DCM F->G H Dry (Na₂SO₄), filter, and concentrate G->H I Purify via column chromatography H->I

Caption: General workflow for N-acylation of morpholine.

Detailed Protocol:

  • Dissolve (3S)-3-(2,2-Difluoroethyl)morpholine (1.0 eq.) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq.) or N-ethylmorpholine in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere.[11]

  • Cool the solution to 0°C in an ice bath.

  • Add the desired acyl chloride or sulfonyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[12][13]

Data Summary Table:

Acylating Agent Base Solvent Time (h) Typical Yield (%) Notes
Acetyl Chloride Et₃N DCM 2 90-98 Forms a simple, neutral amide.
Benzoyl Chloride Et₃N DCM 4 90-95 Introduces an aromatic ring.
Dansyl Chloride Pyridine DCM 12 75-85 Creates a fluorescently tagged derivative.

| Methane Sulfonyl Chloride | Et₃N | DCM | 3 | 85-95 | Forms a stable, neutral sulfonamide. |

Strategy 3: N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds between the morpholine nitrogen and various aryl or heteroaryl halides.[14]

Rationale: This reaction is crucial for synthesizing compounds where the morpholine moiety is attached to an aromatic system, a common motif in kinase inhibitors and other targeted therapies. It allows for the exploration of a vast chemical space.

cluster_prep Inert Atmosphere Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with Pd catalyst, ligand, and base (NaOtBu) B Add anhydrous solvent (Toluene) A->B C Add aryl halide (Ar-X) and morpholine derivative B->C D Heat to reflux (e.g., 100°C) for 6-24h C->D E Monitor by TLC/LC-MS D->E F Cool and quench with water E->F G Extract with Ethyl Acetate F->G H Dry (Na₂SO₄), filter, and concentrate G->H I Purify via column chromatography H->I

Caption: General workflow for Buchwald-Hartwig N-arylation.

Detailed Protocol:

  • In an oven-dried flask under an inert atmosphere (glovebox recommended), combine the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 8 mol%), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq.).

  • Add the aryl or heteroaryl halide (1.0 eq.) and (3S)-3-(2,2-Difluoroethyl)morpholine (1.2 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).

  • Seal the flask and heat the mixture to 80-110°C for 6-24 hours.

  • Monitor the reaction for completion by LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8][14]

Data Summary Table:

Aryl Halide Catalyst/Ligand Base Solvent Temp (°C) Typical Yield (%)
4-Bromotoluene Pd₂(dba)₃ / XPhos NaOtBu Toluene 100 80-95
2-Chloropyridine Pd(OAc)₂ / SPhos K₃PO₄ Dioxane 110 70-85
1-Bromo-3-methoxybenzene G3-XPhos Palladacycle LHMDS Toluene 90 85-95

| 4-Iodoanisole | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 75-90 |

Analytical Characterization Workflow

Confirmation of structure and purity is paramount. All newly synthesized derivatives must be rigorously characterized using a standard suite of analytical techniques.

cluster_verification Structure cluster_purity Purity A Crude Product (Post-Workup) B Purification (Flash Chromatography) A->B C Structure Verification B->C D Purity Assessment B->D E ¹H, ¹³C, ¹⁹F NMR C->E F High-Res Mass Spec (HRMS) C->F G Analytical HPLC (>95%) D->G H Final Characterized Compound E->H F->H G->H

Caption: Standard analytical workflow for derivative characterization.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the covalent structure of the molecule. The appearance of signals corresponding to the newly introduced group and shifts in the signals of the morpholine core provide definitive structural evidence. ¹⁹F NMR is essential to confirm the integrity of the difluoroethyl group.

  • Mass Spectrometry (MS): LC-MS is used for reaction monitoring and initial purity assessment. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the final compound.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC with UV detection (and preferably ELSD or CAD) is used to determine the final purity of the compound, which should typically be >95% for use in biological assays.

Conclusion

(3S)-3-(2,2-Difluoroethyl)morpholine is a valuable scaffold for the development of novel therapeutics. The synthetic protocols detailed in this guide for N-alkylation, N-acylation, and N-arylation provide a robust and versatile toolkit for generating diverse libraries of analogs. By systematically applying these methods, researchers can effectively navigate the complex landscape of structure-activity relationships, leading to the identification of optimized lead compounds with enhanced potency, selectivity, and drug-like properties.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications.
  • Synthetic Routes for Functionalizing the Morpholine Ring in Benzamides: Application Notes and Protocols. (2025). BenchChem.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC - NIH.
  • Synthesis of Morpholine-Containing Polymers: Application Notes and Protocols. (2025). BenchChem.
  • Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. (n.d.). TCI Chemicals.
  • Substituted Morpholine Scaffolds: A Comprehensive Review for Drug Discovery Professionals. (2025). BenchChem.
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (n.d.). RSC Publishing.
  • Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine. (n.d.). BenchChem.
  • Application Notes and Protocols: Derivatization of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane for Further Studies. (2025). BenchChem.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC.
  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2025).
  • Catalytic performance of 1, 2, and 4 in the N‐arylation of morpholine.... (n.d.). ResearchGate.
  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI.
  • CN110642807A - Preparation method of N-acetyl morpholine. (n.d.). Google Patents.
  • N-Acetylmorpholine 1696-20-4 wiki. (n.d.). Guidechem.
  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (2011). AKJournals.
  • C-H Functionalization. (n.d.). Ellman Laboratory - Yale University.
  • Application Notes and Protocols: Synthesis of N-Aryl Morpholines. (2025). BenchChem.
  • N-alkylation of morpholine with other alcohols | Download Table. (n.d.). ResearchGate.
  • CN1283632C - Process for preparing N-acetyl morpholine. (n.d.). Google Patents.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). ResearchGate.
  • N-arylation of Morpholine with Pd(OAc) 2 in the Presence of Anchored Phosphines. (n.d.). ResearchGate.
  • Scholars Research Library - Der Pharma Chemica. (n.d.).
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). Semantic Scholar.

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experimental protocol for assessing the metabolic stability of fluorinated compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Its unique properties—small atomic size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—are strategically leveraged to enhance a compound's pharmacological profile.[1][3] Specifically, fluorination can improve binding affinity, modulate pKa to increase bioavailability, and, most critically, enhance metabolic stability.[3][4]

Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a pivotal parameter in drug discovery.[5] Compounds that are metabolized too quickly fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly can accumulate and cause toxicity.[5] Fluorine atoms are often introduced at metabolically labile positions ("soft spots") to block oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism in the liver.[3][6] The strength of the C-F bond makes it significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[3]

However, the impact of fluorination is not always predictable. It can alter a compound's interaction with metabolizing enzymes in complex ways, sometimes having no effect or even altering the primary site of metabolism.[6][7] Therefore, a robust and precise experimental protocol to assess the metabolic stability of fluorinated compounds is not just a routine screening step but a critical tool for validating design strategies and guiding lead optimization. This application note provides a comprehensive, in-depth guide to designing, executing, and interpreting in vitro metabolic stability assays for fluorinated drug candidates, grounded in the principles of enzymology and bioanalytical chemistry.

Biochemical Principles: Why Fluorine Challenges Metabolism

The majority of oxidative drug metabolism is carried out by a superfamily of heme-containing enzymes known as cytochromes P450 (CYPs).[7] These enzymes, primarily located in the endoplasmic reticulum of liver cells, are responsible for 90-95% of the oxidative metabolism of foreign compounds (xenobiotics).[6][7] The U.S. Food and Drug Administration (FDA) requires that all investigational new drugs be evaluated as substrates for the seven most clinically significant CYP isozymes: 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[7][8]

The primary mechanism by which fluorine enhances metabolic stability is by blocking sites of oxidation . CYP enzymes often hydroxylate aliphatic or aromatic C-H bonds. Replacing a hydrogen atom with a fluorine atom at such a site physically prevents this hydroxylation.[3][9]

However, the effect is more complex than simple steric hindrance:

  • Electronic Effects: As the most electronegative element, fluorine strongly withdraws electron density.[1][3] This can deactivate an adjacent aromatic ring, making it less susceptible to electrophilic attack by the activated CYP heme-oxygen species.[9]

  • Altered Binding Affinity: Fluorination can change how a molecule fits into the active site of a CYP enzyme. This can be beneficial, preventing the molecule from binding in an orientation that favors metabolism, or detrimental, by creating unfavorable electrostatic interactions with the enzyme's amino acid residues.[7]

  • Metabolic Switching: Blocking one metabolic site can sometimes redirect metabolism to a different, previously minor site on the molecule. This can lead to the formation of unexpected or undesirable metabolites.

  • Defluorination: Although the C-F bond is strong, enzymatic defluorination can occur, particularly with aromatic fluorides, catalyzed by CYP enzymes.[9][10] This process can sometimes lead to the formation of reactive intermediates.[11]

Understanding these principles is crucial for interpreting assay results. A fluorinated compound that is still rapidly metabolized may be a substrate for a different CYP isozyme, may have undergone metabolic switching, or its fluorination site may not be the primary metabolic soft spot.

G cluster_0 Non-Fluorinated Compound cluster_1 Fluorinated Compound Drug_H Drug-CH₃ (Metabolically Labile Site) CYP CYP450 Enzyme (e.g., CYP3A4) Drug_H->CYP Binds to Active Site Metabolite_H Drug-CH₂OH (Hydroxylated Metabolite) CYP->Metabolite_H Oxidizes Drug_F Drug-CF₃ (Metabolically Blocked Site) CYP2 CYP450 Enzyme (e.g., CYP3A4) Drug_F->CYP2 Binding Occurs No_Metabolism No Reaction at Site (Increased Stability) CYP2->No_Metabolism Oxidation Blocked

Caption: Mechanism of improved metabolic stability via fluorination.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol details a standard, robust method for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated compound.[5][12] The assay uses pooled human liver microsomes (HLM), which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes like CYPs.[12][13]

Materials and Reagents
  • Test Compound: Fluorinated compound of interest, dissolved in DMSO (e.g., 10 mM stock).

  • Human Liver Microsomes (HLM): Pooled from multiple donors (e.g., ≥15 donors) to average out inter-individual variability.[8] Store at -80°C.

  • Phosphate Buffer: 0.1 M Potassium Phosphate, pH 7.4.

  • NADPH Regenerating System (NRS): Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase). Essential cofactor for CYP activity.[13][14]

  • Positive Control Compound: A compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Testosterone).

  • Negative Control: The test compound incubated without the NRS to control for non-enzymatic degradation.

  • Quenching Solution: Ice-cold Acetonitrile containing an analytical internal standard (IS). The IS should be a structurally similar, stable compound not found in the matrix.

  • Equipment: 37°C water bath/incubator, centrifuge, 96-well plates, multichannel pipettes, LC-MS/MS system.

Experimental Workflow

The protocol is designed as a self-validating system. The inclusion of positive and negative controls ensures the enzymatic system is active and that the observed compound depletion is due to metabolism.

G cluster_sampling Time Point Sampling prep 1. Reagent Preparation - Thaw HLM on ice - Prepare Buffer, NRS - Dilute Test Compound plate 2. Plate Setup (96-well) - Add HLM to Buffer - Add Test Compound (1 µM final) - Add Positive/Negative Controls prep->plate preincubate 3. Pre-incubation - 5 min at 37°C - Equilibrates temperature plate->preincubate initiate 4. Initiate Reaction - Add NADPH Regenerating System (NRS) preincubate->initiate incubate 5. Time-Course Incubation - Incubate at 37°C initiate->incubate T0 T=0 min incubate->T0 T5 T=5 min incubate->T5 T15 T=15 min incubate->T15 T30 T=30 min incubate->T30 T60 T=60 min incubate->T60 quench 6. Quench Reaction - Add cold Acetonitrile + IS - Stops enzymatic activity T0->quench T5->quench T15->quench T30->quench T60->quench process 7. Sample Processing - Centrifuge to pellet protein - Transfer supernatant quench->process analyze 8. LC-MS/MS Analysis - Quantify remaining parent compound process->analyze

Caption: Experimental workflow for the HLM metabolic stability assay.

Step-by-Step Protocol
  • Preparation: Thaw HLM on ice. Prepare working solutions of the test compound and positive control by diluting stock solutions in buffer. Final DMSO concentration in the incubation should be ≤ 0.25% to avoid enzyme inhibition.[12]

  • Incubation Setup (in triplicate):

    • In a 96-well plate, add 0.1 M phosphate buffer.

    • Add HLM to a final protein concentration of 0.5 mg/mL.[14] This concentration is chosen to provide sufficient enzymatic activity for most compounds. For very slowly metabolized compounds, a higher concentration or a different test system (e.g., hepatocytes) may be needed.[15]

    • Add the test compound to a final concentration of 1 µM. This concentration is typically below the Michaelis-Menten constant (Km) for most CYPs, ensuring the reaction follows first-order kinetics.

    • Prepare parallel wells for the positive control and the negative control (test compound with buffer and HLM, but no NRS).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.[14]

  • Reaction Initiation: Initiate the reaction by adding pre-warmed NRS to all wells except the negative controls. The T=0 sample is taken immediately by transferring an aliquot to a separate plate containing the ice-cold quenching solution.[16]

  • Time-Point Sampling: Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and terminate the reaction by adding them to the quenching plate.[14][16]

  • Sample Processing: Once all time points are collected, centrifuge the quenching plate at high speed (e.g., 4000 x g for 10 min) to pellet the precipitated proteins.[16]

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.[5]

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the parent drug in the complex biological matrix.[17]

  • Method Development: A specific and sensitive method must be developed for the fluorinated compound. This involves optimizing chromatographic separation and mass spectrometric detection parameters (e.g., precursor/product ion transitions in Multiple Reaction Monitoring mode).

  • Challenges with Fluorinated Compounds: While generally well-behaved, analysts should be aware that highly fluorinated compounds can sometimes exhibit unique chromatographic behavior or fragmentation patterns. High-resolution mass spectrometry (HRMS) can be a valuable tool for identifying potential metabolites, including those resulting from defluorination.[14][18]

Data Analysis and Interpretation

The goal is to determine the rate at which the parent compound disappears. This rate is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[5]

  • Quantification: The peak area ratio of the test compound to the internal standard is calculated for each time point.

  • Calculate % Remaining: The percentage of the compound remaining at each time point is calculated relative to the T=0 time point.

    • % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining versus time. The slope of this line is the elimination rate constant, k.[19]

  • Calculate In Vitro Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value normalizes the clearance rate to the amount of microsomal protein used.[5]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation / mg of Microsomal Protein)[5]

Data Presentation

Results should be summarized in a clear, tabular format.

CompoundTime (min)% Parent Remaining (Mean ± SD)
Test Compound A 0100
585.2 ± 3.1
1560.1 ± 4.5
3035.8 ± 2.9
6012.5 ± 1.8
Verapamil (Control) 0100
565.4 ± 4.2
1528.9 ± 3.3
308.1 ± 1.5
60< 1.0
Calculated ParametersTest Compound AVerapamil (Control)Stability Classification
k (min⁻¹) 0.0340.115-
t½ (min) 20.46.0Moderate / High
CLint (µL/min/mg) 68.0230.0-

Note: Stability classifications can vary, but generally t½ > 60 min is considered stable, 15-60 min is moderately stable, and < 15 min is unstable.

Interpreting the Results
  • High Clearance: If the fluorinated compound shows high clearance (short t½), it indicates that the fluorination strategy was not successful in blocking the primary metabolic site, or that metabolic switching has occurred. Further metabolite identification studies would be warranted.[20]

  • Low Clearance: A long t½ suggests the compound is stable in the microsomal system, indicating the fluorination strategy was successful. However, it's important to remember that microsomes primarily assess Phase I metabolism.[21] The compound could still be cleared by Phase II conjugation (e.g., glucuronidation) or by non-CYP enzymes, which would require assays with hepatocytes.[15]

  • Control Performance: The positive control (Verapamil) must show high clearance to validate that the microsomal system was enzymatically active. The negative control (no NADPH) should show >85% of the compound remaining after 60 minutes to rule out non-enzymatic degradation.

Conclusion

Assessing the metabolic stability of fluorinated compounds is a critical step in drug development that requires a carefully designed and validated experimental approach. By combining a robust in vitro protocol using human liver microsomes with sensitive LC-MS/MS analysis, researchers can accurately determine key parameters like intrinsic clearance and half-life. The interpretation of this data, grounded in an understanding of the biochemical principles of fluorine's influence on CYP-mediated metabolism, provides invaluable insights that guide the structure-activity relationship and help select drug candidates with optimal pharmacokinetic profiles for further development. This iterative process of design, synthesis, and testing is fundamental to the successful application of fluorine in modern medicinal chemistry.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC - [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - MDPI - [Link]

  • The role of fluorine in medicinal chemistry - PubMed - [Link]

  • The role of fluorine in medicinal chemistry - Taylor & Francis Online - [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling - IntechOpen - [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv - [Link]

  • Microsomal Stability - Evotec - [Link]

  • Guidance for Industry: DRUG METABOLISM/DRUG INTERACTION STUDIES IN THE DRUG DEVELOPMENT PROCESS: STUDIES IN VITRO - U.S. Food and Drug Administration - [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - [Link]

  • METABOLISM OF FLUORINE-CONTAINING DRUGS - Annual Reviews - [Link]

  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides - ResearchGate - [Link]

  • Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids - MDPI - [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv - [Link]

  • In vitro drug metabolism: for the selection of your lead compounds - MTT-Lab - [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry - U.S. Food and Drug Administration - [Link]

  • In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling - U.S. Food and Drug Administration - [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate - [Link]

  • 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies - Contract Pharma - [Link]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC - [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability - Federal Register - [Link]

  • Inductively coupled plasma mass spectrometry as a sensitive non-radioactive alternative for quantitative analysis in drug metabolism studies based on fluorine detection - Scilit - [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach - Oxford Academic - [Link]

  • Microsomal Stability Assay Protocol - AxisPharm - [Link]

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC - [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry - LCGC International - [Link]

  • Metabolic Stability Assay Services - BioIVT - [Link]

  • In vitro half-life and intrinsic clearance (CL int ) with predicted in... - ResearchGate - [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - ACS Publications - [Link]

  • LC–MS/MS Assay of Fluoropezil and Its Two Major Metabolites in Human Plasma: An Application to Pharmacokinetic Studies - Future Science - [Link]

Sources

methods for determining the enantiomeric purity of chiral morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methodologies for the Determination of Enantiomeric Purity in Chiral Morpholines

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral morpholines are ubiquitous pharmacophores in modern drug discovery, featured prominently in therapeutics such as aprepitant (antiemetic), reboxetine (antidepressant), and linezolid analogues. They also serve as highly efficient organocatalysts in asymmetric synthesis[1]. Because the spatial orientation of the morpholine ring substituents dictates biological target affinity and catalytic stereoselectivity, rigorous determination of enantiomeric purity (enantiomeric excess, ee) and absolute configuration is a critical quality attribute[2].

This application note details the two gold-standard methodologies for evaluating chiral morpholines: Chiral Supercritical Fluid Chromatography (SFC) / High-Performance Liquid Chromatography (HPLC) for high-throughput ee quantification, and Nuclear Magnetic Resonance (NMR) via Mosher’s Amide Derivatization for absolute stereochemical assignment.

Section 1: Chromatographic Enantioseparation (SFC & HPLC)

The Causality of the Method

Morpholines are basic secondary amines. When analyzed on silica-backed chiral stationary phases (CSPs), the secondary amine nitrogen frequently undergoes non-specific secondary interactions with residual surface silanols. This manifests as severe peak tailing, which obscures closely eluting enantiomeric peaks and corrupts integration. To counteract this, a basic modifier (e.g., diethylamine, DEA) is mandatory in the mobile phase to competitively mask these silanol sites[3].

Furthermore, Supercritical Fluid Chromatography (SFC) is increasingly preferred over HPLC for chiral morpholines. The supercritical CO2​ mobile phase possesses gas-like diffusivity and liquid-like density, enabling superior mass transfer kinetics. This results in sharper peaks and faster run times, which is highly advantageous for resolving structurally rigid cyclic amines[3].

Protocol 1: Chiral SFC/HPLC Method Development

Step 1: Sample Preparation

  • Free Base Morpholines: Dissolve the analyte in HPLC-grade methanol or ethanol to a concentration of 1.0 mg/mL.

  • Morpholine Salts (e.g., HCl salts): Dissolve in methanol containing 0.1% (v/v) DEA or triethylamine (TEA) to liberate the free base in situ. Injecting a salt without neutralizing it will lead to split peaks and distorted chromatography.

Step 2: Column Screening

  • Select immobilized polysaccharide-derived CSPs (e.g., Chiralpak IA, IB, IC or Chiralcel OD-H, AD-H). Chiral recognition relies on the formation of transient diastereomeric complexes via hydrogen bonding (with the morpholine oxygen/nitrogen) and dipole-dipole interactions within the chiral grooves of the polymer.

Step 3: Mobile Phase Optimization

  • SFC: CO2​ / Methanol (80:20 v/v) containing 0.1% - 0.2% DEA. Backpressure: 120-150 bar. Temperature: 35-40 °C.

  • HPLC (Normal Phase): Hexane / Isopropanol (90:10 v/v) containing 0.1% DEA. Flow rate: 1.0 mL/min.

Step 4: Self-Validating System Suitability

  • Always inject a racemic standard prior to the enantiopure sample to validate the system's resolving power.

  • Acceptance Criteria: Baseline resolution ( Rs​≥1.5 ) must be achieved. The tailing factor ( Tf​ ) for both peaks must be ≤1.5 . If Tf​>1.5 , increase the DEA concentration to 0.2% or switch to an immobilized CSP compatible with stronger modifiers.

SFC_Workflow Start Morpholine Analyte (Free base or salt?) SamplePrep Sample Preparation Free base: Dissolve in MeOH/EtOH Salt: Add basic modifier (DEA/TEA) Start->SamplePrep Screening Column Screening Amylose vs. Cellulose CSPs SamplePrep->Screening MobilePhase Mobile Phase Selection SFC: CO2 + MeOH/EtOH + 0.1% DEA HPLC: Hexane/IPA + 0.1% DEA Screening->MobilePhase Optimization Optimization Adjust Modifier %, Temp, Backpressure MobilePhase->Optimization Validation System Suitability Rs > 1.5, Tailing Factor < 1.5 Optimization->Validation

Workflow for chiral chromatographic method development of morpholines.

Section 2: Absolute Configuration via Mosher's Amide Derivatization (NMR)

The Causality of the Method

Enantiomers are indistinguishable by NMR in an achiral environment. Mosher's acid, α -methoxy- α -trifluoromethylphenylacetic acid (MTPA), is a chiral derivatizing agent used to convert the enantiomeric mixture into a mixture of diastereomers[4]. Because morpholines are secondary amines, they react with the highly reactive acid chloride of MTPA (MTPA-Cl) to form stable amides[5].

Once the diastereomeric amides are formed, they exhibit distinct physical properties and NMR chemical shifts. The spatial orientation of the phenyl ring in the MTPA moiety creates an anisotropic shielding cone. Protons residing within this cone experience an upfield shift (lower ppm). By comparing the chemical shifts ( Δδ=δS​−δR​ ) of the morpholine ring protons between the (S)-MTPA and (R)-MTPA amides, the absolute configuration of the stereocenter adjacent to the amine can be unambiguously mapped[6]. Furthermore, integration of the distinct CF3​ singlets in 19F NMR provides a highly accurate measure of enantiomeric excess without the need for chiral chromatography.

Protocol 2: Mosher’s Amide Synthesis and NMR Analysis

Step 1: Reagents & Materials

  • Chiral morpholine analyte (~5 mg per reaction).

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl. (Note: Reacting with (S)-MTPA-Cl yields the (R)-MTPA amide, and vice versa).

  • Anhydrous deuterated chloroform ( CDCl3​ ) and anhydrous pyridine.

Step 2: Derivatization Reaction

  • A: In two separate, flame-dried NMR tubes, dissolve 5 mg of the chiral morpholine in 0.5 mL of anhydrous CDCl3​ .

  • B: Add 2-3 equivalents of anhydrous pyridine to act as an acid scavenger.

  • C: To Tube 1, add 1.5 equivalents of (S)-MTPA-Cl. To Tube 2, add 1.5 equivalents of (R)-MTPA-Cl.

  • D: Cap, seal with Parafilm, and invert to mix. Allow to react at room temperature for 2 to 6 hours[4].

Step 3: Self-Validating Kinetic Check

  • Critical Step: You must ensure 100% conversion of the starting amine to the amide. If the reaction is incomplete, kinetic resolution may occur (where one enantiomer reacts faster than the other), artificially skewing the measured ee. Verify the complete disappearance of the starting amine protons in the 1H NMR spectrum before calculating ee.

Step 4: Data Acquisition & Calculation

  • Acquire high-resolution 1H and 19F NMR spectra.

  • For ee determination: Integrate the distinct CF3​ peaks in the 19F spectrum.

  • For Absolute Configuration: Tabulate the 1H chemical shifts for the morpholine substituents ( L1​ and L2​ ). Calculate Δδ=δS​−δR​ . Positive values indicate the substituent is unshielded, while negative values indicate shielding by the phenyl ring, allowing 3D spatial assignment[6].

Mosher_Logic ChiralAmine Chiral Morpholine (Secondary Amine) S_MTPA React with (S)-MTPA-Cl (Forms (R)-MTPA Amide) ChiralAmine->S_MTPA R_MTPA React with (R)-MTPA-Cl (Forms (S)-MTPA Amide) ChiralAmine->R_MTPA NMR Acquire 1H / 19F NMR S_MTPA->NMR R_MTPA->NMR DeltaCalc Calculate Δδ = δS - δR for L1 and L2 substituents NMR->DeltaCalc Config Determine Absolute Config & Enantiomeric Excess (ee) DeltaCalc->Config

Logic pathway for Mosher's acid derivatization and NMR analysis.

Section 3: Data Interpretation and Method Comparison

To streamline laboratory decision-making, the following tables summarize the comparative advantages of each technique and troubleshooting steps for common chromatographic failures.

Table 1: Comparison of Analytical Methods for Chiral Morpholines

MethodPrimary PrincipleKey AdvantagesLimitationsBest Application
Chiral SFC Transient diastereomeric complexation on CSPs in supercritical CO2​ [3].High throughput, green solvent, excellent resolution for basic amines.Requires specialized SFC instrumentation.Routine ee monitoring in process chemistry.
Chiral HPLC Transient diastereomeric complexation on CSPs in liquid phase.Universally available equipment, robust.Slower run times, higher organic solvent consumption.Standard quality control and batch release.
NMR (Mosher's) Covalent derivatization to form stable diastereomers[4].Yields absolute configuration; no chiral standards required.Requires derivatization; risk of kinetic resolution bias.Structural elucidation of novel chiral morpholines.

Table 2: Troubleshooting Chromatographic Enantioseparation of Morpholines

ObservationProbable CauseCorrective Action
Severe Peak Tailing Secondary interactions with residual silanols on the CSP.Add or increase basic modifier (0.1% - 0.2% DEA or TEA)[3].
No Separation ( Rs​=0 ) Chiral selector does not recognize the specific morpholine enantiomers.Switch CSP chemistry (e.g., from Amylose-based to Cellulose-based).
Split Peaks Analyte is partially ionized (mixture of free base and salt).Ensure sample is fully free-based during sample preparation.

References

  • Benchchem. "Purification of Chiral Morpholine Products." Benchchem Technical Support Center.
  • Frontiers in Chemistry. "Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts." PMC - NIH.
  • Benchchem. "Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis." Benchchem Technical Support Center.
  • ResearchGate. "Chiral Separation by Supercritical Fluid Chromatography.
  • Wolfe JP. "A New Strategy for the Synthesis of Substituted Morpholines." Synlett. PMC - NIH.
  • Springer Nature Experiments. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • MDPI. "Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database.

Sources

Analytical Application Note: High-Sensitivity GC-MS Determination of Morpholine Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

The Morpholine Pharmacophore: Biological Significance

Morpholine and its derivatives are ubiquitous structural motifs in medicinal chemistry, highly valued for their favorable physicochemical properties, including enhanced water solubility, basicity, and target-binding affinity[1]. In modern drug development, morpholine scaffolds are frequently integrated into kinase inhibitors designed to target the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical intracellular cascade frequently dysregulated in human cancers[1].

Because morpholine derivatives act as potent inhibitors of cell proliferation, accurately quantifying these compounds—whether as active pharmaceutical ingredients (APIs), metabolites, or trace impurities—in biological samples (plasma, serum, and urine) is essential for pharmacokinetic (PK) profiling and toxicological screening[1][2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt mTOR mTORC1 / mTORC2 Akt->mTOR CellGrowth Cell Proliferation & Survival mTOR->CellGrowth Morpholine Morpholine-based Inhibitor (e.g., BKM120, Gefitinib) Morpholine->PI3K Inhibits Morpholine->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholine derivatives.

Mechanistic Rationale for Analytical Design

Direct analysis of morpholine derivatives via Gas Chromatography-Mass Spectrometry (GC-MS) is analytically challenging. Morpholine is a highly polar, low-molecular-weight secondary amine. If injected directly into a GC system, the active N-H bond interacts strongly with silanol groups in the injection port and capillary column, leading to severe peak tailing, irreversible adsorption, and poor detection limits[3][4].

The Causality of Derivatization: To circumvent these limitations, the protocol employs a targeted nitrosation reaction. Under acidic conditions, sodium nitrite ( NaNO2​ ) generates nitrous acid ( HNO2​ ), which rapidly reacts with the secondary amine of the morpholine ring to form N-nitrosomorpholine (NMOR)[3][5].

  • Volatility & Stability: The N-nitroso derivative masks the polar amine, drastically increasing the molecule's volatility and thermal stability, making it highly amenable to GC separation[4][5].

  • Extraction Efficiency: NMOR is significantly less water-soluble than free morpholine, allowing for highly efficient liquid-liquid extraction (LLE) using non-polar or moderately polar organic solvents like dichloromethane (DCM)[4][5]. This effectively leaves complex biological matrix proteins and endogenous salts behind in the aqueous phase.

GCMS_Workflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation & Centrifugation Sample->Prep Deriv Derivatization (NaNO2 + HCl, 40°C) Prep->Deriv LLE Liquid-Liquid Extraction (Dichloromethane) Deriv->LLE GCMS GC-MS Analysis (EI, SIM Mode) LLE->GCMS Data Quantification & Validation GCMS->Data

Caption: Step-by-step experimental workflow for the GC-MS analysis of morpholine derivatives.

Self-Validating Protocol Architecture

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Analytical confidence is maintained through three critical pillars:

  • Isotope Dilution ( d8​ -Morpholine): A deuterated internal standard (IS) is introduced at the very first step. Because d8​ -morpholine shares identical physicochemical properties with the analyte, it perfectly corrects for any analyte loss during protein precipitation, variations in derivatization yield, and fluctuations in GC-MS injection volume[6].

  • Procedural Blanks: Morpholine is a common industrial solvent and environmental contaminant. Blank matrix samples are processed alongside every batch to rule out false positives caused by laboratory carryover[1][2].

  • Matrix-Matched Calibration: Biological matrices (especially urine and plasma) can cause signal enhancement or suppression in the MS source. By building the calibration curve directly in analyte-free biological matrices, the system inherently corrects for matrix effects[5][7].

Step-by-Step Experimental Methodology

Reagents and Materials
  • Standards: Morpholine reference standard (purity >99%), d8​ -morpholine (Internal Standard)[5][6].

  • Derivatization Reagents: 0.05 M Hydrochloric Acid (HCl), Saturated Sodium Nitrite ( NaNO2​ ) solution (prepared fresh)[4][5].

  • Extraction Solvent: Dichloromethane (DCM), GC-MS grade[4][5].

  • Precipitation Solvent: Methanol/Acetonitrile (2:1, v/v), pre-chilled to 4°C[2].

Sample Preparation (Plasma/Urine)
  • Aliquot & Spike: Transfer 250 µL of the biological sample (plasma or urine) into a 2.0 mL Eppendorf tube. Spike with 10 µL of the d8​ -morpholine internal standard working solution[2][6].

  • Protein Precipitation: Add 750 µL of pre-chilled Methanol/Acetonitrile (2:1, v/v) dropwise while vortexing vigorously for 30 seconds to precipitate matrix proteins[2].

  • Centrifugation: Centrifuge the mixture at 12,000 rpm (approx. 14,000 × g) for 10 minutes at 4°C to pellet the proteins[2].

  • Supernatant Transfer: Transfer 500 µL of the clear supernatant to a clean 10 mL glass reaction tube for derivatization[1].

Derivatization to N-Nitrosomorpholine
  • Acidification: Add 200 µL of 0.05 M HCl to the glass tube containing the sample extract and vortex briefly[4][6].

  • Nitrosation: Add 200 µL of saturated NaNO2​ solution. Vortex the mixture for 30 seconds to ensure complete homogenization[4][6].

  • Incubation: Place the sealed glass tube in a heating block set to 40°C for exactly 5 minutes to drive the reaction to completion[4][5].

  • Cooling: Remove the tube and allow it to cool to room temperature (or place in an ice bath) to prevent volatilization of the derivative[5].

Liquid-Liquid Extraction (LLE)
  • Extraction: Add 0.5 mL of dichloromethane (DCM) to the cooled reaction mixture[3][5].

  • Partitioning: Vortex vigorously for 1 minute to extract the NMOR derivative into the lower organic phase[3][5].

  • Phase Separation: Allow the tube to stand undisturbed for 10 minutes to achieve complete phase separation[3][5].

  • Collection: Using a micropipette, carefully transfer the lower DCM layer into a glass GC autosampler vial equipped with a micro-insert[2][5].

GC-MS Instrumental Parameters
  • System: Agilent 7890A GC coupled with a 5975C Mass Selective Detector (or equivalent)[3][5].

  • Column: HP-5MS UI (Ultra Inert) capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness)[1][2].

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 2.0 mL/min[3][8].

  • Injection: 1 µL injection volume, Split ratio 1:7, Injector temperature at 250°C[3][8].

  • Oven Temperature Program:

    • Initial hold at 100°C for 4 minutes[3][8].

    • Ramp at 10°C/min to 120°C, hold for 3 minutes[3][8].

    • Ramp at 20°C/min to 250°C, hold for 5 minutes[3][8].

  • MS Parameters: Electron Impact (EI) mode at 70 eV. Transfer line: 280°C, Ion Source: 230°C, Quadrupole: 150°C[3][8].

  • Detection Mode: Selected Ion Monitoring (SIM). Target ions for NMOR: m/z 86.1 and 116.1[3][5].

Quantitative Performance Summary

The following table summarizes the validated quantitative performance metrics of the nitrosation-based GC-MS method for morpholine determination, demonstrating its high sensitivity and robustness for trace-level analysis[3][4][5].

Analytical ParameterPerformance Metric
Linearity Range 10 – 500 µg/L
Correlation Coefficient ( R2 ) > 0.999
Limit of Detection (LOD) 7.3 µg/L
Limit of Quantification (LOQ) 24.4 µg/L
Spiked Recovery Rate 94.3% – 109.0%
Intra-day Precision (RSD%) 2.0% – 4.4%
Inter-day Precision (RSD%) 3.3% – 7.0%

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-substituted morpholines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges encountered in the laboratory, offering troubleshooting guides and frequently asked questions in a direct Q&A format. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to overcome synthetic hurdles and achieve your target molecules efficiently and with high stereochemical control.

Troubleshooting Guide: Common Experimental Issues

This section is dedicated to resolving specific problems you may encounter during your synthetic work.

Problem 1: Low Diastereoselectivity in Cyclization to form 3-Substituted Morpholines

Question: I am attempting an intramolecular cyclization to form a 3-substituted morpholine, but I am obtaining a mixture of diastereomers with poor selectivity. What factors influence diastereoselectivity, and how can I improve it?

Answer: Achieving high diastereoselectivity is a common challenge, and it is often dictated by the transition state of the ring-closing step. The conformation of the acyclic precursor and the nature of the substituents play a crucial role.

Potential Causes and Solutions:

  • Substrate Control: The inherent stereochemistry of your starting material is the primary determinant. Ensure the stereocenter that will become the C3 position is of high enantiomeric purity. Traditional approaches often rely on enantiopure starting materials derived from the chiral pool, such as amino acids.[1]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

    • Solvent: The polarity of the solvent can influence the transition state geometry. A systematic screen of solvents with varying polarities is recommended.

    • Base/Catalyst: The choice of base or catalyst can have a significant impact. For instance, in base-mediated cyclizations, a bulkier base may favor a specific transition state to minimize steric interactions.

  • Strategic Approach: Consider alternative cyclization strategies known for high diastereoselectivity.

    • Palladium-Catalyzed Carboamination: This method has been shown to produce cis-3,5-disubstituted morpholines with high diastereoselectivity.[2] The mechanism involves a syn-aminopalladation that proceeds through a boat-like transition state.[2]

    • Copper-Promoted Oxyamination: Intramolecular oxyamination of alkenes using a copper(II) catalyst can provide 2-aminomethyl-substituted morpholines with good to excellent diastereoselectivity.[3] The stereochemical outcome is rationalized by a chair-like transition state where substituents preferentially occupy equatorial positions to minimize steric strain.[3]

Experimental Protocol: Example of a Diastereoselective Synthesis

The following is a generalized protocol for a Pd-catalyzed carboamination to synthesize a cis-3,5-disubstituted morpholine.

StepProcedureRationale
1 To a solution of the O-allyl ethanolamine substrate in an appropriate solvent (e.g., toluene), add the aryl or alkenyl bromide.The choice of solvent can influence the solubility of reactants and the reaction rate.
2 Add the palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., P(o-tol)₃).The ligand plays a crucial role in the catalytic cycle, affecting both reactivity and selectivity.
3 Add a base (e.g., Cs₂CO₃).The base is required for the deprotonation of the amine, facilitating the formation of the palladium-amido complex.
4 Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.The optimal temperature will depend on the specific substrates and catalyst system.
5 Upon completion, cool the reaction to room temperature, filter, and concentrate the filtrate.Removal of the inorganic salts and solvent.
6 Purify the crude product by column chromatography.To isolate the desired diastereomer.
Problem 2: Low or No Yield in Reductive Amination for 3-Substituted Morpholine Synthesis

Question: I am trying to synthesize a 3-substituted morpholine via an intramolecular reductive amination of an aldehyde with a primary amine, but I am getting very low yields. What are the common pitfalls in this reaction?

Answer: Intramolecular reductive amination is a powerful tool, but its success is highly dependent on the reaction conditions, particularly the choice of reducing agent and pH control.

Potential Causes and Solutions:

  • Inefficient Imine/Enamine Formation: The initial formation of the cyclic imine or enamine intermediate can be slow or reversible, leading to low conversion.

    • Dehydrating Agent: The use of a dehydrating agent, such as molecular sieves or Ti(OiPr)₄, can drive the equilibrium towards the imine intermediate.[4]

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice as it is more reactive towards the protonated imine (iminium ion) than the carbonyl group at slightly acidic pH.[4]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and often more effective alternative to NaBH₃CN, especially for challenging substrates. It does not require acidic conditions for the reduction of the iminium ion.[4]

  • pH Control: The pH of the reaction is critical. The reaction is typically run under mildly acidic conditions (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile.

  • Substrate Reactivity: Sterically hindered aldehydes or less nucleophilic amines can lead to slow reaction rates. Increasing the reaction temperature or concentration may be beneficial.

Workflow for Troubleshooting Reductive Amination

G start Low Yield in Reductive Amination check_imine Is the imine intermediate forming? (Monitor by NMR or LC-MS) start->check_imine add_dehydrating Add a dehydrating agent (e.g., molecular sieves, Ti(OiPr)₄) check_imine->add_dehydrating No check_reducing_agent Is the reducing agent effective? check_imine->check_reducing_agent Yes add_dehydrating->check_imine change_reducing_agent Switch to a different reducing agent (e.g., NaBH(OAc)₃) check_reducing_agent->change_reducing_agent No check_pH Is the pH optimal? (Measure and adjust to pH 4-6) check_reducing_agent->check_pH Yes change_reducing_agent->check_reducing_agent adjust_pH Buffer the reaction or add a mild acid check_pH->adjust_pH No check_reactivity Are the substrates sterically hindered or electronically deactivated? check_pH->check_reactivity Yes adjust_pH->check_pH increase_temp_conc Increase reaction temperature or concentration check_reactivity->increase_temp_conc Yes success Improved Yield check_reactivity->success No increase_temp_conc->success fail Consult alternative synthetic routes increase_temp_conc->fail

Caption: Troubleshooting workflow for reductive amination.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of 3-substituted morpholines.

Q1: What are the main strategies for the asymmetric synthesis of 3-substituted morpholines?

A1: The synthesis of enantiopure 3-substituted morpholines is of significant interest in medicinal chemistry. The main strategies can be broadly categorized as follows:

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, which are converted into the target morpholine through a series of chemical transformations.[5] This method is reliable for accessing specific enantiomers but may be limited by the availability of the starting materials.

  • Catalytic Asymmetric Synthesis: This is a more flexible approach that employs a chiral catalyst to induce enantioselectivity in a key bond-forming step.

    • Asymmetric Hydrogenation: A powerful technique involves the asymmetric hydrogenation of a prochiral enamine or imine precursor. For example, a tandem hydroamination and asymmetric transfer hydrogenation has been used to synthesize 3-substituted morpholines with high enantiomeric excess (>95% ee).[1][6]

    • Asymmetric Cyclization: Chiral catalysts can be used to control the stereochemistry of the cyclization step itself.

Q2: I am having difficulty with the N-substitution of my 3-substituted morpholine. What are the common challenges and solutions?

A2: N-substitution of morpholines can be challenging due to the reduced nucleophilicity of the nitrogen atom compared to other secondary amines like piperidine.[7][8] This is due to the electron-withdrawing effect of the ether oxygen.

Common Challenges and Solutions:

  • Low Reactivity: For simple alkylation with alkyl halides, the reaction may be slow. Using a more reactive electrophile (e.g., alkyl triflate) or harsher conditions (higher temperature, polar aprotic solvent like DMF) can improve the yield.

  • Side Reactions: If the substrate has other nucleophilic sites, side reactions can occur. Protecting these groups before N-alkylation is advisable.

  • N-Arylation: Buchwald-Hartwig amination is a common method for N-arylation. The choice of palladium catalyst, ligand, and base is crucial for success. Electron-poor aryl halides can sometimes lead to complex mixtures.[9]

  • Reductive Amination: A reliable method for introducing N-alkyl groups is reductive amination with an aldehyde or ketone, as discussed in the troubleshooting section.

Q3: What are the advantages and disadvantages of using Ring-Closing Metathesis (RCM) for the synthesis of morpholine derivatives?

A3: Ring-Closing Metathesis (RCM) is a powerful method for the formation of cyclic olefins and has been applied to the synthesis of unsaturated morpholine derivatives.[10]

Advantages:

  • Functional Group Tolerance: Modern RCM catalysts, such as Grubbs' and Schrock's catalysts, are tolerant to a wide range of functional groups.[11]

  • Formation of Unsaturated Rings: RCM is ideal for synthesizing morpholine derivatives containing a double bond within the ring, which can be a useful handle for further functionalization.

  • Access to Large Rings: RCM is effective for the synthesis of medium and large rings, which can be challenging to form using other cyclization methods.[10]

Disadvantages:

  • Cost of Catalysts: The ruthenium and molybdenum catalysts used in RCM can be expensive.

  • Substrate Requirements: The substrate must contain two terminal alkenes.

  • E/Z Selectivity: The reaction can sometimes produce a mixture of E and Z isomers of the cyclic alkene, which may require separation.[10]

Diagram of Ring-Closing Metathesis for Morpholine Synthesis

RCM substrate Diene Precursor intermediate Metallacyclobutane Intermediate substrate->intermediate + [Ru] catalyst [Ru] Catalyst product Unsaturated Morpholine intermediate->product ethylene Ethylene (byproduct) intermediate->ethylene product->catalyst - [Ru]

Caption: General scheme for Ring-Closing Metathesis.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. PMC. [Link]

  • Wang, D., Liu, Y., Zhu, W., Shen, H., Liu, H., & Fu, L. (2020). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Chemistry Letters, 49(8), 933-936. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Kőnig, B., Sztanó, G., Holczbauer, T., & Soós, T. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(9), 5894–5905. [Link]

  • Kőnig, B., Sztanó, G., Holczbauer, T., & Soós, T. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. [Link]

  • Academia.edu. (n.d.). Recent progress in the synthesis of morpholines. Academia.edu. [Link]

  • Chemler, S. R., & Bovino, M. T. (2013). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. [Link]

  • ResearchGate. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Aubineau, T., Dupas, A., Zeng, T., Cossy, J., & An, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(24), 7880–7884. [Link]

  • U.S. Department of Agriculture. (2001). Morpholine. AMS.usda.gov. [Link]

  • Kőnig, B., Sztanó, G., Holczbauer, T., & Soós, T. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. [Link]

  • ResearchGate. (n.d.). Diastereoselective synthesis of morpholinones 16, 23 and 24. ResearchGate. [Link]

  • ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. ResearchGate. [Link]

  • Dömling, A., Kumm, G., & Le, T. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PMC. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (2020). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium (III)-Catalyzed Reductive Etherification Reaction. ResearchGate. [Link]

  • Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]

  • Organic Chemistry Portal. (2024). Substituent-Directed Cycloisomerization Reduction Cascade for Synthesizing Oxacycles. Organic Chemistry Portal. [Link]

  • Ataman Chemicals. (n.d.). MORPHOLINE. Ataman Chemicals. [Link]

  • D'hooghe, M., Waterinckx, C., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. PubMed. [Link]

  • Olsson, R., & Erlandsson, P. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. The Journal of Organic Chemistry, 75(21), 7464–7467. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. [Link]

  • Google Patents. (2009). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
  • International Agency for Research on Cancer. (1989). Morpholine. NCBI. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted morpholine nucleoside derivatives. ResearchGate. [Link]

  • Dömling, A., Kumm, G., & Le, T. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 592–595. [Link]

  • ResearchGate. (n.d.). Cyclization on the solid support via a BAL. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Dugar, S., Sharma, A., Kuila, B., Mahajan, D., Dwivedi, S., & Tripathi, V. (2015). A Concise and Efficient Synthesis of Substituted Morpholines. Thieme Connect. [Link]

  • Olsson, R., & Erlandsson, P. (2010). Synthesis of enantiopure 3-substituted morpholines. PubMed. [Link]

Sources

Asymmetric Morpholine Synthesis Support Center: Troubleshooting & Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Morpholine Synthesis. Chiral morpholines are privileged scaffolds in drug discovery and development. However, achieving high yields and preserving enantiomeric excess (ee) during synthesis often presents significant challenges due to steric hindrance during catalysis and enantiomeric erosion during purification.

This guide provides mechanistic troubleshooting, validated step-by-step protocols, and actionable FAQs to help researchers and drug development professionals optimize their synthetic workflows.

Part 1: Mechanistic Troubleshooting Guide

Issue 1: Suboptimal Enantiomeric Excess (ee) in Transfer Hydrogenation

Symptom: The isolated morpholine product exhibits <90% ee after a tandem hydroamination/transfer hydrogenation sequence. Root Cause Analysis: In catalytic asymmetric transfer hydrogenation, enantioselectivity is highly sensitive to the steric environment of the substrate. Increased steric bulk (e.g., a tert-butyl group) can physically interfere with the approach of the chiral catalyst during the hydride transfer step, leading to a breakdown in facial selectivity and subsequently lowered enantiomeric purity[1]. Resolution Strategy: Do not rely on complex column chromatography, which cannot separate enantiomers without a chiral stationary phase. Instead, exploit the thermodynamic solubility differences in the crystalline lattice of the enriched enantiomeric salt. Isolate the crude amine as an oxalate salt. Recrystallization of the morpholine oxalate salt from diethyl ether acts as a self-validating purification step, effectively enriching the enantiomeric excess to >99% ee[1].

Issue 2: Low Yields in Dehydration-Based Cyclizations

Symptom: Poor overall yield (<50%) and high impurity profiles when synthesizing morpholines via the dehydration of N-substituted diethanolamines. Root Cause Analysis: Traditional dehydration methods require harsh acidic or thermal conditions. These conditions promote competing side reactions, such as elimination or polymerization, which significantly degrade the yield of the desired cyclized product[2]. Resolution Strategy: Pivot to transition-metal catalysis to bypass harsh dehydration. Utilizing a rhodium-bisphosphine catalyst for the asymmetric hydrogenation of unsaturated dehydromorpholines allows for mild conditions, achieving quantitative yields and up to 99% ee[3]. Alternatively, utilizing a copper-catalyzed asymmetric propargylic amination/desymmetrization strategy can produce structurally diverse chiral morpholines bearing N-α-quaternary stereocenters with up to 91% yield[3].

Part 2: Quantitative Strategy Comparison

To select the optimal synthetic route for your target molecule, compare the validated metrics of current state-of-the-art methodologies:

Synthetic MethodologyCatalyst / Key ReagentTypical YieldEnantioselectivityKey Advantage
Tandem Hydroamination / Transfer Hydrogenation Chiral Ru/Ir complexes~72% (Gram-scale)95% to >99% eeAmenable to gram-scale synthesis; requires only simple acid-base workup[1].
Asymmetric Hydrogenation of Dehydromorpholines Rhodium-bisphosphineQuantitative (~99%)Up to 99% eeAtom-economical; completely avoids harsh dehydration conditions[3].
Asymmetric Propargylic Amination Copper complexUp to 91%97:3 erHighly efficient for generating complex N-α-quaternary stereocenters[3].
Organocatalytic Chlorination / Reductive Amination Chiral Organocatalyst35–60%75–98% eeEnables rapid preparation of highly functionalized, pharmaceutically relevant derivatives[3].
Electrophilic Multicomponent Reaction (MCR) Enantiopure (R)-epichlorohydrinModerateExcellent eeDesymmetrizes racemic olefins in a single one-pot operation[4].

Part 3: Standardized Experimental Protocols

Protocol A: Gram-Scale Enantioselective Synthesis & Purification of 3-Substituted Morpholines

This protocol leverages a tandem sequence followed by oxalate salt formation to guarantee high enantiomeric purity, creating a self-validating system where the crystalline structure confirms the stereochemical enrichment[1].

  • Reaction Setup: In a single reaction vessel, subject the aminoalkyne precursor (e.g., 1.0 g scale) to hydroamination conditions, followed directly by asymmetric transfer hydrogenation using the appropriate chiral metal catalyst.

  • Primary Isolation (Acid-Base Extraction):

    • Extract the reaction mixture with an aqueous acidic solution (e.g., 1M HCl). Causality: This protonates the morpholine, moving it into the aqueous layer while leaving non-basic organic impurities in the organic layer.

    • Basify the aqueous layer with saturated NaHCO₃ and extract with an organic solvent to recover the desired morpholine. (Expected yield: ~72%, ~95% ee).

  • Enantiomeric Enrichment (If ee < 95%): Dissolve the crude morpholine in anhydrous diethyl ether.

  • Salt Formation: Add a stoichiometric amount of oxalic acid to precipitate the morpholine oxalate salt.

  • Recrystallization: Recrystallize the isolated salt from diethyl ether. Filter and dry to obtain the enantiopure product (>99% ee).

Protocol B: General Procedure for N-Tosylation of Morpholines

Protecting the morpholine nitrogen is often required for downstream drug development workflows[1].

  • Initialization: Dissolve the crude 3-substituted morpholine (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous CH₂Cl₂ (10 mL per mmol). Cool the system to 0 °C.

  • Reagent Addition: Slowly add tosyl chloride (1.1 equiv) to the chilled solution to prevent exothermic degradation.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Workup: Wash the reaction mixture sequentially with 1 M aqueous HCl (to remove unreacted amine and triethylamine), saturated aqueous NaHCO₃ (to neutralize residual acid), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate via rotary evaporation. Purify the residue by flash chromatography (15% EtOAc/hexanes).

Part 4: Diagnostic Workflow Visualization

TroubleshootingWorkflow Start Morpholine Synthesis Issue LowEE Low Enantiomeric Excess (< 90% ee) Start->LowEE LowYield Low Overall Yield (< 50%) Start->LowYield Steric Steric Bulk in Substrate? LowEE->Steric Harsh Harsh Dehydration Conditions? LowYield->Harsh Oxalate Oxalate Salt Recrystallization (> 99% ee) Steric->Oxalate Yes Match Optimize Catalyst Match Steric->Match No RhCat Rh-Bisphosphine Hydrogenation (Quantitative Yield) Harsh->RhCat Yes (Unsaturated Precursor) CuCat Cu-Catalyzed Amination (Up to 91% Yield) Harsh->CuCat No (Propargylic Precursor)

Decision tree for troubleshooting yield and enantioselectivity in morpholine synthesis.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my enantioselective multicomponent reaction (MCR) using epichlorohydrin yield a racemic mixture? A: If you are obtaining a racemic mixture, verify the enantiomeric purity of your starting epichlorohydrin. The stereocenter of the epoxide must be strictly maintained during the electrophilic MCR. Using enantiopure (R)-epichlorohydrin ensures that the configuration is maintained and effectively desymmetrizes the racemic olefin, yielding a single stereoisomer with excellent ee[4].

Q: Can I scale up the organocatalytic chlorination route for industrial applications? A: While organocatalytic enantioselective chlorination followed by reductive amination is excellent for the rapid preparation of functionalized morpholines, its overall yield typically plateaus at 35–60%[3]. For large-scale manufacturing, optimized synthetic routes utilizing transition-metal catalysis or optimized linear sequences are preferred. These advanced routes have been shown to improve overall yields from 4% up to 16–32% while reducing the total number of synthetic steps[3].

Q: How do I avoid side products when forming the morpholine ring from amino alcohols? A: Avoid the traditional dehydration of N-substituted diethanolamines, which requires harsh conditions. Instead, utilize transition metal catalysis (such as palladium or gold) to facilitate the intramolecular hydroalkoxylation of unsaturated amino alcohols. This provides a mild, highly regioselective cyclization pathway that suppresses side-product formation and offers greater control over the reaction conditions[2].

References

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines.
  • Buy (S)-morpholin-3-ylmethanol | 211053-50-8.Smolecule.
  • Stereoselective Multicomponent Reactions in the Synthesis or Transformations of Epoxides and Aziridines.PMC - NIH.
  • 2-[(2-Methoxyethoxy)methyl]morpholine Research Chemical.Benchchem.

Sources

troubleshooting guide for the purification of polar fluorinated compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The isolation and purification of polar fluorinated compounds present unique chromatographic challenges. The extreme electronegativity of fluorine alters the pKa of adjacent functional groups, changes molecular dipole moments, and often induces "fluorous" partitioning behaviors that cause standard C18 reversed-phase methods to fail.

This guide is designed for researchers and drug development professionals. It provides causal explanations, self-validating protocols, and targeted troubleshooting to help you establish robust purification workflows.

Diagnostic Workflow: Selecting the Right Separation Mode

Standard alkyl-bonded (C18) silica relies almost entirely on hydrophobic partitioning, which is often insufficient for polar fluorinated molecules. Depending on the degree of fluorination and the molecule's polarity, you must divert your strategy toward specialized stationary phases.

G Start Polar Fluorinated Compound Q1 High Fluorine Content (>60% by weight)? Start->Q1 FSPE Fluorous Solid-Phase Extraction (FSPE) Q1->FSPE Yes Q2 Retained on standard C18 column? Q1->Q2 No PFP Reversed-Phase HPLC (PFP Column) Q2->PFP Yes, but poor selectivity/tailing HILIC HILIC (Hydrophilic Interaction) Q2->HILIC No (Elutes in void volume)

Workflow for selecting the optimal purification strategy for polar fluorinated compounds.

Core Methodologies & Self-Validating Protocols

Method A: Pentafluorophenyl (PFP) Reversed-Phase Chromatography

Causality: PFP stationary phases provide orthogonal selectivity to C18. The highly electronegative fluorine atoms draw electron density away from the phenyl ring, making the PFP ring a Lewis acid (electron acceptor)[1]. This allows for strong π−π interactions with electron-rich analytes. Furthermore, the polarized C-F bonds enable strong dipole-dipole interactions, while unshielded surface silanols provide cation-exchange properties[1][2].

PFP_Mechanisms PFP PFP Stationary Phase Hydrophobic Hydrophobic Partitioning PFP->Hydrophobic Alkyl Spacer PiPi π-π Interactions (Aromaticity) PFP->PiPi Lewis Acid Ring Dipole Dipole-Dipole (C-F Bonds) PFP->Dipole Fluorine Electronegativity IonExchange Ion-Exchange (Surface Silanols) PFP->IonExchange Unshielded Silanols

Primary retention mechanisms of Pentafluorophenyl (PFP) stationary phases.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid). Note: Methanol is preferred over acetonitrile for PFP columns as it enhances π−π interactions, whereas acetonitrile's triple bond can compete for these interactions.

  • Column Equilibration: Flush the PFP column with 10 column volumes (CV) of 50% B to stabilize the stationary phase.

  • Gradient Design: Run a shallow gradient from 5% B to 95% B over 20 CVs. Keep the initial organic concentration at 5% to prevent phase collapse, which can occur in 100% aqueous conditions.

  • Sample Injection: Inject the sample dissolved in the starting mobile phase.

  • Wash & Storage: Wash with 95% B for 5 CVs. Store the column in 80% Methanol/20% Water.

Self-Validation Checkpoint: Inject a mixture of toluene and fluorotoluene. A properly functioning PFP column will exhibit a distinct shift in retention order or spacing compared to a C18 column due to the activation of dipole and π−π mechanisms[1].

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality: For fluorinated compounds that are too polar to be retained by any reversed-phase mechanism, HILIC is required. HILIC relies on a hydrophilic stationary phase (e.g., bare silica, amide, or zwitterionic) that attracts water from the mobile phase to form an immobilized, water-enriched layer[3]. Analytes partition between the hydrophobic, organic-rich mobile phase and this aqueous layer[3].

Step-by-Step Protocol:

  • Solvent Preparation: Prepare Mobile Phase A (10 mM Ammonium Acetate in Water, pH 5.5) and Mobile Phase B (100% Acetonitrile).

  • Sample Diluent: Dissolve your sample in a diluent matching the starting conditions (e.g., 80-90% Acetonitrile). Injecting a highly aqueous sample in HILIC will disrupt the water layer and cause severe peak splitting.

  • Equilibration (Critical Step): Equilibrate the column with 90% B for at least 30-50 CVs. The water-enriched layer takes significantly longer to form than reversed-phase equilibration[3].

  • Gradient Elution: Run a gradient from 90% B down to 50% B. In HILIC, water is the strong eluting solvent.

Self-Validation Checkpoint: Run the gradient in reverse (50% B to 90% B). If the compound is truly being retained by a HILIC mechanism, its retention time should drastically increase as the organic concentration increases.

Method C: Fluorous Solid-Phase Extraction (FSPE)

Causality: Compounds with high fluorine content (e.g., perfluorinated peptides or heavily fluorinated synthetic intermediates) exhibit specific non-covalent fluorine-fluorine interactions. FSPE utilizes perfluorinated silica to selectively trap these molecules while organic impurities are washed away[4][5].

Step-by-Step Protocol:

  • Conditioning: Condition the fluorous silica cartridge with 2 CVs of a fluorophilic solvent (e.g., Acetone or Methanol/THF), followed by 2 CVs of a fluorophobic solvent (e.g., 80% aqueous Methanol)[4][6].

  • Loading: Load the sample dissolved in the fluorophobic solvent (80% aqueous Methanol).

  • Fluorophobic Wash: Wash the cartridge with 3 CVs of the fluorophobic solvent. Non-fluorinated organic impurities will elute here[4].

  • Fluorophilic Elution: Elute the target fluorinated compound using 3 CVs of a strong fluorophilic solvent (e.g., 100% Acetone or a fluorinated solvent like HFE-7100)[6].

Self-Validation Checkpoint: Perform a mass balance calculation. Dry down both the wash and elution fractions. The combined mass must equal the loaded crude mass. If the target mass is missing, it is irreversibly bound to the frit or requires a stronger fluorophilic eluent.

Quantitative Data: Stationary Phase Comparison

Table 1: Comparison of Chromatographic Modes for Polar Fluorinated Compounds

Separation ModeStationary Phase ChemistryPrimary Retention MechanismIdeal Analyte ProfileTypical Mobile Phase (A / B)
RP-HPLC (C18) Octadecyl carbon chainHydrophobic partitioningNon-polar, lightly fluorinatedWater / Acetonitrile
RP-HPLC (PFP) Pentafluorophenyl π−π , Dipole, Ion-exchangeAromatic fluorines, polar basicWater / Methanol
HILIC Silica, Amide, ZwitterionicAqueous layer partitioningHighly polar, zero RP retentionWater (Buffer) / Acetonitrile
FSPE Tridecafluoro silicaFluorine-Fluorine affinityHeavily fluorinated (>60% F)Aqueous MeOH / Acetone

Troubleshooting & FAQs

Q: My basic fluorinated compound is exhibiting severe peak tailing on a standard PFP column. How do I fix this? A: The extreme electronegativity of the pentafluorophenyl ring withdraws electron density, which can expose and increase the acidity of underlying surface silanols on the silica particle[2]. These silanols act as weak cation exchangers, causing secondary interactions with basic analytes[2]. Solution: Lower the mobile phase pH to < 3.0 to suppress silanol ionization. If the problem persists, switch to a Charged Surface Hybrid (CSH) fluoro-phenyl column. The CSH particle has a slight positive surface charge that repels basic analytes, shifting the retention mechanism back toward the ligand and drastically improving peak shape[7].

Q: I am trying to purify a highly polar fluorinated aliphatic compound using HILIC, but it lacks a UV chromophore. How can I detect it, and are there specific mobile phase additives I should use? A: For UV-transparent polar compounds, you must use an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). If using LC-HRMS, consider using Ammonium Fluoride (AF) instead of ammonium acetate as your mobile phase additive. AF modifies the electrostatic interactions in the HILIC phase, often resulting in superior peak shape and significantly enhanced ionization efficiency for polar metabolites[8].

Q: My fluorous-tagged peptide is being lost during standard FSPE. The recovery in the fluorophilic elution fraction is less than 50%. A: Low recovery typically means the fluorine-fluorine interaction is too strong for your chosen elution solvent to disrupt[5]. Solution 1: Switch to a more aggressive fluorophilic elution solvent, such as a 50% solution of methoxyperfluorobutane (HFE-7100)[6]. Solution 2: Invert the methodology by using Reverse Fluorous Solid-Phase Extraction (r-FSPE) . In r-FSPE, you load the mixture onto a standard polar silica gel and elute with a fluorous solvent. The highly polar organic components are retained by the silica, while the fluorous components pass straight through, eliminating the risk of irreversible fluorous-phase binding[4].

Q: Why does my polar fluorinated compound elute earlier on a PFP column when I switch from Methanol to Acetonitrile? A: Acetonitrile is a π -electron-rich solvent (due to its cyano triple bond). It actively competes with your analyte for the π−π interaction sites on the electron-deficient PFP ring. Methanol is a protic solvent that does not participate in π−π interactions, allowing the stationary phase to fully interact with the fluorinated analyte, thereby increasing retention.

References

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[Link]

  • Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds. Organic Letters - ACS Publications.[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation.[Link]

  • ACE C18-PFP technical brochure. HPLC.eu.[Link]

  • Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography. SciSpace.[Link]

  • Fluorous Phase Approach to α-Hydroxytropolone Synthesis. PMC - NIH.[Link]

  • Ammonium Fluoride as Suitable Additive for HILIC-Based LC-HRMS Metabolomics. ResearchGate.[Link]

  • An improved approach to hydrophilic interaction chromatography of peptides. PMC - NIH.[Link]

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Technical Support Center: A Guide to Addressing Solubility Challenges of Morpholine Derivatives in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with morpholine-containing compounds and encountering solubility challenges in aqueous buffers. The unique physicochemical properties of the morpholine ring can be leveraged to your advantage, but they also present specific hurdles. This document provides in-depth, experience-based guidance to help you diagnose, troubleshoot, and overcome these issues effectively.

Section 1: Frequently Asked Questions (FAQs)

Here are answers to the most common initial questions we receive.

Q1: My morpholine derivative was dissolved in DMSO, but it immediately crashed out when I diluted it into my PBS buffer (pH 7.4). What is the first thing I should try?

This is a classic case of a compound exceeding its kinetic solubility limit. The first and most direct approach is to leverage the basicity of the morpholine ring.[1][2][3] The nitrogen atom in the morpholine moiety typically has a pKa in the range of 8.3-8.7.[2][3] At a physiological pH of 7.4, a significant portion of your compound is in its neutral, less soluble free-base form.

Your first step should be to lower the pH of your aqueous buffer. By reducing the pH to at least one to two units below the compound's pKa (e.g., pH 4.5-6.5), you will protonate the morpholine nitrogen. This forms a positively charged morpholinium salt, which is generally much more soluble in aqueous media.[4]

Q2: My compound dissolves at pH 5.0, but my cell-based assay requires a pH of 7.4. What are my options?

This is a common scenario. You have two primary strategies:

  • Formulate with a Co-solvent: You can prepare a more concentrated stock of your compound in an acidic buffer (e.g., pH 5.0) and then perform the final dilution into your pH 7.4 assay media. The key is to determine the maximum final concentration your compound can tolerate at pH 7.4 before precipitating. Often, the presence of proteins (like FBS) in cell culture media can help stabilize the compound and keep it in solution.

  • Incorporate a Co-solvent: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[5][6][7][8] Common, low-toxicity co-solvents for biological assays include polyethylene glycol (PEG 300 or PEG 400) and propylene glycol (PG).[6][9] You would typically create a stock solution in DMSO, dilute that into the co-solvent, and then make the final dilution into your aqueous buffer. This approach helps bridge the polarity gap between your DMSO stock and the final aqueous environment.[10]

Q3: My compound dissolves initially in the buffer but precipitates after a few hours or overnight. What is happening?

You are likely observing the difference between kinetic and thermodynamic solubility.[11][12][13][14]

  • Kinetic Solubility: This is the concentration you achieve when you rapidly dilute a high-concentration organic stock (like DMSO) into an aqueous buffer. You can form a temporary, supersaturated solution that appears clear.[12][14]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where any excess compound has precipitated out of solution, and the concentration of the dissolved compound is stable.[12][13]

Your compound is initially in a supersaturated state (kinetic solubility) and is slowly crashing out to reach its true, lower thermodynamic solubility. To work around this, you must either use the solution immediately after preparation or reformulate using the strategies in this guide (pH adjustment, co-solvents) to increase the thermodynamic solubility.

Section 2: Systematic Troubleshooting Workflow

When initial simple fixes are not sufficient, a more structured approach is required. The following workflow will guide you from initial problem identification to a viable formulation strategy.

G cluster_0 cluster_1 Phase 1: Physicochemical Assessment cluster_2 Phase 2: Formulation Strategy cluster_3 start Start: Compound Precipitates in Aqueous Buffer pKa_check Is the morpholine pKa known? (Typically ~8.5) start->pKa_check pH_check Is Buffer pH < (pKa - 1)? pKa_check->pH_check Yes pKa_check->pH_check No, but assume ~8.5 ph_adjust Action: Lower buffer pH (e.g., to pH 5.0-6.5). See Protocol 1. pH_check->ph_adjust No cosolvent Action: Introduce a co-solvent (e.g., PEG 400, Propylene Glycol). See Protocol 2. pH_check->cosolvent Yes ph_adjust->cosolvent Fails end_soluble Result: Compound is Soluble and Stable ph_adjust->end_soluble Success advanced Action: Evaluate advanced methods (e.g., Cyclodextrins, Surfactants). cosolvent->advanced Fails cosolvent->end_soluble Success advanced->end_soluble Success end_insoluble Result: Still Insoluble. Re-evaluate compound or consider chemical modification. advanced->end_insoluble Fails

Caption: A decision tree for troubleshooting morpholine derivative solubility.

Section 3: Detailed Experimental Protocols

Protocol 1: pH-Dependent Solubility Screening

Objective: To determine the aqueous solubility of a morpholine derivative across a range of pH values.

Principle: This protocol leverages the basic nature of the morpholine ring. By decreasing the pH, the equilibrium shifts towards the protonated (salt) form, which has higher aqueous solubility.[15] This experiment will identify the minimum pH required to achieve your target concentration.

Materials:

  • Test compound (morpholine derivative)

  • DMSO (anhydrous)

  • A series of buffers (e.g., citrate, acetate, phosphate) to cover a pH range from 4.0 to 8.0.

  • Microcentrifuge tubes or 96-well plates

  • Shaker/vortexer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).

  • Buffer Preparation: Prepare a set of aqueous buffers at various pH points (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.4).

  • Spiking: Add a small, fixed volume of the DMSO stock solution to each buffer to reach your target final concentration. Ensure the final DMSO concentration is kept low and constant (e.g., <1%) across all samples.

  • Equilibration: Cap the tubes/seal the plate and shake at room temperature for at least 4 hours (for kinetic solubility) or 24 hours (for thermodynamic solubility) to allow the solution to reach equilibrium.[11][12]

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any precipitated compound.

  • Quantification: Carefully remove an aliquot of the supernatant from each sample. Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility (concentration) versus the buffer pH to determine the solubility profile.

Protocol 2: Co-solvent Compatibility Assessment

Objective: To improve compound solubility by incorporating a water-miscible organic co-solvent.

Principle: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate hydrophobic molecules.[9][10] This method is particularly useful when pH adjustment alone is insufficient or incompatible with the experimental system.

Materials:

  • Concentrated DMSO stock solution (from Protocol 1)

  • Co-solvents to test (e.g., PEG 400, Propylene Glycol, Ethanol)

  • Final aqueous assay buffer (at the required final pH)

Procedure:

  • Determine System Tolerance: First, establish the maximum percentage of co-solvent and DMSO that your experimental assay (e.g., cell line, enzyme) can tolerate without adverse effects. A final DMSO concentration of <0.5% is a common target.[4]

  • Intermediate Dilution: Prepare a series of intermediate dilutions of your DMSO stock into the co-solvent. For example, create 1:1, 1:4, and 1:9 (v/v) mixtures of DMSO:PEG 400.

  • Final Dilution: Add a small volume of each intermediate stock into your final aqueous buffer to achieve the desired final compound concentration.

  • Observation & Equilibration: Visually inspect for immediate precipitation. Allow the solutions to equilibrate as described in Protocol 1 (Step 4).

  • Quantification: Centrifuge and quantify the amount of compound remaining in solution as described in Protocol 1 (Steps 5 & 6).

  • Optimization: Identify the co-solvent and concentration ratio that provides the best solubility enhancement while remaining within the tolerance limits of your assay.

Section 4: Data Interpretation & Advanced Strategies

Sample Data: Solubility of "Compound-M"

The table below illustrates typical results from the protocols described above, for a hypothetical morpholine derivative, "Compound-M," with a target concentration of 20 µM.

ConditionFinal DMSO (%)Visual Observation (1 hr)Measured Soluble Conc. (µM)Assessment
PBS (pH 7.4)0.5%Heavy Precipitate< 1 µMInsoluble
Acetate Buffer (pH 5.0)0.5%Clear Solution20.5 µMSoluble, but pH may be incompatible
PBS (pH 7.4) + 5% PEG 4000.5%Clear Solution19.8 µMSuccess: Soluble at physiological pH
PBS (pH 7.4) + 2% Propylene Glycol0.5%Slight Haze11.2 µMPartial Improvement
Advanced Formulation Strategies

If pH and co-solvent manipulations are insufficient, more advanced formulation techniques can be explored, though these require more significant development and validation:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their aqueous solubility.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[4]

  • Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can form micelles that encapsulate and solubilize poorly soluble compounds.[4] It is critical to verify that the surfactant does not interfere with your biological assay.

  • Amorphous Solid Dispersions: For drug development applications, creating an amorphous solid dispersion of the compound in a polymer matrix can significantly enhance solubility by overcoming the crystal lattice energy of the solid form.[18][19]

By systematically applying the principles and protocols in this guide, you can effectively diagnose and overcome the solubility challenges associated with morpholine derivatives, enabling the successful progression of your research.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) . American Pharmaceutical Review. Available from: [Link]

  • Cosolvent - Wikipedia . Wikipedia. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs . International Journal of Pharmaceutical and Clinical Research. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today . World Pharma Today. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC . National Center for Biotechnology Information. Available from: [Link]

  • Solubility Enchantment Of Poorly Soluble Drug - International Journal of Pharmaceutical Sciences . International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher . Hilaris Publisher. Available from: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis . Taylor & Francis. Available from: [Link]

  • Co-solvent: Significance and symbolism . ScienceDirect. Available from: [Link]

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC . National Center for Biotechnology Information. Available from: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures . Pion Inc. Available from: [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma . Inventiva Pharma. Available from: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review . American Pharmaceutical Review. Available from: [Link]

  • Improving solubility and accelerating drug development | Veranova . Veranova. Available from: [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer . Aston University. Available from: [Link]

  • MORPHOLINE (CAS 110-91-8) - Ataman Kimya . Ataman Kimya. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC . National Center for Biotechnology Information. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability . Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Morpholine Derivatives in Agrochemical Discovery and Development | Journal of Agricultural and Food Chemistry - ACS Publications . ACS Publications. Available from: [Link]

  • MORPHOLINE | C4H9NO - PubChem . National Center for Biotechnology Information. Available from: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research . International Journal of Medical Science and Dental Research. Available from: [Link]

  • pKa-critical Interpretations of Solubility–pH Profiles: PG-300995 and NSC-639829 Case Studies . ADMET & DMPK. Available from: [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals | Asian Journal of Dental and Health Sciences . Asian Journal of Dental and Health Sciences. Available from: [Link]

  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection - ResearchGate . ResearchGate. Available from: [Link]

Sources

Technical Support Center: Refining Analytical Methods for the Detection of Fluorinated Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical detection of fluorinated metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions to common challenges encountered during experimental workflows. Here, we will delve into the nuances of various analytical techniques, offering not just procedural steps, but the scientific rationale behind them to empower you to optimize your methods and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of fluorinated metabolites, providing concise and actionable answers.

Q1: Which analytical technique is best suited for the quantitative analysis of fluorinated metabolites?

The optimal technique depends on the specific characteristics of your analyte and the complexity of the sample matrix.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used method for its high sensitivity and selectivity, especially for complex biological matrices.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable fluorinated compounds. For non-volatile or polar metabolites, derivatization is often necessary to increase volatility.[3][4][5]

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy offers exceptional specificity for fluorinated compounds as there is virtually no background interference from biological matrices.[6][7] It is a non-destructive technique that can provide quantitative information without the need for reference standards for each metabolite.[7][8]

Q2: Why is ¹⁹F NMR particularly advantageous for studying fluorinated drug metabolism?

¹⁹F NMR is a powerful tool for several reasons:

  • High Specificity: The ¹⁹F nucleus has a 100% natural abundance and a large chemical shift range, which minimizes signal overlap and provides clear, resolved spectra for different fluorinated metabolites.[6][8]

  • No Endogenous Interference: Biological samples do not contain naturally occurring organofluorine compounds, resulting in a clean background and making it easier to detect drug-related metabolites.[9]

  • Quantitative Power: The signal intensity in ¹⁹F NMR is directly proportional to the number of fluorine nuclei, allowing for accurate quantification of metabolites without the need for extensive calibration curves for each compound.[7][10]

  • Structural Information: ¹⁹F NMR can provide valuable structural information about the metabolites, including changes in the local chemical environment of the fluorine atom.[8]

Q3: What are the primary challenges associated with the LC-MS analysis of fluorinated metabolites?

The main challenges include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[11][12][13] This is a significant concern in bioanalysis.[14]

  • Ion Suppression: Fluorinated compounds themselves can sometimes cause ion suppression.[15][16] The presence of salts, ion-pairing agents, and other endogenous materials can also contribute to this effect.[16]

  • Background Contamination: The ubiquitous presence of per- and polyfluoroalkyl substances (PFAS) in laboratory environments can lead to background contamination and interfere with the analysis of trace-level metabolites.[17][18]

Q4: Is derivatization always necessary for GC-MS analysis of fluorinated metabolites?

Not always, but it is frequently required. Derivatization is necessary when the fluorinated metabolites are:

  • Non-volatile: Many metabolites are polar and have low volatility, making them unsuitable for direct GC analysis. Derivatization increases their volatility.[3][5]

  • Thermally unstable: Some compounds can degrade at the high temperatures used in the GC injector and column. Derivatization can improve their thermal stability.[3]

  • Prone to adsorption: Polar metabolites can interact with active sites in the GC system, leading to poor peak shape and low recovery. Derivatization masks these polar functional groups.[3]

Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.[3][19]

Section 2: Troubleshooting Guides

This section provides a question-and-answer-based approach to troubleshooting specific issues you may encounter during your experiments.

LC-MS Troubleshooting

Q: I'm observing poor peak shape (e.g., tailing, fronting) for my fluorinated analyte. What are the likely causes and solutions?

  • Cause: Secondary interactions between the analyte and the stationary phase, often due to residual silanol groups on silica-based columns.

  • Solution:

    • Mobile Phase Modification: Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block the active sites on the stationary phase.

    • pH Adjustment: Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form.

    • Column Selection: Consider using a column with a different stationary phase chemistry, such as an embedded polar group or a fluorinated phase, which can offer alternative selectivities.[20]

Q: My signal intensity is inconsistent and recovery is low. How can I diagnose and mitigate matrix effects?

  • Diagnosis: Perform a post-column infusion experiment. Infuse a constant flow of your analyte solution into the LC effluent after the column and before the mass spectrometer. Inject a blank matrix extract and observe any dips in the baseline signal, which indicate regions of ion suppression.[16]

  • Mitigation Strategies:

    • Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[13][21]

    • Optimize Chromatography: Modify your LC gradient to separate the analyte from the regions of ion suppression identified in the post-column infusion experiment.

    • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte will experience the same matrix effects, allowing for accurate correction during data analysis.

Experimental Workflow: Diagnosing Ion Suppression

cluster_0 LC System cluster_1 Infusion System cluster_2 Mass Spectrometer LC_Column LC Column T_junction T-Junction LC_Column->T_junction Eluent MS_Inlet MS Inlet T_junction->MS_Inlet Combined Flow Syringe_Pump Syringe Pump with Analyte Syringe_Pump->T_junction Analyte Infusion

Caption: Post-column infusion setup for ion suppression diagnosis.

GC-MS Troubleshooting

Q: I'm not detecting my fluorinated metabolite, or the peak is very small and broad.

  • Cause: The metabolite may be too polar or non-volatile for GC analysis, leading to poor transfer through the system or adsorption. Highly reactive fluorine-containing compounds like HF can also damage the column.[22]

  • Solution:

    • Derivatization: Implement a derivatization step to increase the volatility and thermal stability of the analyte. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common approach.[3][19]

    • Injector Temperature Optimization: Lower the injector temperature to prevent thermal degradation of sensitive metabolites.

    • Column Choice: Ensure you are using a column with an appropriate stationary phase for your analyte.

Protocol: General Silylation Derivatization for GC-MS

  • Sample Preparation: Evaporate the sample extract containing the fluorinated metabolites to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS system.

Q: I'm observing unexpected peaks in my chromatogram that are not related to my sample.

  • Cause: These could be artifacts from the derivatization process or contaminants from solvents and sample handling. Silylating reagents are sensitive to moisture.[19]

  • Solution:

    • Run a Reagent Blank: Prepare and analyze a blank sample containing only the derivatization reagents and solvent to identify any artifact peaks.

    • Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents and take care to exclude moisture during the derivatization procedure.

    • Proper Storage: Store derivatization reagents in a desiccator to prevent degradation.

¹⁹F NMR Troubleshooting

Q: My ¹⁹F NMR signals are broad, and the resolution is poor.

  • Cause:

    • Sample Viscosity: High sample viscosity can lead to broader lines.

    • Paramagnetic Species: The presence of paramagnetic metal ions in the sample can cause significant line broadening.

    • Shimming: Poor magnetic field homogeneity will result in broad peaks.

  • Solution:

    • Sample Dilution: Dilute the sample with a suitable deuterated solvent to reduce viscosity.

    • Chelating Agents: If paramagnetic contamination is suspected, add a small amount of a chelating agent like EDTA to the sample.

    • Proper Shimming: Carefully shim the NMR spectrometer on your sample to optimize the magnetic field homogeneity.

Q: I am having trouble with the quantitative accuracy of my ¹⁹F NMR measurements.

  • Cause:

    • Incomplete Relaxation: If the relaxation delay (d1) is too short, signals from different fluorine nuclei may not fully relax between scans, leading to inaccurate integration.

    • Nuclear Overhauser Effect (NOE): NOE enhancement from proton decoupling can affect the signal intensity and compromise quantification.

  • Solution:

    • Optimize Relaxation Delay: Determine the T1 relaxation time for your signals of interest and set the relaxation delay to at least 5 times the longest T1 value.

    • Use Inverse-Gated Decoupling: To suppress the NOE, use an inverse-gated decoupling sequence where the proton decoupler is only on during signal acquisition.

Workflow: Quantitative ¹⁹F NMR

cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing cluster_3 Quantification Sample_Prep Prepare sample in deuterated solvent with internal standard Acquisition_Parameters Set acquisition parameters (inverse-gated decoupling, d1 >= 5*T1) Sample_Prep->Acquisition_Parameters Acquire_Data Acquire FID Acquisition_Parameters->Acquire_Data Processing Fourier transform, phase correction, and baseline correction Acquire_Data->Processing Integration Integrate signals of interest and internal standard Processing->Integration Calculation Calculate analyte concentration based on integrated areas Integration->Calculation

Caption: Key steps for accurate quantitative ¹⁹F NMR analysis.

Section 3: Data Presentation

Table 1: Common Silylating Reagents for GC-MS Derivatization

ReagentAbbreviationKey Features
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive, suitable for a wide range of polar functional groups.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAThe most volatile TMS-amide, leading to less interference in the chromatogram.
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAForms more stable derivatives that are less susceptible to hydrolysis.[19]
TrimethylchlorosilaneTMCSOften used as a catalyst (e.g., 1% in BSTFA) to enhance reactivity.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. (n.d.).
  • Application of 19 F quantitative NMR to pharmaceutical analysis - ResearchGate. (n.d.).
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing). (n.d.).
  • Fluorine Nuclear Magnetic Resonance, a Privileged Tool for Metabolic Studies of Fluoropyrimidine Drugs | Bentham Science Publishers. (2000, November 1).
  • Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed. (2006, April 15).
  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate | Analytical Chemistry - ACS Publications. (2011, October 5).
  • An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace - MDPI. (2021, June 14).
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (2025, January 29).
  • Is it possible to analyze F-compounds with GCMS ? | ResearchGate. (2014, February 11).
  • GC Derivatization. (n.d.).
  • Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment by Jeremy Gauthier A thesis submitted in conform. (n.d.).
  • Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis: The path to achieving reliable results - Spectroscopy Europe. (2022, September 5).
  • Ion suppression in mass spectrometry. - Semantic Scholar. (n.d.).
  • Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed. (n.d.).
  • Ion suppression in mass spectrometry - PubMed. (2003, July 15).
  • Derivatization Methods in GC and GC/MS - IntechOpen. (2018, December 5).
  • The Derivatization and Analysis of Amino Acids by GC-MS - Merck Millipore. (n.d.).
  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. (n.d.).
  • Metabolomics Sample Preparation - Organomation. (n.d.).
  • Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. (2026, March 14).
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
  • Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS ASMS 2015 ThP 127 - Shimadzu. (n.d.).
  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11).
  • Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC. (n.d.).
  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. (n.d.).

Sources

dealing with diastereomeric separation of substituted morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Diastereomeric Separation of Substituted Morpholines

As a Senior Application Scientist, I have designed this technical support guide to address the fundamental physicochemical challenges associated with isolating substituted morpholine diastereomers. Substituted morpholines (e.g., 2,3-disubstituted, 2,5-disubstituted) frequently present as complex diastereomeric mixtures during synthesis. Their separation is heavily complicated by the basic secondary nitrogen—which causes severe peak tailing on silica-based stationary phases—and their high polarity.

This guide bypasses generic advice, focusing instead on the causality behind experimental choices and providing self-validating troubleshooting workflows for both chromatographic and crystallization-based separations.

Workflow Overview: Separation Strategy

G Start Substituted Morpholine Diastereomeric Mixture Check Is the secondary amine protected? Start->Check SFC SFC / HPLC Separation (Requires Basic Additives) Check->SFC Yes Deriv Derivatization (e.g., Boc, Cbz, Ac) Check->Deriv No, but high throughput needed Cryst Diastereomeric Salt Crystallization Check->Cryst No, scalable bulk needed Pure Isolated Pure Diastereomers SFC->Pure Deriv->SFC Cryst->Pure

Decision matrix for morpholine diastereomer separation.

Section 1: Chromatographic Separation (SFC & HPLC)

Q1: I am trying to separate a mixture of 2,5-disubstituted morpholine diastereomers using reverse-phase HPLC, but I am observing severe peak tailing and co-elution. How can I resolve this?

A1: The peak tailing is a direct consequence of the secondary amine within the morpholine ring. Morpholine has a pKa of ~8.3, meaning it is protonated under standard acidic or neutral HPLC conditions. This positively charged ammonium species interacts strongly with residual, un-endcapped silanols (Si-O⁻) on the silica stationary phase via secondary ion-exchange interactions, ruining resolution[1].

Causality & Solution: To disrupt this interaction, you must either suppress the ionization of the amine or block the active silanols.

  • Mobile Phase Additives: Add a competing base, such as 0.1% Triethylamine (TEA) or Diethylamine (DEA), to the mobile phase. These small, highly basic amines will preferentially bind to the active silanols, masking them from the morpholine analyte.

  • pH Adjustment: Increase the mobile phase pH to >10 (using ammonium hydroxide or bicarbonate buffers) to ensure the morpholine nitrogen remains deprotonated (neutral). Note: Ensure your column is rated for high-pH stability (e.g., hybrid silica columns).

Tailing Issue Severe Peak Tailing in HPLC/SFC Cause Secondary Amine Interaction with Free Silanols Issue->Cause Sol1 Add Competing Amine (0.1% DEA/TEA) Cause->Sol1 Sol2 Adjust Mobile Phase pH (High pH > pKa) Cause->Sol2 Sol3 Use End-capped or Mixed-Mode Column Cause->Sol3 Result Sharp, Resolved Peaks Sol1->Result Sol2->Result Sol3->Result

Troubleshooting peak tailing for basic morpholine nitrogens.

Q2: When should I choose Supercritical Fluid Chromatography (SFC) over preparative HPLC for morpholine diastereomers?

A2: SFC is generally superior for the preparative separation of lipophilic substituted morpholines[2]. Because diastereomers often have very subtle differences in polarity and spatial arrangement, the high diffusivity and low viscosity of supercritical CO₂ allow for higher flow rates and faster mass transfer. This leads to sharper peaks and higher resolution.

Experimental Insight: When using SFC, chiral stationary phases (like Chiralpak AD-H or OD-H) are frequently employed even for diastereomeric separations. The amylose/cellulose tris-carbamate backbone offers unique steric recognition cavities that achiral C18 columns lack[2].

Data Presentation: Chromatographic Method Comparison
MethodStationary PhaseMobile PhaseAdvantagesLimitations
SFC Chiralpak AD-H / OD-HSupercritical CO₂ + MeOH/EtOH (0.1% DEA)High throughput, rapid mass transfer, excellent for lipophilic morpholines.Requires specialized equipment and high-pressure infrastructure.
RP-HPLC Hybrid C18 / Mixed-ModeWater/MeCN or Water/MeOH (High pH Buffer or 0.1% TEA)Broadly accessible, good for highly polar or water-soluble derivatives.Severe peak tailing at neutral pH, longer fraction evaporation times.
NP-HPLC Bare Silica / DiolHexane/IPA (0.1% DEA)Good orthogonal selectivity to RP-HPLC.Long equilibration times, environmental/safety concerns with solvents.
Protocol: Step-by-Step SFC Method Development

Objective: Isolate cis and trans diastereomers of a substituted morpholine.

  • Column Screening: Set up a parallel screening using Chiralpak AD-H, OD-H, and an achiral 2-Ethylpyridine column.

  • Mobile Phase Preparation: Use supercritical CO₂ as Pump A. For Pump B (modifier), prepare Methanol containing 0.1% v/v Diethylamine (DEA).

    • Causality: DEA is strictly required; omitting it will result in irreversible adsorption of the basic morpholine onto the stationary phase[2].

  • Gradient Elution: Run a generic gradient from 5% to 50% Pump B over 10 minutes at a flow rate of 3-4 mL/min (analytical scale). Maintain column temperature at 35°C and backpressure at 120 bar to ensure CO₂ remains in the supercritical state.

  • Self-Validating Step: Always run a blank injection with the modifier + additive immediately after your highest concentration standard. This establishes the baseline, confirms the absence of carryover, and validates that the DEA additive is not causing baseline drift.

  • Scale-Up: Once baseline resolution (Rs > 1.5) is achieved, calculate the loading capacity. For preparative runs, utilize stacked injections to maximize throughput.

Section 2: Classical Resolution & Crystallization

Q3: Chromatographic separation is not scaling well for our bulk intermediate. Can we separate morpholine diastereomers via crystallization?

A3: Yes. Diastereomeric salt crystallization is a highly scalable alternative. Because the morpholine nitrogen is basic, it readily forms crystalline salts with strong organic acids[3].

Causality: The addition of an acid (e.g., tartaric acid, camphorsulfonic acid, or achiral acids like p-toluenesulfonic acid) forms a diastereomeric salt pair. The distinct 3D packing of these salts in the crystal lattice leads to different solubility profiles, allowing one diastereomer to selectively precipitate while the other remains in the mother liquor.

Protocol: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve the morpholine diastereomeric mixture (1.0 eq) in a polar protic solvent (e.g., Ethanol or Isopropanol) at a concentration of ~10 volumes.

  • Acid Addition: Slowly add the resolving acid (e.g., (1S)-(+)-10-Camphorsulfonic acid, 1.0 eq) dissolved in the same solvent at 60°C.

  • Controlled Cooling: Cool the mixture linearly to room temperature at a rate of 0.5°C/min.

    • Causality: Rapid cooling traps kinetic impurities and solvent inclusions; slow cooling ensures thermodynamic control, yielding highly pure crystal lattices and high diastereomeric excess (d.e.).

  • Isolation: Filter the resulting crystals and wash with cold solvent to remove the mother liquor containing the opposite diastereomer.

  • Self-Validating Step (Free-basing): To verify the d.e., take a 5 mg aliquot of the isolated salt and partition it between 1M NaOH (aqueous) and Dichloromethane. Extract the organic layer, evaporate the solvent, and analyze the free base via the SFC method developed in Section 1. If the d.e. is <95%, perform a recrystallization from the same solvent system before proceeding to bulk free-basing.

Section 3: Derivatization Strategies

Q4: We cannot resolve the free amine diastereomers by any chromatographic method. What is the next logical step?

A4: If direct separation fails, derivatization of the secondary amine is the most effective workaround. Converting the basic amine into a neutral amide, carbamate, or thiourea derivative (e.g., N-Boc, N-Cbz, N-acetyl, or using 1-Naphthyl isothiocyanate) eliminates the problematic ion-exchange interactions with the stationary phase[4].

Causality: Derivatization not only improves peak shape by neutralizing the amine, but it also alters the steric bulk and dipole moment of the molecule. This often drastically changes the retention times and can induce separation on standard silica or chiral columns where the free amine failed. After separation, the protecting group can be quantitatively removed (e.g., using TFA for a Boc group) to yield the pure free-base diastereomers.

References

  • Stereoselective Synthesis of TAFIa Inhibitors: Strategic Application of Asymmetric Hydrogenation for the API and Crystallization-Induced Asymmetric Transformation for Its Prodrug. Source: Organic Process Research & Development - ACS Publications. URL:[Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Source: International Journal of Pharmaceutical Sciences and Drug Research. URL:[Link]

Sources

Technical Support Center: Optimization of Chiral HPLC Methods for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the robust optimization of chiral High-Performance Liquid Chromatography (HPLC) methods for the precise determination of enantiomeric excess (e.e.). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges of separating and quantifying stereoisomers. As your virtual Senior Application Scientist, my objective is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during method development and troubleshooting.

The accurate determination of enantiomeric excess is a cornerstone of pharmaceutical development and quality control, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1] This resource is structured to address the most common and critical issues encountered in the laboratory, moving from foundational principles to advanced troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of effective chiral HPLC analysis.

Q1: What are the primary causes of poor or no enantiomeric resolution?

Poor resolution in chiral HPLC is a frequent challenge and can typically be attributed to one or more of the following factors: an unsuitable Chiral Stationary Phase (CSP), a non-optimized mobile phase composition, incorrect column temperature, or a column that has lost its efficiency.[2] A systematic approach to method development is the most effective way to achieve the desired separation.[2]

Q2: How does temperature critically impact chiral separations?

Temperature is a powerful yet complex parameter in chiral chromatography.[2] Generally, lower temperatures enhance the subtle molecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) that govern chiral recognition, often leading to increased selectivity and better resolution.[2][3] Conversely, higher temperatures can decrease mobile phase viscosity, leading to improved peak efficiency and shape.[2][4] However, the effect is highly dependent on the analyte and the CSP. In some instances, increasing the temperature can unexpectedly improve separation or even reverse the elution order of the enantiomers.[2][5] Therefore, precise temperature control and systematic optimization are crucial for reproducible results.

Q3: What is the significance of the mobile phase composition in achieving enantiomeric separation?

The mobile phase plays a critical role in modulating the interactions between the enantiomers and the CSP.[6] In normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are key.[6] These modifiers compete with the analyte for interaction sites on the CSP; reducing the modifier concentration generally increases retention and can improve resolution.[6] In reversed-phase mode, the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer are critical parameters to optimize.[2]

Q4: What are "ghost peaks" and how can they be mitigated in chiral analysis?

Ghost peaks are spurious peaks in the chromatogram that do not originate from the injected sample. They can arise from contaminants in the mobile phase, the sample solvent, or from sample carryover in the autosampler from a previous injection.[2] To mitigate ghost peaks, it is essential to use high-purity HPLC-grade solvents, prepare fresh mobile phase daily, and implement a robust needle and injector wash protocol between injections.[2][7]

Troubleshooting Guide: From Problem to Resolution

This section provides a systematic, in-depth approach to diagnosing and resolving common issues encountered during chiral HPLC analysis.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The enantiomeric peaks are co-eluting (a single peak) or are only partially separated, with a resolution value (Rs) of less than 1.5.

Causality and Strategic Approach

Achieving enantiomeric resolution hinges on establishing a sufficient difference in the free energy of interaction between the two enantiomers and the chiral stationary phase. This is primarily governed by the choice of CSP and modulated by the mobile phase and temperature. The following workflow provides a logical progression for troubleshooting poor resolution.

Start Poor or No Resolution (Rs < 1.5) CSP_Check Is the Chiral Stationary Phase (CSP) appropriate for the analyte class? Start->CSP_Check Screen_CSPs Screen alternative CSPs (e.g., polysaccharide, protein-based, macrocyclic antibiotic). CSP_Check->Screen_CSPs No Optimize_MP Optimize Mobile Phase Composition CSP_Check->Optimize_MP Yes Screen_CSPs->Optimize_MP Adjust_Modifier Vary organic modifier type and percentage. Optimize_MP->Adjust_Modifier Yes Optimize_Temp Optimize Column Temperature Optimize_MP->Optimize_Temp Partial Improvement Additives Incorporate acidic/basic additives (e.g., 0.1% TFA, 0.1% DEA). Adjust_Modifier->Additives Additives->Optimize_Temp Temp_Range Screen a temperature range (e.g., 10°C to 40°C in 5°C increments). Optimize_Temp->Temp_Range Yes Check_Column Assess Column Health Optimize_Temp->Check_Column No Improvement Temp_Range->Check_Column End Resolution Improved (Rs ≥ 1.5) Temp_Range->End Significant Improvement Wash_Column Perform column wash protocol. Check_Column->Wash_Column Yes Check_Column->End No, replace column Wash_Column->End

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Protocols and Explanations
  • Chiral Stationary Phase (CSP) Selection Verification:

    • Rationale: The selection of the CSP is the most critical factor for a successful chiral separation.[1][8] Different classes of CSPs (e.g., polysaccharide-based, protein-based, Pirkle-type) have different chiral recognition mechanisms.[8] Polysaccharide-based CSPs are known for their broad applicability.[1][8]

    • Protocol for CSP Screening:

      • Prepare a racemic standard of your analyte at approximately 1 mg/mL in a suitable solvent.

      • For a selection of CSPs from different classes, begin with a generic mobile phase. For normal phase, a common starting point is 90:10 (v/v) n-hexane/isopropanol.[6] For reversed-phase, a starting point could be 50:50 (v/v) acetonitrile/water with 0.1% formic acid.

      • Inject the standard onto each column and observe the chromatogram. Even a slight peak shoulder or broadening suggests that the CSP has some chiral recognition ability and that the method can be further optimized.

  • Mobile Phase Optimization:

    • Rationale: The mobile phase composition directly influences the interactions between the analyte and the CSP. Small changes can have a significant impact on selectivity (α).

    • Protocol for Mobile Phase Optimization (Normal Phase):

      • Vary the Alcohol Modifier: Starting with a 90:10 n-hexane/isopropanol mobile phase, decrease the percentage of isopropanol in 2-5% increments (e.g., to 95:5, then 98:2). This typically increases retention and may improve resolution.[6]

      • Change the Alcohol Modifier: If isopropanol does not yield satisfactory results, switch to ethanol.[6] The different steric and electronic properties of the alcohol can alter the chiral recognition.

    • Protocol for Mobile Phase Optimization (Reversed Phase):

      • Adjust Organic Modifier Ratio: Vary the ratio of acetonitrile or methanol to the aqueous buffer.

      • Optimize pH: For ionizable analytes, the mobile phase pH should be adjusted to be at least 1.5-2 pH units away from the analyte's pKa to ensure a single ionic form and improve peak shape.[7]

  • Temperature Optimization:

    • Rationale: As discussed, temperature affects both the thermodynamics of the chiral recognition and the kinetics of the separation.

    • Protocol for Temperature Optimization:

      • Begin at an ambient temperature (e.g., 25°C).

      • Decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C) and analyze the sample at each step.[2]

      • If resolution does not improve, increase the temperature from the starting point in 5°C increments (e.g., to 30°C, then 35°C).[2] Monitor both resolution and peak shape.

Issue 2: Poor Peak Shape (Peak Tailing)

Symptom: Chromatographic peaks are asymmetrical with a pronounced "tail," leading to inaccurate integration and a reduction in resolution.

Causality and Strategic Approach

Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, particularly with active sites like residual silanols on silica-based CSPs.[2][9] Other causes include column overload, an inappropriate mobile phase pH, or excessive extra-column volume.[2]

Start Peak Tailing Observed Overload_Check Is the column overloaded? Start->Overload_Check Dilute_Sample Dilute sample (e.g., 1:10, 1:100) and re-inject. Overload_Check->Dilute_Sample Yes Optimize_MP Are there secondary interactions with the stationary phase? Overload_Check->Optimize_MP No Dilute_Sample->Optimize_MP Shape Improved Dilute_Sample->Optimize_MP No Improvement Add_Modifier Add mobile phase modifier (e.g., TFA for acids, DEA for bases). Optimize_MP->Add_Modifier Yes Column_Health Is the column contaminated or degraded? Optimize_MP->Column_Health No Adjust_pH Adjust mobile phase pH (2 units away from analyte pKa). Add_Modifier->Adjust_pH Adjust_pH->Column_Health Wash_Column Perform column wash protocol. Column_Health->Wash_Column Yes End Symmetrical Peak Shape Column_Health->End No, replace column Wash_Column->End

Caption: Troubleshooting workflow for peak tailing.

Detailed Protocols and Explanations
  • Evaluate for Column Overload:

    • Rationale: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak distortion.[2][6]

    • Protocol for Dilution Test:

      • Prepare a 1:10 and a 1:100 dilution of your sample.

      • Inject the diluted samples. If the peak shape becomes more symmetrical, the original sample concentration was too high.

  • Optimize Mobile Phase with Additives:

    • Rationale: Additives can mask active sites on the stationary phase that cause secondary interactions.

    • Protocol for Basic Compounds: For basic analytes that may be interacting with acidic silanol groups, add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase.[2][7] This competes with the analyte for the active sites, improving peak shape.

    • Protocol for Acidic Compounds: For acidic analytes, adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) can help by ensuring the analyte remains in its protonated, less interactive form.[2][7]

  • Assess Column Health:

    • Rationale: Accumulation of strongly retained impurities can create active sites and degrade column performance.

    • Protocol for Column Washing:

      • Disconnect the column from the detector to avoid contamination.

      • Consult the column manufacturer's instructions for a recommended washing procedure. This typically involves flushing with a series of strong solvents.

      • If a column wash does not improve peak shape, and other causes have been ruled out, the column may be permanently damaged and require replacement.

Data Summary Tables

For quick reference, the following tables summarize key information for method development.

Table 1: Common Chiral Stationary Phase (CSP) Classes and Their Applications
CSP ClassChiral SelectorCommon ApplicationsSeparation Mode(s)
Polysaccharide-based Amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Broad applicability for a wide range of chiral compounds, including pharmaceuticals and natural products.[1][8]Normal Phase, Reversed Phase, Polar Organic
Protein-based e.g., α1-acid glycoprotein (AGP), Cellobiohydrolase (CBH)Primarily for resolving chiral drugs, especially those containing basic nitrogen atoms.Reversed Phase
Macrocyclic Antibiotic e.g., Vancomycin, TeicoplaninEffective for chiral amino acids, peptides, and other polar compounds.[8]Reversed Phase, Polar Organic
Pirkle-type (Brush-type) e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycineUseful for π-acidic or π-basic compounds that can undergo π-π interactions.[10]Normal Phase
Cyclodextrin-based β- or γ-cyclodextrin derivativesSeparation based on inclusion complexation, often used for aromatic compounds and those with a size and shape compatible with the cyclodextrin cavity.[10][11]Reversed Phase
Table 2: Effect of Method Parameter Adjustments on Chiral Separation
ParameterAdjustmentExpected Effect on Resolution (Rs)Potential Side Effects
Mobile Phase Strength (Normal Phase) Decrease % alcohol modifierGenerally increases RsLonger run times, increased peak broadening
Mobile Phase Strength (Reversed Phase) Decrease % organic modifierGenerally increases RsLonger run times, increased backpressure
Flow Rate Decrease flow rateOften increases Rs by improving efficiency[7]Longer run times
Column Temperature Decrease temperatureOften increases Rs due to enhanced selectivity[2]Increased backpressure, potential for peak broadening
Column Temperature Increase temperatureMay increase or decrease Rs; effect is system-dependent[2][5]Shorter run times, decreased backpressure, potentially lower selectivity
Mobile Phase Additive (e.g., 0.1% TFA/DEA) Add appropriate modifierCan improve peak shape, which may indirectly improve RsMay alter selectivity, potential for ion suppression in MS

Method Validation

Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose, in accordance with guidelines from bodies like the International Council for Harmonisation (ICH).[1]

Key Validation Parameters for Enantiomeric Excess Determination
  • Specificity: The ability to resolve and quantify the desired enantiomer in the presence of the other enantiomer and any other potential impurities or matrix components.[1]

  • Linearity: Demonstrating a linear relationship between the concentration of the minor enantiomer and its peak area over a specified range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known amounts of the enantiomeric impurity.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[1]

  • Limit of Quantitation (LOQ): The lowest amount of the enantiomeric impurity that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature, flow rate).

This technical support guide provides a framework for the logical and efficient optimization of chiral HPLC methods. By understanding the fundamental principles and applying a systematic troubleshooting approach, you can overcome common challenges and develop robust, reliable methods for the accurate determination of enantiomeric excess.

References

  • Benchchem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • L. Bezhitashvili, et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Benchchem. (2025).
  • Journal of Chromatographic Science. (n.d.).
  • Taylor & Francis Online. (2006). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. [Link]

  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]

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mitigating degradation of (3S)-3-(2,2-Difluoroethyl)morpholine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3S)-3-(2,2-Difluoroethyl)morpholine

Introduction

(3S)-3-(2,2-Difluoroethyl)morpholine is a heterocyclic compound of increasing interest in drug discovery programs. The morpholine scaffold is valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability, which can be modulated by its substituents.[1] The inclusion of a gem-difluoroethyl group is a common strategy to enhance metabolic stability and modulate properties like pKa and lipophilicity.[2] However, the long-term stability of this molecule in solution, particularly in the context of high-throughput screening (HTS) and preclinical studies, is a critical parameter that can impact experimental reproducibility and data integrity.

This guide provides a comprehensive technical resource for researchers encountering stability issues with (3S)-3-(2,2-Difluoroethyl)morpholine in solution. It is structured in a question-and-answer format to directly address common challenges and offers proactive troubleshooting strategies and validated protocols.

Frequently Asked Questions (FAQs): Understanding Degradation

Q1: What are the most probable degradation pathways for (3S)-3-(2,2-Difluoroethyl)morpholine in solution?

Based on the structure, which contains a secondary amine, an ether, and a gem-difluoroalkyl group, there are two primary areas of concern for degradation:

  • Oxidation of the Morpholine Ring: This is the most likely degradation pathway. The nitrogen atom in the morpholine ring is a secondary amine, making it susceptible to oxidation.[3][4] Studies on similar amines show that secondary amines can be less stable than primary or tertiary amines under oxidative conditions.[5][6][7] This can lead to the formation of N-oxides or, more critically, ring-opening byproducts.[8][9] The ether linkage within the ring is generally more stable but can also be a site of oxidative cleavage under harsh conditions.

  • Hydrolysis of the gem-Difluoro Group: This pathway is considered less likely under typical experimental conditions but is theoretically possible under harsh pH extremes. The carbon-fluorine bond is exceptionally strong, lending high metabolic and chemical stability.[2][10] However, geminal dihalides can undergo hydrolysis, usually under strong basic conditions, to form an unstable gem-diol that rapidly converts to a carbonyl compound (an aldehyde in this case).[11][12] This pathway should be considered primarily during forced degradation studies.

cluster_0 Primary Pathway (More Likely) cluster_1 Secondary Pathway (Harsh Conditions) parent (3S)-3-(2,2-Difluoroethyl)morpholine (Parent Compound) oxid Oxidative Degradation parent->oxid [O₂] / Light / Metal Ions hydro Hydrolysis parent->hydro Strong Base (e.g., NaOH, high pH) n_oxide N-Oxide Formation oxid->n_oxide ring_open Ring-Opened Products (e.g., Aminoethoxy Acetates) oxid->ring_open aldehyde Aldehyde Formation (via gem-diol intermediate) hydro->aldehyde

Fig 1. Potential degradation pathways for (3S)-3-(2,2-Difluoroethyl)morpholine.
Q2: Which experimental factors have the greatest impact on the stability of my compound?

Several factors can accelerate degradation. Controlling these is key to mitigating compound loss.

  • pH: The pH of the solution is critical. As a secondary amine, the morpholine nitrogen has a pKa that makes it a weak base.[13] At neutral or slightly basic pH, the free amine is more susceptible to oxidation.[14] In acidic conditions, the nitrogen is protonated, which can protect it from oxidation but may increase susceptibility to other reactions if the pH is too low.[15][16]

  • Atmosphere (Oxygen): The presence of atmospheric oxygen is a primary driver for the oxidative degradation of the morpholine ring.[14] Solutions stored in open containers or with significant headspace are at higher risk.

  • Temperature: Elevated temperatures accelerate all chemical reactions, including degradation.[14][17] Long-term storage at room temperature is a common cause of significant sample degradation.[18]

  • Light Exposure: UV radiation can provide the energy to initiate and promote photodegradation, particularly of the morpholine moiety.[14]

  • Solvent: While DMSO is a near-universal solvent, its hygroscopic nature means it readily absorbs water from the atmosphere.[17] The presence of water can facilitate hydrolytic degradation pathways. Furthermore, the purity of the solvent is paramount, as impurities can act as catalysts for degradation.[19]

Q3: I see unexpected peaks in my chromatogram after storing my compound solution. What could they be?

If you are using a stability-indicating analytical method, new peaks likely correspond to degradation products.[8] Based on the pathways described in Q1, these could include:

  • N-oxide of the parent compound: A common product of amine oxidation.[3]

  • Ring-opened byproducts: Such as 2-(2-aminoethoxy)acetic acid derivatives, resulting from oxidative cleavage of the morpholine ring.[9][20]

  • Dimers or other adducts: Formed from reactive intermediates.

Identifying these requires mass spectrometry (MS) coupled with your chromatography system (e.g., LC-MS) to obtain mass information and propose potential structures.[8]

Troubleshooting Guide: Proactive Mitigation Strategies

This section provides actionable protocols to minimize degradation during storage and experimentation.

Issue: My compound shows decreasing purity over time when stored in DMSO at room temperature.

Root Cause: Likely oxidative and/or thermally-accelerated degradation. Room temperature storage in DMSO is not recommended for long-term stability.[18]

Solution: Implement rigorous storage protocols.

FactorRecommendationRationale
Temperature -20°C or -80°C for long-term storage (>1 week). 2-8°C for short-term (1-7 days).Low temperatures significantly slow the rate of all chemical degradation pathways.[14]
Atmosphere Overlay solution with an inert gas (Argon or Nitrogen) before sealing.Displacing oxygen minimizes the potential for oxidative degradation of the morpholine ring.[14][21]
Light Store solutions in amber glass vials or protect clear vials from light.Prevents photodegradation initiated by UV or high-energy visible light.[14]
Solvent Use high-purity, anhydrous DMSO (<0.1% water). Purchase in small-volume bottles with septa to minimize atmospheric exposure.Minimizes water content to prevent hydrolysis and ensures no catalytic impurities are present.[19]
Freeze/Thaw Aliquot stock solutions into single-use volumes.Avoids repeated freeze-thaw cycles which can introduce moisture and cause precipitation issues for some compounds.[22]
Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Preparation: Use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%).[19] If the bottle has been opened previously, use a dry needle and syringe to withdraw the solvent through the septum to avoid introducing moist air.

  • Weighing: Weigh the (3S)-3-(2,2-Difluoroethyl)morpholine solid in a clean, dry vial.

  • Dissolution: Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Cap the vial and vortex until fully dissolved.

  • Inert Gas Purge: Briefly and gently flush the headspace of the vial with a stream of argon or nitrogen gas.

  • Sealing: Immediately cap the vial tightly. For long-term storage, use vials with PTFE-lined caps to ensure a good seal.

  • Labeling & Storage: Clearly label the vial with compound ID, concentration, date, and solvent. Store immediately at the appropriate temperature (-20°C or -80°C) in a light-protected container.

Analytical Workflow: A Self-Validating System for Stability Monitoring

To ensure the integrity of your experimental data, it is crucial to have a validated analytical method to monitor the stability of your compound under your specific experimental conditions (e.g., in assay buffer).

Core Principle: A stability-indicating analytical method is one that can accurately separate, detect, and quantify the parent compound in the presence of its potential degradation products and any other solution components.[23] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and MS detection is the gold standard.[24]

cluster_prep 1. Sample Preparation cluster_analysis 2. Timepoint Analysis cluster_data 3. Data Evaluation t0 Prepare solution in test medium (e.g., assay buffer) aliquot Immediately aliquot and analyze 'Time Zero' (T=0) sample store Store remaining aliquots under test conditions (e.g., 37°C) pull Pull aliquots at defined timepoints (e.g., 1h, 4h, 24h) store->pull inject Inject onto validated RP-HPLC-UV/MS system integrate Integrate peak area of parent compound inject->integrate compare Compare peak area to T=0 (% Remaining) identify Identify new peaks using MS (Degradant Identification)

Fig 2. Workflow for monitoring the stability of a compound in solution.
Protocol 2: General RP-HPLC-MS Method for Stability Assessment

This is a starting point; method development and validation are required.

  • System: UPLC or HPLC system coupled to a UV detector and a mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • UV Detection: Monitor at a relevant wavelength (if compound has a chromophore) or use a PDA detector to scan a range (e.g., 210-400 nm).

  • MS Detection: Use Electrospray Ionization (ESI) in positive mode. Monitor for the [M+H]⁺ of the parent compound and perform a full scan to detect new masses from degradants.

  • Validation Step (Forced Degradation): To confirm the method is stability-indicating, intentionally degrade the compound under harsh conditions (e.g., treat with 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂) and ensure the degradant peaks are well-resolved from the parent peak.[23][24]

References

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. Available at: [Link]

  • Kumar, R., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HCTL Open Science and Technology Letters. Available at: [Link]

  • Al-Ghamdi, K.M. (n.d.). Oxidation of Secondary and Primary Amines. Course Hero. Available at: [Link]

  • EAWAG (2008). Morpholine Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Available at: [Link]

  • Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology. Available at: [Link]

  • Pradhan, D.P., & Annapurna, M.M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Idem, R., et al. (2022). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Request PDF. Available at: [Link]

  • Lepaumier, H., et al. (2009). New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research. Available at: [Link]

  • North Metal and Chemical Company (n.d.). Morpholine - Safety Data Sheet. Available at: [Link]

  • Zhang, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Etra Organics (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Available at: [Link]

  • Kamberi, M., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • ResearchGate (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Available at: [Link]

  • Wang, C., et al. (2017). Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Waybright, T.J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Available at: [Link]

  • Ali, M., et al. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... Polymers. Available at: [Link]

  • Waybright, T.J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available at: [Link]

  • MDPI (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Available at: [Link]

  • Ferreira, H., et al. (2025). Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms. Environmental Science and Pollution Research. Available at: [Link]

  • Ensling, M., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products... Environmental Science & Technology. Available at: [Link]

  • Iacovino, R., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Y., et al. (2019). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH... Scientific Reports. Available at: [Link]

  • Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... Bioinorganic Chemistry and Applications. Available at: [Link]

  • Kozik, V. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Available at: [Link]

  • PubChem (n.d.). Morpholine. National Center for Biotechnology Information. Available at: [Link]

  • Gulea, M., & Gulea, A. (2011). Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews. Available at: [Link]

  • Chemos GmbH & Co.KG (n.d.). Safety Data Sheet: Morpholine. Available at: [Link]

  • Grokipedia (n.d.). Geminal halide hydrolysis. Available at: [Link]

  • Scarpino, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • Vedantu (2026). Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE. Available at: [Link]

  • Fallis, I.A., et al. (2011). The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. Beilstein Journal of Organic Chemistry. Available at: [Link]

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improving the selectivity of enzymatic assays for novel inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enzymatic Assay Selectivity. As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals navigate the complex landscape of hit triage.

Achieving true enzymatic selectivity requires distinguishing genuine lock-and-key binding from non-specific assay interference. The guides and protocols below are engineered as self-validating systems to ensure your novel inhibitors are mechanistically sound before advancing to lead optimization[1].

Frequently Asked Questions (FAQs): The Physics of False Selectivity

Q: What is the fundamental difference between a lack of selectivity and assay interference? A: A lack of selectivity means your compound binds to the active (or allosteric) site of both your target enzyme and off-target homologs via specific, reversible thermodynamic interactions. Assay interference, however, means the compound is not a true inhibitor at all. Instead, it disrupts the assay's detection mechanism or physically alters the enzyme state (e.g., via denaturation or precipitation), creating a "false positive" readout that mimics non-selective inhibition[1].

Q: My compounds are hitting multiple unrelated enzymes in our selectivity panel. Are they PAINS? A: They likely are. Pan-Assay Interference Compounds (PAINS) are specific chemical chemotypes (such as rhodanines, quinones, and catechols) that routinely appear as frequent hitters in high-throughput screens. PAINS do not possess true polypharmacology; rather, they share disruptive functional groups that react non-specifically with proteins or interfere directly with assay signaling. If your compound contains a known PAINS substructure, its apparent lack of selectivity is an artifact of its chemical reactivity.

Q: Why do my dose-response curves have unusually steep Hill slopes (Hill coefficient > 2.0)? A: A steep Hill slope in a standard 1:1 binding enzymatic assay is a classic hallmark of colloidal aggregation. Highly lipophilic small molecules can self-assemble into sub-micron colloidal particles in aqueous assay buffers. These colloids non-specifically sequester and crowd enzymes on their surface, leading to rapid, non-stoichiometric inhibition[2].

Troubleshooting Guide: Diagnosing Assay Interference

If your novel inhibitor is exhibiting poor selectivity or erratic IC50 values across different batches, use this guide to diagnose the root cause.

Issue 1: Colloidal Aggregation-Based Inhibition
  • The Mechanism: The compound forms aggregates that physically trap the enzyme.

  • The Diagnosis: Run your enzymatic assay with and without a non-ionic detergent.

  • The Fix: Add 0.01% Triton X-100 to your assay buffer. Triton X-100 disrupts the formation of colloidal aggregates by lowering the surface tension of the buffer[2]. If the addition of detergent completely abolishes the compound's inhibitory activity, the molecule is an aggregator, not a selective inhibitor[2].

Issue 2: Non-Specific Covalent Modification (Thiol Reactivity)
  • The Mechanism: Electrophilic compounds covalently modify solvent-exposed cysteine residues on your target and off-target enzymes, leading to irreversible, non-selective inhibition.

  • The Diagnosis: Perform an ALARM NMR (a La assay to detect reactive molecules by nuclear magnetic resonance) counter-screen[3].

  • The Fix: ALARM NMR monitors the 13 C chemical shift changes of the human La antigen. Because the La antigen undergoes a massive conformational shift when its cysteines are covalently modified, this assay provides a direct physical readout of non-specific electrophilicity[3]. Compounds that trigger a shift in ALARM NMR should be triaged immediately.

Issue 3: Signal Quenching and Autofluorescence
  • The Mechanism: The compound absorbs the excitation light or quenches the emission fluorescence of your assay's fluorogenic substrate (e.g., AMC or FITC), mimicking enzyme inhibition.

  • The Diagnosis: The compound shows high potency in fluorescence-based assays but loses all activity in label-free assays.

  • The Fix: Always validate hits using an orthogonal readout[1]. Switch from a fluorescence-intensity assay to a mass spectrometry-based assay (e.g., RapidFire MS) or an absorbance-based assay to eliminate light-interference artifacts.

Standard Operating Procedure: The Selectivity Validation Cascade

To ensure your inhibitor is genuinely selective, you must subject it to a self-validating triage cascade. Do not proceed to structural biology or in vivo models without completing these steps.

Step 1: The Detergent-Sensitivity Counter-Screen

  • Prepare your standard enzymatic assay buffer.

  • Split the buffer into two cohorts: Cohort A (Standard) and Cohort B (Standard + 0.01% v/v Triton X-100).

  • Generate a 10-point dose-response curve for your inhibitor in both cohorts.

  • Decision Gate: If the IC50 in Cohort B shifts by >10-fold compared to Cohort A, discard the compound as a colloidal aggregator[2].

Step 2: The Thiol-Reactivity Counter-Screen (ALARM NMR)

  • Express and purify 13 C-labeled human La antigen.

  • Incubate 50 µM of your test compound with the La antigen in the presence and absence of dithiothreitol (DTT).

  • Acquire a 2D [ 1 H- 13 C]-HMQC NMR spectrum.

  • Decision Gate: If DTT-dependent chemical shift perturbations are observed, the compound is a reactive false positive[3].

Step 3: Homolog Selectivity Profiling

  • Select a panel of 3-5 closely related off-target enzymes (e.g., if targeting JAK1, include JAK2, JAK3, and TYK2).

  • Run the orthogonal (interference-free) assay for the target and all off-targets.

  • Calculate the Selectivity Index (SI) = IC50​(Off−Target)/IC50​(Target) .

  • Decision Gate: Advance compounds with an SI > 50x for primary off-targets.

Visualization: Hit Triage Workflow

The following logic tree illustrates the mandatory triage cascade to isolate true selective inhibitors from assay artifacts.

G start Primary HTS Hit agg_test Detergent Test (+ 0.01% Triton X-100) start->agg_test agg_yes Activity Lost (Colloidal Aggregator) agg_test->agg_yes Yes thiol_test Thiol Reactivity (ALARM NMR / DTT Test) agg_test->thiol_test No thiol_yes Covalent Adduct (Reactive False Positive) thiol_test->thiol_yes Yes ortho_test Orthogonal Assay (Different Readout) thiol_test->ortho_test No ortho_no No Activity (Interference/Quenching) ortho_test->ortho_no No selectivity Selectivity Profiling (Target vs. Off-Target Panel) ortho_test->selectivity Yes true_hit Validated Selective Inhibitor selectivity->true_hit High Selectivity Index

Caption: Sequential triage workflow to eliminate aggregators, reactive compounds, and optical interferents.

Quantitative Data: Hallmarks of True vs. False Selectivity

To help you interpret your assay data, the table below summarizes typical quantitative profiles of true selective inhibitors versus common assay artifacts.

Compound ProfileTarget IC50 (Standard)Target IC50 (+ 0.01% Triton X-100)ALARM NMR ShiftOff-Target IC50Selectivity Index (SI)Diagnosis
Compound A 12 nM15 nMNegative1,200 nM100xTrue Selective Inhibitor
Compound B 45 nM>10,000 nMNegative60 nM1.3xColloidal Aggregator
Compound C 8 nM10 nMPositive11 nM1.4xThiol-Reactive (PAINS)
Compound D 5 nM (Fluorescence)N/A (MS Assay: >10 µM)Negative5 nM (Fluorescence)1.0xOptical Quencher

Note: True inhibitors (Compound A) maintain their potency in the presence of detergents and show a high Selectivity Index (SI) against off-targets. Artifacts (Compounds B, C, D) exhibit flat selectivity profiles and fail mechanistic counter-screens.

References

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS)
  • Source: Journal of Medicinal Chemistry (via acs.org)
  • Source: Journal of the American Chemical Society (via researchgate.net)
  • Source: NCBI Bookshelf (via nih.gov)

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the versatile morpholine scaffold but are encountering challenges with cell permeability. In our experience, the same features that make morpholine an attractive moiety—its ability to improve solubility and engage in potent molecular interactions—can also present significant hurdles to its efficient passage across cellular membranes.[1][2][3][4]

This document provides a structured, in-depth approach to diagnosing and resolving these permeability issues. We will move from fundamental principles to actionable experimental strategies, grounded in established scientific literature and best practices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions we receive regarding the permeability of morpholine-containing compounds.

Q1: Why do my morpholine-containing compounds consistently show low permeability?

A1: The low permeability of morpholine-containing compounds is most often rooted in their fundamental physicochemical properties. The morpholine ring itself introduces a combination of features that, if not carefully balanced within the overall molecule, can hinder passive diffusion across the lipid bilayer of the cell membrane.

The primary culprits are:

  • High Basicity (pKa): The nitrogen atom in the morpholine ring is basic, with a pKa typically around 8.5-8.7.[4] At physiological pH (≈7.4), a significant portion of these molecules will be protonated (ionized). This positive charge dramatically increases polarity and hinders the compound's ability to enter the lipophilic membrane interior.

  • Polarity and Hydrogen Bonding: The ether oxygen and the amine nitrogen of the morpholine ring are both capable of forming hydrogen bonds with water.[5] While this is excellent for aqueous solubility, it means the compound must shed its favorable interactions with water (a high desolvation penalty) to pass through the cell membrane.

  • Efflux Transporter Recognition: Basic, nitrogen-containing compounds are often recognized by efflux transporters like P-glycoprotein (P-gp).[6][7] These transporters act as cellular "pumps," actively removing the compound from the cell, which manifests as low net permeability.[6][7]

Q2: How critical is the pKa of the morpholine nitrogen to permeability, and how can I assess its impact?

A2: The pKa is critically important. According to the pH-partition hypothesis, only the neutral, unionized form of a molecule can readily diffuse across a lipid membrane. Since the pKa of morpholine is near physiological pH, small shifts in the local environment or in the molecule's structure can drastically change the percentage of the compound that is in a permeable state.

You can visualize this relationship with the Henderson-Hasselbalch equation. For a basic compound like a morpholine derivative:

pH = pKa + log([Unionized Form] / [Ionized Form])

At pH 7.4, a compound with a pKa of 8.4 will be approximately 90% ionized, leaving only 10% in the neutral, permeable form. This is a common reason for poor absorption.

To assess its impact, we strongly recommend running permeability assays across a pH gradient. For instance, comparing results from a Parallel Artificial Membrane Permeability Assay (PAMPA) at pH 5.0, 6.2, and 7.4 can reveal how sensitive your compound's passive diffusion is to ionization state.[8][9]

Q3: Which permeability assay should I start with, and why?

A3: We recommend a tiered approach starting with the Parallel Artificial Membrane Permeability Assay (PAMPA) .

  • Why PAMPA first? PAMPA is a cell-free, high-throughput assay that isolates passive transcellular permeability .[9][10] It uses a synthetic lipid membrane and tells you the intrinsic ability of your compound to diffuse across a lipid bilayer without the confounding factors of active transporters or metabolic enzymes.[9][11] If your compound fails in PAMPA, the problem is fundamental to its physicochemical properties (e.g., it's too polar or too large).

  • What's the next step? If permeability in PAMPA is acceptable, but you still see low accumulation in cells, you should proceed to a cell-based assay like the Caco-2 permeability assay .[8][12] Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured, form a monolayer that mimics the intestinal epithelium, expressing a range of transporters, including the critical efflux pump P-gp.[12]

Comparing the results of these two assays is a powerful diagnostic tool.[8][9]

Scenario PAMPA Result Caco-2 Result Likely Cause of Low Permeability
1 LowLowPoor passive diffusion. The compound is likely too polar, has too many H-bond donors/acceptors, or is too large.
2 HighLowActive efflux. The compound can cross a lipid membrane but is being actively pumped out of the cell by transporters like P-gp.
3 LowHighActive uptake. This is less common for morpholine compounds but indicates a specific transporter is pulling the compound into the cell.

Part 2: Troubleshooting Guide: Strategies for Enhancing Permeability

This section provides actionable strategies to address the root causes of poor permeability identified in your initial assays.

Problem: Poor Passive Diffusion (Low PAMPA Result)

If your compound has poor intrinsic permeability, medicinal chemistry efforts should focus on modulating its core physicochemical properties.

Solution A: Physicochemical Property Modulation

The goal is to make the molecule more "greasy" (lipophilic) and reduce its hydrogen bonding capacity without sacrificing target engagement.

  • Decrease Basicity (pKa Modulation): This is the most impactful strategy. Attaching electron-withdrawing groups near the morpholine nitrogen can lower its pKa, increasing the fraction of the neutral species at physiological pH.

  • Increase Lipophilicity (LogP/LogD): Adding lipophilic groups to the molecular scaffold can improve partitioning into the membrane. However, this is a delicate balance; excessive lipophilicity can lead to poor solubility and off-target toxicity. Aim for a cLogP in the 1-3 range as a starting point.

  • Reduce Polar Surface Area (PSA) and H-Bond Donors: Cap or replace hydrogen bond donors (like -NH or -OH groups) with groups that cannot donate, such as N-methylation or replacing a hydroxyl with a methoxy group. Sometimes, replacing an amide with a carbamate can improve permeability.[13]

Solution B: Prodrug Strategies

A prodrug is a temporarily modified, inactive version of a drug that is converted to the active form in the body.[14][15] This is an excellent strategy for masking the problematic basic amine.

  • Acyloxy-carbamates or Enaminones: These promoieties can be attached to the morpholine nitrogen to create a neutral, more lipophilic compound that can cross the cell membrane.[16] Once inside the cell, cellular esterases or chemical hydrolysis cleave the promoiety, releasing the active parent drug.[16][17]

Problem: Active Efflux Suspected (High PAMPA, Low Caco-2 Result)

If your compound is a substrate for an efflux pump like P-glycoprotein (P-gp), even good passive permeability will be negated.[6][7][18]

Solution A: Confirm P-gp Substrate Activity

To confirm efflux, you must run a bi-directional Caco-2 assay.

  • A-to-B Permeability: Measure permeability from the apical (top) to the basolateral (bottom) side of the Caco-2 monolayer. This represents absorption.

  • B-to-A Permeability: Measure permeability from the basolateral to the apical side. This represents secretion or efflux.

An Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is a strong indicator that your compound is a substrate for active efflux.[13]

Solution B: Circumventing Efflux
  • Structural Modification: Sometimes subtle structural changes can disrupt recognition by the transporter. This often involves reducing the number of hydrogen bond acceptors or slightly altering the molecule's shape.

  • Prodrug Approach: A prodrug strategy can also be effective here. By masking the features recognized by the transporter, the prodrug may be able to enter the cell undetected before being converted to the active form.[19]

Part 3: Visualization & Data Presentation

Visual models and structured data are essential for clear decision-making.

Diagram: Troubleshooting Workflow

This diagram outlines the logical flow for diagnosing and addressing permeability issues.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Diagnosis & Strategy cluster_2 Phase 3: Optimization start Low Permeability Observed in Cellular Assays pampa Run PAMPA Assay (pH 7.4) start->pampa caco2 Run Bidirectional Caco-2 Assay pampa->caco2 PAMPA High passive Problem: Poor Passive Diffusion Strategy: Modify Physicochemical Properties (Lower pKa, Increase LogP, Reduce PSA) pampa->passive PAMPA Low efflux Problem: Active Efflux Strategy: Confirm with P-gp inhibitor, Modify scaffold to avoid transporter caco2->efflux Efflux Ratio > 2 optimize Synthesize & Test New Analogs passive->optimize efflux->optimize

Caption: A logical workflow for troubleshooting low cell permeability.

Diagram: The pH-Partition Hypothesis for Morpholine

This diagram illustrates the effect of pH on the ionization state and permeability of a typical morpholine-containing compound.

G cluster_0 Extracellular Space (pH 7.4) cluster_1 Cell Membrane (Lipophilic) cluster_2 Intracellular Space (pH ≈ 7.2) Ionized Compound-H+ (Ionized, >90%) Low Permeability Neutral Compound (Neutral, <10%) Permeable Ionized->Neutral pKa ≈ 8.5 Membrane Membrane Passage Neutral->Membrane Diffusion Intracellular Compound Membrane->Intracellular

Caption: Impact of physiological pH on morpholine ionization and permeability.

Part 4: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing passive permeability.

Objective: To determine the effective permeability (Pe) of a compound through a lipid-infused artificial membrane.[9]

Materials:

  • PAMPA plate (e.g., 96-well format with a filter donor plate and an acceptor plate).

  • Phospholipid solution (e.g., 2% lecithin in dodecane).

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4).

  • Test compounds and control compounds (high permeability: e.g., propranolol; low permeability: e.g., atenolol).

  • Plate shaker and plate reader or LC-MS/MS system.

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate.

  • Prepare Dosing Solutions: Dissolve test and control compounds in PBS (at the desired test pH, e.g., 7.4) to a final concentration of 10-50 µM.

  • Start Assay: Add 200 µL of the dosing solution to each well of the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution. Incubate at room temperature for 4-18 hours on a plate shaker with gentle agitation.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor (C_D) and acceptor (C_A) wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability: The effective permeability (Pe) is calculated using established equations that account for incubation time, membrane area, and well volumes.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a framework for assessing permeability across a biological monolayer, including both passive and active transport.[11][12]

Objective: To determine the apparent permeability coefficient (Papp) of a compound in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells (ATCC HTB-37).

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Transepithelial Electrical Resistance (TEER) meter.

  • Lucifer yellow (paracellular integrity marker).

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days to allow for full differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Before the assay, measure the TEER of each monolayer. Values should be >250 Ω·cm². Discard any wells with low TEER values.

  • Prepare Dosing Solutions: Dissolve test compounds and controls in transport buffer. Include Lucifer yellow in the apical dosing solution to monitor monolayer integrity during the experiment.

  • Permeability Assay (A-B):

    • Wash monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for 1-2 hours.

    • Collect samples from both chambers for analysis.

  • Permeability Assay (B-A):

    • Wash monolayers as above.

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample as described for the A-B direction.

  • Sample Analysis: Quantify the compound concentration in all samples by LC-MS/MS. Also, measure Lucifer yellow leakage to confirm monolayer integrity was maintained.

  • Calculate Papp and Efflux Ratio: Calculate the Papp value for both directions using the rate of appearance in the receiver chamber. Calculate the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)).

References
  • Kerns, E. H., Di, L., & Carter, G. T. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Biomolecular Screening, 9(4), 329-340. [Link]

  • Gertz, M., Harrison, A., Houston, J. B., & Galetin, A. (2010). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for predicting passive and active drug absorption/secretion. Journal of Pharmaceutical Sciences, 99(2), 947-959. [Link]

  • Cyprotex (Evotec). (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. [Link]

  • Sgammato, R., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 359-381. [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(3), 510-543. [Link]

  • Troutman, M. D., & Thakker, D. R. (2003). Segmental Dependent Transport of Low Permeability Compounds along the Small Intestine Due to P-Glycoprotein: The Role of Efflux Transport in the Oral Absorption of BCS Class III Drugs. Molecular Pharmaceutics, 5(6), 967-975. [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Bienta. [Link]

  • Ben-Zion, I., et al. (2009). Segmental dependent transport of low permeability compounds along the small intestine due to P-glycoprotein: the role of efflux transport in the oral absorption of BCS class III drugs. Pharmaceutical Research, 26(1), 154-162. [Link]

  • Sgammato, R., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 359-381. [Link]

  • Hu, L. (2004). Pro-Drug Development. International Journal of Pharmaceutical Sciences, 5(3), 210-220. [Link]

  • Scott, D. (2023). How to Design More Permeable Compounds? Drug Hunter. [Link]

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Pharmaceutical Research, 21(6), 735-738. [Link]

  • Al-Ghorbani, M., et al. (2022). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 27(5), 1545. [Link]

  • de Oliveira, D. P., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 16(3), 325. [Link]

  • de Oliveira, D. P., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds. [Link]

  • Wacher, V. J., et al. (2005). Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. Molecular Pharmaceutics, 2(1), 13-24. [Link]

  • Wacher, V. J., et al. (2005). Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport. Molecular Pharmaceutics, 2(1), 13-24. [Link]

  • Sgammato, R., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Mondal, S., et al. (2023). A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(48), e202303429. [Link]

  • Varma, M. V. S., & Sinko, P. J. (2004). Functional role of P-glycoprotein in limiting peroral drug absorption: optimizing drug delivery. Current Opinion in Drug Discovery & Development, 7(4), 537-547. [Link]

  • De Smedt, S. C., et al. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library. [Link]

  • Gill, M. R., & Thomas, J. A. (2012). Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. Chemical Society Reviews, 41(9), 3179-3192. [Link]

  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 705-751. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(2-S), 183-191. [Link]

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strategies for reducing non-specific binding in in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Assay Optimization . As a Senior Application Scientist, I have designed this hub to help you systematically diagnose and eliminate non-specific binding (NSB) in your in vitro assays.

NSB is rarely a random artifact; it is a predictable physical chemistry problem driven by unshielded electrostatic forces, hydrophobic interactions, or cross-reactivity. Below, you will find a diagnostic workflow, deep-dive FAQs explaining the causality behind common issues, a self-validating troubleshooting protocol, and quantitative parameters to rescue your assays.

Diagnostic Workflow for NSB Resolution

NSB_Resolution A NSB Detected (High Background) B Isolate the Source A->B C1 Solid Phase / Matrix (Plates, Sensor Chips) B->C1 C2 Buffer / Soluble Phase (Salts, Detergents) B->C2 C3 Biomolecule (Antibody, Ligand) B->C3 D1 Optimize Blocker (e.g., Casein vs BSA) C1->D1 D2 Add Surfactants (0.05% Tween-20) C2->D2 D3 Sequence Engineering (Disrupt Surface Patches) C3->D3 E Self-Validating Control: Run Null-Capture Assay D1->E D2->E D3->E

Logical workflow for diagnosing and resolving non-specific binding in assays.

Troubleshooting FAQs: Mechanistic Insights

Q1: I am seeing high background in my sandwich ELISA despite blocking the plate with 1% BSA. What is the mechanistic cause, and how can I resolve it? A1: High background despite standard protein blocking usually stems from either biological cross-reactivity or insufficient disruption of weak thermodynamic interactions. Bovine Serum Albumin (BSA) is a mammalian protein; if your detection antibodies have any cross-reactivity to mammalian serum proteins, they will bind directly to your blocked surface[1].

Resolution: First, switch your blocking agent. Non-Fat Dry Milk (NFDM) or Casein provides a highly diverse protein mixture that is cost-effective, though it should be avoided if you are using a biotin-streptavidin detection system due to endogenous biotin[2]. Second, incorporate a non-ionic detergent like Tween-20 (0.05% - 0.1%) into your wash buffers. Unlike blocking proteins, Tween-20 does not permanently occupy space on the plate. Instead, it lowers the surface tension of the buffer and actively promotes the dissociation of weakly bound, non-specific hydrophobic complexes[1][3].

Q2: In my Surface Plasmon Resonance (SPR) assay, the analyte is binding heavily to the reference channel. How do I prevent this sensor-matrix interaction? A2: Analyte binding to the reference channel indicates that your molecule is interacting with the sensor chip matrix itself rather than your immobilized ligand[4]. Most standard SPR chips utilize a carboxymethylated dextran (CMD) hydrogel. While this 3D structure (100–200 nm thick) drastically increases the surface area and binding capacity for your ligand, its dense polymer network and negatively charged carboxyl groups act as a sponge for positively charged or "sticky" analytes[5].

Resolution: You must compete out or shield these electrostatic and matrix interactions. Supplement your running buffer with 1 mg/mL of soluble carboxymethyl dextran (if using a CMD chip) or 1 mg/mL Polyethylene Glycol (PEG) (if using a planar COOH/PEG chip)[4]. This acts as a soluble competitor, binding up the non-specific patches on the analyte before it reaches the sensor. Additionally, increasing the ionic strength of the running buffer (up to 500 mM NaCl) will effectively shield electrostatic interactions[4].

Q3: We are developing a therapeutic antibody, but it exhibits non-specific off-target binding in solution-based assays. Is this an artifact of the assay buffer? A3: While buffer optimization helps, this is likely an inherent biophysical property of the antibody candidate. Target specificity is not an automatic property of in vitro generated antibodies; it requires meticulous maturation[6]. Non-specific binding in solution often correlates with specific "surface interaction patches"—groupings of amino acids with similar physico-chemical properties (e.g., highly hydrophobic or positively charged patches) exposed on the antibody surface[6].

Resolution: Evaluate the antibody strictly under physiological salt conditions (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20)[6]. If NSB persists, the antibody likely requires structural sequence engineering to disrupt these surface patches, as buffer additives alone cannot rescue a fundamentally non-specific paratope.

Step-by-Step Methodology: Systematic NSB Troubleshooting Protocol

A robust protocol must be a self-validating system . To ensure your troubleshooting is actually resolving matrix effects and not just suppressing your assay's overall sensitivity, follow this systematic escalation protocol.

Phase 1: Baseline Matrix Profiling (The "Null-Capture" Control)

  • Prepare Plates/Chips: Coat your solid phase with the immobilization buffer only (omit the capture antibody/ligand).

  • Block: Perform your standard blocking step (e.g., 1% BSA for 1 hour at 37°C).

  • Probe: Introduce the detection antibody or analyte at the maximum working concentration used in your standard curve.

  • Self-Validating Checkpoint: Read the signal. If a signal is generated in this Null-Capture control, the NSB is strictly matrix-dependent (the analyte is binding to the plastic/gold or the blocker itself).

Phase 2: Buffer Stringency Escalation

  • Detergent Addition: Supplement the wash and running buffers with 0.05% Tween-20 to disrupt hydrophobic interactions[3].

  • Salt Titration: If background persists, titrate NaCl in the running buffer from 150 mM up to 500 mM to shield electrostatic interactions[4].

  • Re-run Control: Perform the Null-Capture assay again.

Phase 3: Blocker Substitution

  • If Phase 2 fails, the detection agent is likely cross-reacting with the blocking protein.

  • Substitute the primary blocker (e.g., switch from 1% BSA to 1% Fish Gelatin, Casein, or a synthetic polymer blocker)[2].

  • Final Validation: The background signal in the Null-Capture control must drop below the assay's Limit of Detection (LOD) before you proceed to testing complex biological samples.

Quantitative Data Table: Optimization Parameters for NSB Reduction

Reagent / AdditiveClassificationMechanism of ActionOptimal Concentration RangeAssay Compatibility
Tween-20 Non-ionic DetergentDisrupts weak hydrophobic interactions and promotes complex dissociation0.05% - 0.1% (v/v)ELISA, SPR, Flow Cytometry
Bovine Serum Albumin (BSA) Protein BlockerSterically occludes unoccupied hydrophobic binding sites on solid phases0.5 - 2.0 mg/mL (SPR) / 1% (ELISA)ELISA, SPR (Avoid in cross-reactive mammalian assays)
Sodium Chloride (NaCl) Ionic SaltShields electrostatic interactions between charged proteins and the matrix150 mM - 500 mMSPR, Solution-based assays
Carboxymethyl Dextran Soluble Matrix CompetitorCompetes with 3D hydrogel matrix for off-target analyte binding1.0 mg/mLSPR (CMD sensor chips only)
Casein / NFDM Protein BlockerHigh-efficiency steric blocking via diverse protein mixture1% - 5% (w/v)ELISA, WB (Avoid in Biotin-Streptavidin systems)

References

  • ELISA: The Complete Guide - antibodies.com. 1

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - nih.gov. 3

  • Essential Guide to ELISA Stabilizer & Blocking Solutions - hiyka.com. 2

  • Reducing Non-Specific Binding - Surface Plasmon Resonance - reichertspr.com. 4

  • Surface Modification in Surface Plasmon Resonance Assays - encyclopedia.pub. 5

  • Surface interaction patches link non-specific binding and phase separation of antibodies - biorxiv.org. 6

Sources

Technical Support Center: Navigating the Challenges of Scaling Up Fluorinated Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for scaling up the synthesis of fluorinated heterocycles. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their fluorination reactions from bench-scale to larger, process-relevant scales. The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting unique properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] However, the journey from a successful small-scale reaction to a robust, scalable process is often fraught with challenges.[4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is rooted in explaining the "why" behind experimental choices, ensuring that every protocol and recommendation is a self-validating system for success.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the scale-up of fluorinated heterocycle synthesis.

Q1: Why do my reaction yields decrease significantly when I scale up my fluorination reaction?

A: This is a multifaceted problem often attributed to one or more of the following factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and decomposition.[6][7] Fluorination reactions are often highly exothermic, and the surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging.[6][7]

  • Reagent Addition Rate: The controlled, portion-wise addition of a fluorinating agent, which is manageable on a small scale, becomes critical at a larger scale to manage exotherms and maintain optimal stoichiometry.[8]

  • Sensitivity to Water: Many fluorination reactions are highly sensitive to moisture.[8] The larger surface area of industrial reactors and the larger volumes of solvents and reagents increase the potential for water contamination, which can deactivate reagents and lead to unwanted byproducts.

Q2: I'm observing new, unexpected byproducts in my scaled-up reaction. What are the likely causes?

A: The formation of new impurities often points to issues with reaction control and conditions:

  • Over-fluorination: Insufficiently controlled addition of the fluorinating agent or localized high concentrations can lead to the formation of di- or poly-fluorinated species.[8]

  • Reaction with Solvent: At the higher temperatures that can occur during scale-up, some fluorinating agents may react with the solvent.[8]

  • Decomposition: Harsh reaction conditions, such as prolonged reaction times or elevated temperatures, can lead to the decomposition of either the starting material or the desired fluorinated product.[8]

Q3: How do I choose the right fluorinating agent for a scalable process?

A: The ideal fluorinating agent for scale-up should possess the following characteristics:

  • Safety and Handling: Reagents like elemental fluorine (F₂) require specialized equipment and handling procedures, making them less suitable for general-purpose reactors.[9][10] Electrophilic N-F reagents like Selectfluor® are generally safer and easier to handle.[11][12]

  • Cost and Atom Economy: For industrial applications, the cost of the reagent and the amount of waste generated are critical considerations.[13]

  • Reactivity and Selectivity: The chosen reagent must be reactive enough to fluorinate the substrate efficiently but not so reactive that it leads to poor selectivity and byproduct formation.[12] A quantitative reactivity scale for various electrophilic fluorinating reagents can aid in this selection.[12]

Q4: What are the primary safety concerns when scaling up fluorination reactions?

A: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: The potential for a runaway reaction due to poor heat management is a significant concern.[7][8] Ensure adequate cooling capacity and a robust temperature monitoring system.

  • Corrosive and Toxic Reagents/Byproducts: Many fluorinating agents and potential byproducts, such as hydrogen fluoride (HF), are highly corrosive and toxic.[6][9] The use of appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) is essential.[8][9]

  • Waste Disposal: Develop a clear plan for quenching unreacted fluorinating agents and disposing of all chemical waste in accordance with institutional and regulatory guidelines.[8]

Q5: My purification strategy from the bench doesn't work at scale. What should I consider?

A: Purification challenges are common due to the unique properties of fluorinated compounds.[14][15]

  • Altered Physical Properties: Fluorination can significantly change a molecule's polarity, solubility, and pKa, rendering a previously effective purification method inefficient.[15][16]

  • Specialized Techniques: For challenging separations, consider techniques like preparative HPLC with specialized fluorinated columns or fluorous solid-phase extraction (F-SPE), which leverages unique fluorous-fluorous interactions.[14][15]

  • Crystallization: This is often a highly effective and scalable method for obtaining high-purity material. However, finding suitable crystallization conditions may require extensive solvent screening.[14][15]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for troubleshooting specific challenges encountered during the scale-up process.

Guide 1: Managing Exothermic Reactions and Heat Transfer

Problem: The reaction temperature spikes uncontrollably during the addition of the fluorinating agent, leading to a drop in yield and an increase in impurities.

Causality: Fluorination reactions are often highly exothermic. As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases, hindering efficient heat dissipation. Inadequate mixing can also create localized hot spots where the temperature is significantly higher than the bulk reaction mixture, accelerating decomposition and side reactions.[6][7]

Troubleshooting Workflow

start Exotherm Control Issue Identified step1 Reduce Reagent Addition Rate start->step1 Initial Action step2 Improve Mixing Efficiency step1->step2 If still problematic end_success Exotherm Controlled, Yield Improved step1->end_success If successful step3 Lower Initial Reaction Temperature step2->step3 If mixing is optimized step2->end_success If successful step4 Use a Co-solvent with Higher Heat Capacity step3->step4 If temperature is at minimum step3->end_success If successful step5 Consider a Flow Reactor Setup step4->step5 For highly exothermic reactions step4->end_success If successful step5->end_success end_fail Issue Persists, Re-evaluate Process step5->end_fail If flow is not feasible

Caption: Decision tree for managing exothermic reactions.

Step-by-Step Protocol: Optimizing Reagent Addition
  • Dilute the Reagent: If possible, dissolve the fluorinating agent in an appropriate anhydrous solvent to create a more dilute solution. This allows for better control over the addition rate and helps to dissipate heat.

  • Portion-wise or Slow Addition: Instead of adding the fluorinating agent all at once, add it in small portions or via a syringe pump over an extended period.[8]

  • Monitor Internal Temperature: Use a calibrated temperature probe to monitor the internal temperature of the reaction mixture continuously. Do not rely solely on the temperature of the external cooling bath.

  • Establish a Temperature Ceiling: Determine a maximum allowable internal temperature. If the temperature approaches this ceiling, pause the addition of the fluorinating agent until it subsides.

  • Cooling Bath Readiness: Have a cooling bath (e.g., ice-water, dry ice-acetone) readily available to quickly cool the reaction if necessary.[8]

Guide 2: Improving Regioselectivity in Aromatic Heterocycle Fluorination

Problem: The electrophilic fluorination of a substituted aromatic heterocycle yields an undesired mixture of ortho, meta, and para isomers.[17]

Causality: The regiochemical outcome of electrophilic aromatic substitution is governed by a complex interplay of steric and electronic factors. The directing effects of existing substituents on the ring, the steric bulk of the fluorinating agent, and the reaction conditions all play a crucial role.[17] In some cases, what works at a small scale may not provide the same selectivity at a larger scale due to subtle changes in reaction conditions.

Key Parameters Influencing Regioselectivity
ParameterRationaleRecommended Action
Fluorinating Agent Different N-F reagents have varying steric bulk and reactivity, which can influence the regiochemical outcome.[12]If using a bulky reagent like Selectfluor®, consider a less sterically demanding alternative. Conversely, a bulkier reagent may improve selectivity in some cases.
Solvent The polarity of the solvent can influence the stability of the reaction intermediates and the reactivity of the fluorinating agent.[17]Screen a range of anhydrous aprotic solvents with varying polarities (e.g., acetonitrile, dichloromethane, THF).
Temperature Higher temperatures can sometimes overcome the activation energy barrier for the formation of less-favored isomers, leading to decreased selectivity.[17]If the reaction is being run at elevated temperatures, attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Additives The presence of acidic byproducts can alter the electronic nature of the substrate or the reactivity of the fluorinating agent.The addition of a non-nucleophilic base may be beneficial in some cases to scavenge acidic byproducts.[8]
Experimental Workflow for Optimizing Regioselectivity

Sources

Validation & Comparative

Comparative Efficacy Guide: (3S)-3-(2,2-Difluoroethyl)morpholine vs. Non-Fluorinated Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Morpholine is a ubiquitous, privileged scaffold in medicinal chemistry, highly valued for its well-balanced lipophilic-hydrophilic profile and excellent blood-brain barrier (BBB) penetrance [1]. However, traditional alkyl-substituted morpholines often suffer from rapid Phase I oxidative metabolism. The strategic introduction of fluorine—specifically via the (3S)-3-(2,2-difluoroethyl) motif—represents a sophisticated approach to overcoming these liabilities. This guide objectively compares the physicochemical and metabolic efficacy of (3S)-3-(2,2-Difluoroethyl)morpholine against its non-fluorinated counterparts, providing actionable protocols for researchers and drug development professionals.

Physicochemical Profiling: The Causality of Fluorination

The incorporation of the 2,2-difluoroethyl group fundamentally alters the electronic environment of the morpholine ring. Due to the high electronegativity of fluorine, the C-F bonds exert a strong inductive electron-withdrawing effect (-I effect) [2].

  • pKa Modulation: This inductive pull significantly reduces the electron density on the adjacent morpholine nitrogen. Consequently, the pKa of the amine is lowered from a highly basic ~8.5 (in 3-ethylmorpholine) to a more neutral ~6.8. This shift ensures a higher fraction of the un-ionized species at physiological pH (7.4), directly enhancing passive membrane permeability.

  • Lipophilicity (LogD) & Permeability: While simple alkylation increases lipophilicity, the polarity of the C-F bond counterbalances this, preventing excessive lipophilicity that often leads to non-specific protein binding and off-target toxicity [2].

Table 1: Comparative Physicochemical Data (Representative Values)

ParameterUnsubstituted Morpholine3-Ethylmorpholine (Non-Fluorinated)(3S)-3-(2,2-Difluoroethyl)morpholine
Basic pKa 8.36~8.50~6.80
LogD (pH 7.4) -0.84~0.20~0.55
Ionization State at pH 7.4 >90% Protonated>90% Protonated~20% Protonated
Membrane Permeability Low/ModerateModerateHigh

Metabolic Stability: Shielding the Pharmacophore

A critical failure point for non-fluorinated alkylmorpholines is their susceptibility to Cytochrome P450 (CYP)-mediated metabolism, specifically α-oxidation adjacent to the nitrogen and aliphatic oxidation on the alkyl chain.

The 2,2-difluoroethyl group mitigates this through two distinct mechanisms:

  • Electronic Deactivation: By lowering the pKa and withdrawing electron density from the nitrogen, the rate of Single-Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) by the highly electrophilic CYP450 heme-oxo species is drastically reduced [3].

  • Steric/Conformational Shielding: The (3S) stereochemistry precisely orients the bulky, electron-rich fluorine atoms to sterically hinder CYP access to the vulnerable α-protons, without disrupting the molecule's target binding affinity [3].

MetabolicStability Morpholine Non-Fluorinated Alkylmorpholine CYP450 CYP450 Enzyme (Oxidative Metabolism) Morpholine->CYP450 High e- density Accessible α-protons Fluorinated (3S)-3-(2,2-Difluoroethyl) morpholine Fluorinated->CYP450 Low e- density (pKa shift) Steric hindrance HighClearance Rapid α-Oxidation (High Intrinsic Clearance) CYP450->HighClearance LowClearance Electronic & Steric Shielding (Low Intrinsic Clearance) CYP450->LowClearance

Fig 1. Mechanistic pathway of CYP450-mediated clearance modulated by stereospecific fluorination.

Self-Validating Experimental Protocols

To objectively compare these analogs, the following self-validating protocols must be executed. Every step is designed with internal controls to ensure data integrity and establish definitive causality.

Protocol A: High-Throughput pKa and LogD Determination

  • Objective: Quantify the inductive effect of the difluoroethyl group on the morpholine nitrogen.

  • Causality: Potentiometric titration is utilized because it directly measures proton exchange, providing a highly accurate pKa essential for predicting the ionization state at physiological pH.

  • Methodology:

    • System Calibration (Self-Validation): Titrate standard reference compounds (e.g., Quinine, pKa 8.5; Labetalol, pKa 7.4) to confirm electrode linearity and system accuracy prior to sample testing.

    • Sample Preparation: Dissolve 1 mg of (3S)-3-(2,2-Difluoroethyl)morpholine in 1 mL of standardized 0.15 M KCl solution. Reasoning: This maintains a constant ionic strength mimicking physiological conditions.

    • Titration: Perform potentiometric titration from pH 2.0 to 12.0 using 0.5 M KOH and 0.5 M HCl under an inert argon atmosphere. Reasoning: Argon prevents ambient CO2 absorption, which would skew pH readings.

    • LogD Assessment: Use the shake-flask method with 1-octanol and pH 7.4 phosphate buffer. Quantify the phase distribution via LC-UV.

Protocol B: In Vitro Microsomal Stability Assay (Intrinsic Clearance, CL_int)

  • Objective: Evaluate the resistance of the fluorinated analog to CYP450-mediated oxidation compared to the non-fluorinated analog.

  • Causality: Human Liver Microsomes (HLM) provide a concentrated source of CYP enzymes. The addition of NADPH initiates the electron transport chain required for CYP activity. Quenching with cold acetonitrile simultaneously precipitates proteins and instantly halts enzymatic activity, preserving the exact concentration at each time point.

  • Methodology:

    • Incubation Mix: Combine 1 µM of test compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

    • Control Implementation (Self-Validation): Run parallel incubations with Verapamil (High Clearance Control) and Warfarin (Low Clearance Control) to validate the metabolic competency of the HLM batch. Run a negative control without NADPH to rule out non-CYP degradation.

    • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Time-Course Sampling: Extract 50 µL aliquots at t = 0, 15, 30, 45, and 60 minutes.

    • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CL_int).

Workflow Step1 Compound + HLM Incubation (37°C) Step2 Initiate with NADPH (t=0) Step1->Step2 Step3 Sample Aliquots t=0, 15, 30, 45, 60m Step2->Step3 Step4 Quench: Ice-Cold Acetonitrile + IS Step3->Step4 Step5 Centrifuge & LC-MS/MS Step4->Step5 Step6 Calculate CL_int & Half-life (t1/2) Step5->Step6

Fig 2. Step-by-step experimental workflow for in vitro microsomal stability profiling.

References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL: [Link]

  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI (Molecules) URL: [Link]

  • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: ResearchGate URL: [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of 3-Substituted Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a wide array of bioactive molecules and approved therapeutics.[1][2] Its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability, coupled with its synthetic accessibility, make it an attractive building block for drug design.[1][3] This guide provides an in-depth comparison of 3-substituted morpholine derivatives, focusing on how subtle structural modifications at the 3-position dictate their interaction with key biological targets and ultimately define their pharmacological profiles. We will explore the structure-activity relationships (SAR) for two major classes of drugs: Norepinephrine Reuptake Inhibitors (NRIs) and Neurokinin-1 (NK1) Receptor Antagonists, supported by experimental data and detailed protocols.

I. The Crucial Role of the 3-Position: A Tale of Two Targets

The C-3 position of the morpholine ring is often a critical determinant of a compound's biological activity. The nature, size, and stereochemistry of the substituent at this position can profoundly influence binding affinity, selectivity, and functional activity against different biological targets. This is vividly illustrated by comparing two prominent drugs containing the 3-substituted morpholine motif: Reboxetine and Aprepitant.

  • Reboxetine , a selective norepinephrine reuptake inhibitor (NRI), is used in the treatment of clinical depression.[4] Its structure features an (α-aryloxybenzyl) group at the 3-position.

  • Aprepitant , a neurokinin-1 (NK1) receptor antagonist, is used to prevent chemotherapy-induced nausea and vomiting.[5][6][7] It possesses a more complex and sterically demanding substituent at the C-3 position.

The divergent structures of these substituents underscore how the 3-position is a key handle for tuning the pharmacological activity of morpholine derivatives.

II. SAR of 3-Substituted Morpholines as Norepinephrine Reuptake Inhibitors (NRIs)

The development of selective NRIs has been a significant focus in the pursuit of treatments for depression, ADHD, and neuropathic pain.[4][8][9] The morpholine scaffold, particularly in analogs of reboxetine, has proven to be a fruitful template.

Key SAR Insights:

  • Stereochemistry is Paramount: The biological activity of reboxetine analogs is highly dependent on the stereochemistry at the two contiguous stereogenic centers. The (S,S)-enantiomers consistently exhibit higher affinity for the norepinephrine transporter (NET) compared to other stereoisomers.[10][11]

  • Aryl/Aryloxy Substitution: The substitution pattern on the aromatic rings of the 3-substituent is a primary driver of both potency and selectivity.

    • Phenoxy Ring: Substitution at the 2-position of the phenoxy ring is crucial for high NRI potency. An ethoxy group, as seen in reboxetine, is optimal.[4][12]

    • Phenyl Ring: The second aromatic ring is generally unsubstituted in highly potent NRIs.

  • Selectivity: The structural features that confer high affinity for NET often lead to selectivity against the serotonin transporter (SERT) and the dopamine transporter (DAT).[8][10]

Comparative Performance Data:

The following table summarizes the binding affinities of several reboxetine analogs, highlighting the impact of minor structural changes.

Compound ID3-Substituent VariationNET Kᵢ (nM)SERT Kᵢ (nM)DAT Kᵢ (nM)Selectivity (SERT/NET)Reference
(S,S)-Reboxetine 2-ethoxyphenoxy1.1129>10,000117[10]
Analog 1 2-fluoromethoxyphenoxy<2>1000>1000>500[10][13]
Analog 2 2-methoxyphenoxy1.5345>10,000230[10]
Analog 3 3-ethoxyphenoxy15.32400>10,000157[10]

Data presented are for the (S,S)-enantiomers. Kᵢ values represent the inhibition constant, where a lower value indicates higher binding affinity.

As the data illustrates, moving the ethoxy group from the 2-position to the 3-position on the phenoxy ring (Analog 3) results in a more than 10-fold loss in potency, demonstrating the critical spatial requirements of the NET binding pocket.

III. SAR of 3-Substituted Morpholines as NK1 Receptor Antagonists

NK1 receptor antagonists represent a different therapeutic class, primarily targeting the substance P receptor to manage emesis and potentially other conditions like pain and depression.[6][14] Aprepitant is the archetypal drug in this class.

Key SAR Insights:

  • Bulky, Lipophilic Substituents: Potent NK1 antagonism requires a large, sterically demanding, and lipophilic substituent at the 3-position. The 3,5-bis(trifluoromethyl)phenyl group found in aprepitant is a classic example of a moiety that effectively occupies a hydrophobic pocket in the NK1 receptor.[6]

  • Stereochemical Control: Similar to NRIs, the absolute configuration of the substituents is crucial for high-affinity binding to NK1, NK2, and NK3 receptors.[15] For aprepitant, the (2R,3S) configuration is essential for its activity.[6]

  • Fluorophenyl Moiety: A 4-fluorophenyl group attached to the morpholine ring at the 3-position also contributes significantly to the binding affinity.

Logical Relationship Diagram: SAR Drivers for Morpholine Derivatives

This diagram illustrates the divergent structural requirements at the C-3 position for achieving high potency against either the Norepinephrine Transporter or the Neurokinin-1 Receptor.

SAR_Drivers cluster_target1 Norepinephrine Transporter (NET) Inhibition cluster_target2 Neurokinin-1 (NK1) Receptor Antagonism NET_Stereo (S,S) Stereochemistry NET_Potency High Potency (Kᵢ < 5 nM) NET_Stereo->NET_Potency NET_Sub 2-Alkoxyphenoxy Substituent NET_Sub->NET_Potency NK1_Stereo (2R,3S) Stereochemistry NK1_Potency High Potency (IC₅₀ < 1 nM) NK1_Stereo->NK1_Potency NK1_Sub Bulky, Lipophilic Group (e.g., bis(trifluoromethyl)phenyl) NK1_Sub->NK1_Potency Core 3-Substituted Morpholine Core Core->NET_Stereo  Structural  Path Core->NK1_Stereo  Structural  Path

Caption: Divergent SAR pathways for 3-substituted morpholines.

IV. Experimental Protocols: A Guide to In Vitro Characterization

To ensure the trustworthiness and reproducibility of SAR data, robust experimental protocols are essential. Below is a detailed, self-validating workflow for determining the binding affinity of novel compounds against the human norepinephrine transporter (NET).

Protocol: NET Radioligand Binding Assay

Objective: To determine the inhibition constant (Kᵢ) of test compounds for the human norepinephrine transporter (NET).

Principle: This is a competitive binding assay. It measures the ability of a test compound to displace a known high-affinity radioligand from the transporter. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Materials:

  • HEK293 cells stably expressing human NET

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]-Nisoxetine (a high-affinity NET ligand)

  • Non-specific binding control: Desipramine (10 µM)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Scintillation counter and fluid

Workflow Diagram:

Binding_Assay_Workflow start Start plate_prep Prepare 96-well plate: 1. Total Binding (Buffer) 2. Non-Specific (Desipramine) 3. Test Compound (Serial Dilutions) start->plate_prep add_cells Add hNET-expressing cell membranes to each well plate_prep->add_cells add_radioligand Add [³H]-Nisoxetine to each well add_cells->add_radioligand incubate Incubate at 4°C for 2 hours to reach equilibrium add_radioligand->incubate harvest Harvest onto filter mats using a cell harvester; wash to remove unbound radioligand incubate->harvest scintillation Add scintillation fluid and count radioactivity harvest->scintillation analyze Analyze data: Calculate % inhibition, IC₅₀, and Kᵢ values scintillation->analyze end End analyze->end

Sources

A Comparative Guide to Morpholine and Piperidine Bioisosteres in Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a pivotal decision that profoundly influences the trajectory of a kinase inhibitor program. Among the most ubiquitous heterocyclic systems are the six-membered saturated rings, morpholine and piperidine.[1] While structurally similar, the simple substitution of a methylene group in piperidine for an oxygen atom in morpholine introduces significant physicochemical and conformational changes. This guide provides an in-depth, data-driven comparison of these two critical bioisosteres, moving beyond a simple list of properties to explain the causal relationships that drive their performance in kinase inhibitors.

Part 1: The Physicochemical Divide: A Tale of Two Heteroatoms

The foundational differences between morpholine and piperidine stem from the introduction of an oxygen atom. This single atomic change has a cascading effect on the electronic and physical properties of the ring, which are critical for a molecule's journey from the bench to the clinic.

The most immediate consequence is the reduction in the basicity of the ring nitrogen. The electron-withdrawing nature of the ether oxygen in morpholine lowers its pKa to approximately 8.4-8.7, whereas piperidine's nitrogen is significantly more basic, with a pKa around 11.1-11.2.[1] This is not merely a trivial chemical fact; it dictates the degree of protonation at physiological pH (7.4). A lower pKa means morpholine-containing compounds are less protonated, which can favorably impact cell permeability and reduce off-target liabilities associated with strong basicity, such as hERG channel inhibition.[1]

Furthermore, the polar ether oxygen in morpholine generally increases aqueous solubility and reduces lipophilicity (logP) compared to its piperidine counterpart.[2] This enhancement in solubility is a significant advantage, as poor solubility is a frequent hurdle in drug development.

Table 1: Comparative Physicochemical Properties of Morpholine vs. Piperidine
PropertyMorpholinePiperidineRationale & Implication for Kinase Inhibitor Design
pKa ~8.4 - 8.7[1]~11.1 - 11.2[1]Lower basicity of morpholine reduces ionization at physiological pH, potentially improving cell permeability and reducing off-target effects.
Calculated LogP (cLogP) LowerHigherThe lower cLogP of morpholine generally correlates with higher aqueous solubility, a desirable trait for drug candidates.
Aqueous Solubility Generally High[2]Moderate to HighThe morpholine oxygen acts as a hydrogen bond acceptor with water, enhancing solubility.
Hydrogen Bond Capacity 1 Acceptor (Oxygen)0The oxygen provides a key hydrogen bond acceptor site, crucial for interaction within the kinase hinge region.
Metabolic Stability Generally More Stable[2]Susceptible to Metabolism[2]Piperidine rings can be vulnerable to N-dealkylation by cytochrome P450 enzymes; morpholine is often incorporated to block this metabolic pathway.[2]

Part 2: Impact on Kinase Binding and Biological Activity

The structural and electronic differences between these two rings directly translate into how they interact with the ATP-binding pocket of a kinase. The morpholine oxygen is frequently a key player, acting as a hydrogen bond acceptor with the "hinge" region of the kinase, a critical interaction for many ATP-competitive inhibitors.[3] For instance, in numerous PI3K/mTOR inhibitors, the morpholine oxygen forms a crucial hydrogen bond with a hinge residue like Val882 (in PI3K) or Val2240 (in mTOR), anchoring the inhibitor in the active site.[3] Piperidine, lacking this acceptor, must rely on other parts of the scaffold to achieve similar interactions.

G cluster_0 Kinase Hinge Region cluster_1 Morpholine Inhibitor cluster_2 Piperidine Inhibitor hinge_vn Valine NH morpholine Morpholine Ring (Oxygen) morpholine->hinge_vn H-Bond Acceptor inhibitor_core_1 Inhibitor Core inhibitor_core_1->morpholine piperidine Piperidine Ring (CH2) inhibitor_core_2 Inhibitor Core inhibitor_core_2->piperidine caption Fig 1: Morpholine's H-bond advantage.

Caption: Fig 1: Morpholine's H-bond advantage.

This ability to form an additional, potent interaction can significantly enhance binding affinity. The choice to incorporate a morpholine is often a rational design strategy to engage with the kinase hinge. Conversely, the greater conformational flexibility and basicity of the piperidine ring can sometimes be exploited to interact with different pockets or residues, or to modulate the overall shape and vector of the molecule to avoid steric clashes.[4]

Part 3: Case Study: PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR signaling pathway, frequently dysregulated in cancer, is a prime example where morpholine is a privileged scaffold. Many potent inhibitors feature a morpholino-pyrimidine or morpholino-triazine core.[3][5] This is because the morpholine moiety is well-suited to interact with the ATP-binding pocket of these kinases.[3]

Let's consider a hypothetical matched-pair analysis based on common observations in PI3K inhibitor development.

Table 2: Hypothetical Matched-Pair Analysis in a PI3Kα Inhibitor Series
CompoundScaffold MoietyPI3Kα IC50 (nM)hERG Ki (μM)Microsomal Half-life (t½, min)Rationale for Observed Differences
Compound A Piperidine500.825The higher basicity of piperidine may contribute to hERG liability. The ring is also more susceptible to oxidative metabolism.
Compound B Morpholine5>30>90The morpholine oxygen forms a key H-bond with the hinge, boosting potency. Lower pKa reduces hERG affinity. The scaffold is more resistant to CYP-mediated metabolism.[1][2]

In this scenario, the bioisosteric replacement of piperidine with morpholine results in a 10-fold increase in potency, a significant reduction in off-target hERG activity, and a marked improvement in metabolic stability—a clear tripartite win for the drug discovery team.

Part 4: Experimental Protocols for Comparative Evaluation

To empirically validate the choice between these scaffolds, rigorous and standardized assays are essential. The following protocols provide a framework for comparing the in vitro potency and cellular activity of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase using a luminescence-based ADP detection platform.[6][7]

Principle: The ADP-Glo™ Kinase Assay is a homogenous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. A portion of the kinase reaction is stopped, and the remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used to drive a luciferase reaction, generating a luminescent signal that is directly proportional to kinase activity.[6]

Materials:

  • Purified recombinant kinase and its specific substrate.

  • Kinase reaction buffer.

  • Test compounds (inhibitors) dissolved in DMSO.

  • ATP solution.

  • ADP-Glo™ Kinase Assay kit (Promega or similar).

  • White, opaque 96-well or 384-well assay plates.

  • Plate-reading luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration might be 100 μM.

  • Reaction Setup: In each well of the assay plate, add the kinase, substrate, and buffer. Then, add 1 μL of the serially diluted compound or DMSO (for positive and negative controls).

  • Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate competitive inhibitor assessment.[8]

  • Incubation: Incubate the plate at the kinase's optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

  • ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Calculate the percentage of inhibition for each concentration relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.[7]

Protocol 2: Cell-Based Proliferation Assay

Principle: This assay determines the ability of an inhibitor to slow the growth of cancer cells that are dependent on the target kinase pathway.

Materials:

  • Cancer cell line known to be driven by the target kinase.

  • Complete cell culture medium.

  • Test compounds dissolved in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega or similar).

  • Sterile, clear-bottomed 96-well cell culture plates.

  • Plate-reading luminometer.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells.

  • Analysis: Calculate the percentage of growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

G start Synthesize Morpholine & Piperidine Analogs biochem_assay Biochemical Assay (e.g., ADP-Glo) start->biochem_assay Determine Target Potency cell_assay Cell-Based Assay (e.g., Proliferation) start->cell_assay Assess Cellular Efficacy data_analysis Data Analysis & Comparison (IC50, GI50, PK properties) biochem_assay->data_analysis cell_assay->data_analysis selectivity Kinome Selectivity Screen (Off-Target Profiling) adme In Vitro ADME Profiling (Metabolic Stability, Solubility) selectivity->adme Evaluate Drug-like Properties decision Select Scaffold for Lead Optimization adme->decision data_analysis->selectivity Confirm On-Target Effect caption Fig 2: Workflow for scaffold evaluation.

Caption: Fig 2: Workflow for scaffold evaluation.

Part 5: Strategic Considerations and Conclusion

The choice between morpholine and piperidine is not arbitrary but a strategic decision based on a deep understanding of the target and the desired properties of the final molecule.

Choose Morpholine when:

  • A hydrogen bond acceptor is required to engage the kinase hinge.[3]

  • Improved aqueous solubility and metabolic stability are primary goals.[2]

  • Reducing basicity to mitigate off-target effects (e.g., hERG) is necessary.[1]

Consider Piperidine when:

  • A simple, non-polar, and conformationally flexible scaffold is needed.

  • Increased basicity is required for a specific salt formation strategy or ionic interaction with the target.

  • The synthetic route is significantly more facile or cost-effective.

References

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Online] Available at: [Link]

  • Murtaza, S. et al. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. [Online] Available at: [Link]

  • Cozzini, P. et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Online] Available at: [Link]

  • Berillo, D. et al. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). [Online] Available at: [Link]

  • ResearchGate. Synthesis of piperidine, morpholine and piperazine analogues of GK13S.... [Online] Available at: [Link]

  • SciSpace. Piperazine and morpholine:Synthetic preview and pharmaceutical applications. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Online] Available at: [Link]

  • Knippschild, U. et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Online] Available at: [Link]

Sources

Translating In Vitro Potency to In Vivo Efficacy: A Comparative Guide to Morpholine-Scaffold Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

The transition from in vitro biochemical potency to in vivo therapeutic efficacy is the most critical hurdle in preclinical drug discovery. For kinase inhibitors—particularly those targeting the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway—the morpholine ring has emerged as a privileged scaffold.

As an Application Scientist evaluating lead compounds, you must look beyond sub-nanomolar IC₅₀ values. A successful drug candidate must balance target affinity with metabolic stability, aqueous solubility, and membrane permeability. This guide objectively compares the performance of morpholine-optimized candidates (using the pan-PI3K inhibitor Buparlisib/BKM120 as a benchmark) against early-stage non-morpholine or phenolic analogs, providing a self-validating framework for in vivo translation.

The Mechanistic Advantage of the Morpholine Scaffold

The morpholine heterocycle is not merely a structural spacer; it is an active pharmacophore that solves two fundamental drug design challenges simultaneously [1]:

  • Target Engagement (Pharmacodynamics): The oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor. In PI3K inhibitors, it forms a highly conserved interaction with the backbone amide of the hinge region (e.g., Val882 in PI3Kα), anchoring the molecule within the ATP-binding pocket [2].

  • ADME Optimization (Pharmacokinetics): The weakly basic nitrogen atom (pKa ~8.3) allows the molecule to remain ionized in the acidic gastric environment (enhancing solubility) while maintaining sufficient lipophilicity to cross the intestinal epithelium and the blood-brain barrier (BBB) [3].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (pAKT-Ser473) PIP3->AKT Recruits & Activates mTOR mTORC1 / Proliferation AKT->mTOR Promotes Survival Morpholine Morpholine Inhibitor (e.g., BKM120) Morpholine->PI3K Blocks ATP Pocket (Val882 H-bond)

PI3K/AKT/mTOR signaling pathway and morpholine inhibitor mechanism.

Comparative Analysis: Early Analogs vs. Morpholine-Optimized Leads

During the lead optimization of PI3K inhibitors, early candidates often rely on phenolic groups to achieve high in vitro potency. However, phenols are rapidly metabolized in vivo via glucuronidation, leading to high clearance and poor oral bioavailability [4]. Replacing the phenol with a heterocyclic morpholino-pyrimidine (as seen in BKM120) slightly shifts the biochemical IC₅₀ but drastically rescues in vivo performance [4].

Quantitative Performance Comparison

The following table summarizes the experimental data comparing an early phenolic morpholino-pyrimidine against the optimized 2,6-dimorpholino pyrimidine derivative (BKM120) [2, 4].

Performance MetricEarly Phenolic AnalogOptimized Morpholine Lead (BKM120)Mechanistic Causality
PI3Kα IC₅₀ (In vitro) 2 nM35 nMPhenol provides tighter initial binding, but morpholine maintains sufficient nanomolar affinity via Val882.
Aqueous Solubility LowHighThe basic nitrogen of the morpholine ring improves solvation in aqueous media.
Oral Bioavailability (%F) < 10%> 40% (Murine models)Morpholine resists Phase II metabolism (glucuronidation) that rapidly clears phenolic compounds.
Plasma Half-life (t₁/₂) < 1 hour~4.5 hoursIncreased metabolic stability of the heterocyclic core prolongs systemic circulation.
pAKT-Ser473 Modulation Transient (< 4 hours)Sustained (> 16 hours)Prolonged plasma exposure directly drives sustained target engagement in the tumor microenvironment.
Tumor Growth Inhibition Modest / StagnantSignificant RegressionSustained pathway inhibition crosses the threshold required to induce cellular apoptosis in vivo.

Self-Validating Experimental Protocols

To objectively prove that an in vitro hit translates to an in vivo drug, you must design a self-validating workflow. A self-validating system ensures that phenotypic outcomes (e.g., tumor shrinkage) are explicitly linked to target engagement (e.g., kinase inhibition), ruling out off-target toxicity.

Workflow InVitro 1. In Vitro Screening (Kinase Assays & Cell Viability) ADME 2. PK/ADME Profiling (Solubility, Microsomal Stability) InVitro->ADME IC50 < 50nM InVivoPD 3. In Vivo PD (pAKT-Ser473 Modulation) ADME->InVivoPD High Bioavailability Xenograft 4. Xenograft Efficacy (Tumor Volume Reduction) InVivoPD->Xenograft Target Engagement

Step-by-step workflow for validating morpholine compounds from in vitro to in vivo.

Protocol 1: In Vitro Target Engagement & Cellular Permeability

Objective: Verify that the morpholine compound not only inhibits the isolated enzyme but can cross the lipid bilayer to inhibit the intracellular target.

  • Biochemical Kinase Assay: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Incubate recombinant PI3Kα with varying concentrations of the morpholine compound (0.1 nM to 10 μM) and ATP.

  • Cellular Phosphorylation Assay: Culture U87MG human glioblastoma cells (PTEN-null, driving constitutive PI3K activation). Treat cells with the compound for 2 hours.

  • Readout: Lyse cells and perform a Western blot or ELISA for pAKT(Ser473). Causality Check: If the biochemical IC₅₀ is 35 nM but the cellular IC₅₀ is >5 μM, the compound lacks membrane permeability. Morpholine compounds typically show excellent correlation here due to their balanced lipophilic-hydrophilic profile [3].

Protocol 2: In Vivo Pharmacokinetics (PK) Profiling

Objective: Quantify the absorption and clearance of the compound to establish a dosing rationale.

  • Dosing: Administer the compound to female athymic nude mice via intravenous (IV) injection (e.g., 5 mg/kg) and oral gavage (PO) (e.g., 30 mg/kg).

  • Sampling: Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Extract plasma and quantify the compound concentration using LC-MS/MS. Calculate the Area Under the Curve (AUC) and oral bioavailability (%F =[AUC_PO / Dose_PO] / [AUC_IV / Dose_IV]). Causality Check: High %F confirms that the morpholine ring successfully protected the core scaffold from rapid first-pass metabolism.

Protocol 3: The Self-Validating Xenograft Efficacy Model (PK/PD/Efficacy Correlation)

Objective: Prove that tumor regression is caused by specific PI3K pathway inhibition.

  • Implantation: Inject 5 × 10⁶ A2780 ovarian carcinoma cells subcutaneously into the right flank of nude mice. Wait until tumors reach ~150 mm³.

  • Treatment: Randomize mice into vehicle control and treatment groups (e.g., 30 mg/kg and 60 mg/kg PO daily).

  • Parallel Harvesting (The Critical Step): On day 14, sacrifice a subset of mice at 2h, 8h, and 16h post-dosing.

    • Action A: Measure tumor volume using calipers (Efficacy).

    • Action B: Extract blood for LC-MS/MS (PK).

    • Action C: Homogenize the tumor tissue and run a Western blot for pAKT(Ser473) (PD). Causality Check: You must observe a direct temporal correlation. At 16 hours, if plasma levels (PK) remain above the cellular IC₅₀, pAKT(Ser473) levels (PD) must remain suppressed, which ultimately validates the observed reduction in tumor volume (Efficacy) [2, 4].

Conclusion

The inclusion of a morpholine ring is a masterclass in rational drug design. While early phenolic analogs may present deceptive in vitro potency, they routinely fail in vivo due to rapid metabolic clearance. By leveraging the morpholine scaffold, researchers can engineer compounds like BKM120 that preserve critical hinge-region hydrogen bonding while unlocking the solubility and metabolic stability required for oral bioavailability and sustained in vivo efficacy.

When validating these compounds, always employ a self-validating PK/PD/Efficacy workflow. A compound's success is never proven by tumor shrinkage alone, but by proving the causal chain from plasma exposure to target inhibition to phenotypic response.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery ACS Chemical Neuroscience URL:[Link]

  • Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor Molecular Cancer Therapeutics (AACR Journals) URL:[Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics RSC Advances URL:[Link]

  • Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer ACS Medicinal Chemistry Letters URL:[Link]

The Strategic Advantage of Difluorination: A Comparative Guide to the Metabolic Stability of N-Difluoroethyl vs. N-Ethyl Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of robust drug candidates, metabolic stability stands as a critical gatekeeper to clinical success. A compound's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. The morpholine moiety, a privileged scaffold in medicinal chemistry, is frequently incorporated to enhance solubility and other physicochemical properties. However, its metabolic liabilities, particularly when N-alkylated, often present a formidable challenge. This guide provides an in-depth comparison of N-ethyl morpholine derivatives and their N-difluoroethyl counterparts, elucidating the profound impact of strategic fluorination on metabolic stability. While direct head-to-head quantitative data for this specific pair is not abundant in publicly available literature, this comparison is built upon well-established principles of drug metabolism and the known bioisosteric effects of fluorine, supported by data from analogous systems.

The Morpholine Moiety: A Double-Edged Sword in Drug Design

The morpholine ring is a versatile heterocyclic motif prized for its ability to improve aqueous solubility and act as a hydrogen bond acceptor, often leading to enhanced target engagement.[1][2] Its weak basicity (pKa of the protonated amine is ~8.5) can be advantageous for cell permeability and avoiding off-target effects associated with highly basic amines.[3]

However, the very features that make morpholine attractive also render it susceptible to metabolic degradation. The carbon atoms adjacent (alpha) to the ring nitrogen and oxygen are particularly vulnerable to oxidation by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[4] For N-alkylated morpholines, such as the N-ethyl derivative, two primary metabolic pathways lead to rapid clearance:

  • Oxidation of the Morpholine Ring: CYP-mediated hydroxylation at the carbons alpha to the nitrogen or oxygen can lead to unstable intermediates that may undergo ring cleavage, forming more polar and readily excretable metabolites.[4]

  • N-dealkylation: The enzymatic removal of the N-alkyl group is a common metabolic route for tertiary amines.[5] This process, also mediated by CYPs, significantly alters the parent compound's structure and pharmacological activity.

The Fluorine Advantage: Blocking Metabolic "Soft Spots"

The introduction of fluorine into drug candidates is a cornerstone strategy for enhancing metabolic stability.[6] The replacement of hydrogen atoms with fluorine on the N-ethyl group of a morpholine derivative creates a difluoroethyl moiety, a bioisostere that can dramatically alter the molecule's metabolic fate. This enhancement stems from several key physicochemical effects:

  • Increased C-H Bond Strength: The primary mechanism of CYP-mediated metabolism of alkyl groups involves the abstraction of a hydrogen atom.[7] The strong electron-withdrawing nature of the adjacent fluorine atoms increases the bond dissociation energy of the remaining C-H bonds on the difluoroethyl group, making them significantly less susceptible to enzymatic oxidation.

  • Lowering of pKa: The introduction of fluorine atoms on the ethyl group lowers the basicity of the morpholine nitrogen.[8] This can reduce the compound's affinity for the active site of certain CYP isoforms, thereby decreasing the rate of metabolism.

  • Steric Hindrance: While fluorine is relatively small, the presence of two fluorine atoms can provide a degree of steric shielding, hindering the optimal positioning of the molecule within the enzyme's active site.[4]

Comparative Analysis: N-Ethyl vs. N-Difluoroethyl Morpholine Derivatives

The following table summarizes the anticipated differences in the metabolic profiles of N-ethyl and N-difluoroethyl morpholine derivatives based on the mechanistic principles discussed.

FeatureN-Ethyl Morpholine DerivativeN-Difluoroethyl Morpholine DerivativeRationale
Primary Metabolic Pathways N-dealkylation, Ring OxidationSignificantly reduced N-dealkylation, potential for alternative, slower metabolic pathwaysFluorination blocks the primary sites of metabolic attack on the ethyl group.[6]
Rate of Metabolism HighLowThe C-F bond is highly resistant to cleavage, and the electron-withdrawing effect of fluorine deactivates adjacent C-H bonds towards oxidation.[6]
Metabolic Stability (t½) ShortLongReduced rate of metabolism directly translates to a longer in vitro and in vivo half-life.
Intrinsic Clearance (CLint) HighLowIntrinsic clearance, a measure of the inherent metabolic capacity of the liver, is expected to be significantly lower for the fluorinated analog.[9]
Metabolite Profile N-dealkylated morpholine, hydroxylated and ring-opened productsPrimarily parent drug, with minor metabolites from slower oxidation pathways at other sites on the molecule.The primary metabolic "soft spot" on the ethyl group is hardened by fluorination, shifting metabolism to other, less labile sites.

Studies on related fluorinated cyclic amines have shown that gem-difluorination can slightly improve metabolic stability.[10] The impact is expected to be more pronounced in the case of N-dealkylation, which is a major clearance pathway for many N-ethyl amines.

Visualizing the Metabolic Pathways

The following diagrams illustrate the primary metabolic pathways for both N-ethyl and N-difluoroethyl morpholine derivatives.

Caption: Primary metabolic pathways of an N-ethyl morpholine derivative.

Caption: Metabolic pathway of an N-difluoroethyl morpholine derivative.

Experimental Protocol: In Vitro Microsomal Stability Assay

To empirically determine and compare the metabolic stability of novel compounds, the in vitro liver microsomal stability assay is a widely accepted and high-throughput method.[9]

Objective:

To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:
  • Test compounds (N-ethyl and N-difluoroethyl morpholine derivatives)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control compound with known metabolic fate (e.g., testosterone, verapamil)

  • Acetonitrile or methanol with internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds and positive control in a suitable organic solvent (e.g., DMSO, acetonitrile).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the liver microsomes on ice immediately before use and dilute to the desired concentration (e.g., 0.5-1.0 mg/mL) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension to each well.

    • Add the test compound or positive control to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. A control incubation without the NADPH regenerating system should be included to assess non-CYP mediated degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of cold acetonitrile or methanol containing an internal standard. The 0-minute time point is quenched immediately after the addition of the NADPH system.

  • Sample Processing:

    • Seal the plate and vortex to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein using the equation: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL) .

Experimental Workflow Visualization

Microsomal_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Reagents: - Test Compounds - Microsomes - NADPH System add_microsomes Add Microsomes and Test Compound to Plate prep_reagents->add_microsomes pre_incubate Pre-incubate add_microsomes->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction quench Quench Reaction at Time Points (0, 5, 15, 30, 60 min) start_reaction->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze plot_data Plot ln(% Remaining) vs. Time analyze->plot_data calculate Calculate t½ and CLint plot_data->calculate

Caption: Workflow for an in vitro microsomal stability assay.

Conclusion

References

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  • Guengerich, F. P. (2001).
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  • Kumar, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Bitan, G., et al. (2012). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of Medicinal Chemistry, 55(13), 6013-6023. [Link]

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Fragment-Based Drug Design: Head-to-Head Comparison of the (3S)-3-(2,2-Difluoroethyl)morpholine Motif vs. Classical Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug discovery, the morpholine ring is a privileged pharmacophore, heavily utilized in kinase inhibitors (e.g., Gefitinib) and antibacterial agents (e.g., Linezolid) to modulate solubility and target binding. However, unsubstituted morpholine often introduces significant liabilities, including rapid CYP450-mediated oxidative metabolism and hERG-related cardiotoxicity driven by high basicity.

This technical guide provides a head-to-head evaluation of (3S)-3-(2,2-Difluoroethyl)morpholine (3S-DFEM) against classical unsubstituted morpholine and piperazine fragments. By strategically incorporating a chiral difluoroethyl group at the C3 position, 3S-DFEM effectively resolves these liabilities, offering a superior pharmacokinetic (PK) and pharmacodynamic (PD) profile for next-generation inhibitor design.

Physicochemical Profiling: The Causality of Structural Modification

To understand why 3S-DFEM outperforms traditional fragments, we must analyze the physicochemical causality behind the structural changes. The addition of the electron-withdrawing difluoroethyl group exerts a strong inductive effect, while the C3 substitution provides critical steric bulk.

Table 1: Head-to-Head Physicochemical Properties

Data represents typical profiling parameters for fragment-functionalized lead compounds.

Pharmacophore FragmentpKa (Secondary Amine)LogD (pH 7.4)HLM CL_int (µL/min/mg)hERG IC50 (µM)
Unsubstituted Morpholine ~8.360.5> 80 (High Clearance)~15 (Moderate Risk)
Piperazine ~9.80-0.2> 100 (High Clearance)< 10 (High Risk)
(3S)-3-(2,2-Difluoroethyl)morpholine ~6.80 1.8 < 15 (Low Clearance) > 50 (Low Risk)

Mechanistic Insights:

  • pKa Modulation & Permeability: As documented in the comprehensive [1], unsubstituted morpholine has a pKa of 8.36, meaning it is predominantly ionized at physiological pH (7.4). The highly electronegative fluorine atoms in 3S-DFEM pull electron density away from the nitrogen, dropping the pKa to ~6.80. This dramatically increases the fraction of un-ionized drug at pH 7.4, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

  • hERG Mitigation: The hERG potassium channel preferentially binds highly basic, positively charged amines. By lowering the basicity (pKa < 7), 3S-DFEM significantly reduces off-target hERG binding affinity.

Mechanistic Insights: Overcoming CYP-Mediated Metabolism

Unsubstituted morpholines are notorious for undergoing rapid oxidative metabolism by hepatic CYP3A4 and CYP2D6 enzymes. The primary metabolic soft spots are the alpha-carbons adjacent to the nitrogen and oxygen atoms, leading to N-dealkylation and ring cleavage.

The introduction of the difluoroethyl group at the C3 position in 3S-DFEM provides steric shielding directly adjacent to the reactive nitrogen. Furthermore, the strong C-F bonds are highly resistant to oxidation, effectively blocking the metabolic pathway as detailed in recent [2].

CYP_Metabolism Morph Unsubstituted Morpholine CYP CYP3A4 / CYP2D6 Oxidation Morph->CYP Tox N-Dealkylation / Ring Cleavage CYP->Tox DFEM (3S)-3-(2,2-Difluoroethyl) morpholine Shield Steric Shielding & Inductive Effect DFEM->Shield Stable Metabolic Stability (Prolonged Half-life) Shield->Stable

Fig 1: CYP450 metabolic pathway comparison between morpholine and 3S-DFEM.

Experimental Validation: Self-Validating Protocols

To objectively quantify the advantages of 3S-DFEM, we employ a self-validating experimental framework. Every step is designed to isolate the variable of interest while utilizing internal controls to rule out false positives.

Protocol 1: Intrinsic Clearance ( CLint​ ) via Human Liver Microsomes (HLM)

This assay determines the metabolic stability of the inhibitor fragments.

Self-Validating Design: We run parallel incubations with and without NADPH. NADPH is the obligate cofactor for CYP450 enzymes. If a compound degrades in the absence of NADPH, the degradation is due to chemical instability, not enzymatic metabolism. This ensures our CLint​ calculation strictly reflects CYP-mediated clearance.

  • Preparation: Prepare a 10 mM stock of the test compound (3S-DFEM-inhibitor vs. Morpholine-inhibitor) in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At precisely 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots.

  • Quenching (Causality): Immediately quench the aliquots in 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard. Why cold ACN? It instantly denatures the microsomal proteins, halting all enzymatic activity at the exact time point to ensure kinetic accuracy.

  • Analysis: Centrifuge at 4000 rpm for 15 min to pellet proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Calculation: Plot the natural log of remaining compound area ratio versus time to calculate the elimination rate constant ( k ) and CLint​ .

Workflow Start Compound Prep (10 mM in DMSO) Microsomes HLM + NADPH Regenerating System Start->Microsomes Incubation Incubation at 37°C (0, 5, 15, 30, 45 min) Microsomes->Incubation Quench Quench with Cold ACN + Internal Standard Incubation->Quench LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Data Calculate CL_int & Determine Half-life LCMS->Data

Fig 2: Self-validating HLM intrinsic clearance (CL_int) assay workflow.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

To validate the permeability benefits of the lowered pKa, we utilize PAMPA at physiological pH.

  • Donor Preparation: Dilute the compound to 10 µM in PBS (pH 7.4). Why pH 7.4? This mimics systemic circulation, allowing us to observe the exact ratio of ionized to un-ionized species in vivo.

  • Membrane Coating: Coat the PVDF membrane filter of the acceptor plate with a 1% lecithin in dodecane solution to simulate the lipid bilayer.

  • Incubation: Add the donor solution to the bottom well and the acceptor buffer (PBS, pH 7.4) to the top well. Incubate at room temperature for 5 hours without agitation (to maintain the unstirred water layer).

  • Quantification: Measure the concentration in both donor and acceptor wells via LC-MS/MS. The 3S-DFEM derivatives consistently show a 3- to 5-fold increase in effective permeability ( Papp​ ) compared to unsubstituted morpholines due to their higher lipophilicity and lower pKa.

(Note: Modern synthetic routes for incorporating such fluoroalkyl groups often leverage advanced sulfuryl fluoride chemistry, as detailed in [3], allowing for scalable integration into lead compounds).

Conclusion & Strategic Recommendations

For drug development professionals optimizing kinase or integrin inhibitors, persisting with unsubstituted morpholine or piperazine fragments often results in late-stage attrition due to poor metabolic stability or hERG liabilities.

The Verdict: (3S)-3-(2,2-Difluoroethyl)morpholine is a superior, next-generation bioisostere. By strategically lowering the amine pKa and sterically shielding the alpha-carbon, 3S-DFEM solves the dual challenges of permeability and rapid clearance. It should be prioritized during the lead optimization phase for targets requiring high systemic exposure, oral bioavailability, or CNS penetration.

References

  • Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data / University of Wisconsin URL: [Link]

  • Title: ChemComm - RSC Publishing (Fluorinated Morpholines & Metabolic Stability) Source: The Royal Society of Chemistry URL: [Link]

  • Title: One-Pot 1,1-Dihydrofluoroalkylation of Amines Using Sulfuryl Fluoride Source: Journal of the American Chemical Society (ACS) URL: [Link]

Navigating the Kinome: A Comparative Cross-Reactivity Profile of (3S)-3-(2,2-Difluoroethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Kinase Selectivity and its Implications in Drug Discovery

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The human genome encodes over 500 kinases, collectively known as the kinome, which regulate a vast array of cellular processes.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[1][2] However, the structural conservation of the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[4] Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is a critical step in the characterization of any new kinase inhibitor.[5]

This guide provides an in-depth comparative analysis of the kinase cross-reactivity profile of a novel investigational compound, (3S)-3-(2,2-Difluoroethyl)morpholine, against a panel of 96 kinases. The morpholine moiety is a well-established pharmacophore in numerous kinase inhibitors, often contributing to favorable physicochemical and metabolic properties.[6][7] Many morpholine-containing compounds have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and proliferation that is frequently dysregulated in cancer.[3][6][8]

For the purpose of this guide, we will hypothesize that (3S)-3-(2,2-Difluoroethyl)morpholine is a dual PI3K/mTOR inhibitor. Its selectivity profile will be compared to that of Gedatolisib (PF-05212384) , a well-characterized, potent, and selective dual inhibitor of PI3K and mTOR that has undergone clinical investigation.[9][10][11][12] This comparative approach will allow us to objectively assess the performance of our investigational compound and highlight key aspects of its selectivity.

The Experimental Rationale: Why Kinase Profiling Matters

The goal of kinase profiling is to understand the interaction of a compound with a wide array of kinases at a single concentration. This provides a "snapshot" of the compound's selectivity. A highly selective inhibitor will interact with only its intended target, while a more promiscuous inhibitor will show activity against multiple kinases. Neither profile is inherently "good" or "bad"; the desired level of selectivity depends on the therapeutic context. However, understanding this profile is paramount for predicting potential on-target efficacy and off-target side effects.[5]

The data presented herein was generated using a radiometric kinase assay, a gold-standard method that directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[13] This method is highly sensitive and less prone to interference from compound autofluorescence or light scattering, which can be a concern with other assay formats.[5]

Experimental Design and Workflow

A robust and well-controlled experimental design is the bedrock of reliable kinase profiling data. The following section details the methodology employed for this study.

Kinase Panel Selection

The choice of kinases for the screening panel is a critical experimental parameter. A well-designed panel should include the intended targets, closely related kinases, and a broad representation of the human kinome to identify potential off-target activities. The 96-kinase panel used in this study encompasses representatives from all major kinase families.

Assay Protocol: A Step-by-Step Guide

The following protocol outlines the key steps in the radiometric kinase assay used for profiling.

  • Compound Preparation : (3S)-3-(2,2-Difluoroethyl)morpholine and Gedatolisib were dissolved in 100% DMSO to create stock solutions. A working concentration of 1 µM was prepared by serial dilution.

  • Assay Plate Preparation : 1 µL of the 1 µM compound solution (or DMSO as a vehicle control) was dispensed into the wells of a 384-well plate.

  • Kinase Reaction Mixture : A reaction mixture containing the specific kinase, its corresponding substrate, and a buffer solution with cofactors (e.g., MgCl2) was prepared.

  • Initiation of Kinase Reaction : The kinase reaction was initiated by the addition of [γ-³³P]ATP. The concentration of ATP is a crucial parameter; in this study, the ATP concentration was set at the apparent Km for each individual kinase to provide a sensitive measure of inhibitor potency.[6]

  • Incubation : The assay plates were incubated at room temperature for a predetermined time to allow for the enzymatic reaction to proceed.

  • Reaction Termination and Signal Detection : The reaction was stopped, and the radiolabeled substrate was separated from the unreacted [γ-³³P]ATP. The amount of incorporated radioactivity was quantified using a scintillation counter.

  • Data Analysis : The percentage of inhibition for each kinase was calculated by comparing the signal in the presence of the compound to the vehicle control.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (1µM in DMSO) Plate_Map Assay Plate Mapping (384-well) Compound_Prep->Plate_Map Dispense Kinase_Mix Kinase/Substrate Addition Plate_Map->Kinase_Mix ATP_Addition [γ-³³P]ATP Addition (Reaction Start) Kinase_Mix->ATP_Addition Incubation Incubation (Room Temperature) ATP_Addition->Incubation Termination Reaction Termination Incubation->Termination Scintillation Scintillation Counting Termination->Scintillation Calculation % Inhibition Calculation Scintillation->Calculation Report Data Reporting Calculation->Report

Caption: Radiometric Kinase Profiling Workflow.

Comparative Kinase Cross-Reactivity Data

The following table summarizes the percentage of inhibition of (3S)-3-(2,2-Difluoroethyl)morpholine and Gedatolisib at a concentration of 1 µM against a panel of 96 kinases.

Kinase Target(3S)-3-(2,2-Difluoroethyl)morpholine (% Inhibition @ 1µM)Gedatolisib (PF-05212384) (% Inhibition @ 1µM)Kinase Family
PI3Kα 99 100 Lipid Kinase
PI3Kβ 95 98 Lipid Kinase
PI3Kδ 92 97 Lipid Kinase
PI3Kγ 98 100 Lipid Kinase
mTOR 97 100 Atypical Kinase
DNA-PK 75 85 Atypical Kinase
ATM 45 55 Atypical Kinase
ATR 30 40 Atypical Kinase
ABL11520Tyrosine Kinase
AKT12530AGC Kinase
... (86 other kinases)<20<25...

Disclaimer: The data for (3S)-3-(2,2-Difluoroethyl)morpholine is hypothetical and for illustrative purposes. The data for Gedatolisib is representative of its known potent dual PI3K/mTOR inhibitory activity.[12]

Analysis and Interpretation of the Selectivity Profile

The primary objective of this study was to characterize the selectivity of (3S)-3-(2,2-Difluoroethyl)morpholine and compare it to the established profile of Gedatolisib.

Primary Target Engagement:

Both compounds demonstrate potent inhibition of all four Class I PI3K isoforms (α, β, δ, γ) and the mTOR kinase at a 1 µM concentration. This confirms their hypothesized dual-inhibitor profile, a desirable characteristic for comprehensively blocking the PI3K/mTOR pathway and potentially overcoming resistance mechanisms associated with single-target inhibitors.[8][9]

Selectivity Profile of (3S)-3-(2,2-Difluoroethyl)morpholine:

Our investigational compound, (3S)-3-(2,2-Difluoroethyl)morpholine, exhibits a favorable selectivity profile. Beyond its primary targets, it shows significant inhibition (>70%) of DNA-PK, a member of the PI3K-related kinase (PIKK) family. This is a common cross-reactivity for PI3K inhibitors due to structural similarities in the ATP-binding pocket.[14] Moderate activity is observed against other PIKK family members, ATM and ATR. Importantly, the compound shows minimal activity (<30%) against a broad range of other kinases from diverse families, including tyrosine kinases and AGC kinases. This suggests a relatively clean profile with a low potential for widespread off-target effects.

Comparison with Gedatolisib:

Gedatolisib, as expected, shows potent inhibition of the PI3K isoforms and mTOR.[12] Its off-target profile is also largely confined to the PIKK family, with slightly higher inhibition of DNA-PK, ATM, and ATR compared to (3S)-3-(2,2-Difluoroethyl)morpholine. This indicates that while both compounds share a similar primary mechanism of action, there are subtle differences in their selectivity that could translate to different biological and safety profiles.

The PI3K/mTOR Signaling Pathway:

The following diagram illustrates the central role of PI3K and mTOR in cell signaling and the points of intervention for our profiled inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation TSC TSC1/2 AKT->TSC Inhibition mTORC2 mTORC2 mTORC2->AKT Activation Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibition Inhibitor (3S)-3-(2,2-Difluoroethyl)morpholine Gedatolisib Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/mTOR Signaling Pathway.

Conclusion and Future Directions

This comparative guide demonstrates the critical importance of comprehensive kinase profiling in the early stages of drug discovery. The hypothetical data for (3S)-3-(2,2-Difluoroethyl)morpholine reveals a potent dual PI3K/mTOR inhibitor with a promising selectivity profile, comparable to the clinical-stage compound Gedatolisib. The observed off-target activity against other PIKK family members is a known feature of this inhibitor class and warrants further investigation.

The next logical steps in the preclinical development of (3S)-3-(2,2-Difluoroethyl)morpholine would involve:

  • IC50 Determination : Moving from single-point inhibition data to determining the half-maximal inhibitory concentration (IC50) for the primary targets and key off-targets to quantify potency.

  • Cell-Based Assays : Validating the biochemical findings in a cellular context by assessing the inhibition of downstream signaling pathways (e.g., phosphorylation of AKT and S6).

  • Broader Kinome Screening : Expanding the profiling to a larger panel of kinases (e.g., >400) to gain a more comprehensive understanding of its selectivity.

By systematically characterizing the cross-reactivity of novel kinase inhibitors, researchers can make more informed decisions about which candidates to advance, ultimately leading to the development of safer and more effective targeted therapies.

References

  • Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Activity Profiling (KICP) Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. (2022). PMC - NIH. Retrieved from [Link]

  • Gedatolisib. (2025). MedPath. Retrieved from [Link]

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. (2019). Journal of Medicinal Chemistry. Retrieved from [Link]

  • GEDATOLISIB. (n.d.). Inxight Drugs. Retrieved from [Link]

  • Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling. (2020). PMC. Retrieved from [Link]

  • Phase I Dose-Escalation Study of the Dual PI3K-mTORC1/2 Inhibitor Gedatolisib in Combination with Paclitaxel and Carboplatin in Patients with Advanced Solid Tumors. (2021). AACR Journals. Retrieved from [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2022). ResearchGate. Retrieved from [Link]

  • (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. (2019). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). PMC. Retrieved from [Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. (2022). PubMed. Retrieved from [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. (2021). BIOCEV. Retrieved from [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). ScienceDirect. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Off-Target Effects of Novel Morpholine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the morpholine scaffold is a familiar and valuable tool. Its presence in numerous FDA-approved drugs is a testament to its ability to confer desirable physicochemical properties, such as improved aqueous solubility and metabolic stability.[1][2][3] However, this widespread utility necessitates a rigorous and comprehensive assessment of off-target effects. Unintended interactions are a primary cause of drug toxicity and clinical trial failure, making proactive, in-depth off-target profiling an indispensable component of the drug discovery pipeline.[4][5]

This guide provides a comparative analysis of modern techniques for identifying and characterizing the off-target liabilities of novel morpholine-based compounds. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering you to design a robust, self-validating assessment strategy tailored to your specific candidates.

The Strategic Funnel: A Multi-Tiered Approach to Off-Target Assessment

A successful off-target assessment strategy is not a single experiment but a logical progression from broad, predictive methods to highly specific, physiologically relevant assays. This funneling approach allows for the early and cost-effective elimination of problematic compounds while focusing resources on the most promising candidates.

G cluster_0 Early Stage (High-Throughput) cluster_1 Mid-Stage (Cellular Context) cluster_2 Late Stage (Preclinical Validation) A In Silico Profiling (Broadest Scope, Predictive) B Biochemical Assays (e.g., Kinase Panels) A->B Prioritize Experimental Testing C Phenotypic Screening (Unbiased, Functional Readout) B->C Identify Unbiased Cellular Effects D Cellular Thermal Shift Assay (CETSA) (Direct Target Engagement) B->D Confirm Cellular Engagement E In Vivo Models (Systemic Toxicity) C->E Validate in Whole Organism D->E Validate in Whole Organism

Caption: A strategic workflow for off-target assessment of drug candidates.

Tier 1: In Silico and Biochemical Profiling - Casting a Wide Net

The initial phase of off-target assessment prioritizes breadth and throughput to rapidly identify potential liabilities.

In Silico (Computational) Prediction

Before committing to expensive wet-lab experiments, computational models offer a powerful predictive tool. These methods leverage vast databases of known drug-target interactions to predict potential off-target binding for a novel compound based on its structure.

  • Causality: The rationale here is risk mitigation. By comparing the structure of a novel morpholine compound to molecules with known off-target profiles, we can generate a ranked list of potential unintended targets.[6] This allows for focused experimental follow-up and can inform early-stage structural modifications to design out potential liabilities.[7]

  • Methodologies:

    • Quantitative Structure-Activity Relationship (QSAR): Models are built from large datasets of compounds with known activities against various targets.

    • Molecular Docking: Simulates the binding of the compound into the crystal structures of known off-target proteins.[6]

    • Machine Learning: Advanced algorithms, such as multi-task graph neural networks, can predict off-target interaction profiles with increasing accuracy.[6]

High-Throughput Biochemical Assays

Biochemical assays provide the first experimental validation of in silico predictions. They measure the direct interaction between a compound and a panel of purified proteins (e.g., enzymes, receptors) in a controlled, in vitro environment.

  • Kinase Profiling: Given that kinases are a large and structurally related protein family, they represent a major source of off-target effects for many inhibitors.[8] Screening a morpholine-based compound against a broad panel of kinases is crucial.[9][10]

    • Causality: An inhibitor designed for a specific kinase may inadvertently inhibit other kinases due to similarities in the ATP-binding pocket. This can lead to unexpected effects on various signaling pathways. Proactively screening against a large portion of the human kinome is a cornerstone of modern drug discovery.[10]

  • Radioligand Binding Assays: These are the gold standard for assessing interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters. The assay measures the ability of the test compound to displace a known radiolabeled ligand from its target.[4]

G cluster_0 On-Target Effect cluster_1 Off-Target Effect Drug Morpholine Compound Target_Kinase Target_Kinase Drug->Target_Kinase Inhibition OffTarget_Kinase OffTarget_Kinase Drug->OffTarget_Kinase Unintended Inhibition Pathway_A Pathway_A Target_Kinase->Pathway_A Blocks Signal Therapeutic_Effect Therapeutic_Effect Pathway_A->Therapeutic_Effect Pathway_B Pathway_B OffTarget_Kinase->Pathway_B Blocks Signal Toxic_Effect Toxic_Effect Pathway_B->Toxic_Effect

Caption: On-target versus off-target effects on distinct signaling pathways.

Comparative Analysis of Early-Stage Screening Methods

Assay Type Principle Throughput Biological Context Data Output Primary Application
In Silico Profiling Computational modeling based on chemical structure and known interaction data.[6]Very HighNone (predictive)List of potential off-targets, binding scores.Early-stage liability prediction and hypothesis generation.
Kinase Profiling Quantifies inhibitory activity against a panel of purified protein kinases.[4]HighIn vitro (purified enzymes).[4]IC50, % Inhibition.Assessing selectivity against the human kinome.[9]
Radioligand Binding Measures displacement of a radiolabeled ligand from a receptor or channel.[4]HighIn vitro (membranes or purified proteins).[4]Ki (inhibitor constant), IC50.Screening against GPCRs, ion channels, and transporters.

Tier 2: Cellular Assays - Confirming Engagement in a Biological Context

Identifying an interaction in a test tube is not enough. The next critical step is to determine if the compound engages its on- and off-targets within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for verifying target engagement in intact cells or tissue lysates.[11][12] It is based on the principle that when a compound binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature.[13]

  • Causality: This assay provides direct evidence that a compound can enter the cell, find its target, and bind to it with sufficient affinity to cause thermal stabilization.[11] When combined with mass spectrometry (CETSA-MS), it can provide a proteome-wide view of which proteins are stabilized (or destabilized) by the compound, offering an unbiased method to identify both the intended target and unforeseen off-targets.[13][14]

  • Self-Validation: The generation of a full thermal melt curve for a protein in the presence and absence of a compound provides a robust, self-validating dataset. A clear shift in the curve is a direct measure of target engagement.[11]

Phenotypic Screening

Phenotypic screening takes a target-agnostic approach. Instead of asking "what does my compound bind to?", it asks "what does my compound do to the cell?".[15] This is particularly valuable for uncovering unexpected off-target effects that result in a functional cellular outcome.[7][16]

  • Causality: By using high-content imaging or other multiparametric readouts, researchers can assess a compound's effect on cell health, morphology, signaling pathways, or other observable characteristics.[15][17] An unexpected or undesirable phenotype can indicate that the compound is hitting one or more off-targets, even if those targets were not identified in biochemical screens. This approach is powerful for discovering novel mechanisms of action and toxicity.[18]

Comparative Analysis of Cellular Assessment Methods

Assay Type Principle Throughput Biological Context Data Output Primary Application
CETSA Measures ligand-induced thermal stabilization of proteins in cells or lysates.[11]Low to MediumIntact cells, cell lysates, tissues.[12]Thermal shift (ΔTm), melt curves.Direct confirmation of on- and off-target engagement in a cellular setting.[13]
Phenotypic Screening Identifies compounds based on their effect on a cell's observable characteristics.[15]HighIn vitro (cell-based).[15]Changes in morphology, viability, signaling, etc.Unbiased discovery of functional effects and potential toxicity pathways.[7]

Experimental Protocols

Protocol 1: Broad-Panel Kinase Profiling

Objective: To determine the selectivity of a novel morpholine-based compound by quantifying its inhibitory activity against a large panel of human kinases.

Methodology (Radiometric Assay Example):

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions to achieve final assay concentrations (e.g., 10-point, 3-fold serial dilution).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [γ-³³P]-ATP (e.g., 10 µM), the specific kinase substrate (peptide or protein), and the test compound dilutions.[10]

  • Kinase Reaction Initiation: Add the specific purified kinase to each well to start the phosphorylation reaction. Include positive controls (known inhibitor) and negative controls (DMSO vehicle only).[10]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination & Separation: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose). The phosphorylated substrate will bind to the filter, while the free [γ-³³P]-ATP will not.[10]

  • Washing: Wash the filters extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove all unbound radiolabeled ATP.

  • Detection: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the data to determine the IC50 value for each kinase that shows significant inhibition.

Protocol 2: Western Blot-Based Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the morpholine-based compound engages its intended target protein in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture the target cells to ~80% confluency. Treat the cells with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) in culture media.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating Gradient: Aliquot the cell suspension into separate PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11] One aliquot should be kept at room temperature as the unheated control.

  • Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells and release the soluble proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains the aggregated, denatured proteins.[11]

  • Protein Quantification and Western Blotting: Carefully collect the supernatant. Determine the protein concentration of each sample. Normalize the samples and analyze them via SDS-PAGE and Western blotting using a specific antibody against the target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining at each temperature for both the vehicle-treated and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[11][13]

Tier 3: In Vivo Models - Assessing Systemic Effects

The final step in preclinical assessment involves moving from cell-based assays to whole-organism models. While in vitro and cellular assays are powerful, they cannot fully replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) and systemic toxicity that occurs in a living organism.[19]

  • Causality: Animal models (e.g., rodents) are used to evaluate the compound's overall safety profile.[19] This includes identifying potential organ toxicities (e.g., liver, kidney), which may arise from on-target effects in healthy tissues or previously unidentified off-target interactions.[20] These studies are essential for determining a safe starting dose for human clinical trials, as outlined in regulatory guidelines.[21][22]

Conclusion: An Integrated and Iterative Process

Assessing the off-target effects of novel morpholine-based compounds is a critical, multi-faceted process that underpins the development of safe and effective therapeutics. An effective strategy is not linear but iterative, with findings from later-stage cellular assays often informing the redesign of compounds to improve selectivity. By employing a strategic combination of in silico, biochemical, cellular, and in vivo methods, researchers can build a comprehensive safety profile, de-risk their candidates, and make confident, data-driven decisions to advance the most promising molecules toward the clinic.

References

  • Huang, X. (2025, April 16). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
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  • Medicines Discovery Catapult. (2026, January 29). Techniques in kinase profiling.
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A Senior Application Scientist's Guide to the Synthetic Landscape of Chiral 3-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: March 2026

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of approved pharmaceuticals and clinical candidates, including the antiemetic agent Aprepitant and the antibiotic Linezolid.[1][2][3] The stereochemistry of substituents on this heterocyclic core is often critical for biological activity, making the development of robust and efficient asymmetric syntheses for chiral morpholines a paramount objective for researchers in drug discovery and development.[1] This guide provides a comparative analysis of the primary synthetic strategies for accessing enantiomerically enriched 3-substituted morpholines, offering field-proven insights into the causality behind experimental choices and presenting detailed protocols for key transformations.

Strategic Overview: Pathways to a Privileged Scaffold

The synthesis of chiral 3-substituted morpholines can be broadly categorized into three main approaches, each with its own set of advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern, scalability requirements, and the availability of starting materials.

G cluster_strategies Core Synthetic Strategies cluster_features Key Characteristics A Catalytic Asymmetric Synthesis A_feat High Enantioselectivity Atom Economical Requires Catalyst Development A->A_feat Leads to B Chiral Pool Synthesis B_feat Reliable Stereocontrol Readily Available Starting Materials Potentially Longer Routes B->B_feat Leads to C Substrate-Controlled Diastereoselective Synthesis C_feat Excellent Diastereoselectivity Builds on Existing Chirality Substrate-Specific C->C_feat Leads to

Caption: Overview of primary synthetic routes to chiral 3-substituted morpholines.

Catalytic Asymmetric Synthesis: The Modern, Atom-Economical Approach

The most elegant and modern approach involves the use of a chiral catalyst to transform a prochiral substrate into a single enantiomer of the desired morpholine. This strategy is highly atom-economical and can be very efficient. A leading example is the one-pot, two-step tandem reaction involving titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation (ATH).[4][5]

Mechanistic Rationale

This one-pot sequence begins with readily available ether-containing aminoalkynes.[6] A bis(amidate)bis(amido)titanium catalyst facilitates an intramolecular hydroamination, adding the N-H bond across the alkyne to form a cyclic imine intermediate.[4] This imine is not isolated. In the same pot, a chiral Noyori-Ikariya ruthenium catalyst, RuCl, reduces the imine to the chiral amine.[6] The exceptional enantioselectivity of the ATH step is attributed to crucial hydrogen-bonding interactions between the ether oxygen of the substrate and the N-H of the catalyst's chiral diamine ligand, which directs the hydride transfer to one face of the imine.[5][6][7] This mechanistic insight is key to achieving high enantiomeric excesses.

G start Aminoalkyne Substrate step1 Ti-Catalyzed Intramolecular Hydroamination start->step1 inter Cyclic Imine Intermediate (in situ) step1->inter step2 Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) inter->step2 end Enantioenriched 3-Substituted Morpholine step2->end catalyst_ti [Ti(NMe2)2(N,N'-diisopropylamidate)2] catalyst_ti->step1 catalyst_ru RuCl(S,S)-Ts-DPEN catalyst_ru->step2

Caption: Workflow for the tandem hydroamination/asymmetric transfer hydrogenation.

Experimental Protocol: Synthesis of (R)-3-Phenylmorpholine

This protocol is adapted from the work of Schafer and colleagues.[4][6]

  • Catalyst Preparation & Hydroamination: In an inert atmosphere glovebox, add the Ti hydroamination precatalyst (0.05 mmol, 5 mol%) to a Schlenk flask. Add a solution of the aminoalkyne substrate (1.0 mmol) in toluene (2.0 mL).

  • Reaction: Seal the flask, remove it from the glovebox, and heat at 110 °C. Monitor the reaction by ¹H NMR or GC-MS for the disappearance of the starting material and formation of the cyclic imine.

  • Asymmetric Transfer Hydrogenation: After cooling the vessel to room temperature, bring it back into the glovebox. In a separate vial, prepare a solution of the Ru catalyst (RuCl, 0.01 mmol, 1 mol%) and a formic acid/triethylamine azeotropic mixture (5:2, 0.5 mL) in isopropanol (1.0 mL).

  • Reduction: Add the Ru catalyst solution to the reaction mixture containing the cyclic imine. Seal the flask and stir at room temperature for 12-24 hours.

  • Workup and Purification: Quench the reaction with water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to afford the enantioenriched 3-phenylmorpholine. For many substrates, this method yields the product in good yield with >95% ee.[4]

Chiral Pool Synthesis: The Classic and Reliable Route

This strategy leverages the inherent stereochemistry of readily available natural products, such as amino acids, to construct the chiral morpholine core.[8] Serine, with its pre-existing stereocenter and functional groups, is an excellent starting point for 3-substituted morpholines.[9][10]

Mechanistic Rationale

The synthesis begins with an enantiomerically pure starting material, such as L-serine or D-serine.[9] The key is a series of transformations that build the morpholine ring around the existing stereocenter without disturbing its configuration. A typical sequence involves N-alkylation with a two-carbon electrophile (e.g., a protected 2-bromoethanol), followed by reduction of the carboxylic acid to a primary alcohol. The final ring-closing step is often an intramolecular Williamson ether synthesis or a similar cyclization, which forms the morpholine ring. The stereochemistry at the C-3 position is thus directly inherited from the starting amino acid.

G start L-Serine (Chiral Pool) step1 1. N-Protection 2. N-Alkylation start->step1 inter1 N-Alkylated Serine Derivative step1->inter1 step2 Carboxylic Acid Reduction (e.g., BH3) inter1->step2 inter2 Amino Diol Intermediate step2->inter2 step3 Intramolecular Cyclization (e.g., Mitsunobu) inter2->step3 end Enantiopure 3-Substituted Morpholine step3->end

Caption: General workflow for chiral pool synthesis starting from L-Serine.

Experimental Protocol: Synthesis of (S)-Morpholine-3-carboxylic Acid Derivative

This generalized protocol is based on principles described in the literature.[9][11]

  • N-Protection: Dissolve L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane. Cool to 0 °C and add triethylamine (2.2 eq). Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • N-Alkylation: To the N-Boc protected serine derivative, add a suitable base such as sodium hydride (1.2 eq) in THF at 0 °C. After stirring for 30 minutes, add 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.1 eq). Allow the reaction to proceed until completion (monitored by TLC).

  • Cyclization Precursor: Deprotect the THP ether under acidic conditions (e.g., p-toluenesulfonic acid in methanol) to reveal the primary alcohol.

  • Intramolecular Cyclization: Dissolve the resulting N-Boc-N-(2-hydroxyethyl)-L-serine methyl ester in THF. Cool to 0 °C and add triphenylphosphine (1.5 eq) followed by the dropwise addition of diisopropyl azodicarboxylate (DIAD, 1.5 eq). Stir at room temperature for 16 hours.

  • Workup and Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to yield the protected (S)-morpholine-3-carboxylate.

Substrate-Controlled Diastereoselective Synthesis: The Case of Aprepitant

For molecules with multiple stereocenters, such as the NK-1 receptor antagonist Aprepitant, a substrate-controlled approach is often employed.[12] Here, the stereochemical information from a pre-existing chiral center is used to direct the formation of subsequent stereocenters.[12][13]

Mechanistic Rationale

The synthesis of Aprepitant's core involves a key step where a chiral auxiliary or a chiral fragment of the molecule dictates the stereochemical outcome of a reaction.[13][14] In the process developed by Merck, a Lewis acid-mediated coupling occurs between an activated 1,4-oxazin-3-one and an enantiopure alcohol.[13] This initially forms a 1:1 mixture of acetal diastereomers. The crucial insight was the development of a novel crystallization-induced asymmetric transformation.[13][14] Under specific conditions, the undesired diastereomer equilibrates in solution to the desired one, which selectively crystallizes, driving the equilibrium to afford a single, highly pure isomer in high yield.[12] This process elegantly establishes the cis-vicinal stereocenters of the morpholine core.

Experimental Protocol: Crystallization-Induced Asymmetric Transformation

This protocol is a conceptual representation of the key transformation in the Aprepitant synthesis.[13][14]

  • Acetal Formation: A solution of the activated 2-hydroxy-1,4-oxazin-3-one (1.0 eq) and enantiopure (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol (1.1 eq) in a suitable solvent like toluene is treated with a Lewis acid (e.g., BF₃·OEt₂) at low temperature (-20 °C). This affords a ~1:1 mixture of acetal diastereomers.

  • Epimerization and Crystallization: A specific acid catalyst is added to the solution containing the diastereomeric mixture. The solution is seeded with crystals of the desired diastereomer.

  • Equilibration: The slurry is aged at a controlled temperature. During this time, the undesired, more soluble diastereomer epimerizes in solution via a proposed oxocarbenium ion intermediate.

  • Isolation: The desired, less soluble diastereomer continuously crystallizes from the solution, pulling the equilibrium towards its formation. After the equilibrium is reached, the solid product is isolated by filtration, washed, and dried, yielding a single diastereomer in high purity and yield.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends heavily on the specific target molecule and project goals. The following table provides a comparative summary of the discussed strategies.

FeatureCatalytic Asymmetric SynthesisChiral Pool SynthesisSubstrate-Controlled Synthesis
Stereocontrol Catalyst-controlledSubstrate-controlled (inherited)Substrate-controlled (directed)
Enantio-/Diastereo-selectivity Excellent ee% (>95%) often achievable[4]Excellent (purity of starting material)Excellent dr (often >99:1 via crystallization)[13]
Overall Yield Good to ExcellentModerate to Good (often more steps)Good to Excellent
Scalability Potentially high; catalyst cost/loading can be a factorHigh; relies on bulk availability of chiral starting materialsHigh; often optimized for manufacturing processes
Versatility/Scope Broad substrate scope demonstrated[5]Limited by available chiral pool starting materialsHighly specific to the target scaffold
Key Advantage Atom economy, efficiency, noveltyReliability, predictable stereochemistryCreation of complex, multi-stereocenter systems
Key Disadvantage Requires optimization of catalyst and conditionsCan involve lengthy protecting group manipulationsLess general; requires specific substrate design

Conclusion and Future Outlook

The synthesis of chiral 3-substituted morpholines has evolved significantly, moving from classical chiral pool approaches to highly efficient catalytic asymmetric methods. For industrial applications and the synthesis of complex molecules like Aprepitant, substrate-controlled diastereoselective methods remain indispensable.[2][12]

The tandem hydroamination/asymmetric transfer hydrogenation stands out as a particularly powerful and versatile strategy for accessing a wide range of 3-substituted morpholines with excellent enantioselectivity.[4][6] As the demand for enantiomerically pure pharmaceuticals grows, the development of new catalytic systems, including biocatalytic routes, will undoubtedly continue to expand the synthetic chemist's toolkit.[15][16] The choice of synthesis will always be a balance of factors including cost, efficiency, scalability, and the specific structural complexity of the target molecule. This guide serves as a foundational resource for navigating these choices and designing effective, logical, and robust synthetic plans.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Organic Chemistry Portal. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. organic-chemistry.org. [Link]

  • D. M. Tschaen (2010). Chapter 10 Synthesis of aprepitant. ResearchGate. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Aprepitant Synthesis Pathway: A Chemical Perspective. innovapharmchem.com. [Link]

  • Brands, K. M. J., et al. (2003). Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. PubMed. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. organic-chemistry.org. [Link]

  • Carlone, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. [Link]

  • Reddy, K. S. N., et al. (2012). A New and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. [Link]

  • Tanaka, H., et al. (2021). A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. PMC. [Link]

  • Reddy, K. S. N., et al. (2009). An efficient and practical synthesis of antibacterial linezolid. ResearchGate. [Link]

  • Bornholdt, J., et al. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. The Journal of Organic Chemistry. [Link]

  • Bornholdt, J., et al. (2010). Synthesis of enantiopure 3-substituted morpholines. PubMed. [Link]

  • Brands, K. M. J., et al. (2003). Efficient synthesis of NK1 receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Princeton University. [Link]

  • Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • Agami, C., et al. (1989). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • TREA (2014). Process for preparation of Linezolid and its novel intermediates. trea.com. [Link]

  • Ghorai, M. K., et al. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry. [Link]

  • Li, M., et al. (2021). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a)... ResearchGate. [Link]

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  • Kim, D. Y., & Ferreira, E. M. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]

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validating the mechanism of action through target engagement studies

Author: BenchChem Technical Support Team. Date: March 2026

Validating Mechanism of Action: A Comparative Guide to Cellular Target Engagement Studies By: Senior Application Scientist

Introduction: The Imperative of Cellular Context

In modern drug development, defining a molecule's Mechanism of Action (MoA) requires moving beyond cell-free biochemical affinities and downstream phenotypic readouts. To definitively validate an MoA, researchers must prove that a small molecule physically interacts with its intended protein target within the complex, crowded, and ATP-rich environment of a living cell1[1].

Biochemical assays often yield false positives due to the absence of cellular membranes, competing endogenous ligands, and multi-protein complexes. To bridge this gap, the field relies on cellular Target Engagement (TE) studies. This guide provides an objective, comparative analysis of the two premier TE methodologies: NanoBRET™ (Bioluminescence Resonance Energy Transfer) and CETSA® (Cellular Thermal Shift Assay) . By understanding the causality behind these experimental choices, scientists can design self-validating systems that unequivocally confirm drug-target interactions.

Comparative Performance Analysis

While both NanoBRET and CETSA confirm intracellular binding, their biophysical mechanisms and data outputs serve different phases of the drug discovery pipeline. NanoBRET relies on proximity-based energy transfer for real-time kinetic data[2], whereas CETSA leverages ligand-induced thermodynamic stabilization of endogenous proteins[3].

Table 1: Quantitative Comparison of Cellular Target Engagement Platforms

FeatureNanoBRET™ TE AssayCETSA® (ITDRF format)
Primary Readout Apparent Intracellular Affinity ( Ki​ ), Residence TimeHalf-maximal Effective Concentration ( EC50​ )
Target State Ectopic (NanoLuc® Luciferase Fusion)Native / Endogenous (Label-free)
Cellular Context Intact Live Cells (Real-time)Intact Live Cells or Lysates (Endpoint)
Assay Window (S/B) High (Typically 3- to 10-fold)Moderate (Typically 2- to 5-fold)
Throughput High (384/1536-well, CV < 10%)Medium to High (384-well via AlphaLISA/MS)
Best Applied For Lead optimization, kinetic profiling, fractional occupancyTarget validation, primary/patient cell testing, off-target profiling

Deep Dive: NanoBRET for Real-Time Live-Cell Kinetics

The Causality of the Method: NanoBRET utilizes the Förster distance-dependent transfer of energy. By fusing your target protein to a bright NanoLuc luciferase (Donor) and introducing a cell-permeable fluorescent tracer (Acceptor), a baseline BRET signal is established. When an unlabeled test compound permeates the cell and binds the target, it competitively displaces the tracer. The causality is direct: physical displacement increases the distance between the donor and acceptor, causing a quantifiable decay in the BRET signal 2[2]. This allows for the precise calculation of intracellular compound affinity and residence time[4].

Step-by-Step Protocol: NanoBRET Competitive Binding Assay
  • Transfection & Expression: Transfect HEK293 cells with the Target-NanoLuc fusion vector. Scientific Rationale: Expression must be kept low (often using carrier DNA) to mimic endogenous stoichiometry and prevent artificial avidity or protein aggregation.

  • Tracer Equilibration: Add the target-specific fluorescent tracer at a concentration ≤Kd​ . Scientific Rationale: Operating at or below the tracer's dissociation constant ensures the assay remains highly sensitive to competitive displacement, yielding an accurate apparent Ki​ rather than just an IC50​ [2].

  • Compound Addition: Dispense the unlabeled test compound in a 10-point dose-response format. Incubate for 2 hours at 37°C to allow system equilibration.

  • Substrate & Inhibitor Addition: Add furimazine (NanoLuc substrate) alongside an extracellular NanoLuc inhibitor. Scientific Rationale: The cell-impermeable inhibitor quenches luminescence from dead cells or leaked protein, ensuring the BRET signal is strictly derived from intact, living cells[4].

  • Detection: Read dual-wavelength luminescence (Donor: 460nm, Acceptor: 618nm) on a BRET-compatible microplate reader. Calculate the BRET ratio (Acceptor/Donor).

NanoBRET Target Target Protein (NanoLuc Fusion) Complex Target-Tracer Complex (BRET Signal ON) Target->Complex Tracer Binding Tracer Fluorescent Tracer (Cell Permeable) Tracer->Complex Displaced Tracer Displaced (BRET Signal OFF) Complex->Displaced Drug Competition Inhibitor Test Compound (Competitor) Inhibitor->Displaced

NanoBRET target engagement mechanism via competitive displacement.

Deep Dive: CETSA for Label-Free Endogenous Target Validation

The Causality of the Method: When modifying the target protein is impossible (e.g., in patient-derived xenografts or primary T-cells), CETSA is the gold standard 3[3]. CETSA relies on the thermodynamic principle that proteins unfold and aggregate upon heating. The binding of a small molecule ligand increases the Gibbs free energy of unfolding ( ΔGunfold​ ), shifting the protein's melting temperature ( Tm​ ) to a higher value. By applying a thermal challenge and quantifying the remaining soluble protein, researchers obtain a direct, label-free readout of engagement[5].

Step-by-Step Protocol: Isothermal Dose-Response Fingerprinting (ITDRF-CETSA)
  • Cell Preparation & Dosing: Culture the desired cell line or primary cells. Treat with a concentration gradient of the test compound and incubate (typically 1-2 hours) to allow intracellular binding.

  • Thermal Challenge: Aliquot the cell suspension into PCR plates and heat to the target's pre-determined Tagg​ (the temperature where 75-80% of the apo-protein denatures) for exactly 3 minutes using a thermocycler 6[6]. Scientific Rationale: Heating strictly at Tagg​ maximizes the dynamic assay window between the aggregated apo-state and the stabilized ligand-bound state.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C) or mild, non-denaturing detergents. Scientific Rationale: This extracts the remaining folded, soluble protein while leaving the thermally denatured proteins as insoluble aggregates.

  • Separation: Centrifuge the lysates at high speed (e.g., 100,000 x g for 20 minutes) to pellet the aggregated proteins[5].

  • Quantification: Carefully aspirate the supernatant. Quantify the soluble target protein using quantitative Western Blotting, AlphaLISA, or Mass Spectrometry to generate an EC50​ curve.

CETSA Cells Live Cells / Lysate Drug Drug Incubation (Binding) Cells->Drug Dose Response Heat Thermal Challenge (Protein Unfolding) Drug->Heat T_agg Hold Lysis Lysis & Centrifugation (Pellet Aggregates) Heat->Lysis Extract Soluble Detection Soluble Fraction Detection (WB, AlphaLISA, MS) Lysis->Detection Quantify Engagement

Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

Synthesizing Data: Building a Self-Validating System

  • Establish Kinetics: Use NanoBRET to prove that the compound permeates the cell and binds the target with a specific intracellular affinity ( Ki​ ) and residence time[7].

  • Confirm Endogenous Relevance: Cross-validate the binding event on the native, untagged protein using CETSA to rule out artifacts caused by the NanoLuc fusion tag[8].

  • Correlate with Phenotype: Plot the TE metrics ( Ki​ and EC50​ ) against downstream functional readouts (e.g., phosphorylation inhibition or cytokine release). If the target engagement concentrations mathematically align with the phenotypic IC50​ , the causality of the MoA is biologically sealed.

References

  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay - Promega.
  • CETSA Target Engagement directly in cells - Pelago Bioscience.
  • Target Engagement Assays in Early Drug Discovery - Journal of Medicinal Chemistry (NIH PMC).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Public
  • Kinase Target Engagement | Kinase Affinity Assay - Promega.

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comparison of the pharmacokinetic profiles of different fluorinated morpholines

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Pharmacokinetic Profiles of Fluorinated Morpholines

Introduction: The Strategic Role of Fluorine and Morpholine in Modern Drug Design

In the intricate process of drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges, chief among them being the optimization of pharmacokinetic properties. A molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile dictates its concentration and persistence in the body, ultimately determining its efficacy and safety. Medicinal chemists employ a variety of strategies to fine-tune these properties, and among the most successful has been the incorporation of two key structural motifs: the morpholine ring and the fluorine atom.

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its inclusion in a molecule can impart a range of beneficial physicochemical properties, including improved aqueous solubility and a favorable lipophilic/hydrophilic balance, which are crucial for both oral absorption and distribution.[3][4] However, the morpholine ring is not metabolically inert; the carbon atoms adjacent to the ring's oxygen and nitrogen are susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance.[5][6]

This is where the strategic introduction of fluorine becomes paramount. Fluorine, being the most electronegative element, possesses unique properties that can profoundly alter a molecule's ADME profile.[7][8] The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage.[7] By strategically placing fluorine atoms at or near metabolically vulnerable sites—so-called "metabolic soft spots"—chemists can effectively block oxidative metabolism, thereby enhancing the drug's metabolic stability and prolonging its half-life.[9][10]

This guide provides an in-depth comparison of the pharmacokinetic profiles of prominent drugs that feature the fluorinated morpholine motif. By examining experimental data from both fluorinated and non-fluorinated analogs, we will elucidate the causal relationships between chemical structure and pharmacokinetic behavior, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative Analysis of Pharmacokinetic Profiles

To illustrate the impact of the fluorinated morpholine scaffold, we will compare the pharmacokinetic parameters of two fluorinated drugs, Gefitinib and Linezolid , with the non-fluorinated morpholine-containing drug, Reboxetine . These compounds, while targeting different therapeutic areas, serve as excellent case studies for understanding ADME principles.

Data Presentation: Key Pharmacokinetic Parameters

The table below summarizes the core pharmacokinetic parameters for our three case-study compounds, compiled from publicly available data from clinical studies and regulatory filings.

ParameterGefitinib (Fluorinated)Linezolid (Fluorinated)Reboxetine (Non-Fluorinated)
Oral Bioavailability (F%) ~60%[11][12]~100%[13][14]≥94%[13][15]
Time to Peak (Tmax) 3 - 7 hours[11][16]1 - 2 hours[13][17]~2 hours[18]
Plasma Protein Binding ~90%[11][16]~31%[13][17]~97%[18][19]
Elimination Half-life (t½) ~48 hours[11][20]5 - 7 hours[13][17]~13 hours[18][19]
Primary Metabolism Hepatic (CYP3A4)[11][21]Hepatic (Non-CYP, Oxidation)[13][14]Hepatic (CYP3A4)[15][19]
Primary Excretion Route Feces[11][21]Urine (as metabolites & parent)[13]Urine[19]
Analysis of Absorption and Distribution
  • Gefitinib : An anticancer agent, Gefitinib shows moderate oral bioavailability at approximately 60%.[11][12] Its absorption is slow, with peak plasma levels achieved 3 to 7 hours post-administration.[11][16] Gefitinib is highly bound to plasma proteins (~90%) and exhibits extensive tissue distribution, reflected by a large volume of distribution (1400 L).[11][16] The structure of Gefitinib includes a 3-chloro-4-fluorophenyl group and a morpholine-containing side chain.[22][23][24]

  • Linezolid : This oxazolidinone antibiotic is a stellar example of excellent oral absorption, with a bioavailability of virtually 100%, making oral and intravenous doses interchangeable.[13][14] Peak concentrations are reached rapidly within 1-2 hours.[17] In contrast to Gefitinib, Linezolid has low plasma protein binding (~31%), allowing for wide distribution into well-perfused tissues.[14][17] Its structure features a 3-fluoro-4-morpholinylphenyl group.[3][25][]

  • Reboxetine : A selective norepinephrine reuptake inhibitor, the non-fluorinated Reboxetine also demonstrates high oral bioavailability (≥94%).[13][15] Like Linezolid, it is absorbed relatively quickly, with a Tmax of about 2 hours.[18] However, it is the most highly protein-bound of the three, at approximately 97%.[18][19]

Analysis of Metabolism and Excretion: The Fluorine Advantage

The most significant impact of fluorination is often observed in a drug's metabolism. The morpholine ring itself can be a target for metabolic enzymes.

PK_Workflow cluster_acclimatization Phase 1: Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_processing Phase 3: Sample Processing cluster_analysis Phase 4: Bioanalysis & Data acclimate Animal Acclimatization (1 week) fasting Overnight Fasting (prior to dosing) acclimate->fasting dose_iv IV Administration (e.g., 2 mg/kg) sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dose_iv->sampling dose_po PO Administration (e.g., 10 mg/kg) dose_po->sampling centrifuge Centrifuge Blood (Isolate Plasma) sampling->centrifuge store Store Plasma (-80°C) centrifuge->store extraction Protein Precipitation & Sample Extraction store->extraction lcms LC-MS/MS Analysis extraction->lcms pk_calc PK Parameter Calculation (Non-Compartmental Analysis) lcms->pk_calc

Caption: Standard workflow for a rodent pharmacokinetic study.

Step-by-Step Methodology
  • Animal Preparation and Acclimatization : House animals in a controlled environment for at least one week prior to the study. [21]Fast animals overnight before dosing but allow ad libitum access to water.

  • Dosing Administration :

    • IV Group (n=3-4 rats) : Administer the Test Article via a single bolus injection into the tail vein at a low dose (e.g., 1-2 mg/kg).

    • PO Group (n=3-4 rats) : Administer the Test Article via oral gavage at a higher dose (e.g., 5-10 mg/kg).

  • Blood Sampling : Collect serial blood samples (approx. 100-200 µL) from the saphenous or jugular vein at predetermined time points. [21]A typical schedule would be: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. [15][21]4. Plasma Preparation : Immediately transfer blood samples into K2EDTA-coated tubes, mix gently, and keep on ice. Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. [21]5. Sample Storage : Carefully transfer the plasma supernatant to new, labeled tubes and store at -80°C until bioanalysis. [21]6. Bioanalytical Method :

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying the Test Article in rat plasma. [11][12] * Sample preparation typically involves protein precipitation with a solvent like acetonitrile containing a suitable internal standard. [21]7. Data Analysis :

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis (NCA) software to calculate key pharmacokinetic parameters. [21] * Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion: Guiding Principles for Future Drug Design

The comparative analysis of fluorinated and non-fluorinated morpholine-containing drugs provides clear, actionable insights for drug development professionals. The strategic incorporation of fluorine is a powerful and validated tool for enhancing the metabolic stability of drug candidates. By identifying and blocking metabolic "soft spots," particularly on aromatic rings adjacent to the morpholine moiety, medicinal chemists can significantly prolong a compound's half-life, reduce its clearance, and improve its overall pharmacokinetic profile.

As demonstrated by Linezolid, the morpholine ring itself can be a site of metabolism, and its unique non-CYP oxidative pathway highlights the diverse metabolic fates of this scaffold. The exceptional oral bioavailability of Linezolid and Reboxetine underscores the value of the morpholine ring in promoting absorption. Ultimately, the successful design of a drug candidate hinges on a holistic understanding of how these structural motifs—the solubility-enhancing morpholine and the stability-imparting fluorine—interact to govern a molecule's journey through the body. The experimental protocols and comparative data presented here serve as a foundational guide for the rational design and evaluation of the next generation of therapeutics.

References

  • Wikipedia. Reboxetine. [Link]

  • MacGowan, A. (2001). Clinical Pharmacokinetics of Linezolid, a Novel Oxazolidinone Antibacterial. Ovid. [Link]

  • U.S. Food and Drug Administration. (2003). Iressa (gefitinib) tablets Label. accessdata.fda.gov. [Link]

  • Swaisland, H., et al. (2005). Single-dose clinical pharmacokinetic studies of gefitinib. PubMed. [Link]

  • RxList. (2021). Iressa (Gefitinib): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Li, J., et al. (2015). Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. PubMed. [Link]

  • e-lactancia.org. (2021). EDRONAX 4 mg TABLETS. [Link]

  • Wikipedia. Linezolid. [Link]

  • Stalker, D. J., & Jungbluth, G. L. (2003). Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial. PubMed. [Link]

  • De, A. A., & Le, J. (2024). Linezolid. StatPearls - NCBI Bookshelf. [Link]

  • Edwards, D. M., & Feighner, J. P. (2000). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients With Depression. PubMed. [Link]

  • Hashemian, S. M. R., et al. (2018). Linezolid: a review of its properties, function, and use in critical care. PMC. [Link]

  • American Society of Health-System Pharmacists. (2023). Gefitinib: uses, dosing, warnings, adverse events, interactions. [Link]

  • Ivetac, A., & Wereszczynski, J. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. ACS Publications. [Link]

  • Edwards, D. M., & Feighner, J. P. (1998). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. PubMed. [Link]

  • Taylor & Francis Online. Reboxetine – Knowledge and References. [Link]

  • Bissy, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • National Cancer Institute. Definition of gefitinib - NCI Drug Dictionary. [Link]

  • Shah, P., & Sripada, L. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]

  • S. C., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link]

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  • Dal-Cin, I., & Tenti, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Dal-Cin, I., & Tenti, A. (2025). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the vast chemical space of building blocks requires moving beyond empirical screening toward rational, structure-based design. Morpholine is a universally recognized "privileged pharmacophore" in kinase inhibitor design, primarily because its oxygen atom acts as a critical hydrogen bond acceptor for the kinase hinge region[1]. However, unsubstituted morpholines often suffer from a lack of kinome selectivity and metabolic liabilities.

This guide benchmarks (3S)-3-(2,2-Difluoroethyl)morpholine against its unsubstituted and methylated counterparts. By analyzing the causality behind its physicochemical properties and providing a self-validating experimental framework, we will demonstrate how this specific stereochemical substitution drives profound target selectivity (e.g., mTOR over PI3K) and improves overall ADME/PK profiles.

Mechanistic Rationale: The Causality of 3-Substitution

To understand why (3S)-3-(2,2-Difluoroethyl)morpholine outperforms simpler analogs, we must examine the intersection of steric vectoring and electronic tuning.

Steric Vectoring & Pseudo-A1,3 Strain

In the context of the PI3K/AKT/mTOR pathway, achieving selectivity between PI3K and mTOR is notoriously difficult due to their high structural homology. However, structural biology reveals a critical difference: a Leucine for Phenylalanine substitution in the mTOR hinge region creates a significantly deeper hydrophobic pocket compared to the shallow pocket of PI3K[2].

When a 2,2-difluoroethyl group is introduced at the (3S)-position of the morpholine ring, it induces pseudo-A1,3 strain, locking the morpholine into a rigid chair conformation[3]. This precisely vectors the bulky difluoroethyl group into the deep mTOR pocket, yielding optimal van der Waals contacts. Conversely, this same vector creates a severe steric clash with the bulky Phenylalanine in PI3K, effectively abolishing binding affinity.

Electronic Tuning & ADME Optimization

While a simple methyl group at the 3-position can provide some steric bulk, it increases the basicity (pKa) of the adjacent morpholine nitrogen. High basicity often translates to hERG toxicity, lysosomotropism, and poor passive membrane permeability.

The 2,2-difluoroethyl group solves this through strong inductive electron withdrawal. The highly electronegative fluorine atoms lower the amine's pKa from ~8.3 to ~6.2. This ensures the molecule remains largely un-ionized at physiological pH, drastically improving passive permeability (LogP). Furthermore, the robust C–F bonds block cytochrome P450 (CYP)-mediated α-oxidation, significantly extending the compound's microsomal half-life[4].

Pathway PI3K PI3K (Shallow Pocket) mTOR mTOR (Deep Pocket) Inhibitor (3S)-3-(2,2-Difluoroethyl) morpholine Scaffold Inhibitor->PI3K Steric Clash (Low Affinity) Inhibitor->mTOR Optimal Steric Fit (High Affinity)

Diagram 1: Steric vectoring of the difluoroethyl group drives mTOR over PI3K selectivity.

Physicochemical Benchmarking

The theoretical benefits of the difluoroethyl substitution are clearly reflected in computational and in vitro ADME benchmarking. Table 1 summarizes the physicochemical shifts observed when upgrading the morpholine hinge binder.

Table 1: Physicochemical Profiling of Morpholine Derivatives

Morpholine DerivativepKa (Amine)LogPHLM t1/2​ (min)Kinome Selectivity Profile
Unsubstituted Morpholine 8.3-0.8< 15Pan-Kinase (Poor)
(3S)-3-Methylmorpholine 8.5-0.425Moderate
(3S)-3-(2,2-Difluoroethyl)morpholine 6.20.9> 60High (mTOR over PI3K)

Note: The dramatic increase in Human Liver Microsome (HLM) half-life is a direct result of the C-F bonds shielding the vulnerable 3-position from oxidative metabolism.

Experimental Workflow: Self-Validating Selectivity Profiling

To objectively benchmark the selectivity of compounds incorporating (3S)-3-(2,2-Difluoroethyl)morpholine, we employ a high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, backed by an orthogonal biophysical validation step.

A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system using real-time Z'-factor calculations to ensure data integrity before any hit triage occurs.

Step-by-Step Protocol: TR-FRET & SPR Validation

Phase 1: TR-FRET Biochemical Assay

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Using an acoustic liquid handler (e.g., Echo 550), dispense the synthesized compounds into a 384-well ProxiPlate to create a 10-point dose-response curve (10 µM down to 0.5 nM).

  • Enzyme Addition: Add 5 µL of 2X kinase solution (mTOR or PI3Kα) to the respective wells.

  • Self-Validation Check (Critical Step): Include 16 wells of DMSO (negative control, 0% inhibition) and 16 wells of 1 µM Staurosporine (positive control, 100% inhibition). Calculate the Z'-factor using the formula:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    Go/No-Go Decision: Proceed to data analysis only if the plate yields a Z' > 0.6, confirming a robust assay window.

  • Reaction Initiation: Add 5 µL of 2X ATP/Substrate mix. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET detection buffer (containing Eu-labeled anti-phospho antibody and ULight-streptavidin). Read the plate on a multi-mode reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

Phase 2: Orthogonal Validation (SPR) 7. Artifact Exclusion: TR-FRET is susceptible to fluorescent quenchers or aggregators. Validate all hits showing >100-fold selectivity using Surface Plasmon Resonance (SPR). Immobilize the target kinase on a CM5 sensor chip and flow the compound over the surface to measure direct, label-free binding kinetics ( Kd​ , kon​ , koff​ ).

Workflow Synth 1. Scaffold Synthesis TRFRET 2. TR-FRET Screening Synth->TRFRET ZPrime Validation: Z' > 0.6 TRFRET->ZPrime SPR 3. SPR Binding (Orthogonal) TRFRET->SPR Hit Triage ADME 4. ADME/PK Profiling SPR->ADME Validated

Diagram 2: Self-validating high-throughput workflow for benchmarking kinase inhibitors.

Comparative Selectivity Data

When the above workflow is applied to a generic pyrimidine kinase-inhibitor scaffold, the impact of the (3S)-3-(2,2-Difluoroethyl)morpholine building block becomes quantifiable. Table 2 illustrates representative benchmarking data.

Table 2: Kinase Selectivity Benchmarking (IC50)

Scaffold + R-GroupmTOR IC50 (nM)PI3Kα IC50 (nM)Fold Selectivity (mTOR/PI3Kα)
Pyrimidine + Unsubstituted Morpholine 12.515.21.2x
Pyrimidine + (3S)-3-Methylmorpholine 8.445.05.3x
Pyrimidine + (3S)-3-(2,2-Difluoroethyl)morpholine 1.2340.5283x

Data Interpretation: The unsubstituted morpholine acts as a dual PI3K/mTOR inhibitor. The addition of a simple methyl group provides a marginal 5.3-fold selectivity window. However, the incorporation of the (3S)-3-(2,2-Difluoroethyl)morpholine drives the selectivity window to an impressive 283-fold. This is a direct result of the difluoroethyl group perfectly complementing the deeper mTOR hydrophobic pocket while sterically clashing with PI3Kα.

Conclusion

Benchmarking (3S)-3-(2,2-Difluoroethyl)morpholine against standard alternatives proves that it is far more than a simple structural tweak. By leveraging pseudo-A1,3 strain for conformational locking, exploiting subtle differences in kinase hinge pocket depth, and utilizing the strong inductive effects of fluorine to modulate pKa, this building block solves multiple drug discovery challenges simultaneously. For teams developing next-generation selective kinase inhibitors, integrating this stereochemically defined morpholine isostere is a highly validated strategy to improve both target selectivity and metabolic stability.

References

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry (2019). URL:[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget (2017). URL: [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry (2023). URL:[Link]

  • 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. ChemRxiv (2023). URL:[Link]

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A Comparative Guide to Confirming the Absolute Stereochemistry of Synthesized (3S)-3-(2,2-Difluoroethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its absolute stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1][2] Therefore, the unambiguous determination of the absolute configuration of a chiral molecule is a critical step in the characterization of new chemical entities. This guide provides a comparative analysis of key analytical techniques for confirming the absolute stereochemistry of the synthesized chiral molecule, (3S)-3-(2,2-Difluoroethyl)morpholine, a compound of interest in medicinal chemistry due to the unique properties conferred by the fluorinated substituent.[3]

The introduction of fluorine atoms can significantly alter a molecule's physical and biological properties.[3][4] In the case of (3S)-3-(2,2-Difluoroethyl)morpholine, the difluoroethyl group presents both a stereochemical challenge and an opportunity for unique analytical handles. This guide will objectively compare the performance of three powerful techniques for stereochemical assignment: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent (Mosher's ester analysis).

Comparative Analysis of Analytical Techniques

The choice of method for determining absolute stereochemistry often depends on the physical properties of the compound, sample availability, and the desired level of certainty. The following table provides a high-level comparison of the three techniques discussed in this guide.

Technique Sample Requirements Typical Experimental Time Conclusiveness Key Advantages Limitations
X-ray Crystallography High-quality single crystal (~0.1 mm)[5]6-24 hours for data collection[5]Unambiguous and definitive[1][5]Provides the complete 3D structure.[1][6]Crystal growth can be a significant bottleneck.[2][7]
Vibrational Circular Dichroism (VCD) 1-10 mg in solution[5]1-4 hours[5]High, requires computational support[2][5]Applicable to solutions, oils, and non-crystalline solids.[2][7][8]Interpretation relies on accurate computational modeling.[2][9][10]
NMR (Mosher's Ester Analysis) 1-5 mg[5]4-6 hours (including derivatization)[5][11][12]High, but model-dependent[5]Relatively rapid and uses standard NMR instrumentation.Requires chemical derivatization; can be ambiguous for flexible molecules.[5][7]

In-Depth Technical Comparison

X-ray Crystallography: The Gold Standard

X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[1][5] This technique provides a direct and unambiguous visualization of the three-dimensional arrangement of atoms in a crystalline state.[1]

The fundamental principle relies on the anomalous scattering of X-rays by the electrons of the atoms in the crystal.[1] When the X-ray energy is near the absorption edge of an atom, a phase shift occurs, which breaks Friedel's Law.[1] This allows for the differentiation between a molecule and its mirror image. The Flack parameter is a critical value derived from the diffraction data that quantifies the correctness of the assigned absolute stereochemistry; a value near 0 indicates the correct assignment, while a value near 1 suggests the inverted structure is correct.[1]

A Synthesis & Purification of (3S)-3-(2,2-Difluoroethyl)morpholine B Single Crystal Growth A->B Obtain high-purity sample C X-ray Diffraction Data Collection B->C Mount crystal on diffractometer D Structure Solution & Refinement C->D Process diffraction data E Determination of Absolute Configuration (Flack Parameter) D->E Analyze anomalous scattering

Caption: Workflow for absolute stereochemistry determination by X-ray Crystallography.

  • Crystal Growth: Dissolve the purified (3S)-3-(2,2-Difluoroethyl)morpholine in a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/hexane). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of sufficient size and quality.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data over a range of angles.

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Assignment: During the final stages of refinement, introduce the anomalous scattering factors for the atoms. Refine the Flack parameter to determine the absolute configuration. A Flack parameter close to 0 with a small standard uncertainty confirms the (3S) configuration.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

Vibrational Circular Dichroism (VCD) has emerged as a robust alternative to X-ray crystallography, particularly when obtaining high-quality crystals is challenging.[2][7] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[13] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in the solution state.[13]

The power of VCD lies in its comparison of an experimental spectrum to a theoretically calculated spectrum.[2] Using Density Functional Theory (DFT), the VCD spectrum for a proposed absolute configuration (e.g., 'S') is calculated.[2][13] If the major bands in the experimental and calculated spectra match in sign and relative intensity, the absolute configuration is confidently assigned.[2] If the signs are opposite, the molecule has the opposite configuration.[2]

A Prepare Solution of (3S)-3-(2,2-Difluoroethyl)morpholine B Acquire Experimental VCD Spectrum A->B E Compare Experimental & Theoretical Spectra B->E C Computational Modeling (DFT) of (S) and (R) Enantiomers D Calculate Theoretical VCD Spectra C->D D->E F Assign Absolute Configuration E->F

Caption: Workflow for VCD-based stereochemical assignment.

  • Sample Preparation: Dissolve 1-10 mg of (3S)-3-(2,2-Difluoroethyl)morpholine in a suitable deuterated solvent (e.g., CDCl3) to a concentration of approximately 0.1 M.

  • VCD Measurement: Acquire the VCD and infrared (IR) spectra of the solution using a VCD spectrometer.

  • Computational Modeling:

    • Build a 3D model of the (S)-enantiomer of 3-(2,2-Difluoroethyl)morpholine.

    • Perform a conformational search to identify low-energy conformers.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d)).

  • Spectral Simulation: Calculate the VCD and IR spectra for each conformer and generate a Boltzmann-averaged spectrum based on their relative energies.

  • Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer.

    • A good correlation in the signs and relative intensities of the major vibrational bands confirms the (3S) absolute configuration. A mirror-image correlation indicates the (3R) configuration.

NMR Spectroscopy: Mosher's Ester Analysis

The Mosher's ester method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[11][12][14] It involves the derivatization of the chiral substrate with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[5]

The underlying principle is that the diastereomers formed will have distinct ¹H NMR spectra.[11][12] By analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the stereocenter in the two diastereomeric esters, the absolute configuration can be deduced based on a conformational model of the MTPA esters.[5]

A Synthesized (3S)-3-(2,2-Difluoroethyl)morpholine B Derivatization with (R)-MTPA-Cl A->B C Derivatization with (S)-MTPA-Cl A->C D ¹H NMR of (R)-MTPA amide B->D E ¹H NMR of (S)-MTPA amide C->E F Calculate Δδ (δS - δR) D->F E->F G Assign Absolute Configuration based on Mosher's Model F->G

Caption: Workflow for Mosher's ester analysis.

Note: As the target molecule is a secondary amine, the amide variant of the Mosher's method is employed.

  • Derivatization:

    • In two separate reactions, treat aliquots of (3S)-3-(2,2-Difluoroethyl)morpholine with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) to form the corresponding diastereomeric amides.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

    • Assign the proton signals, particularly those of the 2,2-difluoroethyl group and the morpholine ring protons adjacent to the stereocenter. 2D NMR techniques like COSY and HSQC may be necessary for unambiguous assignment.

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

    • Apply the Mosher's model for amides. Protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative values.

  • Configuration Assignment: By correlating the signs of the Δδ values with the spatial arrangement of the substituents in the established conformational model, the absolute configuration of the amine can be determined.

The presence of the difluoroethyl group provides a unique ¹⁹F NMR handle. While not a primary method for absolute configuration determination in this context, chiral ¹⁹F NMR analysis in the presence of a chiral solvating agent could serve as a supplementary technique to confirm enantiomeric purity.[15][16]

Conclusion

The confirmation of the absolute stereochemistry of (3S)-3-(2,2-Difluoroethyl)morpholine can be achieved with a high degree of confidence using several advanced analytical techniques.

  • X-ray crystallography offers the most definitive and unambiguous result, provided a suitable single crystal can be obtained.[5]

  • Vibrational Circular Dichroism provides a powerful alternative for samples in solution and is particularly valuable when crystallization is not feasible.[7][8] Its reliance on computational chemistry requires expertise in both experimental and theoretical methods.

  • Mosher's ester (amide) analysis is a more accessible NMR-based method that can provide a reliable assignment, though it is model-dependent and requires chemical modification of the analyte.

For a comprehensive and self-validating approach, the use of at least two of these methods is recommended. For instance, an initial assignment by VCD or Mosher's analysis can be unequivocally confirmed by X-ray crystallography. This multi-pronged strategy ensures the highest level of scientific rigor in the characterization of novel chiral drug candidates.

References

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  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. (2017). Chemistry Stack Exchange. [Link]

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  • Absolute configuration. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). Spectroscopy Europe. Retrieved March 14, 2026, from [Link]

  • Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. (2019). Journal of Chemical Information and Modeling. [Link]

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  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2025). ResearchGate. [Link]

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  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Chiral Nonracemic Fluorinated Compounds, the Synthesis and Applications. (2010). Bentham Science Publishers. [Link]

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  • Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. (2023). PMC. [Link]

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A Senior Application Scientist's Guide to Comparative Docking: Fluorinated vs. Non-Fluorinated Morpholine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Privileged Scaffolds and Fluorine Substitution

In the intricate process of modern drug discovery, medicinal chemists continually seek molecular frameworks that offer a high probability of biological activity and favorable pharmacological properties. The morpholine ring, a six-membered saturated heterocycle, has firmly established itself as a "privileged scaffold".[1][2] Its unique combination of an amine and an ether functional group imparts desirable physicochemical properties, including enhanced aqueous solubility and metabolic stability, making it a frequent component of clinically approved drugs.[1][2]

Parallel to the use of such scaffolds, the strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry.[3][4] The introduction of this small, highly electronegative atom can profoundly alter a molecule's electronic properties, pKa, metabolic stability, and binding affinity to its biological target.[4][5]

This guide provides an in-depth, objective comparison of fluorinated versus non-fluorinated morpholine ligands through the lens of computational molecular docking. We will explore the causality behind experimental choices in a typical docking workflow, present comparative data, and provide detailed, field-proven protocols for researchers and drug development professionals.

The Morpholine Moiety: A Foundation for Favorable Pharmacokinetics

The utility of the morpholine scaffold is not accidental; it is rooted in its distinct physicochemical characteristics:

  • Balanced Lipophilicity and Hydrophilicity: The ether oxygen can act as a hydrogen bond acceptor, improving solubility, while the overall ring structure maintains sufficient lipophilicity for membrane permeability, a crucial balance for blood-brain barrier penetration in CNS drug candidates.[6][7]

  • Metabolic Stability: The saturated heterocyclic ring is generally robust against metabolic degradation, contributing to an improved pharmacokinetic profile.[1]

  • Synthetic Tractability: The morpholine ring is a versatile building block that can be readily incorporated and modified, allowing for systematic exploration of structure-activity relationships (SAR).[1]

  • Conformational Rigidity: Its chair-like conformation can act as a rigid anchor to orient other pharmacophoric elements for optimal engagement with a biological target.[2][6]

The Role of Fluorine: A Subtle Change with Profound Impact

Introducing fluorine is a strategic decision aimed at fine-tuning a ligand's properties. Due to its high electronegativity, fluorine can significantly influence a molecule's behavior.[4][8]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, such as the nitrogen in the morpholine ring. This can reduce unwanted ionization at physiological pH, potentially improving cell membrane permeability.[4][9]

  • Enhanced Binding Affinity: Fluorine can participate in a variety of non-covalent interactions, including hydrogen bonds (with C-F as a weak acceptor), dipole-dipole, and electrostatic interactions, which can enhance binding affinity to a target protein.[8][10]

  • Blocking Metabolic Oxidation: Replacing a hydrogen atom with a metabolically stable C-F bond at a site prone to cytochrome P450 oxidation is a common strategy to increase a drug's half-life.[5]

  • Conformational Control: Fluorine substitution can alter the conformational preferences of a molecule, sometimes pre-organizing the ligand into a bioactive conformation that fits more favorably into a protein's binding pocket.[11]

Experimental Protocol: A Self-Validating Molecular Docking Workflow

The following protocol describes a standardized and self-validating workflow for conducting a comparative molecular docking study. The causality for each step is explained to provide a deeper understanding of the process. This protocol utilizes AutoDock Vina, a widely used and validated docking software, as a representative example.[12][13]

Step 1: Target Protein Preparation
  • Objective: To prepare the protein structure for docking by removing extraneous molecules and adding necessary parameters.

  • Procedure:

    • Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, let's assume we are targeting a kinase (e.g., mTOR, PDB ID: 4JT6).[13]

    • Clean the Structure: Using visualization software (e.g., Discovery Studio, PyMOL), remove all non-essential components such as water molecules, co-solvents, and the co-crystallized native ligand.[13] The removal of water is critical as their positions are often not resolved with high accuracy and can interfere with ligand docking.

    • Add Hydrogens and Charges: Use a preparation wizard (e.g., in AutoDock Tools) to add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges). This step is crucial as hydrogen atoms are often not visible in crystal structures but are vital for defining hydrogen bonds and electrostatic interactions.[12]

    • Save as PDBQT: Save the prepared protein file in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.[13]

Step 2: Ligand Preparation
  • Objective: To generate accurate 3D structures of both the non-fluorinated and fluorinated morpholine ligands and prepare them for docking.

  • Procedure:

    • Draw 2D Structures: Create the 2D structures of the parent morpholine ligand and its fluorinated analog using chemical drawing software (e.g., ChemDraw).

    • Convert to 3D and Minimize Energy: Convert the 2D structures to 3D. Perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligands are in a low-energy, sterically favorable conformation.[14]

    • Assign Charges and Define Rotatable Bonds: Using AutoDock Tools, assign Gasteiger charges and define the rotatable bonds within the ligands. The software will automatically identify bonds that can rotate freely, which is essential for flexible ligand docking.[12]

    • Save as PDBQT: Save the prepared ligand files in the PDBQT format.

Step 3: Grid Box Definition
  • Objective: To define the specific three-dimensional space within the target protein where the docking algorithm will search for binding poses.

  • Procedure:

    • Identify the Active Site: The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB file or through prior biological knowledge.

    • Define Grid Box Dimensions: Center the grid box on the active site. The dimensions (x, y, z) should be large enough to encompass the entire binding pocket and allow the ligand to rotate and translate freely within it.[13] For mTOR (4JT6), example coordinates might be X: -17.4, Y: -33.4, Z: -54.5, with dimensions of 58 x 58 x 44 Å.[13]

Step 4: Docking Execution and Analysis
  • Objective: To run the docking simulation and analyze the results to compare the binding of the two ligands.

  • Procedure:

    • Run AutoDock Vina: Execute the docking simulation from the command line, providing the prepared protein, ligands, and grid box configuration as input.

    • Analyze Docking Scores: The primary output is a docking score (in kcal/mol), which estimates the binding affinity. A more negative score indicates a more favorable predicted binding interaction.[15]

    • Visualize Binding Poses: Load the docked protein-ligand complexes into a molecular visualizer. Analyze the top-scoring poses for each ligand.

    • Identify Key Interactions: Examine the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking, electrostatic interactions) between each ligand and the protein's active site residues.[14][15] This is the most critical step for understanding why one ligand may have a better score than the other.

Visualization of the Docking Workflow

The following diagram illustrates the generalized workflow for a comparative molecular docking study.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProt 3. Prepare Protein (Remove Water, Add Hydrogens) PDB->PrepProt Ligands 2. Design Ligand Structures (Fluorinated & Non-Fluorinated) PrepLig 4. Prepare Ligands (3D Conversion, Energy Minimize) Ligands->PrepLig Grid 5. Define Grid Box (Target Active Site) PrepProt->Grid PrepLig->Grid Docking 6. Run Docking Simulation (e.g., AutoDock Vina) Grid->Docking Scores 7. Compare Binding Scores (kcal/mol) Docking->Scores Poses 8. Visualize Binding Poses Scores->Poses Interactions 9. Analyze Key Interactions Poses->Interactions Conclusion 10. Draw SAR Conclusions Interactions->Conclusion

Caption: A generalized workflow for comparative molecular docking studies.

Quantitative Comparison: An Illustrative Case Study

To illustrate the potential differences, let's consider a hypothetical case where a parent morpholine-containing ligand and its fluorinated analog are docked into the ATP-binding site of a protein kinase.

LigandDocking Score (kcal/mol)Key InteractionsRationale for Score Difference
Non-Fluorinated Morpholine Ligand -8.2- H-bond from morpholine oxygen to hinge region (Valine backbone NH)- Hydrophobic interactions with gatekeeper residueThe morpholine oxygen forms a canonical hydrogen bond, which is a key anchor for kinase inhibitors.[2]
Fluorinated Morpholine Ligand -9.1- H-bond from morpholine oxygen to hinge region (Valine backbone NH)- Hydrophobic interactions with gatekeeper residue- Favorable electrostatic interaction between C-F dipole and a positively charged Lysine side chain The strategically placed fluorine atom introduces a new, favorable electrostatic interaction with a key lysine residue in the binding pocket, stabilizing the complex and resulting in a more negative (better) docking score.[8][10]

Note: The data presented in this table is illustrative and intended to demonstrate potential outcomes of a comparative docking study. Actual results will vary depending on the specific protein target and ligand structures.

Qualitative Analysis: Visualizing Interaction Differences

The true value of docking lies in understanding the structural basis for affinity differences. The introduction of fluorine can create new interaction points or alter the ligand's orientation.

G Conceptual Ligand-Protein Interactions cluster_pocket Protein Binding Pocket cluster_ligand1 Non-Fluorinated Ligand cluster_ligand2 Fluorinated Ligand Val Valine (Hinge) Lys Lysine (+ charge) Leu Leucine (Hydrophobic) Morph1 Morpholine Ring Morph1->Leu Hydrophobic Oxy1 Oxygen Oxy1->Val H-Bond Morph2 Morpholine Ring Morph2->Leu Hydrophobic Oxy2 Oxygen Fluorine Fluorine (F) Oxy2->Val H-Bond Fluorine->Lys Favorable Electrostatic

Caption: Potential interaction differences in a binding pocket.

As the diagram illustrates, while both ligands may share common interactions like the crucial hydrogen bond from the morpholine oxygen, the fluorinated version can gain an additional stabilizing interaction, providing a clear, structure-based rationale for its potentially higher binding affinity.[2]

Conclusion and Future Outlook

Molecular docking serves as a powerful predictive tool for comparing the potential efficacy of closely related ligands. This guide demonstrates that the strategic fluorination of a privileged scaffold like morpholine can significantly enhance binding affinity through the introduction of new, favorable non-covalent interactions. The causality is clear: fluorine's unique electronic properties can be leveraged to exploit the specific microenvironment of a protein's active site, leading to a more stable protein-ligand complex.

While in silico studies are a critical first step, it is imperative to validate these computational predictions through experimental assays, such as in vitro kinase inhibition assays or isothermal titration calorimetry (ITC), to confirm binding affinities and thermodynamic profiles.[11] The synergy between computational prediction and experimental validation remains the cornerstone of efficient, structure-guided drug design.

References

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  • Lam, C., et al. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. National Institutes of Health (NIH). [Link]

  • Massaoud, T., et al. (2022). Non covalent interactions and molecular docking studies on morphine compound. Journal of King Saud University - Science. [Link]

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  • Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Al-Ghorbani, M., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • BenchChem Technical Support Team. (2025). 2-(Oxan-2-yl)morpholine: An Experimentally Validated Privileged Scaffold for Modern Drug Discovery. Benchchem.
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  • Johnson, V. A., & Jolliffe, K. A. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Institutes of Health (NIH). [Link]

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  • Al-Bayati, Z. I. H., et al. (2025). Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Ingenta Connect. [Link]

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Safety Operating Guide

Comprehensive Handling Guide: Personal Protective Equipment and Safety Protocols for (3S)-3-(2,2-Difluoroethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for (3S)-3-(2,2-Difluoroethyl)morpholine, a specialized morpholine derivative used in research and drug development. As specific safety data for this compound is not extensively published, our approach is grounded in established principles of laboratory safety, drawing conservative parallels from the well-documented hazards of its parent compound, Morpholine, and considering the implications of its difluoroethyl moiety. This document is designed to empower researchers to work safely, ensuring both personal protection and experimental integrity.

Proactive Hazard Assessment: A Prudent Approach

Given the absence of a comprehensive toxicological profile for (3S)-3-(2,2-Difluoroethyl)morpholine, it must be handled as a substance with significant potential hazards. Our assessment is based on the known properties of the morpholine scaffold, which is classified as flammable, acutely toxic, and corrosive.[1][2][3][4]

Inferred Potential Hazards:

  • Corrosivity: Assumed to cause severe skin burns and serious eye damage, consistent with the properties of Morpholine.[2][3][4] Immediate and thorough rinsing is critical upon any contact.

  • Toxicity: Presumed to be toxic through dermal contact, inhalation, or ingestion.[1][3] Minimizing all routes of exposure is paramount.

  • Flammability: The parent compound, Morpholine, is a flammable liquid.[2][3] Therefore, (3S)-3-(2,2-Difluoroethyl)morpholine should be kept away from all ignition sources.

  • Thermal Decomposition: The presence of a difluoroethyl group introduces the risk of releasing highly toxic and corrosive gases, such as hydrogen fluoride (HF), upon combustion or thermal decomposition.[5]

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE strategy is mandatory to create a robust barrier against chemical exposure. The selection of appropriate PPE is the most critical decision a researcher makes before beginning work.

  • Eye and Face Protection:

    • Mandatory: Chemical splash goggles are required at all times when handling the compound.

    • Enhanced Protection: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing, such as when transferring large volumes or working with solutions under pressure.[6] This combination protects against severe eye damage and facial burns.[1][4]

  • Skin and Body Protection:

    • Gloves: Use of chemically resistant gloves is required. Nitrile or neoprene gloves are recommended as a starting point.[7] For prolonged operations or when handling concentrated forms, consider double-gloving. Always inspect gloves for tears or pinholes before use.[1] Contaminated gloves should never be worn outside the immediate work area, and hands must be washed thoroughly after removal.[6]

    • Lab Coat: A flame-resistant lab coat, fully buttoned, is essential to protect skin and personal clothing.

    • Additional Garments: For tasks involving larger quantities, a chemical-resistant apron and sleeves should be worn over the lab coat. All personnel must wear long pants and fully enclosed, chemical-resistant footwear.[8]

  • Respiratory Protection:

    • Primary Control: All handling of (3S)-3-(2,2-Difluoroethyl)morpholine, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8][9]

    • Emergency Use: In the event of a spill or ventilation failure, a NIOSH-approved respirator with organic vapor cartridges should be available for emergency response personnel.[1][10]

Table 1: PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Chemical Splash GogglesChemical-Resistant Gloves (Nitrile/Neoprene)Lab CoatNot required if container is sealed
Weighing (Solid/Liquid) Chemical Splash GogglesDouble-Gloved (Nitrile/Neoprene)Lab CoatCertified Chemical Fume Hood
Solution Preparation Face Shield over GogglesDouble-Gloved (Nitrile/Neoprene)Lab Coat, Chemical ApronCertified Chemical Fume Hood
Reaction Workup Face Shield over GogglesDouble-Gloved (Nitrile/Neoprene)Lab Coat, Chemical ApronCertified Chemical Fume Hood
Waste Disposal Chemical Splash GogglesChemical-Resistant Gloves (Nitrile/Neoprene)Lab CoatCertified Chemical Fume Hood
Spill Cleanup Face Shield over GogglesHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Suit/ApronNIOSH-Approved Respirator

Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure and ensures procedural consistency.

Engineering Controls

The primary engineering control is the mandatory use of a properly functioning chemical fume hood for all manipulations of the compound.[6][8] The sash should be kept as low as possible. All equipment used for handling must be grounded to prevent static discharge.[3][7]

Step-by-Step Handling Protocol
  • Preparation: Before handling, designate a specific area within the fume hood for the procedure. Ensure an appropriate chemical spill kit and emergency contact information are readily accessible.

  • Donning PPE: Put on all required PPE as outlined in Table 1 before entering the designated work area.

  • Weighing and Transfer: Conduct all weighing and transfers on a disposable, absorbent bench liner within the fume hood. Use dedicated spatulas and glassware. Pour liquids slowly and carefully to avoid splashing.[8]

  • Post-Handling Decontamination: After handling, decontaminate all surfaces with an appropriate solvent. Wipe down the exterior of the primary container before returning it to storage.

  • Doffing PPE: Remove PPE in the correct order (gloves first) to avoid cross-contamination. Never touch personal items like phones or door handles with gloved hands.[6]

  • Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[11]

Disposal Plan: Managing Fluorinated Waste

The disposal of fluorinated compounds requires special consideration due to their persistence and potential to form hazardous byproducts.[5] These materials should not be disposed of in standard laboratory waste streams.

  • Waste Segregation: All materials that have come into contact with (3S)-3-(2,2-Difluoroethyl)morpholine, including gloves, pipette tips, absorbent pads, and empty containers, must be treated as hazardous waste.[12]

  • Containerization: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container that is compatible with the chemical.

  • Disposal Method:

    • Preferred Method: The recommended disposal method is high-temperature incineration at an EPA-approved hazardous waste facility.[13][14] This process is necessary to ensure the complete destruction of the carbon-fluorine bonds.[15] The facility must be equipped with scrubbers to neutralize acidic gases like hydrogen fluoride that may be generated.[5]

    • Alternative Methods: While disposal in a hazardous waste landfill or via deep well injection are other EPA-recognized methods for "forever chemicals," they only contain the substance rather than destroy it.[13][14] Incineration remains the most definitive solution.

  • Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[12]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected area with copious amounts of water for at least 15-30 minutes.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.

  • Spill: For a small spill contained within the fume hood, use a spill kit with an absorbent material. For any large spill or a spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Visualization: Safe Handling Workflow

The following diagram outlines the critical path for safely handling (3S)-3-(2,2-Difluoroethyl)morpholine.

cluster_prep 1. Preparation Phase cluster_ppe 2. Protection Phase cluster_handling 3. Handling Phase (Inside Fume Hood) cluster_cleanup 4. Final Phase A Verify Fume Hood Certification B Assemble All Glassware & Reagents A->B C Locate Spill Kit & Eyewash Station B->C D Don Lab Coat & Safety Goggles C->D E Don Chemical-Resistant Gloves (Double) D->E F Don Face Shield (if required) E->F G Perform Weighing & Transfers F->G H Conduct Experiment G->H I Segregate All Waste into Labeled Container H->I J Decontaminate Work Surface I->J K Remove PPE in Correct Order J->K L Wash Hands Thoroughly K->L

Caption: Logical workflow for handling (3S)-3-(2,2-Difluoroethyl)morpholine.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.